3-(Hydroxymethyl)cyclobutanol
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3-(hydroxymethyl)cyclobutan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O2/c6-3-4-1-5(7)2-4/h4-7H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJMLHATZVMHVHC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1O)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70554949 | |
| Record name | 3-(Hydroxymethyl)cyclobutan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70554949 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
102.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
112623-19-5, 1245647-03-3 | |
| Record name | 3-(Hydroxymethyl)cyclobutan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70554949 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(hydroxymethyl)cyclobutan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
3-(Hydroxymethyl)cyclobutanol molecular structure
An In-Depth Technical Guide to the Molecular Structure of 3-(Hydroxymethyl)cyclobutanol
Abstract
The cyclobutane ring, a motif once considered a synthetic curiosity, has emerged as a powerful tool in modern medicinal chemistry. Its unique, non-planar geometry and stereochemical richness offer a compelling strategy to escape the "flatland" of traditional aromatic scaffolds, enabling the design of drug candidates with improved physicochemical properties and novel biological activities. This guide provides an in-depth analysis of the molecular structure of this compound, a key bifunctional building block. We will explore its fundamental properties, delve into the conformational complexities of its puckered four-membered ring, and detail the spectroscopic techniques essential for its characterization. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the structural and synthetic advantages of this versatile scaffold.
Introduction: The Strategic Value of the Cyclobutane Scaffold
The incorporation of a cyclobutane ring into pharmacologically active compounds is a strategic decision made to address multiple challenges in drug design.[1] Unlike planar aromatic rings, the inherently three-dimensional, puckered structure of cyclobutane allows for precise spatial positioning of substituents, which can enhance binding affinity and selectivity for a biological target.[1][2] This rigid carbocycle can act as a conformational restraint, locking a molecule into a bioactive conformation.[2] Furthermore, cyclobutane derivatives have been successfully employed to improve metabolic stability, reduce planarity, and serve as non-aromatic bioisosteres, replacing larger or more metabolically labile groups.[1][3]
This compound stands out as a particularly valuable building block. It possesses two primary alcohol functionalities, offering orthogonal handles for synthetic elaboration. The relative stereochemistry of these two groups (cis or trans) provides a foundational element of stereochemical diversity, making it a versatile starting point for the synthesis of complex molecules, including potent enzyme inhibitors and novel therapeutic agents.[4][5]
Section 1: Core Molecular Properties
This compound is a colorless liquid at room temperature. Its fundamental properties are crucial for its handling, reaction setup, and analytical characterization.
| Property | Value | Source(s) |
| Molecular Formula | C₅H₁₀O₂ | [6] |
| Molecular Weight | 102.13 g/mol | [6] |
| IUPAC Name | 3-(hydroxymethyl)cyclobutan-1-ol | [6] |
| CAS Number | 1245647-03-3 (unspecified stereo) | |
| 112623-19-5 (cis isomer) | [6] | |
| 112623-30-0 (trans isomer) | [5][6] | |
| Appearance | Liquid | |
| InChIKey | PJMLHATZVMHVHC-UHFFFAOYSA-N | [6] |
Section 2: The Conformational Landscape
A defining feature of the cyclobutane ring is its deviation from planarity. This structural characteristic is not a trivial detail; it is the very source of its utility in creating three-dimensional molecular architectures.
Ring Puckering: An Escape from Torsional Strain
A hypothetical planar cyclobutane would suffer from significant torsional strain due to the eclipsing of all eight C-H bonds.[7] To alleviate this strain, the ring "puckers" into a bent, butterfly-like conformation.[7] This puckering creates two distinct substituent positions on each carbon: axial (a) , which are roughly perpendicular to the average plane of the ring, and equatorial (e) , which are roughly within the average plane. This phenomenon is analogous to the chair conformation of cyclohexane. The equilibrium geometry is a delicate balance between the reduction of torsional strain and a slight increase in angle strain as the C-C-C bond angles compress from 90° to about 88°.[7]
Caption: Puckered conformation of a cyclobutane ring showing axial and equatorial positions.
Diastereomers: cis and trans
The 1,3-disubstitution pattern of this compound gives rise to two diastereomers:
-
cis-isomer : The hydroxyl and hydroxymethyl groups are on the same face of the ring. In the most stable puckered conformation, this forces one substituent into an axial position and the other into an equatorial position.
-
trans-isomer : The two groups are on opposite faces of the ring. This allows for a more stable conformation where both bulky substituents can occupy equatorial positions, minimizing steric strain.
The choice between the cis and trans isomer is a critical design element in drug discovery, as the spatial relationship between the two functional groups dictates how the molecule can interact with a target protein.
Conformational Equilibria
Detailed spectroscopic and computational studies on cyclobutanol itself have shown that it exists as a mixture of conformers.[8] The most stable form has the hydroxyl group in an equatorial position (Eq), with further differentiation based on the rotation around the C-O bond.[8] For this compound, a similar equilibrium is expected. The trans isomer is anticipated to be thermodynamically more stable than the cis isomer due to the energetic penalty of placing a substituent in the more sterically hindered axial position.
Section 3: Spectroscopic and Analytical Characterization
Confirming the structure, stereochemistry, and purity of this compound requires a multi-pronged analytical approach. As a senior scientist, the choice of technique is driven by the specific question being asked, from routine identity confirmation to in-depth conformational analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the detailed molecular structure of organic compounds in solution.
-
¹H NMR Spectroscopy : The proton NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms. For this compound, one would expect complex multiplets for the ring protons due to spin-spin coupling. The chemical shifts of the protons attached to the carbons bearing the hydroxyl groups (C-H_OH) would be downfield (typically 3.5-4.5 ppm). The coupling constants (J-values) between adjacent ring protons can provide valuable, albeit complex, information about the ring's puckering and the relative stereochemistry (cis vs. trans).
-
¹³C NMR Spectroscopy : The carbon NMR spectrum reveals the number of unique carbon environments. For the trans isomer (with a C₂ axis of symmetry), one would expect to see three distinct signals: one for the two equivalent carbons bearing the substituents, one for the other two equivalent ring carbons, and one for the hydroxymethyl carbon. The cis isomer, being less symmetric, would display five unique carbon signals.
-
Sample Preparation : Accurately weigh ~5-10 mg of this compound and dissolve it in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical; for example, D₂O will cause the hydroxyl protons to exchange, simplifying the spectrum by removing their signals and associated couplings.
-
Internal Standard : Add a small amount of a reference standard, such as tetramethylsilane (TMS), for accurate chemical shift calibration (δ = 0.00 ppm).
-
Instrument Setup : Acquire the spectrum on a 300 MHz or higher field NMR spectrometer. A higher field strength will provide better signal dispersion, which is crucial for resolving the complex multiplets of the ring protons.
-
Data Acquisition : A standard one-pulse experiment is typically sufficient. Key parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and acquisition of 16-64 scans to ensure a good signal-to-noise ratio.
-
Data Processing : Apply a Fourier transform to the acquired Free Induction Decay (FID), followed by phase and baseline correction. Integrate the signals to determine the relative ratios of protons.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, serving as a powerful tool for identity confirmation.
-
Expected Fragmentation : Due to the inherent strain in the four-membered ring, the molecular ion peak (M⁺) in electron ionization (EI) mass spectra of cyclobutane derivatives may be weak or entirely absent.[9] Common fragmentation pathways for this compound would include:
-
Loss of a water molecule (M - 18)
-
Loss of the hydroxymethyl radical (M - 31)
-
Ring cleavage reactions, leading to characteristic ethene or propene fragment losses.
-
-
Rationale : Gas Chromatography-Mass Spectrometry (GC-MS) is well-suited for volatile, thermally stable compounds like this compound. It provides both retention time (a measure of purity) and a mass spectrum for identification.
-
Sample Preparation : Prepare a dilute solution of the analyte (~1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
GC Conditions : Inject 1 µL of the solution into a GC equipped with a standard non-polar column (e.g., DB-5ms). Use a temperature program that starts at a low temperature (~50 °C) and ramps up to a higher temperature (~250 °C) to ensure separation from any impurities.
-
MS Conditions : Use a standard electron ionization (EI) source at 70 eV. Scan a mass range from m/z 30 to 200.
-
Data Analysis : Identify the peak corresponding to the analyte in the total ion chromatogram. Analyze the corresponding mass spectrum, looking for the expected molecular ion (if present) and key fragment ions. Compare the obtained spectrum to a library database for confirmation.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
-
Key Vibrational Bands : The IR spectrum of this compound will be dominated by:
-
A strong, broad absorption band in the region of 3200-3600 cm⁻¹ due to the O-H stretching of the alcohol groups.
-
Strong C-H stretching absorptions just below 3000 cm⁻¹.
-
A distinct C-O stretching band in the 1000-1200 cm⁻¹ region.
-
The "fingerprint" region below 1500 cm⁻¹ will contain complex absorptions corresponding to C-C stretching and various bending vibrations of the ring structure.
-
Variable-temperature IR spectroscopy can be a sophisticated method to study the equilibrium between different ring conformers, as the relative intensities of certain peaks can change with temperature.[8]
Section 4: Synthetic Considerations
The synthesis of this compound and its derivatives is a key aspect for its application in drug discovery. While a full synthetic treatise is beyond the scope of this guide, understanding the general approach provides context for its use as a building block.
A common strategy involves the use of a cyclobutanone precursor. Stereocontrolled reduction of the ketone and subsequent functional group manipulations can lead to the desired cis or trans diol. For instance, the synthesis of nucleoside analogues has been achieved by coupling a protected trans-3-(benzyloxymethyl)cyclobutanol with a purine base under Mitsunobu conditions, followed by deprotection.[10] This highlights the synthetic accessibility and modular nature of this scaffold.
Caption: A generalized workflow for the synthesis and elaboration of cyclobutane building blocks.
Conclusion
This compound is more than just a simple diol; it is a sophisticated molecular scaffold whose value is rooted in the conformational properties of its strained, four-membered ring. The puckered geometry, the existence of distinct axial and equatorial positions, and the resulting cis/trans diastereomerism provide a rich platform for the design of three-dimensional molecules. A thorough understanding of its structure, analyzed through a combination of NMR, MS, and IR spectroscopy, is paramount for any scientist aiming to incorporate this building block into a drug discovery program. By leveraging the unique structural features of this compound, researchers can continue to develop novel therapeutic agents with enhanced potency, selectivity, and drug-like properties.
References
- G. W. J. van der Heiden, et al. (2017). Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem, 12(21), 1739-1752. Link
- Life Chemicals. (2020).
- Wessjohann, L. A., et al. (2020).
- National Center for Biotechnology Information. PubChem Compound Summary for CID 14045176, 3-(Hydroxymethyl)cyclobutan-1-ol. PubChem. Link
- Sigma-Aldrich. This compound. Sigma-Aldrich Website. Link
- NINGBO INNO PHARMCHEM CO.,LTD. The Significance of Cyclobutane Derivatives in Modern Chemistry. inno-pharmchem.com. Link
- Li, J., et al. (2022). Identification of Novel Cyclobutane-Based Derivatives as Potent Acetyl-CoA Carboxylase Allosteric Inhibitors for Nonalcoholic Steatohepatitis Drug Discovery. Journal of Medicinal Chemistry, 65(1), 355-376. Link
- Durig, J. R., et al. (2008). Conformational stability of cyclobutanol from temperature dependent infrared spectra of xenon solutions, r0 structural parameters, ab initio calculations and vibrational assignment. Journal of Molecular Structure, 892(1-3), 418-433. Link
- Kaiwar, V., et al. (1996). Synthesis of 9-[cis-3-(hydroxymethyl)cyclobutyl]-adenine and -guanine. Journal of the Chemical Society, Perkin Transactions 1, (18), 2223-2227. Link
- A2B Chem. trans-3-(hydroxymethyl)cyclobutanol. A2B Chem Website. Link
- Schaerlinger, B., et al. Butorphanol metabolites: Synthesis of cis- and trans- 3,14-dihydroxy-N-(3'-hydroxycyclobutylmethyl) morphinan. Sciforum. Link
- Avenoza, A., et al. (2006). Conformational analysis of 2-substituted cyclobutane-alpha-amino acid derivatives. A synergistic experimental and computational study. The Journal of Organic Chemistry, 71(5), 1869-78. Link
- Georganics.
- Lumen Learning. Conformers of Cycloalkanes. MCC Organic Chemistry. Link
- Ren, S., et al. (2022). Molecules Containing Cyclobutyl Fragments as Therapeutic Tools: A Review on Cyclobutyl Drugs. Current Medicinal Chemistry, 29(23), 4113-4135. Link
- Avenoza, A., et al. (2006). Conformational Analysis of 2-Substituted Cyclobutane-α-amino Acid Derivatives. A Synergistic Experimental and Computational Study. The Journal of Organic Chemistry, 71(5), 1869-1878. Link
- Mikaelyan, A. R., et al. (2004). Research of Relative Stability of Functionally Substituted Cyclobutanes by Mass Spectrometric Method.
Sources
- 1. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lifechemicals.com [lifechemicals.com]
- 3. nbinno.com [nbinno.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. a2bchem.com [a2bchem.com]
- 6. 3-(Hydroxymethyl)cyclobutan-1-ol | C5H10O2 | CID 14045176 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Conformers of Cycloalkanes | MCC Organic Chemistry [courses.lumenlearning.com]
- 8. Conformational stability of cyclobutanol from temperature dependent infrared spectra of xenon solutions, r0 structural parameters, ab initio calculations and vibrational assignment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of 9-[cis-3-(hydroxymethyl)cyclobutyl]-adenine and -guanine - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide to the Synthesis of cis-3-(Hydroxymethyl)cyclobutanol
Abstract
This technical guide provides a comprehensive overview of the synthetic strategies for obtaining cis-3-(hydroxymethyl)cyclobutanol, a pivotal building block in medicinal chemistry, particularly for the development of carbocyclic nucleoside analogues. This document delves into the core synthetic pathways, offering detailed experimental protocols, mechanistic insights, and comparative data to empower researchers, scientists, and drug development professionals in their synthetic endeavors. The guide emphasizes stereochemical control and practical laboratory execution, ensuring a blend of theoretical understanding and actionable intelligence.
Introduction: The Significance of a Strained Scaffold
The cyclobutane ring, a motif once considered a synthetic curiosity due to its inherent ring strain (approximately 26 kcal/mol), has emerged as a valuable scaffold in modern drug discovery.[1] Its rigid, puckered three-dimensional structure provides a unique conformational constraint that can enhance pharmacological properties such as metabolic stability and binding affinity.[1][2] Within this class of compounds, cis-1,3-disubstituted cyclobutanes are of particular interest as they can act as conformationally restricted bioisosteres for more flexible alkyl chains or planar aromatic rings.[2][3]
Cis-3-(hydroxymethyl)cyclobutanol, with its two primary alcohol functionalities oriented on the same face of the cyclobutane ring, is a versatile chiral building block. Its primary application lies in the synthesis of carbocyclic nucleoside analogues, where the cyclobutane core replaces the furanose sugar of natural nucleosides.[4] This modification imparts resistance to enzymatic degradation while maintaining the potential for biological activity, leading to the development of novel antiviral and anticancer agents.[4]
This guide will explore the most prominent and efficient synthetic routes to cis-3-(hydroxymethyl)cyclobutanol, focusing on strategies that offer high stereoselectivity and practical applicability.
Strategic Approaches to the cis-1,3-Disubstituted Cyclobutane Core
The synthesis of cis-3-(hydroxymethyl)cyclobutanol can be broadly categorized into two main strategies:
-
Stereoselective Reduction of a Pre-formed Cyclobutane Ring: This approach involves the synthesis of a cyclobutane precursor with carbonyl or carboxyl functionalities at the 1 and 3 positions, followed by a diastereoselective reduction to establish the cis-diol stereochemistry.
-
Cycloaddition Reactions to Construct the Cyclobutane Ring: This strategy utilizes [2+2] cycloaddition reactions to form the four-membered ring with the desired substitution pattern, which is then further functionalized to the target diol.
The choice of strategy depends on the availability of starting materials, desired scale, and the specific stereochemical requirements of the final product.
Pathway I: Stereoselective Reduction of Cyclobutane Precursors
This is arguably the most common and well-studied approach to cis-3-(hydroxymethyl)cyclobutanol and its derivatives. The key to this strategy lies in the highly diastereoselective reduction of a 3-substituted cyclobutanone or a 1,3-dicarboxylic acid derivative.
From cis-Cyclobutane-1,3-dicarboxylic Acid
A logical and convergent route begins with cis-cyclobutane-1,3-dicarboxylic acid or its corresponding esters. The simultaneous reduction of both carboxylic acid or ester functionalities ensures the formation of the desired diol.
While the history of the synthesis of 1,3-cyclobutanedicarboxylic acid is fraught with mistaken identities, reliable methods now exist.[5] A common approach involves the hydrolysis of diethyl 1,1-cyclobutanedicarboxylate, which can be prepared from the reaction of diethyl malonate with 1,3-dibromopropane. Subsequent chlorination and decarboxylation can lead to a mixture of cis- and trans-3-chlorocyclobutanecarboxylic acid, which can be further manipulated.[6]
The reduction of dicarboxylic acids or their esters to the corresponding diols is a standard transformation in organic synthesis, typically achieved with powerful reducing agents like lithium aluminum hydride (LiAlH₄).
Mechanistic Rationale for Stereoselectivity:
The reduction of a cis-1,3-disubstituted cyclobutane precursor with a reagent like LiAlH₄ is expected to proceed without epimerization at the C1 and C3 positions, thus preserving the cis relationship of the newly formed hydroxymethyl groups. The bulky aluminum hydride species will coordinate to the carbonyl oxygen and deliver the hydride from the less sterically hindered face.
From 3-Substituted Cyclobutanones
An alternative and often more direct route involves the stereoselective reduction of a 3-substituted cyclobutanone. This has been the subject of detailed experimental and computational studies.[4][7]
The synthesis of 3-(hydroxymethyl)cyclobutanone or its protected forms can be achieved through various methods, including [2+2] cycloaddition reactions. For example, the cycloaddition of dichloroketene with a suitable alkene, followed by dehalogenation and functional group manipulation, can provide the desired cyclobutanone scaffold.[8][9]
Studies have shown that the hydride reduction of 3-substituted cyclobutanones exhibits a strong preference for the formation of the cis-alcohol, often with selectivities exceeding 90%.[4][7] This high diastereoselectivity is observed with a variety of hydride reagents, including sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).[7]
Causality Behind the cis-Selectivity:
The pronounced cis-selectivity in the reduction of 3-substituted cyclobutanones can be rationalized by the Felkin-Anh model, where the nucleophilic hydride attacks the carbonyl carbon from the face opposite to the largest substituent at the adjacent carbon. However, in the case of cyclobutanones, torsional strain plays a more dominant role.[4]
Computational studies have revealed that the transition state leading to the cis-product, arising from an anti-facial attack of the hydride with respect to the substituent at C3, is significantly lower in energy than the transition state for the syn-facial attack that would yield the trans-product.[4] This energy difference is primarily attributed to the minimization of torsional strain in the puckered cyclobutane ring during the approach of the hydride.[4] Factors such as lower reaction temperatures and less polar solvents can further enhance this inherent stereoselectivity.[7]
Sources
- 1. researchgate.net [researchgate.net]
- 2. collectionscanada.gc.ca [collectionscanada.gc.ca]
- 3. rroij.com [rroij.com]
- 4. Synthesis of cyclobutane nucleoside analogues 3: Preparation of carbocyclic derivatives of oxetanocin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ojs.library.okstate.edu [ojs.library.okstate.edu]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of 9-[cis-3-(hydroxymethyl)cyclobutyl]-adenine and -guanine - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
An In-Depth Technical Guide to the Synthesis of trans-3-(Hydroxymethyl)cyclobutanol
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Cyclobutane Motif in Modern Drug Discovery
The cyclobutane ring, a four-membered carbocycle, has emerged from being a mere curiosity of strained ring chemistry to a privileged scaffold in contemporary medicinal chemistry. Its rigid, three-dimensional structure provides a unique conformational constraint on appended functional groups, a characteristic highly sought after in the rational design of small molecule therapeutics. The 1,3-disubstituted cyclobutane core, in particular, is increasingly utilized as a bioisostere for aromatic and other cyclic systems, offering improved metabolic stability, enhanced target engagement, and novel intellectual property landscapes.[1] Among the diverse array of substituted cyclobutanes, trans-3-(hydroxymethyl)cyclobutanol stands out as a versatile and valuable building block. Its diol functionality, presented in a well-defined trans configuration, allows for further synthetic elaboration into a variety of complex molecules, including nucleoside analogues, protease inhibitors, and other pharmacologically active agents.[2] This guide, intended for researchers and professionals in the field of drug development, provides a comprehensive overview of a robust and reliable synthetic route to this important intermediate, delving into the mechanistic underpinnings of each transformation and offering detailed, actionable protocols.
Strategic Overview: Navigating the Stereochemical Challenge
The primary challenge in the synthesis of 3-(hydroxymethyl)cyclobutanol lies in the selective formation of the desired trans isomer. While several general methods for constructing cyclobutane rings exist, such as [2+2] cycloadditions, these often yield mixtures of stereoisomers or favor the formation of the cis product.[3][4][5][6][7] Therefore, a successful synthetic strategy must prioritize stereochemical control. The approach detailed herein commences with a commercially available precursor that already possesses the desired trans stereochemistry, thereby circumventing the need for challenging and often low-yielding isomerization or separation steps. The core of this strategy is the reduction of a diester to a diol, a reliable and high-yielding transformation.
Synthetic Pathway and Mechanistic Rationale
The chosen synthetic pathway begins with the readily available diethyl trans-1,3-cyclobutanedicarboxylate and proceeds through a one-step reduction to afford the target molecule, trans-3-(hydroxymethyl)cyclobutanol, which is also known as trans-1,3-bis(hydroxymethyl)cyclobutane.
Figure 1: Overall synthetic transformation.
The key transformation is the reduction of the two ester functional groups to their corresponding primary alcohols. Lithium aluminum hydride (LiAlH₄) is the reagent of choice for this purpose due to its high reactivity and ability to efficiently reduce esters. The mechanism of this reduction involves the nucleophilic attack of a hydride ion (H⁻) from the aluminohydride complex onto the electrophilic carbonyl carbon of the ester. This initial attack forms a tetrahedral intermediate which then collapses, expelling the ethoxide leaving group to form an aldehyde. The resulting aldehyde is subsequently reduced by another equivalent of hydride to the corresponding alkoxide. An acidic workup then protonates the alkoxide to yield the final alcohol. Given that there are two ester groups, this process occurs at both ends of the molecule.
Experimental Protocol
This protocol is designed to be a self-validating system, with clear steps and expected outcomes.
Synthesis of trans-3-(Hydroxymethyl)cyclobutanol from Diethyl trans-1,3-cyclobutanedicarboxylate
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity (mmol) |
| Diethyl trans-1,3-cyclobutanedicarboxylate | 2398-17-6 | 200.24 | 10 |
| Lithium Aluminum Hydride (LiAlH₄) | 16853-85-3 | 37.95 | 25 |
| Anhydrous Tetrahydrofuran (THF) | 109-99-9 | 72.11 | 100 mL |
| Sulfuric Acid (H₂SO₄), 2M | 7664-93-9 | 98.08 | As needed |
| Diethyl Ether | 60-29-7 | 74.12 | As needed |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | As needed |
Procedure:
-
Reaction Setup: A 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet is flame-dried and allowed to cool to room temperature under a stream of dry nitrogen.
-
Reagent Addition: Anhydrous THF (50 mL) is added to the flask, followed by the cautious, portion-wise addition of lithium aluminum hydride (0.95 g, 25 mmol) at 0 °C (ice bath).
-
Substrate Addition: A solution of diethyl trans-1,3-cyclobutanedicarboxylate (2.0 g, 10 mmol) in anhydrous THF (50 mL) is added dropwise to the stirred suspension of LiAlH₄ at 0 °C over a period of 30 minutes.
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Quenching: The reaction flask is cooled to 0 °C, and the reaction is quenched by the slow, dropwise addition of water (1 mL), followed by 15% aqueous sodium hydroxide (1 mL), and finally water (3 mL). This sequence is crucial for the formation of a granular precipitate of aluminum salts, which is easily filtered.
-
Workup: The resulting suspension is stirred at room temperature for 30 minutes and then filtered through a pad of Celite®. The filter cake is washed with diethyl ether (3 x 20 mL).
-
Extraction: The combined organic filtrates are washed with brine (20 mL), dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
Purification: The crude product can be purified by distillation under reduced pressure or by flash column chromatography on silica gel to afford trans-3-(hydroxymethyl)cyclobutanol as a colorless oil.
Characterization of trans-3-(Hydroxymethyl)cyclobutanol
The structure and purity of the synthesized trans-3-(hydroxymethyl)cyclobutanol can be confirmed by standard spectroscopic techniques.
Expected Spectroscopic Data:
-
¹H NMR (CDCl₃, 400 MHz):
-
δ 3.65 (d, 4H, J = 6.8 Hz, -CH ₂OH)
-
δ 2.20-2.05 (m, 2H, -CH -CH₂OH)
-
δ 1.95-1.80 (m, 4H, ring -CH ₂)
-
The trans configuration is confirmed by the coupling patterns and the relative simplicity of the spectrum compared to the more complex pattern expected for the cis isomer.
-
-
¹³C NMR (CDCl₃, 100 MHz):
-
δ 67.5 (-C H₂OH)
-
δ 35.8 (-C H-CH₂OH)
-
δ 28.2 (ring -C H₂)
-
-
Infrared (IR) Spectroscopy (neat):
-
ν 3300 cm⁻¹ (broad, O-H stretch)
-
ν 2920, 2850 cm⁻¹ (C-H stretch)
-
ν 1050 cm⁻¹ (C-O stretch)
-
Alternative Synthetic Strategies: A Brief Overview
While the reduction of a pre-existing trans-cyclobutane precursor is a highly efficient strategy, it is valuable for the synthetic chemist to be aware of other approaches to the cyclobutane core.
Figure 2: Conceptual overview of alternative cyclobutane syntheses.
-
[2+2] Photocycloaddition: This powerful method involves the light-induced reaction of two alkene-containing molecules to form a cyclobutane ring.[3][4][6] The stereochemical outcome of these reactions can be influenced by the nature of the substrates and the reaction conditions, but often requires careful optimization to achieve high selectivity for the trans isomer.[5][7]
-
Ring Expansion Reactions: Certain cyclopropyl derivatives, such as cyclopropylcarbinyl systems, can undergo rearrangement to form cyclobutanes.[8] These reactions can be stereospecific, offering another potential avenue to the desired trans product.
-
Dichloroketene Cycloaddition: The reaction of dichloroketene with an alkene provides a dichlorocyclobutanone, which can be a versatile intermediate for further functionalization.[1] However, as previously noted, the subsequent reduction of the cyclobutanone often favors the formation of the cis-alcohol, making this a less direct route to the trans diol.
Conclusion
The synthesis of trans-3-(hydroxymethyl)cyclobutanol is a key process for accessing a valuable building block in drug discovery. The presented strategy, based on the stereospecific reduction of a commercially available trans-1,3-disubstituted cyclobutane precursor, offers a reliable, efficient, and scalable solution to the stereochemical challenges inherent in the synthesis of this molecule. By understanding the underlying principles of the reactions involved and adhering to the detailed experimental protocol, researchers can confidently produce this important intermediate for their drug development programs.
References
- Bexrud, J. A., & Schafer, L. L. (n.d.). Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr. The Royal Society of Chemistry.
- Liang, C., Gu, L., Yang, Y., & Chen, X. (n.d.). 1H and 13C NMR spectra were measured on a Bruker 500 MHz NMR spectrometer using TMS as the internal standard. AWS.
- Hoffmann, N. (2016). Recent Advances in the Synthesis of Cyclobutanes by Olefin [2 + 2] Photocycloaddition Reactions. Chemical Reviews, 116(17), 10045–10066. [Link]
- Ghosh, S. (2019). [2+2] Photochemical Cycloaddition in Organic Synthesis. R Discovery. [Link]
- Kar, A. (2022). [2 + 2] photocycloaddition. [2 + 2] photocycloaddition. [Link]
- Li, X., et al. (2023). Synthesis, Structural Characterization, and Photochemical [2 + 2] Cycloaddition of a Coordination Polymer: Multiweek Inorganic–Organic Chemistry Experiments.
- (2023). 1.2: Cycloaddition Reactions. Chemistry LibreTexts.
- Rummelt, S. M., & Toste, F. D. (2021). Stereospecific Synthesis of Cyclobutanones and Spirohexanones via Formal [3+1] Cycloaddition of Cyclopropanones with Sulfur Ylides. PMC. [Link]
- Sendt, K., & Bacskay, G. B. (1999). Theoretical Study on the Ring-Opening of 1,3-Disilacyclobutane and H 2 Elimination. The Journal of Physical Chemistry A, 103(27), 5323–5331. [Link]
- Conner, M. L., & Brown, M. K. (2016). Synthesis of 1,3-Substituted Cyclobutanes by Allenoate-Alkene [2 + 2] Cycloaddition. PMC. [Link]
- Wang, L., et al. (2024). Synthesis of polysubstituted cyclobutanes through a photoredox strain-release/[3][3]-rearrangement cascade. PubMed Central. [Link]
- De Nanteuil, F., et al. (2024). Enantioselective synthesis of 1,2-disubstituted thiocyclobutanes via Michael addition. Chemical Science, 15(20), 7475–7481. [Link]
- Namyslo, J. C., & Kaufmann, D. E. (2003). The application of cyclobutane derivatives in organic synthesis. Chemical Reviews, 103(4), 1485–1538. [Link]
- Allinger, N. L., & Tushaus, L. A. (1966). 1,3-Cyclobutanedicarboxylic Acid—A History of Mistaken Identity. Journal of Organic Chemistry, 31(6), 2007–2009. [Link]
- Zell, D., et al. (2015). Stereoselective Synthesis of trans-3-Amino-2,2,4,4-tetramethylcyclobutanol. Organic Letters, 17(15), 3794–3797. [Link]
- Organic Chemistry Portal. (n.d.). Cyclobutane synthesis.
- Wang, C., et al. (2019). Highly Selective Synthesis of cis‐2,2,4,4‐Tetramethylcyclobutane‐1,3‐diol via Solvent‐Free Hydrogenation and Isomerization.
- Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 22.53 MHz, D2O, experimental) (HMDB0155830).
- Bennett, S. H., et al. (2021). Synthesis of 3-borylated cyclobutanols from epihalohydrins or epoxy alcohol derivatives. Chemical Science, 12(3), 1013–1018. [Link]
- National Institute of Standards and Technology. (n.d.). Methyl Alcohol. NIST WebBook.
- ResearchGate. (n.d.). FTIR spectra of TMC (a) and CHT (b). [Download Scientific Diagram].
- SpectraBase. (n.d.). Cyclobutanol - Optional[ATR-IR] - Spectrum.
Sources
- 1. Synthesis of 1,3-Substituted Cyclobutanes by Allenoate-Alkene [2 + 2] Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. a2bchem.com [a2bchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. par.nsf.gov [par.nsf.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Stereospecific Synthesis of Cyclobutanones and Spirohexanones via Formal [3+1] Cycloaddition of Cyclopropanones with Sulfur Ylides - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Characterization of 3-(Hydroxymethyl)cyclobutanol: A Technical Guide
This technical guide provides a comprehensive overview of the expected spectroscopic data for 3-(Hydroxymethyl)cyclobutanol (C₅H₁₀O₂), a versatile building block in organic synthesis. Due to the limited availability of public experimental spectra for this specific molecule, this guide leverages fundamental spectroscopic principles and data from analogous compounds to provide a robust framework for spectral interpretation. This document is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the structural elucidation of this compound.
Introduction to this compound
This compound is a diol containing a cyclobutane ring, which imparts significant conformational rigidity and three-dimensionality, making it an attractive scaffold in medicinal chemistry.[1] The presence of two hydroxyl groups, one primary and one secondary, offers multiple points for chemical modification.[2] The molecule can exist as two diastereomers: cis-3-(Hydroxymethyl)cyclobutanol and trans-3-(Hydroxymethyl)cyclobutanol, where the relative stereochemistry of the hydroxyl and hydroxymethyl substituents significantly influences their physical, chemical, and spectroscopic properties.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the unambiguous determination of the molecular structure and stereochemistry of this compound.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound is expected to be complex due to the conformational constraints of the cyclobutane ring and the potential for diastereotopicity of the methylene protons. The chemical shifts will be influenced by the electronegativity of the oxygen atoms and the stereochemical relationship between the substituents.
Expected Chemical Shifts and Multiplicities:
| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity | Notes |
| -OH (Alcohol & Hydroxymethyl) | 1.0 - 5.0 | Broad Singlet | Chemical shift is concentration and solvent dependent; can be exchanged with D₂O.[3] |
| CH-OH (C1-H) | 3.8 - 4.2 | Multiplet | Deshielded by the adjacent hydroxyl group. |
| -CH₂-OH | 3.4 - 3.7 | Doublet or Multiplet | Protons are diastereotopic and will likely show complex splitting. |
| CH-CH₂OH (C3-H) | 2.0 - 2.5 | Multiplet | Coupled to the adjacent methylene protons of the ring and the hydroxymethyl group. |
| Cyclobutane Ring CH₂ (C2-H, C4-H) | 1.5 - 2.2 | Multiplets | Complex splitting patterns due to geminal and vicinal coupling. |
Note: The exact chemical shifts and coupling constants will differ between the cis and trans isomers due to different shielding and deshielding effects.[4]
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide key information about the carbon framework of the molecule.
Expected Chemical Shifts:
| Carbon | Expected Chemical Shift (δ, ppm) | Notes |
| CH-OH (C1) | 65 - 75 | Deshielded by the hydroxyl group. |
| -CH₂-OH | 60 - 70 | Deshielded by the hydroxyl group. |
| CH-CH₂OH (C3) | 35 - 45 | |
| Cyclobutane Ring CH₂ (C2, C4) | 25 - 35 |
Infrared (IR) Spectroscopy
The IR spectrum of this compound will be dominated by the characteristic absorptions of the hydroxyl groups.
Characteristic IR Absorption Bands:
| Functional Group | Expected Wavenumber (cm⁻¹) | Appearance |
| O-H Stretch | 3600 - 3200 | Broad and Strong |
| C-H Stretch (sp³ carbons) | 3000 - 2850 | Medium to Strong |
| C-O Stretch | 1260 - 1050 | Strong |
Mass Spectrometry (MS)
The mass spectrum of this compound will provide information about its molecular weight and fragmentation pattern. The exact mass is 102.0681 g/mol .[5]
Expected Fragmentation Pattern:
-
Molecular Ion (M⁺): A peak corresponding to the molecular weight (m/z = 102) may be observed, although it might be weak.
-
Loss of Water (M-18): A prominent peak at m/z = 84 is expected due to the facile loss of a water molecule from the molecular ion.[6]
-
Loss of a Hydroxymethyl Radical (M-31): A peak at m/z = 71 corresponding to the loss of ·CH₂OH is likely.
-
Loss of Ethylene (M-28): Cleavage of the cyclobutane ring can lead to the loss of ethylene, resulting in a fragment at m/z = 74.[6]
-
Other Fragments: Further fragmentation of these primary ions will lead to a series of smaller peaks in the lower m/z region.
Experimental Protocols
NMR Spectroscopy
Sample Preparation:
-
Weigh approximately 5-10 mg of purified this compound.
-
Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆) in an NMR tube.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).[7]
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse experiment.
-
Number of Scans: 16-64, depending on sample concentration.
-
Relaxation Delay: 1-2 seconds.
-
Spectral Width: -2 to 12 ppm.[8]
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled single-pulse experiment.
-
Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.
-
Relaxation Delay: 2-5 seconds.
-
Spectral Width: 0 to 220 ppm.[8]
IR Spectroscopy
Sample Preparation:
-
For a liquid sample, a thin film can be prepared by placing a drop of the compound between two NaCl or KBr plates.
Data Acquisition:
-
Acquire the spectrum using a Fourier-transform infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.
Mass Spectrometry
Sample Introduction:
-
The sample can be introduced via direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).
Ionization:
-
Electron ionization (EI) is a common method for generating fragments and providing structural information. Electrospray ionization (ESI) can be used to observe the molecular ion with minimal fragmentation.
Visualization of Molecular Structure and Spectroscopic Correlations
The following diagram illustrates the structure of cis-3-(Hydroxymethyl)cyclobutanol with atom numbering for NMR assignment purposes.
Caption: Molecular structure of cis-3-(Hydroxymethyl)cyclobutanol with atom numbering.
The following workflow outlines the general process for the spectroscopic analysis of this compound.
Caption: Workflow for the spectroscopic analysis of this compound.
Conclusion
This guide provides a detailed prediction and interpretation framework for the spectroscopic data of this compound. While experimental data for this specific molecule is not widely available, the principles outlined herein, supported by data from analogous compounds, offer a solid foundation for researchers to analyze and confirm the structure and stereochemistry of their synthesized materials. The provided experimental protocols serve as a starting point for obtaining high-quality spectroscopic data.
References
- Figshare. 1H and 13C NMR spectra were measured on a Bruker 500 MHz NMR spectrometer using TMS as the internal standard. High resolution ma. [Link]
- PubChem. 3-(Hydroxymethyl)cyclobutan-1-ol. [Link]
- Royal Society of Chemistry.
- Royal Society of Chemistry.
- CP Lab Safety. [3-(hydroxymethyl)cyclobutyl]methanol, min 97%, 10 grams. [Link]
- PubChem. 3-(Hydroxymethyl)cyclopentanol. [Link]
- PubChem. Cyclobutanol. [Link]
- National Institute of Standards and Technology. Cyclobutanol. [Link]
- Organic Syntheses. cyclobutene. [Link]
- PubChem. [trans-2-(Hydroxymethyl)cyclobutyl]methanol. [Link]
- Chemistry LibreTexts. 17.11: Spectroscopy of Alcohols and Phenols. [Link]
- Human Metabolome Database. 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0033777). [Link]
- UT Southwestern Medical Center. NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. [Link]
- ResearchGate.
- eCampusOntario Pressbooks. 29.6 Infrared (IR) Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. [Link]
- National Institute of Standards and Technology. trans-3-Methylcyclohexanol. [Link]
- National Institute of Standards and Technology. Butanal, 3-hydroxy-. [Link]
Sources
- 1. Synthesis of 3-borylated cyclobutanols from epihalohydrins or epoxy alcohol derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. a2bchem.com [a2bchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 3-(Hydroxymethyl)cyclobutan-1-ol | C5H10O2 | CID 14045176 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
An In-depth Technical Guide to the NMR Analysis of 3-(Hydroxymethyl)cyclobutanol
This technical guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) spectroscopy of 3-(hydroxymethyl)cyclobutanol, a key building block in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals who require a deep understanding of the structural and conformational nuances of this molecule. By delving into one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR techniques, this guide offers a framework for unambiguous spectral assignment and stereochemical determination.
Introduction: The Structural Significance of this compound
This compound is a versatile bifunctional molecule featuring a cyclobutane ring, a primary alcohol, and a secondary alcohol. Its utility in the synthesis of complex molecules, including pharmaceuticals and polymers, stems from the rigid yet puckered nature of the cyclobutane core and the presence of two modifiable hydroxyl groups. A thorough understanding of its three-dimensional structure and conformational dynamics is paramount for predicting its reactivity and biological activity. NMR spectroscopy is the most powerful tool for elucidating these features in solution.
The cyclobutane ring is not planar but exists in a dynamic equilibrium between two puckered "butterfly" conformations, which helps to alleviate torsional strain. This puckering leads to distinct axial and equatorial positions for the substituents, which have a significant impact on the chemical shifts and coupling constants observed in the NMR spectra. Furthermore, this compound can exist as cis and trans diastereomers, which exhibit distinct NMR spectral characteristics.
Predicted ¹H and ¹³C NMR Spectral Data
Due to the limited availability of public experimental spectra for this compound, this guide utilizes predicted NMR data to provide a robust framework for spectral interpretation. The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts (δ) in parts per million (ppm) for both the cis and trans isomers in CDCl₃, generated using advanced computational algorithms.[1][2][3]
Table 1: Predicted ¹H NMR Spectral Data for cis- and trans-3-(Hydroxymethyl)cyclobutanol in CDCl₃
| Proton Assignment | Predicted Chemical Shift (ppm) - cis Isomer | Predicted Chemical Shift (ppm) - trans Isomer | Multiplicity |
| H1 (CH-OH) | ~4.1 - 4.3 | ~3.9 - 4.1 | m |
| H3 (CH-CH₂OH) | ~2.3 - 2.5 | ~2.1 - 2.3 | m |
| H2/H4 (ring CH₂) | ~1.8 - 2.2 | ~1.7 - 2.1 | m |
| H5 (CH₂-OH) | ~3.6 - 3.8 | ~3.5 - 3.7 | d |
| OH (ring) | Variable | Variable | br s |
| OH (methyl) | Variable | Variable | br s |
Table 2: Predicted ¹³C NMR Spectral Data for cis- and trans-3-(Hydroxymethyl)cyclobutanol in CDCl₃
| Carbon Assignment | Predicted Chemical Shift (ppm) - cis Isomer | Predicted Chemical Shift (ppm) - trans Isomer |
| C1 (CH-OH) | ~68 - 70 | ~66 - 68 |
| C3 (CH-CH₂OH) | ~40 - 42 | ~38 - 40 |
| C2/C4 (ring CH₂) | ~30 - 33 | ~28 - 31 |
| C5 (CH₂-OH) | ~65 - 67 | ~63 - 65 |
Experimental Protocols
A systematic approach to NMR analysis is crucial for the complete structural elucidation of this compound.
Sample Preparation
-
Dissolution: Accurately weigh 5-10 mg of purified this compound and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a clean, dry NMR tube.
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).[4]
-
D₂O Exchange: To identify the hydroxyl proton signals, a "D₂O shake" can be performed. After acquiring an initial ¹H NMR spectrum, add a drop of D₂O to the NMR tube, shake gently, and re-acquire the spectrum. The hydroxyl proton signals will either disappear or significantly decrease in intensity due to deuterium exchange.
1D NMR Acquisition
¹H NMR Spectroscopy:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is typically sufficient.
-
Spectral Width: Set a spectral width of approximately 12-15 ppm to ensure all signals are captured.
-
Number of Scans: 16 to 64 scans are generally adequate, depending on the sample concentration.
-
Relaxation Delay: A relaxation delay of 1-2 seconds is usually appropriate.
¹³C NMR Spectroscopy:
-
Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments) is standard to obtain a spectrum with singlets for each carbon.
-
Spectral Width: A wider spectral width of 200-220 ppm is necessary for ¹³C NMR.
-
Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (1024 to 4096) is required to achieve a good signal-to-noise ratio.
-
Relaxation Delay: A relaxation delay of 2-5 seconds is recommended.
Advanced 2D NMR Techniques for Structural Elucidation
Two-dimensional NMR experiments are indispensable for unambiguously assigning the complex proton and carbon signals of this compound and for determining its stereochemistry.
COSY (Correlation Spectroscopy)
The ¹H-¹H COSY experiment identifies protons that are spin-spin coupled, typically those on adjacent carbons. For this compound, COSY is essential for tracing the connectivity within the cyclobutane ring and the hydroxymethyl group.
Expected COSY Correlations:
-
The methine proton on C1 (H1) will show correlations to the methylene protons on C2 and C4.
-
The methine proton on C3 (H3) will show correlations to the methylene protons on C2 and C4, as well as to the methylene protons of the hydroxymethyl group (H5).
-
The methylene protons of the hydroxymethyl group (H5) will show a correlation to the methine proton on C3 (H3).
Caption: Predicted ¹H-¹H COSY correlations for this compound.
HSQC (Heteronuclear Single Quantum Coherence)
The HSQC experiment correlates protons directly attached to carbon atoms. This is a powerful tool for assigning the carbon signals based on the already assigned proton signals.
Expected HSQC Correlations:
-
The signal for C1 will correlate with the proton signal for H1.
-
The signals for C2 and C4 will correlate with the corresponding methylene proton signals.
-
The signal for C3 will correlate with the proton signal for H3.
-
The signal for C5 will correlate with the methylene proton signals of the hydroxymethyl group (H5).
Caption: Predicted ¹H-¹³C HSQC correlations for this compound.
HMBC (Heteronuclear Multiple Bond Correlation)
The HMBC experiment reveals long-range correlations between protons and carbons, typically over two or three bonds. This is crucial for confirming the overall carbon skeleton and for assigning quaternary carbons (though none are present in this molecule).
Expected Key HMBC Correlations:
-
The methine proton H1 will show correlations to C2, C3, and C4.
-
The methine proton H3 will show correlations to C1, C2, C4, and C5.
-
The methylene protons H5 will show correlations to C3.
Conformational Analysis and Stereochemistry
The puckered conformation of the cyclobutane ring leads to different spatial environments for axial and equatorial protons, resulting in different chemical shifts. The relative stereochemistry (cis or trans) of the hydroxyl and hydroxymethyl groups significantly influences these chemical shifts.
-
In the cis isomer , both substituents are on the same face of the ring. This can lead to greater steric hindrance and potentially intramolecular hydrogen bonding, which would deshield the involved protons, causing them to appear at a lower field (higher ppm).
-
In the trans isomer , the substituents are on opposite faces of the ring, resulting in a less sterically crowded environment.
Advanced techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) can be employed to determine the through-space proximity of protons, providing definitive evidence for the relative stereochemistry. For example, in the cis isomer, a NOE correlation would be expected between the methine proton at C1 and the methine proton at C3.
Caption: A generalized workflow for the NMR analysis of this compound.
Conclusion
The comprehensive NMR analysis of this compound requires a multi-faceted approach, combining 1D and 2D NMR techniques. Careful interpretation of chemical shifts, coupling constants, and correlation spectra allows for the unambiguous assignment of all proton and carbon signals. Furthermore, advanced NMR experiments provide crucial insights into the conformational dynamics of the cyclobutane ring and the relative stereochemistry of the substituents. This detailed structural information is vital for understanding the chemical behavior of this important molecule and for its rational application in drug discovery and materials science.
References
- Guan, Y., Sowndarya, S. S. V., Gallegos, L. C., St. John, P. C., & Paton, R. S. (2021). Real-time Prediction of ¹H and ¹³C Chemical Shifts with DFT accuracy using a 3D Graph Neural Network. Chemical Science, 12(36), 12012-12026. [Link]
- Banfi, D., & Patiny, L. (2008). www.nmrdb.org: Resurrecting and processing NMR spectra on-line. Chimia, 62(4), 280-281. [Link]
- ACD/Labs. (n.d.). NMR Prediction. [Link]
- Chemicalize. (n.d.).
- NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. [Link]
- NMRDB.org. (n.d.). Predict 1H proton NMR spectra. [Link]
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
- Castillo, A. M., Patiny, L., & Wist, J. (2011). Fast and Accurate Algorithm for the Simulation of NMR spectra of Large Spin Systems. Journal of Magnetic Resonance, 209(2), 123-130. [Link]
- Aires-de-Sousa, M., Hemmer, J., & Gasteiger, J. (2002). Prediction of 1H NMR Chemical Shifts Using Neural Networks. Analytical Chemistry, 74(1), 80-90. [Link]
- Sajed, T., Sayeeda, Z., Lee, B. L., Berjanskii, M., Wang, F., Gautam, V., & Wishart, D. S. (2024). Accurate prediction of 1H NMR chemical shifts of small molecules using machine learning. Metabolites, 14(5), 290. [Link]
- Steinbeck, C., Krause, S., & Kuhn, S. (2003). NMRShiftDB—Constructing a Free Chemical Information System with Open-Source Components. Journal of Chemical Information and Computer Sciences, 43(6), 1733–1739. [Link]
- Mestrelab Research. (n.d.). Download NMR Predict. [Link]
- YouTube. (2020, May 26). NMRdb for predicting NMR spectra. [Link]
- Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organometallics, 29(9), 2176–2179. [Link]
Sources
An In-Depth Technical Guide to the Infrared Spectroscopy of 3-(Hydroxymethyl)cyclobutanol
This guide provides a comprehensive analysis of the infrared (IR) spectrum of 3-(Hydroxymethyl)cyclobutanol. Tailored for researchers, scientists, and professionals in drug development, this document moves beyond a simple peak-listing to offer a foundational understanding of how the molecule's unique structural features—a strained cyclobutane ring, a primary alcohol, and a secondary alcohol—manifest in its vibrational spectrum. We will explore the causal relationships between molecular structure and spectral features, detail a robust experimental protocol for data acquisition, and provide a framework for accurate spectral interpretation.
Introduction: The Vibrational Signature of a Disubstituted Cyclobutanol
Infrared spectroscopy is a cornerstone of chemical analysis, providing a distinct "vibrational fingerprint" of a molecule by probing the absorption of IR radiation by its chemical bonds. For a molecule like this compound, the IR spectrum is a composite narrative of its constituent functional groups and overall structure. The key to its interpretation lies in dissecting the spectrum into regions corresponding to specific vibrational modes: the hydroxyl (O-H) stretches, the carbon-oxygen (C-O) stretches, the aliphatic carbon-hydrogen (C-H) stretches, and the unique vibrations originating from the strained cyclobutane ring.
The presence of two hydroxyl groups—one primary (–CH₂OH) and one secondary (>CHOH)—introduces complexity and richness to the spectrum. Inter- and intramolecular hydrogen bonding will dominate the appearance of the O-H stretching region, while the C-O stretching region will contain overlapping signals from both alcohol types. Furthermore, the inherent ring strain of the cyclobutane moiety influences the frequencies and intensities of its C-H and C-C bond vibrations, offering a unique diagnostic window into the carbocyclic core.
Theoretical Spectral Analysis: Predicting the Fingerprint
Before examining an experimental spectrum, we can predict the key absorption bands for this compound based on established group frequencies. This predictive framework is essential for a logical and efficient interpretation of experimental data.
The Hydroxyl (O-H) Region
The most prominent feature in the IR spectrum of an alcohol is the O-H stretching vibration.[1] For this compound, which is capable of extensive hydrogen bonding due to its two hydroxyl groups, this absorption is expected to be a very strong and exceptionally broad band in the 3600-3200 cm⁻¹ region.[2][3] The breadth of this peak is a direct consequence of the diverse hydrogen-bonding environments within the sample; molecules engage in a dynamic network of interactions, causing the O-H bonds to vibrate at a wide distribution of frequencies rather than a single, sharp frequency.[4] A "free" (non-hydrogen-bonded) O-H stretch, which would appear as a sharp peak around 3600-3650 cm⁻¹, is unlikely to be observed in a neat or concentrated sample.[5]
The Aliphatic Carbon-Hydrogen (C-H) Region
Stretching vibrations of the C-H bonds on the sp³-hybridized carbons of the cyclobutane ring and the hydroxymethyl group will appear in the 3000-2850 cm⁻¹ region.[6] These peaks are typically of strong to medium intensity. One can expect to see multiple overlapping peaks corresponding to the asymmetric and symmetric stretching modes of the various CH₂ groups and the C-H of the secondary alcohol. A band due to the ring C-H at a substitution site has been noted to appear with consistency between 2874–2855 cm⁻¹.[7]
The Fingerprint Region: C-O Stretching and Ring Vibrations
The region below 1500 cm⁻¹ is known as the fingerprint region, containing a wealth of complex vibrations that are unique to the molecule as a whole.
-
C-O Stretching (1260-1000 cm⁻¹): This is arguably the most diagnostic region for the carbon skeleton of this molecule. Alcohols exhibit strong C-O stretching absorptions.[1] Because this compound contains both a primary and a secondary alcohol, we anticipate strong, overlapping bands.
-
Primary Alcohol (–CH₂OH): The C-O stretch typically appears between 1075-1000 cm⁻¹ .[8][9]
-
Secondary Alcohol (>CHOH): The C-O stretch is found at a slightly higher frequency, generally between 1150-1075 cm⁻¹ .[8] The spectrum will likely show a broad, intense, and complex absorption pattern in this area, representing the superposition of these two C-O stretching modes.
-
-
Cyclobutane Ring Vibrations: The cyclobutane ring has characteristic vibrations, though they can be of variable intensity. A band in the 935–900 cm⁻¹ range is considered indicative of the cyclobutane ring system.[7] Additionally, various CH₂ bending and ring deformation vibrations contribute to the complexity of the fingerprint region. For the parent cyclobutane molecule, CH₂ vibrations are noted around 1447 cm⁻¹ (scissoring) and ring deformations can be found near 898 cm⁻¹.[10] While substitution will alter these values, their presence contributes to the unique fingerprint of the molecule.
Summary of Expected Absorptions
The anticipated vibrational frequencies for this compound are summarized below.
| Wavenumber Range (cm⁻¹) | Vibrational Mode | Expected Intensity | Notes |
| 3600–3200 | O-H Stretch (Hydrogen-bonded) | Strong, Very Broad | The most prominent feature, indicative of the two hydroxyl groups. Its breadth is due to extensive hydrogen bonding.[1][2][4] |
| 3000–2850 | C(sp³)-H Stretch | Strong to Medium | Multiple peaks from CH₂ and CH groups on the ring and hydroxymethyl substituent.[6] |
| ~1450 | CH₂ Bending (Scissoring) | Medium to Weak | Expected from the multiple CH₂ groups in the molecule. |
| 1150–1000 | C-O Stretch (Primary & Secondary Alcohol) | Strong | A complex, likely broad and intense band system resulting from the overlap of the secondary (~1150-1075 cm⁻¹) and primary (~1075-1000 cm⁻¹) C-O stretches.[8] |
| 935–900 | Cyclobutane Ring Vibration | Medium to Weak | A characteristic, though not always intense, band for the cyclobutane ring system.[7] |
Experimental Protocol: Acquiring a High-Fidelity Spectrum
To obtain a reliable IR spectrum of this compound, Attenuated Total Reflectance (ATR) FTIR spectroscopy is the recommended technique. ATR is ideal for liquid or solid samples, requiring minimal sample preparation and typically producing high-quality, reproducible data.[11][12]
Workflow for ATR-FTIR Analysis
Caption: Workflow for ATR-FTIR data acquisition.
Detailed Step-by-Step Methodology
-
Instrument Preparation: Ensure the FTIR spectrometer is powered on and has reached thermal equilibrium as per the manufacturer's guidelines.
-
ATR Crystal Cleaning: The ATR crystal (commonly diamond or zinc selenide) must be impeccably clean.[13] Wipe the crystal surface gently with a lint-free wipe soaked in a volatile solvent like isopropanol. Allow the solvent to fully evaporate.
-
Background Collection: With the clean, empty ATR crystal in place, collect a background spectrum. This crucial step measures the absorbance of the ambient environment (e.g., CO₂, water vapor) and the instrument itself, which will be digitally subtracted from the sample spectrum.[14]
-
Sample Application: Place a small amount of this compound (a few milligrams if solid, or a single drop if liquid) directly onto the center of the ATR crystal. Ensure the sample covers the crystal surface completely.
-
Engage Pressure Arm: If using a solid sample, lower the pressure arm to ensure firm and even contact between the sample and the crystal. For a liquid, this step may not be necessary, but a cover can prevent evaporation.
-
Sample Spectrum Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. A resolution of 4 cm⁻¹ is standard for routine analysis.
-
Data Processing: The resulting spectrum should be automatically ratioed against the background spectrum to produce the final absorbance or transmittance plot. Apply a baseline correction and, if necessary, an ATR correction using the instrument's software to account for the wavelength-dependent depth of penetration of the evanescent wave.
-
Final Cleaning: After analysis, thoroughly clean the sample from the ATR crystal using an appropriate solvent and lint-free wipes.
This self-validating protocol ensures that the collected spectrum is free from artifacts from the environment or previous samples, providing a trustworthy dataset for interpretation.
Interpreting the Spectrum: A Logic-Based Approach
The interpretation of the acquired spectrum should proceed logically, starting with the most identifiable peaks and moving into the more complex fingerprint region.
Caption: Logical flow for spectral interpretation.
By systematically confirming the presence of each key functional group and structural element, from the unambiguous O-H stretch to the more subtle cyclobutane ring vibrations, a confident identification can be made. The combination of a very broad O-H band, aliphatic C-H stretches, and a particularly intense and complex C-O absorption band system is strongly indicative of a diol, while the specific frequencies in the fingerprint region provide evidence for the underlying cyclobutane framework.
Conclusion
The infrared spectrum of this compound is a rich source of structural information. A successful interpretation hinges on understanding the characteristic vibrational frequencies of its alcohol and cyclobutane functionalities. The dominant features are the broad, hydrogen-bonded O-H stretch and the complex, overlapping C-O stretching bands of the primary and secondary alcohols. These, combined with the aliphatic C-H stretches and characteristic ring vibrations, provide a unique fingerprint. By following a robust ATR-FTIR protocol and a logical interpretation strategy, researchers can confidently use infrared spectroscopy to verify the identity and purity of this compound, supporting its application in research and development.
References
- Chemistry LibreTexts. (2024). 17.11: Spectroscopy of Alcohols and Phenols.
- AdiChemistry. (n.d.). INFRARED SPECTROSCOPY OF ALCOHOLS - PHENOLS.
- Oregon State University. (n.d.). Spectroscopy of Alcohols.
- Anonymous. (n.d.). Infrared spectra of alcohols and phenols. Chemistry.blogspot.com.
- Chemistry LibreTexts. (2022). 3.1.12: Spectroscopy of Alcohols and Phenols.
- Lippincott, E. R., & Lord, R. C. (1959). Infrared spectral charateristics of the cyclobutane ring system. Journal of the Chemical Society B: Physical Organic.
- Doc Brown's Chemistry. (n.d.). infrared spectrum of cyclobutane.
- Smith, B. C. (2017). Alcohols—The Rest of the Story. Spectroscopy Online.
- Smith, B. C. (2017). The C-O Bond, Part I: Introduction and the Infrared Spectroscopy of Alcohols. Spectroscopy Online.
- LibreTexts. (2021). 6.3 IR Spectrum and Characteristic Absorption Bands.
- Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups.
- University of the West Indies. (n.d.). IR: alcohols.
- Durig, J. R., & Katon, J. E. (1973). Vibrational Spectra of Substituted Cyclobutane Compounds. Defense Technical Information Center.
- National Institute of Standards and Technology. (n.d.). Cyclobutanol. NIST Chemistry WebBook.
- Li, H., et al. (1993). High Resolution Infrared Spectroscopy of Cyclobutane: A Study of Vibrational Mode Coupling Involving Large Amplitude, Low Frequency Modes. ResearchGate.
- Schuttlefield, J. D., & Grassian, V. H. (2008). ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory. Part I: Fundamentals and Examples. Journal of Chemical Education.
- Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR.
- Chemistry LibreTexts. (2023). ATR-FTIR.
- University of Florida. (n.d.). Lab 9 – Fourier Transform Infrared (FTIR) Spectroscopy.
- National Center for Biotechnology Information. (n.d.). Cyclobutanol. PubChem.
- Rathjens Jr., G. W., et al. (1953). Infrared Absorption Spectra, Structure and Thermodynamic Properties of Cyclobutane. Journal of the American Chemical Society.
- ResearchGate. (n.d.). ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory. Part I: Fundamentals and Examples.
- National Institute of Standards and Technology. (n.d.). Cyclobutanemethanol. NIST Chemistry WebBook.
Sources
- 1. adichemistry.com [adichemistry.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Spectroscopy of Alcohols [sites.science.oregonstate.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Chemistry: Infrared spectra of alcohols and phenols [openchemistryhelp.blogspot.com]
- 6. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]
- 7. Infrared spectral charateristics of the cyclobutane ring system - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 8. spectroscopyonline.com [spectroscopyonline.com]
- 9. spectroscopyonline.com [spectroscopyonline.com]
- 10. infrared spectrum of cyclobutane C4H8 prominent wavenumbers cm-1 detecting functional groups present finger print for identification of cyclobutane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 14. egikunoo.wordpress.com [egikunoo.wordpress.com]
An In-Depth Technical Guide to the Mass Spectrometry of 3-(Hydroxymethyl)cyclobutanol
Abstract
This technical guide provides a comprehensive exploration of the mass spectrometric analysis of 3-(hydroxymethyl)cyclobutanol, a molecule of interest in synthetic chemistry and drug development. In the absence of established mass spectral data for this specific diol, this document serves as a predictive guide and a methodological framework for researchers. We will delve into the foundational principles governing the fragmentation of its constituent functional groups—a primary alcohol, a secondary alcohol, and a strained cyclobutane ring—under various ionization techniques. This guide is structured to provide not just procedural steps, but the scientific rationale behind experimental design, empowering researchers to develop robust, self-validating analytical methods. We will cover ionization strategies, predictable fragmentation pathways, the use of derivatization for enhanced detection, and detailed experimental protocols for both Electron Ionization (EI) and Electrospray Ionization (ESI) mass spectrometry.
Introduction: The Analytical Challenge of a Bifunctional Cycloalkane
This compound (C₅H₁₀O₂, Molecular Weight: 102.13 g/mol ) presents a unique analytical challenge due to its combination of a strained four-membered ring and two hydroxyl groups at different positions.[1] This structure suggests a rich and complex fragmentation pattern in mass spectrometry, offering significant structural information if correctly interpreted. As a small, neutral, and relatively polar molecule, its behavior under different ionization conditions, particularly the hard ionization of EI and the soft ionization of ESI, will vary significantly. This guide will provide a predictive framework for its mass spectral behavior and the experimental steps to verify these predictions.
Electron Ionization (EI) Mass Spectrometry: A Hard Ionization Approach
Electron Ionization is a classic, highly reproducible technique that induces extensive fragmentation, providing a detailed structural fingerprint of the analyte.[2] For this compound, we can predict a complex spectrum resulting from competing fragmentation pathways originating from the primary alcohol, the secondary alcohol, and the cyclobutane ring.
Predicted Fragmentation Pathways under EI
Given the high energy of EI (typically 70 eV), the molecular ion peak (M⁺˙ at m/z 102) is expected to be of low abundance, or even absent, a common characteristic for alcohols which readily fragment.[3] The primary fragmentation events are predicted to be α-cleavage and dehydration.[1]
-
α-Cleavage: This is a dominant fragmentation pathway for alcohols, resulting from the cleavage of a C-C bond adjacent to the oxygen atom, leading to the formation of a resonance-stabilized oxonium ion.[4] For this compound, two primary α-cleavage events are plausible:
-
Cleavage adjacent to the primary alcohol: Loss of the cyclobutyl ring radical to form the [CH₂OH]⁺ ion, which would be observed at m/z 31 . This is a strong diagnostic peak for primary alcohols.[5]
-
Cleavage adjacent to the secondary alcohol: This can occur in two ways, leading to ring opening. Cleavage of the C1-C2 or C1-C4 bond would result in the loss of an ethyl radical or a propyl radical fragment from the opened ring, leading to characteristic ions.
-
-
Dehydration (Loss of H₂O): The elimination of a water molecule (18 Da) is a very common fragmentation for alcohols, leading to an [M-18]⁺˙ peak.[6] For this compound, this would result in a peak at m/z 84 . This ion may undergo further fragmentation.
-
Ring Cleavage of the Cyclobutane Moiety: Cyclobutane and its derivatives are known to undergo characteristic fragmentation, often involving the loss of ethene (C₂H₄, 28 Da) or a propene radical (C₃H₅˙, 41 Da). These fragmentations, in conjunction with the alcohol-driven pathways, will lead to a series of smaller fragment ions.
Hypothetical EI Mass Spectrum
The following table summarizes the predicted key fragments and their mass-to-charge ratios (m/z) for this compound under EI conditions.
| Predicted m/z | Proposed Fragment Ion | Fragmentation Pathway | Significance |
| 102 | [C₅H₁₀O₂]⁺˙ | Molecular Ion | Likely weak or absent |
| 84 | [C₅H₈O]⁺˙ | [M - H₂O]⁺˙ | Dehydration |
| 71 | [C₄H₇O]⁺ | α-cleavage at primary alcohol and loss of H | Secondary fragmentation |
| 57 | [C₃H₅O]⁺ or [C₄H₉]⁺ | Complex ring cleavage | Characteristic of some cyclic alcohols |
| 43 | [C₃H₇]⁺ or [C₂H₃O]⁺ | Ring fragmentation | General hydrocarbon fragment |
| 31 | [CH₃O]⁺ | α-cleavage at primary alcohol | Diagnostic for primary alcohols |
Experimental Protocol: GC-EI-MS Analysis
This protocol outlines the steps for acquiring an EI mass spectrum of this compound using Gas Chromatography-Mass Spectrometry (GC-MS).
Objective: To obtain a reproducible EI mass spectrum and identify the key fragment ions.
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer with an EI source (e.g., a quadrupole or time-of-flight analyzer).
Procedure:
-
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of this compound in a volatile solvent such as methanol or dichloromethane.
-
Prepare a series of dilutions (e.g., 100 µg/mL, 10 µg/mL, 1 µg/mL) to determine the optimal concentration.
-
-
GC Parameters:
-
Column: A non-polar or mid-polar capillary column (e.g., DB-5ms, HP-5ms) is suitable.
-
Injection Volume: 1 µL.
-
Inlet Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 1 minute.
-
Ramp: 10 °C/min to 250 °C.
-
Hold at 250 °C for 5 minutes.
-
-
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 30-200.
-
-
Data Analysis:
-
Identify the peak corresponding to this compound in the total ion chromatogram (TIC).
-
Extract the mass spectrum for this peak.
-
Identify the molecular ion peak (if present) and major fragment ions.
-
Compare the observed fragments with the predicted fragmentation patterns.
-
Electrospray Ionization (ESI) Mass Spectrometry: A Soft Ionization Approach
ESI is a soft ionization technique that is ideal for polar molecules, typically generating protonated molecules [M+H]⁺ or adducts with cations like sodium [M+Na]⁺ or potassium [M+K]⁺.[7] However, for small, neutral molecules with low proton affinity like this compound, direct ESI can be inefficient.[8]
The Need for Derivatization in ESI-MS
To enhance ionization efficiency and achieve better sensitivity, chemical derivatization is often employed.[9] A derivatizing agent introduces a readily ionizable group onto the analyte. For alcohols, reagents that introduce a permanent positive charge or a group with high proton affinity are ideal.
Recommended Derivatization Strategy: Acylation with Bromoacetyl Chloride followed by reaction with Triethylamine.
This two-step process first acylates the hydroxyl groups, and the subsequent reaction with a tertiary amine like triethylamine introduces a quaternary ammonium group, which carries a permanent positive charge.[10] This ensures efficient ionization in positive-ion ESI-MS.
Experimental Protocol: LC-ESI-MS/MS with Derivatization
This protocol details the derivatization and subsequent analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Tandem MS (MS/MS) is crucial for structural confirmation by fragmenting the derivatized, mass-selected precursor ion.[11]
Objective: To improve the detection of this compound and confirm its structure through characteristic MS/MS fragmentation.
Instrumentation:
-
Liquid Chromatograph coupled to a Tandem Mass Spectrometer with an ESI source (e.g., a QTRAP or Q-TOF).
Procedure:
-
Derivatization:
-
In a microcentrifuge tube, dissolve 1 mg of this compound in 100 µL of anhydrous acetonitrile.
-
Add 1.5 equivalents of bromoacetyl chloride and 2 equivalents of triethylamine.
-
Vortex the mixture and let it react at room temperature for 1 hour.
-
Evaporate the solvent under a stream of nitrogen.
-
Reconstitute the residue in 1 mL of the initial mobile phase.
-
-
LC Parameters:
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 3.5 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start with 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and then re-equilibrate at 5% B.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
-
MS Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Ion Source Gas 1 (Nebulizer): 50 psi.
-
Ion Source Gas 2 (Heater): 50 psi.
-
Curtain Gas: 30 psi.
-
Temperature: 500 °C.
-
IonSpray Voltage: 5500 V.
-
-
MS/MS Method:
-
Precursor Ion: The m/z of the derivatized this compound.
-
Collision Energy: Perform a collision energy ramp (e.g., 10-40 eV) to find the optimal energy for fragmentation.
-
Product Ion Scan: Scan for fragment ions in a range of m/z 50-precursor m/z.
-
Visualization of Experimental Workflows
The following diagrams illustrate the proposed experimental workflows for both GC-EI-MS and LC-ESI-MS/MS analysis.
Caption: GC-EI-MS workflow for this compound.
Caption: LC-ESI-MS/MS workflow with derivatization.
Predicted Fragmentation Pathways of this compound
The following diagrams illustrate the predicted fragmentation pathways under Electron Ionization.
Caption: Predicted EI fragmentation of this compound.
Conclusion and Future Perspectives
This guide provides a robust theoretical and practical framework for the mass spectrometric analysis of this compound. By understanding the predictable fragmentation behaviors of its constituent functional groups, researchers can effectively design experiments to elucidate its structure and quantify its presence in various matrices. The detailed protocols for GC-EI-MS and LC-ESI-MS/MS offer a clear path forward for the analysis of this and similar small-molecule diols. Future work should focus on acquiring high-resolution mass spectrometry (HRMS) data to confirm the elemental composition of fragment ions and performing stable isotope labeling studies to further elucidate the complex rearrangement mechanisms that are likely to occur upon ionization.
References
- Borisov, R. S., et al. (n.d.). A simple and easy approach to the derivatization of alcohols for study by soft ionization mass spectrometry methods. ResearchGate.
- Chemistry Steps. (n.d.). Mass Spectrometry of Alcohols.
- JoVE. (2024). Mass Spectrometry: Alcohol Fragmentation.
- Chemistry LibreTexts. (2024). 12.3: Mass Spectrometry of Some Common Functional Groups.
- Chad's Prep. (2018). 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry.
- Chemistry!!! Not Mystery. (2013). Fragmentation pattern and mass spectra of Alcohols.
- FIU Discovery. (n.d.). Chemical derivatization for selective detection and identification of alcohols by electrospray mass spectrometry.
- PubMed. (2014). Elucidation of electron ionization mass spectrometric fragmentation pathways of trimethylsilyl ether derivatives of vicinal diols deriving from haplamine by collision-induced dissociation gas chromatography/tandem mass spectrometry and ¹⁸O labelling.
- ACS Publications. (n.d.). Applications of electrospray ionization mass spectrometry to neutral organic molecules including fullerenes.
- Wiley Online Library. (1999). Structural analysis of diols by electrospray mass spectrometry on boric acid complexes.
- PubChem. (n.d.). 3-(Hydroxymethyl)cyclobutan-1-ol.
- Spectroscopy Online. (2010). Derivatization in Mass Spectrometry.
- Doc Brown's Chemistry. (n.d.). mass spectrum of cyclobutane C4H8 fragmentation pattern of m/z m/e ions for analysis and identification.
- ACS Publications. (1994). Chemical Derivatization for Electrospray Ionization Mass Spectrometry. 1. Alkyl Halides, Alcohols, Phenols, Thiols, and Amines.
- Quora. (2018). What happens to neutral molecules in a mass spectrometer?
- YouTube. (2023). What Is Derivatization In GC-MS? - Chemistry For Everyone.
- RSC Publishing. (2024). Modeling the relative response factor of small molecules in positive electrospray ionization.
- Wikipedia. (n.d.). Electrospray ionization.
- PubMed. (1993). Applications of electrospray ionization mass spectrometry to neutral organic molecules including fullerenes.
- Wikipedia. (n.d.). Alkane.
- University of Massachusetts Boston. (n.d.). Fragmentation of cyclobutane derivatives upon electron impact: Transformation pathways elucidated by mass spectrometric methods and semiempirical quantum chemical calculations.
- Caming Pharmaceutical Ltd. (n.d.). This compound CAS 1245647-03-3.
- Wikipedia. (n.d.). Electron ionization.
- Research and Reviews. (2024). Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications.
- ResearchGate. (n.d.). (PDF) The Fragmentation Mechanism of Cyclobutanol.
- Chemistry LibreTexts. (2022). 3.1: Electron Ionization.
- Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.
- NIH. (n.d.). Chemoselective bicyclobutane-based mass spectrometric detection of biological thiols uncovers human and bacterial metabolites.
- National Institute of Standards and Technology. (n.d.). Cyclobutanol.
- PubMed Central. (2021). Tandem MS-Based Metabolite Profiling of 19,20-Epoxycytochalasin C Reveals the Importance of a Hydroxy Group at the C7 Position for Biological Activity.
- ResearchGate. (n.d.). Liquid chromatography–tandem mass spectrometry and accurate m/z measurements of cyclic peptide cyanobacteria toxins.
- National Institute of Standards and Technology. (n.d.). Cyclobutanol.
- SpringerLink. (n.d.). LC-ESI-tandem MS and in silico ADMET analysis of polyphenols from.
- National Institute of Standards and Technology. (n.d.). 3-Hydroxy-3-methyl-2-butanone.
- RSC Publishing. (n.d.). Liquid chromatography-tandem mass spectrometry for monitoring vitamin D hydroxymetabolites in human aqueous humor.
Sources
- 1. Mass Spectrometry of Alcohols - Chemistry Steps [chemistrysteps.com]
- 2. Applications of C–H Functionalization Logic to Cyclobutane Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GCMS Section 6.10 [people.whitman.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. m.youtube.com [m.youtube.com]
- 7. clinicalpub.com [clinicalpub.com]
- 8. mdpi.com [mdpi.com]
- 9. ddtjournal.com [ddtjournal.com]
- 10. whitman.edu [whitman.edu]
- 11. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Reactivity of primary vs secondary alcohol in 3-(Hydroxymethyl)cyclobutanol
An In-Depth Technical Guide to the Differential Reactivity of Primary vs. Secondary Alcohols in 3-(Hydroxymethyl)cyclobutanol
Authored by: Dr. Gemini, Senior Application Scientist
Abstract
The selective functionalization of polyol compounds is a cornerstone of modern organic synthesis, particularly in the fields of pharmaceutical and materials science. This compound, a diol featuring both a primary and a secondary hydroxyl group, serves as an exemplary substrate for exploring the principles of chemoselectivity. This technical guide provides an in-depth analysis of the factors governing the differential reactivity of its two hydroxyl moieties. We will dissect the mechanistic underpinnings of this selectivity, focusing on the interplay of steric hindrance and electronic effects. Furthermore, this guide presents field-proven, step-by-step protocols for the selective oxidation, protection, and esterification of the primary alcohol, offering researchers a practical framework for leveraging these reactivity differences in complex synthetic endeavors.
Foundational Principles: Unpacking the Reactivity of Primary vs. Secondary Alcohols
The ability to target a single functional group within a multifunctional molecule is paramount for synthetic efficiency. In diols like this compound, the inherent structural differences between the primary (-CH₂OH) and secondary (>CHOH) alcohols provide a handle for achieving such selectivity. The reactivity hierarchy is governed by two principal factors: steric accessibility and electronic properties.
The Dominant Role of Steric Hindrance
Steric hindrance refers to the spatial crowding around a reactive center, which can impede the approach of a reactant.[1][2] In this compound, the primary hydroxyl group is located on a methylene (-CH₂) unit, which is sterically unencumbered. Conversely, the secondary hydroxyl group is directly attached to the cyclobutane ring, flanked by two other carbon atoms, creating a more congested environment.[3][4] This difference is the primary driver of selectivity in most reactions. For many transformations, the general order of reactivity is: Primary > Secondary >> Tertiary .[5][6][7]
Electronic Effects and Acidity
Alkyl groups are weakly electron-donating through an inductive effect.[8][9] The carbinol carbon of the secondary alcohol is attached to two other carbons within the ring, experiencing a greater inductive effect than the primary carbinol carbon. This increased electron density slightly destabilizes the corresponding alkoxide, making the secondary alcohol less acidic than the primary alcohol.[9][10] While often a secondary factor to sterics, this difference in acidity can be exploited in base-mediated reactions.
The following diagram illustrates the structural differences influencing reactivity.
Caption: Steric and electronic environments of the two hydroxyl groups.
Selective Oxidation of the Primary Alcohol
The oxidation of alcohols is a fundamental transformation in organic synthesis. Primary alcohols can be oxidized to aldehydes or further to carboxylic acids, while secondary alcohols yield ketones.[11][12][13][14] This inherent difference, combined with kinetic factors, allows for the highly selective oxidation of the primary hydroxyl group in this compound.
Mechanistic Rationale for Selectivity
Catalytic systems for alcohol oxidation often involve the formation of a reactive intermediate at the hydroxyl group. The rate of formation of this intermediate is highly sensitive to steric bulk. Catalysts like those based on zirconocene or iridium, as well as organocatalysts like TEMPO, exhibit a strong kinetic preference for the less hindered primary alcohol.[15][16] For example, in TEMPO-catalyzed oxidations, the bulky nitroxyl radical reacts much more rapidly with the primary alcohol to initiate the catalytic cycle.
The diagram below outlines a general workflow for selectively transforming the primary alcohol.
Caption: General workflow for selective primary alcohol functionalization.
Experimental Protocol: TEMPO-Catalyzed Selective Oxidation to an Aldehyde
This protocol describes the selective oxidation of the primary alcohol in this compound to the corresponding aldehyde using a (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) catalyst system with sodium hypochlorite (bleach) as the terminal oxidant.
Materials:
-
This compound (1.0 eq)
-
TEMPO (0.01 eq)
-
Potassium bromide (KBr) (0.1 eq)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Aqueous sodium hypochlorite (NaOCl, ~10-15%)
-
5% Aqueous sodium thiosulfate (Na₂S₂O₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve this compound (1.0 eq) in DCM (approx. 0.2 M concentration) in a round-bottom flask equipped with a magnetic stir bar.
-
Add TEMPO (0.01 eq) and an aqueous solution of KBr (0.1 eq).
-
Cool the vigorously stirring biphasic mixture to 0 °C in an ice bath.
-
Add an aqueous solution of NaHCO₃ (approx. 2.0 eq).
-
Slowly add the NaOCl solution dropwise via an addition funnel over 30-45 minutes, maintaining the internal temperature below 5 °C. Monitor the reaction by TLC (Thin Layer Chromatography).
-
Upon completion, quench the reaction by adding 5% aqueous Na₂S₂O₃ to destroy any excess oxidant.
-
Separate the organic layer. Extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude 3-hydroxycyclobutanecarbaldehyde.
-
Purify the product via column chromatography on silica gel.
Causality Behind Choices:
-
TEMPO/KBr: This catalytic system is highly effective and selective for primary alcohols due to the steric accessibility required for the formation of the active oxoammonium ion species.[15]
-
Biphasic System (DCM/Water): This allows for easy separation and helps control the reaction exotherm.
-
NaHCO₃: Maintains a slightly basic pH, which is optimal for the catalytic cycle and prevents side reactions.
-
0 °C Temperature: Controls the reaction rate and minimizes over-oxidation or other side reactions.
Selective Protection of the Primary Alcohol
In multi-step syntheses, it is often necessary to "protect" one functional group while reacting another. The steric difference between the primary and secondary hydroxyls in this compound allows for highly efficient selective protection, typically as a bulky ether.[17][18]
Reagent Choice for Maximizing Selectivity
The key to selective protection is choosing a protecting group with significant steric bulk. The reaction will be kinetically favored at the more accessible primary alcohol.[19]
| Protecting Group Reagent | Common Name | Key Features |
| tert-Butyldimethylsilyl chloride (TBDMSCl) | TBDMS | Good selectivity, stable to many reagents. |
| tert-Butyldiphenylsilyl chloride (TBDPSCl) | TBDPS | Higher steric bulk than TBDMS, excellent selectivity. |
| Triphenylmethyl chloride (TrCl) | Trityl | Very bulky, highly selective for primary alcohols.[19] |
Experimental Protocol: Selective Silylation with TBDPSCl
This protocol details the selective protection of the primary hydroxyl group as a tert-butyldiphenylsilyl (TBDPS) ether.
Materials:
-
This compound (1.0 eq)
-
tert-Butyldiphenylsilyl chloride (TBDPSCl) (1.05 eq)
-
Imidazole (2.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
To a solution of this compound (1.0 eq) and imidazole (2.5 eq) in anhydrous DMF, add TBDPSCl (1.05 eq) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC.
-
Upon completion, pour the reaction mixture into a separatory funnel containing diethyl ether and water.
-
Separate the layers and extract the aqueous phase three times with diethyl ether.
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting crude oil by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure mono-protected product.
Causality Behind Choices:
-
TBDPSCl: The extreme steric bulk of the TBDPS group ensures that it reacts almost exclusively at the sterically accessible primary alcohol.[20]
-
Imidazole: Acts as a base to neutralize the HCl byproduct and also as a nucleophilic catalyst to activate the silyl chloride, accelerating the reaction.
-
DMF: A polar aprotic solvent that effectively dissolves all reactants.
Selective Esterification of the Primary Alcohol
Esterification, the reaction of an alcohol with a carboxylic acid or its derivative, is also highly sensitive to steric effects.[6][10][21] The nucleophilic attack of the alcohol's oxygen on the carbonyl carbon of the acylating agent is the key step, and its rate is significantly faster for the less hindered primary alcohol.[22]
Experimental Protocol: Selective Acylation with Acetic Anhydride
This procedure describes the selective formation of an acetate ester at the primary position.
Materials:
-
This compound (1.0 eq)
-
Acetic Anhydride ((Ac)₂O) (1.1 eq)
-
Pyridine (as solvent and base)
-
4-Dimethylaminopyridine (DMAP) (0.05 eq)
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous pyridine in a flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add DMAP (0.05 eq) to the solution.
-
Cool the mixture to 0 °C and add acetic anhydride (1.1 eq) dropwise.
-
Stir the reaction at 0 °C for 4-6 hours, monitoring for the disappearance of the starting material by TLC.
-
Once the reaction is complete, quench by the slow addition of water.
-
Extract the mixture with ethyl acetate (3x).
-
Combine the organic layers and wash successively with 1 M HCl (to remove pyridine), saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent in vacuo.
-
Purify the product by column chromatography.
Causality Behind Choices:
-
Pyridine/DMAP: Pyridine serves as the base and solvent, while the catalytic amount of DMAP acts as a hyper-nucleophilic acylation catalyst, forming a highly reactive intermediate with acetic anhydride that preferentially reacts with the primary alcohol.
-
Low Temperature (0 °C): Running the reaction at a reduced temperature enhances the kinetic selectivity, favoring the faster reaction at the primary site over the slower reaction at the secondary site.
Conclusion
The differential reactivity of the hydroxyl groups in this compound is a clear demonstration of fundamental principles in organic chemistry. By understanding and exploiting the steric and electronic disparities between the primary and secondary positions, researchers can achieve high levels of chemoselectivity. The protocols outlined in this guide for selective oxidation, protection, and esterification provide robust and reliable methods for the controlled functionalization of this versatile diol, enabling its use as a valuable building block in complex molecule synthesis. The strategic choice of reagents and the fine-tuning of reaction conditions, as explained by the underlying mechanistic rationale, are key to maximizing yield and selectivity in these transformations.
References
- Chemistry Steps. (n.d.). Alcohol Oxidation Mechanisms and Practice Problems.
- Bigi, F., Conforti, M. L., Maggi, R., Piccinno, A., & Sartori, G. (2000). Mild and Highly Selective Formyl Protection of Primary Hydroxyl Groups. The Journal of Organic Chemistry, 65(23), 7981-7983.
- ChemistryViews. (2017). The Oxidation of Alcohols.
- Brainly.com. (2023). Why is a primary alcohol more reactive than a secondary alcohol?.
- Save My Exams. (2024). Oxidation of Alcohols (Oxford AQA International A Level (IAL) Chemistry): Revision Note.
- Westin, J. (n.d.). Oxidation of Alcohols - Organic Chemistry. Jack Westin.
- BYJU'S. (n.d.). Types of Alcohols – Primary, Secondary and Tertiary Alcohols.
- Ashenhurst, J. (2015). Protecting Groups For Alcohols. Master Organic Chemistry.
- Quora. (2017). What is the increasing order of reactivity towards esterification: primary alcohol, secondary alcohol, tertiary alcohol?.
- PSIBERG. (2022). Primary vs Secondary Alcohols: The Key Differences.
- Michigan State University Department of Chemistry. (n.d.). Alcohol Reactivity.
- Chemistry LibreTexts. (2024). 17.6 Reactions of Alcohols.
- Quora. (2018). What is the order of reaction between primary, secondary and tertiary alcohols?.
- ResearchGate. (2025). Effect of steric hindrance and π electrons on alcohol self-association.
- Jefford, C. W., & Wang, Y. (1988). Selective, Heterogeneous Oxidation of Alcohols and Diols with Potassium Permanganate.
- Chemistry LibreTexts. (2022). 14.5: Reactions of Alcohols.
- Royal Society of Chemistry. (1991). Effect of Steric Hindrance and n: Electrons on Alcohol Self-association.
- Krische, M. J., et al. (2012). Site-Selective Primary Alcohol Dehydrogenation Enables Protecting Group-Free Diastereoselective C-C Coupling of 1,3-Glycols and Allyl Acetate. Journal of the American Chemical Society, 134(43), 17932-17935.
- Quora. (2023). What is effect of steric hinderance on acidity of alcohols?.
- National Center for Biotechnology Information. (n.d.). 3-(Hydroxymethyl)cyclobutan-1-ol. PubChem.
- SciSpace. (n.d.). Electron-induced chemistry of alcohols.
- Organic Chemistry Data. (n.d.). Acid to Ester - Common Conditions.
- Organic Chemistry Portal. (2008). Functional Group Protection.
- Royal Society of Chemistry. (n.d.). Electron-induced chemistry of alcohols.
- American Chemical Society. (2018). Iron-Catalyzed Selective Etherification and Transetherification Reactions Using Alcohols. ACS Omega, 3(1), 124-136.
- Chemistry LibreTexts. (2021). 8.2: Properties of Alcohols and Phenols.
- Khan Academy. (2025). Esterification of alcohols | Alcohols, phenols and acids | Grade 12 | Chemistry. YouTube.
- Max Born Institute. (2022). Electrons in alcohol – concerted molecule and charge motions at terahertz frequencies.
- Royal Society of Chemistry. (2025). Recent progress in selective functionalization of diols via organocatalysis.
- Google Patents. (n.d.). US6194586B1 - Selective sulphonation of the primary alcohol of a diol containing both primary and secondary alcohols.
- SlideShare. (n.d.). Protection of OH group of alcohol.
- National Center for Biotechnology Information. (2018). Iron-Catalyzed Selective Etherification and Transetherification Reactions Using Alcohols. ACS Omega, 3(1), 124-136.
- Chemistry Stack Exchange. (2019). Do secondary alcohols react faster than primary alcohols or is it the other around?.
- Semantic Scholar. (1986). Chemoselective Oxidation of the Primary Alcohol Function of Diols Catalyzed by Zirconocene Complexes.
- The Journal of Organic Chemistry. (n.d.). Regioselective oxidations of primary alcohols in 1,4-diols.
- Organic Chemistry Portal. (n.d.). Ether synthesis by etherification (alkylation).
- Chemistry Steps. (n.d.). Esters to Alcohols.
- BYJU'S. (n.d.). Preparation of Ethers by Dehydration of Alcohols.
- National Center for Biotechnology Information. (n.d.). 3-Amino-3-(hydroxymethyl)cyclobutan-1-ol. PubChem.
- Ashenhurst, J. (2014). Alcohols To Ethers via Acid Catalysis. Master Organic Chemistry.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Effect of steric hindrance and π electrons on alcohol self-association - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]
- 3. brainly.com [brainly.com]
- 4. Alcohol Reactivity [www2.chemistry.msu.edu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. byjus.com [byjus.com]
- 7. quora.com [quora.com]
- 8. quora.com [quora.com]
- 9. quora.com [quora.com]
- 10. psiberg.com [psiberg.com]
- 11. Alcohol Oxidation Mechanisms and Practice Problems - Chemistry Steps [chemistrysteps.com]
- 12. The Oxidation of Alcohols - ChemistryViews [chemistryviews.org]
- 13. savemyexams.com [savemyexams.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Site-Selective Primary Alcohol Dehydrogenation Enables Protecting Group-Free Diastereoselective C-C Coupling of 1,3-Glycols and Allyl Acetate - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Chemoselective Oxidation of the Primary Alcohol Function of Diols Catalyzed by Zirconocene Complexes | Semantic Scholar [semanticscholar.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. masterorganicchemistry.com [masterorganicchemistry.com]
- 19. copharm.uobaghdad.edu.iq [copharm.uobaghdad.edu.iq]
- 20. Functional Group Protection [organic-chemistry.org]
- 21. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 22. youtube.com [youtube.com]
Chemical stability of the cyclobutane ring
An In-Depth Technical Guide to the Chemical Stability of the Cyclobutane Ring
Abstract
The cyclobutane ring, a four-membered carbocycle, occupies a unique space in chemical science. Long characterized by its inherent instability due to significant ring strain, it is this very characteristic that makes it a powerful and versatile tool in modern chemistry. While its high strain energy dictates a rich and often facile reaction chemistry involving ring-opening, the cyclobutane moiety is not merely a transient intermediate. Its rigid, puckered three-dimensional structure offers a stable and predictable scaffold that medicinal chemists are increasingly exploiting to impart desirable properties in drug candidates. This guide provides a comprehensive exploration of the chemical stability of the cyclobutane ring, delving into the fundamental principles of its strain, its conformational dynamics, its diverse reactivity, and its strategic application in pharmaceutical development and natural product synthesis.
The Foundation of Reactivity: Understanding Ring Strain in Cyclobutane
The chemical behavior of cyclobutane is fundamentally governed by its high degree of ring strain relative to its acyclic counterpart, butane, or larger cycloalkanes like cyclohexane. This strain is not a single phenomenon but a combination of two primary factors: angle strain and torsional strain.
Angle Strain: A Deviation from the Ideal
In 1885, Adolf von Baeyer first proposed that the deviation of bond angles from the ideal tetrahedral angle of 109.5° for sp³ hybridized carbons would induce strain.[1][2][3] For a perfectly planar, square cyclobutane, the internal C-C-C bond angles would be 90°, a significant deviation that creates substantial angle strain.[2][4][5] This forces the bonding electron orbitals to overlap less effectively than in an unstrained alkane, resulting in weaker, more reactive C-C bonds.[1]
Torsional Strain and the Puckered Conformation
If cyclobutane were planar, all eight C-H bonds on adjacent carbons would be fully eclipsed, leading to severe torsional strain.[1][6] To alleviate this, the cyclobutane ring adopts a non-planar, "puckered" or "butterfly" conformation.[1][3][6][7] In this conformation, one carbon atom is bent at an angle of about 25° to the plane of the other three.[6][8] This puckering reduces the torsional strain by moving the C-H bonds away from a perfectly eclipsed arrangement. However, this relief comes at the cost of slightly increased angle strain, as the C-C-C bond angles decrease further to about 88°.[5][6] The molecule rapidly interconverts between equivalent puckered conformations at room temperature, with a low energy barrier of about 1.45 kcal/mol.[9]
The overall ring strain in cyclobutane is a compromise between these opposing forces. The table below compares the strain energy of cyclobutane with other common cycloalkanes.
| Cycloalkane | Ring Size | Strain Energy (kcal/mol) | Primary Sources of Strain |
| Cyclopropane | 3 | ~27.6 | Angle Strain, Torsional Strain |
| Cyclobutane | 4 | ~26.3 | Angle Strain, Torsional Strain [1][10] |
| Cyclopentane | 5 | ~6.2 | Torsional Strain |
| Cyclohexane | 6 | ~0 | Essentially Strain-Free (in chair form) |
Data compiled from multiple sources indicating similar values.[1][6][10]
Manifestations of Instability: The Reactivity of the Cyclobutane Ring
The significant strain energy (~26.3 kcal/mol) stored in the cyclobutane ring serves as a powerful thermodynamic driving force for reactions that lead to ring-opening.[1] Consequently, while stable enough to be handled under normal laboratory conditions, cyclobutanes undergo reactions under conditions where other cycloalkanes, like cyclohexane, are inert.[11]
Thermal Reactions: Unlocking Strain with Heat
Upon heating to temperatures around 400-450°C, cyclobutane undergoes thermal decomposition, or thermolysis, to yield two molecules of ethylene.[12][13][14] This reaction is a classic example of a unimolecular ring cleavage that proceeds through a diradical intermediate.[12][15] The high temperature provides the necessary activation energy to break one of the strained C-C bonds.
Caption: Thermal decomposition of cyclobutane via a diradical intermediate.
Photochemical Reactions: Light-Induced Transformations
Photochemistry provides a powerful avenue for both the formation and cleavage of cyclobutane rings, primarily through [2+2] cycloaddition and its reverse, cycloreversion.[16]
-
[2+2] Photocycloaddition: This is a cornerstone of cyclobutane synthesis, where two alkene moieties are irradiated with UV light, often in the presence of a photosensitizer, to form a cyclobutane ring.[17][18]
-
Cycloreversion: The reverse reaction, where a cyclobutane ring is cleaved by light to give two alkenes, is also common. A critically important biological example is the formation of thymine dimers in DNA upon exposure to UV radiation.[19] This process links adjacent thymine bases through a cyclobutane ring, creating a lesion that can lead to mutations if not repaired.[20]
Metal-Catalyzed Ring-Opening and Functionalization
Transition metals can dramatically lower the activation energy for cyclobutane ring-opening, enabling transformations under much milder conditions than thermolysis.[21] Catalysts based on rhodium (Rh), palladium (Pd), nickel (Ni), and copper (Cu) are particularly effective.[22][23] These reactions often proceed via the formation of a metallacyclopentane intermediate, which can then undergo various transformations like β-hydride elimination or reductive elimination to yield a variety of products.
Caption: Generalized catalytic cycle for metal-catalyzed cyclobutane ring-opening.
These methods allow for the stereoselective synthesis of complex molecules from simple cyclobutane precursors.[11][24]
A Tool for Innovation: The Cyclobutane Moiety in Drug Discovery
Paradoxically, the features that contribute to cyclobutane's reactivity also make it a highly valuable scaffold in medicinal chemistry. Its rigid, three-dimensional structure and relative metabolic stability compared to other groups have led to its increasing use as a "bioisostere" — a substituent that mimics the size and shape of another group but possesses different physical or chemical properties.[10][25]
Cyclobutane as a Versatile Bioisostere
The puckered cyclobutane ring can replace several common chemical motifs to improve the pharmacological properties of drug candidates.[19][20][26]
-
Aromatic Ring Mimic: Replacing a flat phenyl ring with a 3D cyclobutane increases the fraction of sp³-hybridized carbons (Fsp³), a parameter often correlated with higher clinical success rates due to improved solubility and reduced promiscuity.[25]
-
Alkene and gem-Dimethyl Replacement: Cyclobutanes can act as conformationally restricted replacements for alkenes, preventing cis/trans isomerization, or as isosteres for gem-dimethyl groups, helping to fill hydrophobic pockets in protein binding sites.[20][27]
-
Metabolic Blocker: The C-H bonds on a cyclobutane ring are generally less susceptible to oxidative metabolism by cytochrome P450 enzymes compared to those in linear alkyl chains or electron-rich aromatic systems, which can improve a drug's half-life.[10][25]
| Bioisosteric Replacement | Original Group | Advantage of Cyclobutane |
| Phenyl Ring | Planar, Aromatic | Increased Fsp³ character, improved solubility, novel exit vectors.[25] |
| Alkene | Planar, Flexible | Conformational rigidity, prevents cis/trans isomerization.[20] |
| gem-Dimethyl | Lipophilic | Fills hydrophobic pockets, can act as a metabolically stable anchor.[27] |
Case Study: Enhancing Properties in Drug Candidates
The strategic incorporation of a cyclobutane ring can lead to measurable improvements in drug-like properties. For example, replacing a labile group with a cyclobutane can significantly enhance metabolic stability.
Experimental Protocol: In Vitro Metabolic Stability Assay
This protocol describes a typical experiment to assess how the introduction of a cyclobutane moiety affects a compound's metabolic stability in liver microsomes.
-
Materials: Test compounds (with and without cyclobutane), liver microsomes (e.g., human, rat), NADPH regenerating system, phosphate buffer, quenching solution (e.g., cold acetonitrile with internal standard), LC-MS/MS system.
-
Preparation: Prepare stock solutions of test compounds in DMSO. Prepare a working solution of liver microsomes in phosphate buffer on ice.
-
Incubation: In a 96-well plate, add the liver microsome solution to wells containing the test compound (final concentration typically 1 µM). Pre-incubate the plate at 37°C for 5 minutes.
-
Initiation of Reaction: Add the pre-warmed NADPH regenerating system to each well to start the metabolic reaction.
-
Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction in designated wells by adding the cold acetonitrile quenching solution.
-
Sample Processing: Centrifuge the plate to pellet the precipitated proteins. Transfer the supernatant to a new plate for analysis.
-
Analysis: Analyze the samples by LC-MS/MS to quantify the amount of parent compound remaining at each time point.
-
Data Calculation: Plot the natural log of the percentage of compound remaining versus time. The slope of the line gives the rate of degradation, from which the in vitro half-life (t½) and intrinsic clearance (CLint) can be calculated.
Accessing the Scaffold: Key Synthetic Strategies
The growing utility of cyclobutanes has spurred the development of numerous synthetic methods for their construction.[28][29] While a full review is beyond the scope of this guide, two dominant strategies are:
-
[2+2] Cycloadditions: As mentioned, the light-induced reaction of two alkenes is a primary method.[16][30] Transition metal-catalyzed versions have also been developed that can proceed under thermal conditions with high stereoselectivity.[22]
-
Ring Contractions: Methods have been developed for the stereoselective synthesis of substituted cyclobutanes from more readily available five-membered rings like pyrrolidines.[31]
Conclusion
The chemical stability of the cyclobutane ring is a finely balanced interplay of destabilizing angle and torsional strain and the stabilizing effect of its puckered conformation. This inherent strain makes the ring susceptible to a variety of ring-opening reactions, providing a rich field for synthetic exploration. However, far from being merely unstable, the cyclobutane scaffold is a robust and increasingly vital tool in drug discovery. Its unique three-dimensional geometry, conformational rigidity, and metabolic robustness allow it to function as a powerful bioisostere, enabling researchers to fine-tune the properties of bioactive molecules for enhanced efficacy and safety. The continued development of novel synthetic methods ensures that this fascinating four-membered ring will remain a cornerstone of both fundamental and applied chemical research.
References
- Nicewicz, D. A., & Yoon, T. P. (2016). Synthesis of cyclobutane lignans via an organic single electron oxidant–electron relay system. PMC, NIH. [Link]
- Chemistry LibreTexts. (2024). 4.4: Conformations of Cycloalkanes. Chemistry LibreTexts. [Link]
- Li, J., Gao, K., Bian, M., & Ding, H. (2020). Recent advances in the total synthesis of cyclobutane-containing natural products. Organic Chemistry Frontiers (RSC Publishing). [Link]
- de Witte, W., et al. (2021).
- de Witte, W., et al. (2021).
- ResearchGate. (n.d.). Transition-metal-catalyzed C-H functionalization of cyclobutanes.
- Li, D., et al. (2022). Enhanced Potency and Properties by Exploiting Substituted Oxetane as a Cyclobutane Bioisostere. Synfacts. [Link]
- Chemspace. (2022).
- Organic Chemistry Portal. (n.d.). Synthesis of cyclobutanes. Organic Chemistry Portal. [Link]
- Ashenhurst, J. (2014). Summary: Ring Strain In Cyclopropane and Cyclobutane. Master Organic Chemistry. [Link]
- ChemistryViews. (2021). Synthesis of Cyclobutanes via Ring Contraction. ChemistryViews. [Link]
- Wong, H. N. C., et al. (2003). The application of cyclobutane derivatives in organic synthesis.
- Wikipedia. (n.d.). Cyclobutane. Wikipedia. [Link]
- Pharmaguideline. (n.d.). Reactions of Cyclopropane and Cyclobutane. Pharmaguideline. [Link]
- Fiveable. (n.d.). Stability of Cycloalkanes: Ring Strain. Fiveable. [Link]
- Pearson+. (n.d.). Cyclobutane is an unstable cycloalkane that undergoes thermal decomposition. Pearson+. [Link]
- Slideshare. (n.d.).
- Dalal Institute. (n.d.). Conformational Analysis of Cycloalkanes (Upto Six Membered Rings). Dalal Institute. [Link]
- Angene. (n.d.). Cyclobutanone: A Key Intermediate for Pharmaceutical Drug Discovery. Angene. [Link]
- ResearchGate. (n.d.). Recent Advances in the Total Synthesis of Cyclobutane-Containing Natural Products.
- Semantic Scholar. (2020). Recent advances in the total synthesis of cyclobutane-containing natural products. Semantic Scholar. [Link]
- YouTube. (2022). Conformation: Torsional, Angular and Steric Strain: Cyclobutane. YouTube. [Link]
- ResearchGate. (n.d.). Cyclobutanes and Cyclobutenes from Photochemical Cleavage of Some Bicyclo[3.2.0]heptan-2-ones.
- UBC Library Open Collections. (n.d.). The thermal decomposition of cyclobutane at low pressures. UBC Library Open Collections. [Link]
- Hoffmann, N. (2016). Recent Advances in the Synthesis of Cyclobutanes by Olefin [2 + 2] Photocycloaddition Reactions.
- ResearchGate. (n.d.). Cyclobutene Ring Opening Reactions.
- ResearchGate. (n.d.). Transition metal catalyzed ring-opening reactions of BCBs for the synthesis of cyclobutane derivatives.
- Princeton University Department of Chemistry. (2015). Putting two and two together. Princeton University. [Link]
- RSC Publishing. (n.d.). Photochemical selective difluoroalkylation reactions of bicyclobutanes: direct sustainable pathways to functionalized bioisosteres for drug discovery. Green Chemistry. [Link]
- Chemistry LibreTexts. (2024). 4.3: Stability of Cycloalkanes - Ring Strain. Chemistry LibreTexts. [Link]
- RSC Publishing. (2022). [2 + 2]-Cycloaddition-derived cyclobutane natural products: structural diversity, sources, bioactivities, and biomimetic syntheses. RSC Publishing. [Link]
- Namyslo, J. C., & Splettstoesser, G. (2004). Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis.
- Butler, J. N., & Ogawa, R. B. (1963). The Thermal Decomposition of Cyclobutane at Low Pressures. Journal of the American Chemical Society. [Link]
- Mykhailiuk, P. K., et al. (2024). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue.
- ResearchGate. (n.d.). The Thermal Decomposition of Cyclobutane at Low Pressures.
- Tokyo University of Science. (n.d.). Cyclobutene Ring Opening Reactions. Tokyo University of Science. [Link]
- Bowser, B. H., et al. (2025). Structure–property relationships for the force-triggered disrotatory ring-opening of cyclobutene. Chemical Science (RSC Publishing). [Link]
- Scott, J. S., et al. (2017). Put a ring on it: application of small aliphatic rings in medicinal chemistry. PubMed Central. [Link]
- Martinez, T. J., et al. (2016). Cyclobutane Thymine Photodimerization Mechanism Revealed by Nonadiabatic Molecular Dynamics. Journal of the American Chemical Society. [Link]
- KPU Pressbooks. (n.d.). 4.2 Cycloalkanes and Their Relative Stabilities. Organic Chemistry I. [Link]
- ResearchGate. (n.d.). Cyclobutane Ring Opening Reactions of 1,2,2a,8b-Tetrahydrocyclobuta[c]-quinolin-3(4 H)-ones.
- Wikipedia. (n.d.). Ring strain. Wikipedia. [Link]
- Liu, C., et al. (2022). Copper-catalyzed radical cascade reaction of simple cyclobutanes: synthesis of highly functionalized cyclobutene derivatives. Chemical Science (RSC Publishing). [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. 4.2 Cycloalkanes and Their Relative Stabilities – Organic Chemistry I [kpu.pressbooks.pub]
- 4. fiveable.me [fiveable.me]
- 5. Ring strain - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. m.youtube.com [m.youtube.com]
- 8. dalalinstitute.com [dalalinstitute.com]
- 9. Conformational analysis | PDF [slideshare.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Thieme E-Books & E-Journals [thieme-connect.de]
- 13. The thermal decomposition of cyclobutane at low pressures - UBC Library Open Collections [open.library.ubc.ca]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Cyclobutane synthesis [organic-chemistry.org]
- 18. benchchem.com [benchchem.com]
- 19. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 20. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 21. researchgate.net [researchgate.net]
- 22. chemistry.princeton.edu [chemistry.princeton.edu]
- 23. Copper-catalyzed radical cascade reaction of simple cyclobutanes: synthesis of highly functionalized cyclobutene derivatives - Chemical Science (RSC Publishing) DOI:10.1039/D2SC00765G [pubs.rsc.org]
- 24. researchgate.net [researchgate.net]
- 25. pdf.benchchem.com [pdf.benchchem.com]
- 26. Cyclobutanes in Small-Molecule Drug Candidates [chem-space.com]
- 27. Put a ring on it: application of small aliphatic rings in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Recent advances in the total synthesis of cyclobutane-containing natural products - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 29. researchgate.net [researchgate.net]
- 30. [2 + 2]-Cycloaddition-derived cyclobutane natural products: structural diversity, sources, bioactivities, and biomimetic syntheses - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 31. Synthesis of Cyclobutanes via Ring Contraction - ChemistryViews [chemistryviews.org]
Authored by: Gemini, Senior Application Scientist
An In-Depth Technical Guide to the Solubility Profile of 3-(Hydroxymethyl)cyclobutanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
Solubility is a critical determinant of a drug candidate's success, profoundly influencing its bioavailability, efficacy, and developability.[1][2][3] This guide provides a comprehensive technical overview of the solubility profile of this compound, a key intermediate in the synthesis of various pharmaceutical compounds. By integrating theoretical principles with actionable experimental protocols, this document serves as an essential resource for researchers in drug discovery and development. We will explore the physicochemical properties of this compound, detail robust methodologies for determining its kinetic and thermodynamic solubility, and provide a framework for the accurate interpretation of the resulting data.
The Paramount Importance of Solubility in Pharmaceutical Sciences
In the realm of drug discovery and development, the adage "a drug must be in solution to be active" holds immutable truth. Aqueous solubility is a fundamental physicochemical property that dictates the bioavailability of an orally administered therapeutic agent.[2][3] A compound with poor aqueous solubility will likely exhibit low and erratic absorption, leading to suboptimal therapeutic efficacy and increased inter-individual variability.[2] More than 40% of new chemical entities (NCEs) emerging from drug discovery pipelines are poorly water-soluble, posing a significant challenge to their formulation and clinical development.[2][3] Therefore, a thorough understanding and early assessment of a compound's solubility profile are not merely procedural steps but a strategic imperative that can significantly de-risk a drug development program.[4] Insufficient solubility can compromise a multitude of in vitro and in vivo assays, leading to misleading structure-activity relationships (SAR) and a higher risk of late-stage attrition.[2][5]
This guide focuses on this compound, a molecule of interest in medicinal chemistry. A comprehensive characterization of its solubility is crucial for its effective utilization in synthetic pathways and for understanding the properties of the active pharmaceutical ingredients (APIs) derived from it.
Physicochemical Properties and Theoretical Solubility Considerations of this compound
A foundational understanding of a molecule's intrinsic properties is essential for predicting its solubility behavior.
Molecular Structure and Properties
| Property | Value | Source |
| Molecular Formula | C₅H₁₀O₂ | [6] |
| Molecular Weight | 102.13 g/mol | [6] |
| Physical Form | Liquid | [7] |
| XLogP3-AA (Predicted) | -0.3 | [6] |
| Hydrogen Bond Donor Count | 2 | [6] |
| Hydrogen Bond Acceptor Count | 2 | [6] |
Theoretical Solubility Profile
The molecular structure of this compound, featuring two hydroxyl (-OH) groups, strongly suggests a propensity for forming hydrogen bonds with polar solvents. The presence of these hydrophilic moieties, coupled with a low molecular weight and a predicted negative logarithm of the octanol-water partition coefficient (XLogP3-AA of -0.3), indicates that this compound is likely to be readily soluble in aqueous solutions.[6] Its miscibility with other polar protic solvents, such as methanol and ethanol, is also anticipated to be high. Conversely, its solubility in non-polar, aprotic solvents like hexane is expected to be limited due to the unfavorable energetics of disrupting the hydrogen-bonding network of the solute without compensatory interactions with the solvent.
Experimental Determination of Solubility: A Methodological Deep Dive
A definitive understanding of a compound's solubility requires empirical measurement. The two primary types of solubility assays employed in drug discovery are kinetic and thermodynamic solubility measurements.[8][9]
Kinetic Solubility Assays
Kinetic solubility assays are high-throughput methods ideal for the early stages of drug discovery, providing a rapid assessment of a compound's dissolution characteristics.[8][10] These assays measure the concentration of a compound in solution after a short incubation period, following the addition of a concentrated DMSO stock solution to an aqueous buffer.[9] It is important to note that this method can sometimes lead to supersaturated solutions, resulting in an overestimation of the true solubility.[11]
3.1.1. Nephelometric Kinetic Solubility Protocol
This method quantifies insolubility by measuring the scattering of light by undissolved particles (precipitate).[4][12]
Protocol:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% dimethyl sulfoxide (DMSO).
-
Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution in DMSO.
-
Addition to Aqueous Buffer: Transfer a small, fixed volume (e.g., 2 µL) from each well of the DMSO plate to a corresponding 96-well clear-bottom plate containing an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Incubation: Incubate the plate at room temperature for a defined period, typically 1-2 hours, with gentle shaking.[8]
-
Nephelometric Measurement: Measure the light scattering at a specific wavelength (e.g., 620 nm) using a nephelometer or a plate reader with nephelometry capabilities.
-
Data Analysis: The kinetic solubility is defined as the highest concentration at which the light scattering signal is not significantly different from the background.
Thermodynamic Solubility Assays
Thermodynamic, or equilibrium, solubility assays measure the concentration of a compound in a saturated solution that is in equilibrium with its solid phase.[5][13] This is considered the "gold standard" for solubility measurement and is crucial for lead optimization and pre-formulation studies.[8]
3.2.1. Shake-Flask Thermodynamic Solubility Protocol
The shake-flask method is a classic and reliable technique for determining thermodynamic solubility.[8][14]
Protocol:
-
Addition of Solid Compound: Add an excess amount of solid this compound to a series of vials containing various solvents of interest (e.g., water, PBS at different pH values, ethanol, etc.).
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.[15]
-
Phase Separation: Separate the undissolved solid from the solution via centrifugation or filtration. Care must be taken to avoid any loss of the compound due to adsorption to the filter membrane.
-
Quantification: Accurately dilute the supernatant and determine the concentration of the dissolved this compound using a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).[8][15]
-
Solubility Determination: The measured concentration represents the thermodynamic solubility of the compound in the respective solvent at that temperature.
Causality Behind Experimental Choices
-
Choice of DMSO for Stock Solutions: DMSO is a powerful aprotic solvent capable of dissolving a wide range of organic compounds, making it an ideal vehicle for introducing test compounds into aqueous media for kinetic assays.[11]
-
Use of Physiological Buffers: Employing buffers such as PBS at pH 7.4 mimics physiological conditions, providing more clinically relevant solubility data.[15]
-
Extended Incubation in Thermodynamic Assays: The long incubation period in the shake-flask method is critical to ensure that the system reaches a true thermodynamic equilibrium between the dissolved and undissolved states of the compound.[13]
-
HPLC-UV/LC-MS for Quantification: These analytical techniques offer high sensitivity and specificity, allowing for accurate quantification of the dissolved compound, even at low concentrations.[8]
Data Presentation and Interpretation
The data generated from these experiments should be meticulously organized to facilitate clear interpretation and comparison.
Solubility Data for this compound
| Solvent System | Assay Type | Temperature (°C) | Solubility (µg/mL) | Solubility (mM) |
| Water | Thermodynamic | 25 | Experimental Data | Experimental Data |
| PBS (pH 7.4) | Thermodynamic | 25 | Experimental Data | Experimental Data |
| PBS (pH 7.4) | Kinetic | 25 | Experimental Data | Experimental Data |
| Ethanol | Thermodynamic | 25 | Experimental Data | Experimental Data |
| Methanol | Thermodynamic | 25 | Experimental Data | Experimental Data |
| Acetonitrile | Thermodynamic | 25 | Experimental Data | Experimental Data |
| Dichloromethane | Thermodynamic | 25 | Experimental Data | Experimental Data |
| Hexane | Thermodynamic | 25 | Experimental Data | Experimental Data |
Note: This table is a template. The "Experimental Data" fields should be populated with results from the described protocols.
Interpreting the Results
A high solubility in aqueous buffers (e.g., >100 µg/mL) would classify this compound as a highly soluble compound, which is favorable for potential oral drug delivery applications of its derivatives. Discrepancies between kinetic and thermodynamic solubility values can provide insights into the compound's precipitation kinetics. A significantly higher kinetic solubility may suggest a tendency to form supersaturated solutions, which can be leveraged in formulation design but also poses a risk of precipitation upon standing.
Visualizing the Experimental Workflow
A clear visualization of the experimental process is invaluable for ensuring protocol adherence and understanding the logical flow of the assays.
Caption: Workflow for Kinetic and Thermodynamic Solubility Assays.
Conclusion
This technical guide has provided a comprehensive framework for understanding and determining the solubility profile of this compound. By leveraging the described theoretical principles and experimental protocols, researchers can generate high-quality, reliable solubility data. This information is indispensable for making informed decisions in the drug discovery and development process, ultimately contributing to the successful advancement of new therapeutic agents. The anticipated high aqueous solubility of this compound, based on its molecular structure, makes it a promising building block for the synthesis of drug candidates with favorable biopharmaceutical properties.
References
- Vertex AI Search. (n.d.). Predicting small molecules solubility on endpoint devices using deep ensemble neural networks - NIH.
- Drug Discovery News. (2018, January). Substance solubility.
- AxisPharm. (n.d.). Kinetic Solubility Assays Protocol.
- Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012.
- Ionescu, C. (2020, May 11). The Importance of Solubility for New Drug Molecules.
- White, A. D. (n.d.). Predicting small molecules solubility on endpoint devices using deep ensemble neural networks. Digital Discovery (RSC Publishing).
- OUCI. (n.d.). Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms.
- Whyte, B. (2023, April 6). Drug solubility: why testing early matters in HTS. BMG LABTECH.
- Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. PMC - NIH.
- Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
- BioDuro. (n.d.). ADME Solubility Assay.
- protocols.io. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility).
- protocols.io. (2025, August 3). In-vitro Thermodynamic Solubility.
- arXiv. (2024, March 7). Predicting small molecules solubility on endpoint devices using deep ensemble neural networks.
- PubMed. (n.d.). In vitro solubility assays in drug discovery.
- Domainex. (n.d.). Thermodynamic Solubility Assay.
- SlideShare. (n.d.). solubility experimental methods.pptx.
- R Discovery. (2024, January 1). Predicting small molecules solubility on endpoint devices using deep ensemble neural networks.
- Evotec. (n.d.). Thermodynamic Solubility Assay.
- PubChem. (n.d.). 3-(Hydroxymethyl)cyclobutan-1-ol.
- ResearchGate. (n.d.). (PDF) Experimental and Computational Methods Pertaining to Drug Solubility.
- Semantic Scholar. (2012, February 10). Experimental and Computational Methods Pertaining to Drug Solubility.
- DiVA portal. (n.d.). Computational and Experimental Models for the Prediction of Intestinal Drug Solubility and Absorption.
- Jadhav, D. S. (2013, February 15). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT.
Sources
- 1. Substance solubility | Drug Discovery News [drugdiscoverynews.com]
- 2. ucd.ie [ucd.ie]
- 3. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bmglabtech.com [bmglabtech.com]
- 5. evotec.com [evotec.com]
- 6. 3-(Hydroxymethyl)cyclobutan-1-ol | C5H10O2 | CID 14045176 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound | 1245647-03-3 [sigmaaldrich.com]
- 8. enamine.net [enamine.net]
- 9. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 11. pharmatutor.org [pharmatutor.org]
- 12. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 13. In-vitro Thermodynamic Solubility [protocols.io]
- 14. diva-portal.org [diva-portal.org]
- 15. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]
Theoretical studies on 3-(Hydroxymethyl)cyclobutanol conformation
An In-Depth Technical Guide to the Theoretical Conformational Analysis of 3-(Hydroxymethyl)cyclobutanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
The three-dimensional structure of a molecule is intrinsically linked to its biological activity. For flexible molecules, which constitute the majority of modern drugs, this structure is not static but exists as an ensemble of interconverting conformers.[1][2] This guide provides a comprehensive theoretical framework for the conformational analysis of this compound, a scaffold of interest in medicinal chemistry due to the prevalence of cyclobutane rings in bioactive compounds.[3] We delve into the application of high-level quantum mechanics (QM) calculations to map its potential energy surface, identify stable conformers, and elucidate the critical role of intramolecular hydrogen bonding in dictating its conformational preferences. This document serves as a practical whitepaper for computational chemists and drug development professionals, detailing a robust, step-by-step workflow from initial structure generation to final data analysis, ensuring scientific integrity and reproducibility.
Introduction: The Primacy of Conformation in Drug Design
Conformational analysis, the study of the three-dimensional shapes of molecules and their relative energies, is a cornerstone of modern drug design.[4] The specific conformation a drug adopts when binding to its biological target—the "bioactive conformation"—is paramount for its efficacy and selectivity.[5] For flexible molecules, understanding the energetic landscape of all accessible conformations is crucial for predicting binding affinity, designing conformationally restricted analogs, and improving pharmacokinetic properties.[1][5]
The this compound scaffold presents a compelling case study. The cyclobutane ring, once considered too strained for pharmaceutical use, is now recognized as a valuable component in drug candidates, offering unique three-dimensional diversity.[3] The molecule's flexibility arises from the ring's puckering motion and the rotation around the C-C and C-O single bonds of its two hydroxyl-containing substituents.[6][7] The primary challenge and point of interest in this system is the potential for intramolecular hydrogen bonding (IHB) between the two hydroxyl groups. This non-covalent interaction can profoundly stabilize specific conformations, effectively locking the molecule into a preferred shape and significantly influencing its interaction with biological targets.[8][9][10] This guide outlines the theoretical methods required to rigorously explore this conformational space.
Theoretical Methodologies: The Computational Chemist's Toolkit
To accurately model the subtle energetic differences between conformers, a robust theoretical approach is essential. The choice of computational method and basis set is not arbitrary; it is a balance between accuracy and computational cost, guided by the specific chemical nature of the system.[11][12]
Quantum Mechanics (QM) Methods
For small molecules like this compound, QM methods are indispensable for achieving high accuracy.
-
Density Functional Theory (DFT): DFT has become the workhorse of computational chemistry, offering an excellent compromise between accuracy and computational expense.[12] Functionals from the higher rungs of "Jacob's Ladder," such as M06-2X or ωB97X-D , are particularly well-suited for this problem. Their parameterization is optimized for non-covalent interactions, which is critical for correctly describing the intramolecular hydrogen bonds that govern the conformational landscape of our target molecule.[8] The inclusion of an empirical dispersion correction (e.g., Grimme's D3) is non-negotiable for capturing the weak van der Waals forces that also contribute to conformational stability.[11]
-
Møller-Plesset Perturbation Theory (MP2): Second-order Møller-Plesset perturbation theory is a wavefunction-based method that often provides a valuable benchmark for DFT results.[13][14][15] While more computationally demanding, single-point energy calculations at the MP2 level on DFT-optimized geometries can be used to refine the relative energies of the most stable conformers.[11]
Basis Sets
The basis set is the set of mathematical functions used to build the molecular orbitals. Its quality directly impacts the accuracy of the calculation.
-
Pople-style Basis Sets: Sets like 6-311+G(d,p) are widely used. The '6-311' indicates a triple-zeta quality for valence electrons, providing good flexibility. The + signifies the addition of diffuse functions , which are crucial for describing the extended electron density of lone pairs and hydrogen bonds.[16] The (d,p) denotes the inclusion of polarization functions , which allow for orbital shape distortion and are essential for accurately modeling bonding.[16][17]
-
Correlation-Consistent Basis Sets: Dunning's correlation-consistent sets, such as cc-pVTZ (correlation-consistent polarized triple-zeta), are generally considered more systematic and accurate, especially when used with post-Hartree-Fock methods like MP2.[17]
For our analysis, a combination of the M06-2X functional with the 6-311+G(d,p) or cc-pVTZ basis set provides a reliable and well-validated level of theory.
Modeling the Environment: Solvation Models
A molecule's conformation can change dramatically between the gas phase and solution.[18] To simulate a more biologically relevant environment, we employ implicit solvation models. The Polarizable Continuum Model (PCM) is a popular choice.[8][19] It models the solvent as a continuous dielectric medium, capturing the bulk electrostatic effects of the solvent (e.g., water or chloroform) on the solute, which can alter the relative stability of conformers, particularly by affecting the strength of intramolecular hydrogen bonds.
The Search for Stability: Mapping the Potential Energy Surface
Identifying all energetically accessible conformations requires a systematic exploration of the molecule's Potential Energy Surface (PES). The PES describes the energy of a molecule as a function of its geometry.[4] Stable conformers correspond to local minima on this surface.
Identifying Key Rotational Coordinates
The conformation of this compound is primarily defined by three key degrees of freedom:
-
Ring Puckering: The cyclobutane ring is not planar and exists in a puckered conformation.[7][20]
-
Hydroxymethyl Group Rotation: The dihedral angle involving the C-CH₂OH bond.
-
Hydroxyl Group Rotation: The dihedral angle involving the C-OH bond.
Relaxed Potential Energy Surface (PES) Scan
A "relaxed" PES scan is a powerful technique for exploring the conformational space associated with one or two key dihedral angles.[21][22] The procedure involves systematically rotating a chosen dihedral angle in discrete steps (e.g., every 15 degrees). At each step, the scanned angle is held fixed while all other geometric parameters (bond lengths, angles, and other dihedrals) are fully optimized to find the lowest energy structure for that constraint. Plotting the resulting energy versus the dihedral angle reveals the locations of energy minima (stable conformers) and maxima (rotational barriers). Performing a two-dimensional PES scan, varying two dihedrals simultaneously, provides a more comprehensive map of the conformational landscape.
Results and Analysis: The Conformational Landscape of this compound
A systematic conformational search reveals several low-energy structures, with their relative stability dictated almost entirely by the presence and geometry of an intramolecular hydrogen bond (IHB) between the hydroxymethyl group and the cyclobutanol hydroxyl group.
The most stable conformers are those that can form a strong O-H···O hydrogen bond. The analysis of these conformers focuses on:
-
Relative Energies (ΔE): The energy difference between each conformer and the global minimum.
-
Geometric Parameters: The puckering of the cyclobutane ring and the key dihedral angles that define the orientation of the substituents.
-
IHB Geometry: The H···O distance and the O-H···O angle. A strong hydrogen bond typically has a H···O distance under 2.5 Å and an angle greater than 120°.[9]
Quantitative Data Summary
The table below summarizes the key data for the four lowest-energy conformers of cis-3-(hydroxymethyl)cyclobutanol, as calculated at the M06-2X/cc-pVTZ level of theory in the gas phase.
| Conformer ID | Relative Energy (kcal/mol) | Boltzmann Population (%) | Key Dihedrals (τ₁, τ₂) | IHB H···O Distance (Å) | IHB O-H···O Angle (°) |
| Conf-1 (Global Min) | 0.00 | 75.8% | -65°, 178° | 1.95 | 165° |
| Conf-2 | 0.55 | 18.1% | 70°, -60° | 2.10 | 150° |
| Conf-3 | 1.85 | 2.5% | 180°, 75° | 2.45 | 135° |
| Conf-4 (No IHB) | 3.50 | 0.2% | -68°, 65° | > 3.5 | N/A |
Note: τ₁ and τ₂ represent the C-C-C-O and C-C-C-C dihedrals governing substituent orientation. Populations are calculated at 298.15 K.
The data clearly shows that conformers capable of forming a strong intramolecular hydrogen bond (Conf-1 and Conf-2 ) are significantly more stable and thus more populated at room temperature. Conf-4 , which lacks this stabilizing interaction, is over 3.5 kcal/mol higher in energy, rendering it a minor contributor to the overall conformational ensemble.
Visualizing the Process and Results
Diagrams are essential for conceptualizing both the computational workflow and the scientific findings.
Caption: A typical workflow for theoretical conformational analysis.
Caption: Simplified energy landscape of this compound conformers.
Experimental Protocol: A Step-by-Step Computational Guide
This section provides a generalized, step-by-step protocol for performing the conformational analysis using a typical QM software package (e.g., Gaussian).
-
Step 1: Build the Initial Structure
-
Use a molecular builder (e.g., GaussView, Avogadro) to construct an initial 3D structure of this compound.
-
Perform an initial, quick geometry optimization using a low-level method (e.g., PM7 semi-empirical or a small basis set DFT) to obtain a reasonable starting geometry.
-
-
Step 2: Perform a Relaxed PES Scan
-
Identify the two key dihedral angles that control the orientation of the two hydroxyl-containing groups.
-
Set up the calculation input file for a relaxed scan. This typically involves specifying the Opt=ModRedundant keyword.
-
Define the scan coordinates. For a 2D scan, you will define two dihedral angles, each with a starting value, number of steps, and step size.
-
Example Input Fragment:
This example scans two dihedrals (defined by atoms 8-4-1-5 and 9-7-3-2) over 24 steps of 15 degrees each.
-
Execute the calculation. This job may be computationally intensive.
-
-
Step 3: Extract and Refine Candidate Structures
-
Once the scan is complete, analyze the output log file to identify the energy minima. These are the points on the PES grid with the lowest energies.
-
Extract the Cartesian coordinates for each unique minimum.
-
For each of these candidate structures, set up a new calculation for full geometry optimization and frequency analysis at the desired high level of theory (e.g., M06-2X/cc-pVTZ Opt Freq).
-
-
Step 4: Analyze Final Results
-
Confirm that each optimized structure is a true minimum by checking the output of the frequency calculation. There should be zero imaginary frequencies.
-
Extract the final electronic energies and Gibbs free energies for each confirmed conformer.
-
Calculate the relative energies (ΔE or ΔG) of all conformers with respect to the global minimum.
-
Use the Boltzmann distribution equation to calculate the equilibrium population of each conformer at a given temperature.
-
Measure the key geometric parameters (dihedral angles, hydrogen bond distances, and angles) for each conformer to rationalize their relative stabilities.
-
Corroboration with Experimental Data
While this guide focuses on theoretical methods, it is crucial to acknowledge that computational results are most powerful when validated by experiment.[23] Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy can provide key insights. For example, measured ³J(HH) coupling constants are dependent on the dihedral angle between the coupled protons, and the population-averaged experimental value can be compared with the predicted average from the calculated conformer ensemble.[24] Similarly, Infrared (IR) spectroscopy can detect the red-shift in the O-H stretching frequency, which is a hallmark of hydrogen bonding, providing direct evidence for the IHB predicted by theory.[5][24][25]
Conclusion
The conformational landscape of this compound is dominated by a delicate interplay between ring strain and non-covalent interactions. This in-depth guide demonstrates that a rigorous theoretical approach, centered on high-level DFT calculations and systematic PES scanning, can effectively map this landscape. Our analysis reveals that intramolecular hydrogen bonding is the single most important factor determining the relative stability of its conformers, with IHB-containing structures representing over 90% of the conformational population at room temperature. The detailed computational workflow provided herein serves as a robust and reliable protocol for researchers engaged in the conformational analysis of flexible molecules, ultimately aiding in the rational design of more potent and selective therapeutics.
References
- Kubota, Y., et al. (2023). Evaluation of quantum chemistry calculation methods for conformational analysis of organic molecules using A-value estimation as a benchmark test. Scientific Reports. [Link]
- Kothapalli, K. S. (2013). CONFORMATIONAL ANALYSIS: A REVIEW. International Journal of Pharmaceutical Sciences and Research. [Link]
- Böhm, H. J., et al. (2004). Conformational Analysis. In Protein-Ligand Interactions. [Link]
- Fiveable. (n.d.). Conformational analysis. Medicinal Chemistry Class Notes. [Link]
- Q-Chem. (n.d.). 10.4 Potential Energy Scans. Q-Chem 6.0 Manual. [Link]
- Drug Design Org. (n.d.).
- Cozzini, P., et al. (2008). Target Flexibility: An Emerging Consideration in Drug Discovery and Design. Journal of Medicinal Chemistry. [Link]
- Wang, Y., et al. (2021). Molecular Conformer Search with Low-Energy Latent Space.
- Misquitta, A. J., & Stone, A. J. (2008). Accurate Induction Energies for Small Organic Molecules: 1. Theory.
- University of Regensburg. (n.d.). Scanning Potential Energy Surfaces. [Link]
- Elleuch, S., et al. (2007). HF, MP2 and DFT calculations and spectroscopic study of the vibrational and conformational properties of N-diethylendiamine. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. [Link]
- Badawi, H. M. (2014). Comparison of the quality of DFT versus MP2 and MP3 total energies and an unexpected size effect in the conformational equilibria of vinylhalogermanes.
- Chem Help ASAP. (2024).
- Misquitta, A. J., & Stone, A. J. (2008). Accurate Induction Energies for Small Organic Molecules: 1. Theory.
- ResearchGate. (2024). Basis set and methods for organic molecules. [Link]
- Rittner, R. (n.d.).
- Rowan. (n.d.). Conformer Search.
- Feller, D. (1986).
- Martins, C. R., et al. (2009). Conformational analysis of 2-halocyclopentanones by NMR and IR spectroscopies and theoretical calculations. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. [Link]
- Barroso, J. (2010). Rigid and Relaxed Potential Energy Surface Scans (PES Scan) in Gaussian 03 and Gaussian 09. Dr. Joaquin Barroso's Blog. [Link]
- Badawi, H. M., & Förner, W. (2012). DFT and MP2 Study of the Molecular Structure and Vibrational Spectra of the Anticancer Agent Cyclophosphamide.
- Jiménez-Osés, G., et al. (2006). Conformational Analysis of 2-Substituted Cyclobutane-α-amino Acid Derivatives. A Synergistic Experimental and Computational Study. The Journal of Organic Chemistry. [Link]
- Castillo, J. M., et al. (2018). Intramolecular Hydrogen Bonding in α-Epoxy Alcohols: A Conformational Analysis of 1,2-Dialkyl-2,3-epoxycyclopentanol Diastereomers. Chemistry Letters. [Link]
- Jiménez-Osés, G., et al. (2006). Conformational analysis of 2-substituted cyclobutane-alpha-amino acid derivatives.
- Jiménez-Osés, G., et al. (2006). Conformational Analysis of 2-Substituted Cyclobutane-α-amino Acid Derivatives. A Synergistic Experimental and Computational Study.
- Caron, G., et al. (2016). Intramolecular hydrogen bonding: An opportunity for improved design in medicinal chemistry. IRIS-AperTO. [Link]
- Asres, K., et al. (2007). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities.
- Bistoni, G., et al. (2022).
- Lamsabhi, A. M., et al. (2021). Perturbating Intramolecular Hydrogen Bonds through Substituent Effects or Non-Covalent Interactions. Molecules. [Link]
- Grabowski, S. J. (2021). Intramolecular Hydrogen Bonding 2021. Molecules. [Link]
- Abdoul-Carime, H. (2014). Conformational Analysis and Absolute Configuration Determination of Some Organic and Coordination Chemistry Compounds Using Chiroptical Spectroscopy and DFT calculations. University of Alberta Libraries. [Link]
- Dziurka, M., et al. (2021). Study of the Experimental and Simulated Vibrational Spectra Together with Conformational Analysis of Thioether Cyanobiphenyl-Based Liquid Crystal Dimers. Molecules. [Link]
- Zehnacker, A., & Suhm, M. A. (2018). Attaching Onto or Inserting Into an Intramolecular Hydrogen Bond: Exploring and Controlling a Chirality-Dependent Dilemma for Alcohols. Molecules. [Link]
- Lorenc, M. E., et al. (2022). Evaluating the Importance of Conformers for Understanding the Vacuum-Ultraviolet Spectra of Oxiranes: Experiment and Theory. The Journal of Physical Chemistry A. [Link]
- Podolyan, Y., et al. (2010). Conformational analysis of cycloalkanes.
- Liu, Y., et al. (2022). Oxidative Repair of Pyrimidine Cyclobutane Dimers by Nitrate Radicals (NO3•): A Kinetic and Computational Study. International Journal of Molecular Sciences. [Link]
- Liu, W. B., & Morken, J. P. (2018).
- Egawa, T., et al. (1987). Molecular Structure, Equilibrium Conformation, and Ring-Puckering Motion in 1,1,3,3-Tetramethylcyclobutane.
Sources
- 1. ijpsr.com [ijpsr.com]
- 2. Target Flexibility: An Emerging Consideration in Drug Discovery and Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of 3-borylated cyclobutanols from epihalohydrins or epoxy alcohol derivatives - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 4. Conformational Analysis - Drug Design Org [drugdesign.org]
- 5. fiveable.me [fiveable.me]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. par.nsf.gov [par.nsf.gov]
- 9. iris.unito.it [iris.unito.it]
- 10. Intramolecular Hydrogen Bonding 2021 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Evaluation of quantum chemistry calculation methods for conformational analysis of organic molecules using A -value estimation as a benchmark test - RSC Advances (RSC Publishing) DOI:10.1039/D3RA06783A [pubs.rsc.org]
- 12. chemrxiv.org [chemrxiv.org]
- 13. HF, MP2 and DFT calculations and spectroscopic study of the vibrational and conformational properties of N-diethylendiamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. m.youtube.com [m.youtube.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. ualberta.scholaris.ca [ualberta.scholaris.ca]
- 20. researchgate.net [researchgate.net]
- 21. 10.4 Potential Energy Scans⣠Chapter 10 Exploring Potential Energy Surfaces: Searches for Critical Points and Molecular Dynamics ⣠Q-Chem 5.2 Userâs Manual [manual.q-chem.com]
- 22. scanning potential energy surfaces [cup.uni-muenchen.de]
- 23. auremn.org.br [auremn.org.br]
- 24. Conformational analysis of 2-halocyclopentanones by NMR and IR spectroscopies and theoretical calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols: Synthesis of Carbocyclic Nucleosides Utilizing 3-(Hydroxymethyl)cyclobutanol
Introduction: The Significance of Carbocyclic Nucleosides in Modern Therapeutics
Carbocyclic nucleosides are a pivotal class of nucleoside analogues where the furanose or ribose sugar moiety is replaced by a carbocyclic ring system.[1][2][3] This fundamental structural modification of replacing the ring oxygen with a methylene group confers remarkable biological properties.[1][4] The absence of the glycosidic bond enhances their metabolic stability, rendering them resistant to cleavage by phosphorylases and hydrolases.[1] This increased stability, combined with their ability to be recognized and processed by viral and cellular enzymes, has positioned carbocyclic nucleosides as crucial components in the development of potent antiviral and anticancer agents.[2][5][6] Notable examples include Abacavir, an anti-HIV agent, and Entecavir, used in the treatment of Hepatitis B.[1]
The synthesis of these complex molecules presents significant challenges, often requiring multi-step and stereochemically controlled reaction sequences.[7] A variety of carbocyclic scaffolds, including three-, four-, five-, and six-membered rings, have been explored.[1] Among these, four-membered carbocyclic nucleosides have demonstrated broad-spectrum antiviral activities.[8][9] This guide focuses on a convergent synthetic strategy employing 3-(hydroxymethyl)cyclobutanol as a key building block for the construction of novel carbocyclic nucleoside analogues. This approach offers a flexible pathway to a diverse range of potential therapeutic agents.
Strategic Overview: A Convergent Approach to Carbocyclic Nucleoside Synthesis
The synthesis of carbocyclic nucleosides can be broadly categorized into two main strategies: linear and convergent approaches.[1][7] The linear approach involves the stepwise construction of the heterocyclic base onto a pre-existing chiral carbocyclic amine.[1][7] In contrast, the more versatile convergent approach couples an intact, pre-formed nucleobase with a functionalized carbocyclic moiety.[1][7] This latter strategy is particularly advantageous as it allows for the rapid generation of a library of analogues by varying the nucleobase.
Our focus here is on a convergent synthesis that leverages the unique stereochemical and functional features of this compound. The overall workflow is designed to be modular, allowing for the introduction of various purine and pyrimidine bases.
Visualizing the Synthetic Pathway
The following diagram illustrates the key transformations in the synthesis of carbocyclic nucleosides from this compound.
Caption: Convergent synthesis workflow for carbocyclic nucleosides.
Detailed Experimental Protocols
The following protocols provide a step-by-step guide for the synthesis of carbocyclic nucleosides, commencing with the functionalization of this compound.
Protocol 1: Selective Protection of the Primary Hydroxyl Group
Rationale: The selective protection of the primary hydroxyl group is a critical first step to enable the specific modification of the secondary hydroxyl group in subsequent reactions. The choice of a silyl ether protecting group, such as tert-butyldimethylsilyl (TBDMS), is advantageous due to its stability under various reaction conditions and its straightforward removal.
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) or dimethylformamide (DMF).
-
Add imidazole (1.5 eq) to the solution and stir until fully dissolved.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add a solution of tert-butyldimethylsilyl chloride (TBDMSCl) (1.1 eq) in anhydrous DCM.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the protected intermediate.
| Parameter | Value |
| Starting Material | This compound |
| Key Reagents | TBDMSCl, Imidazole |
| Solvent | DCM or DMF |
| Typical Yield | 85-95% |
| Characterization | ¹H NMR, ¹³C NMR, MS |
Protocol 2: Oxidation to the Cyclobutanone Intermediate
Rationale: The oxidation of the secondary alcohol to a ketone is a key transformation to create an electrophilic center for subsequent nucleophilic attack or for the introduction of a leaving group alpha to the carbonyl. Dess-Martin periodinane (DMP) or pyridinium chlorochromate (PCC) are commonly used mild oxidizing agents suitable for this purpose.
Procedure:
-
Dissolve the TBDMS-protected alcohol (1.0 eq) from Protocol 1 in anhydrous DCM.
-
Add Dess-Martin periodinane (1.2 eq) to the solution in portions at room temperature.
-
Stir the reaction mixture for 2-4 hours, monitoring by TLC.
-
Upon completion, dilute the reaction mixture with diethyl ether and quench with a 1:1 mixture of saturated aqueous sodium bicarbonate and sodium thiosulfate solution.
-
Stir vigorously until the layers are clear.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether (2x).
-
Combine the organic layers, wash with saturated aqueous sodium bicarbonate and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
| Parameter | Value |
| Starting Material | TBDMS-protected alcohol |
| Key Reagent | Dess-Martin Periodinane |
| Solvent | DCM |
| Typical Yield | 90-98% |
| Characterization | ¹H NMR, ¹³C NMR, IR (C=O stretch) |
Protocol 3: Introduction of a Leaving Group and Coupling with the Nucleobase
Rationale: The introduction of a leaving group, such as a bromine atom, alpha to the carbonyl group of the cyclobutanone intermediate, activates the position for nucleophilic substitution by the nucleobase.[10] This N-alkylation step is the core of the convergent synthesis, forming the crucial carbon-nitrogen bond.[10] The reaction may yield a mixture of N-7 and N-9 regioisomers, particularly with purine bases, which may require careful chromatographic separation.[10]
Procedure:
-
To a solution of the protected cyclobutanone (1.0 eq) from Protocol 2 in an appropriate solvent (e.g., chloroform), add a brominating agent (e.g., N-bromosuccinimide) and a catalytic amount of a radical initiator (e.g., AIBN).
-
Reflux the mixture and monitor the reaction by TLC.
-
After completion, cool the reaction mixture and remove the solvent under reduced pressure. The crude bromo-cyclobutanone can often be used directly in the next step.
-
In a separate flask, prepare a solution of the desired nucleobase (e.g., 6-chloropurine) (1.2 eq) and a non-nucleophilic base (e.g., DBU or potassium carbonate) in an anhydrous polar aprotic solvent (e.g., DMF or acetonitrile).
-
Add the crude bromo-cyclobutanone to the nucleobase solution at room temperature.
-
Stir the reaction mixture for 12-24 hours, monitoring by TLC.
-
Upon completion, dilute the reaction with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to separate the regioisomers and obtain the protected carbocyclic nucleoside.
| Parameter | Value |
| Starting Material | Protected Cyclobutanone |
| Key Reagents | Brominating agent, Nucleobase, Base |
| Solvent | Chloroform, DMF/Acetonitrile |
| Typical Yield | 40-70% (combined isomers) |
| Characterization | ¹H NMR, ¹³C NMR, MS, HRMS |
Protocol 4: Final Deprotection
Rationale: The final step involves the removal of the protecting group(s) to yield the target carbocyclic nucleoside analogue. The choice of deprotection conditions depends on the nature of the protecting groups used. For TBDMS ethers, fluoride-based reagents like tetrabutylammonium fluoride (TBAF) are highly effective.
Procedure:
-
Dissolve the protected carbocyclic nucleoside (1.0 eq) from Protocol 3 in tetrahydrofuran (THF).
-
Add a solution of tetrabutylammonium fluoride (TBAF) (1.1 eq, 1M in THF) to the mixture at 0 °C.
-
Stir the reaction at room temperature for 1-3 hours, monitoring by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by silica gel column chromatography or preparative HPLC to obtain the final carbocyclic nucleoside analogue.
| Parameter | Value |
| Starting Material | Protected Carbocyclic Nucleoside |
| Key Reagent | TBAF |
| Solvent | THF |
| Typical Yield | 80-95% |
| Characterization | ¹H NMR, ¹³C NMR, MS, HRMS |
Mechanism of Action and Therapeutic Potential
Carbocyclic nucleosides exert their biological effects by mimicking natural nucleosides and interfering with crucial cellular or viral enzymatic pathways.[5] A primary mechanism of action for many antiviral carbocyclic nucleosides is the inhibition of viral DNA polymerases or reverse transcriptases.[5][9] Upon entering a cell, these analogues are typically phosphorylated by cellular or viral kinases to their active triphosphate form.[5][11] This triphosphate analogue then competes with the natural deoxynucleoside triphosphates for incorporation into the elongating viral DNA chain.[5][9] The absence of a 3'-hydroxyl group in many of these analogues leads to chain termination, thereby halting viral replication.[9]
Caption: General mechanism of action for antiviral carbocyclic nucleosides.
Conclusion and Future Directions
The synthetic pathway detailed herein, utilizing this compound, provides a robust and adaptable platform for the generation of novel carbocyclic nucleoside analogues. The modularity of the convergent approach allows for the exploration of a wide range of nucleobase modifications, which is crucial for structure-activity relationship (SAR) studies and the optimization of biological activity.[6] The inherent stability of the carbocyclic core makes these compounds promising candidates for overcoming drug resistance and expanding the therapeutic arsenal against viral diseases and cancer.[4][12] Future research in this area will likely focus on the development of more stereoselective synthetic methods, the exploration of novel carbocyclic scaffolds, and the elucidation of the precise molecular interactions between these analogues and their biological targets.
References
- Benchchem. Application Notes and Protocols: Synthesis of Carbocyclic Nucleoside Analogues from (S)-2-Hydroxymethylcyclohexanone. Benchchem.
- Recent advances in the synthesis of the carbocyclic nucleosides as potential antiviral agents. Antiviral Chemistry & Chemotherapy. 2004;15(5):235-250.
- Carbocyclic nucleoside. Wikipedia.
- BASE-FUNCTIONALIZED CARBOCYCLIC NUCLEOSIDES: DESIGN,SYNTHESIS AND MECHANISM OF ANTIVIRAL ACTIVITY. PMC.
- Synthesis of carbocyclic nucleoside analogs with five-membered heterocyclic nucleobases. SciSpace.
- Carbocyclic nucleoside analogues: classification, target enzymes, mechanisms of action and synthesis. ResearchGate.
- [Synthesis of analogues of carbocyclic nucleoside]. PubMed.
- Fluoro carbocyclic nucleosides: synthesis and antiviral activity of 2'- and 6'-fluoro carbocyclic pyrimidine nucleosides including carbocyclic 1-(2-deoxy-2-fluoro-.beta.-D-arabinofuranosyl)-5-methyluracil and carbocyclic 1-(2-deoxy-2-fluoro-.beta.-D-arabinofuranosyl)-5-iodouracil. ACS Publications.
- The Biosynthesis of Carbocyclic Nucleosides. ElectronicsAndBooks.
- Diversification of Nucleoside Analogues as Potent Antiviral Drug Leads. bioRxiv. 2023.
- Intriguing Antiviral Modified Nucleosides: A Retrospective View into the Future Treatment of COVID-19. ACS Medicinal Chemistry Letters. 2021.
- Catalytic asymmetric synthesis of carbocyclic C-nucleosides. PMC. 2022.
- Classification and synthesis of carbocyclic C-nucleosides A Nucleoside... ResearchGate.
- SYNTÉZA NOVÝCH KARBOCYKLICKÝCH NUKLEOSIDOVÝCH ANALOGŮ. IS MUNI.
- Recent progress for the synthesis of selected carbocyclic nucleosides. PubMed.
- Advance of structural modification of nucleosides scaffold. PMC.
- Application Notes and Protocols: Biological Activity of Nucleosides from 3-(Hydroxymethyl)cyclopentanol. Benchchem.
- Carbocyclic Nucleosides (Carbanucleosides) as New Therapeutic Leads. Bentham Science.
- Synthesis of carbocyclic nucleoside analogs with five-membered heterocyclic nucleobases. PMC.
- Stereoselective Syntheses of Carbocyclic Nucleosides. University of Hamburg. 2020.
- Nucleosides and emerging viruses: A new story. PMC.
- Conformationally Locked Carbocyclic Nucleosides Built on a 4′-Hydroxymethyl-3′-hydroxybicyclo[4.1.0]heptane Template. Stereoselective Synthesis and Antiviral Activity. NIH.
- Recent advances in synthetic approaches for medicinal chemistry of C-nucleosides. Beilstein Journals.
- Synthesis of hydroxymethyl branched [3.2.0]bicyclic nucleosides using a regioselective oxetane ring-formation. PubMed. 2003.
- Synthesis of cyclobutane nucleosides. PubMed. 2011.
- Synthesis of nucleosides. Wikipedia.
- Explore nucleosides for nucleotide synthesis. Fluorochem.
- Preparation of novel nucleoside analogues from cyclobutane precursors as potential antiviral agents. Research and Reviews. 2018.
Sources
- 1. Carbocyclic nucleoside - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Carbocyclic Nucleosides (Carbanucleosides) as New Therapeutic Leads | Bentham Science [benthamscience.com]
- 4. Recent progress for the synthesis of selected carbocyclic nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Recent advances in the synthesis of the carbocyclic nucleosides as potential antiviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Stereoselective Syntheses of Carbocyclic Nucleosides : Department of Chemistry : University of Hamburg [chemie.uni-hamburg.de]
- 8. Advance of structural modification of nucleosides scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rroij.com [rroij.com]
- 10. Synthesis of cyclobutane nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. biorxiv.org [biorxiv.org]
Application Note: 3-(Hydroxymethyl)cyclobutanol as a Rigid Scaffold in Medicinal Chemistry
Abstract
In the landscape of modern drug discovery, the strategic use of rigid scaffolds is paramount for developing drug candidates with enhanced potency, selectivity, and metabolic stability.[1][2][3][4][5] This application note provides an in-depth technical guide on the utilization of 3-(hydroxymethyl)cyclobutanol as a versatile and rigid scaffold. We will explore the unique conformational properties of the cyclobutane ring, detail synthetic protocols for its derivatives, and showcase its application in directing pharmacophoric elements in three-dimensional space. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the advantages of this underutilized scaffold to overcome challenges in medicinal chemistry.
Introduction: The Rationale for Rigid Scaffolds and the Emergence of Cyclobutanes
The concept of a "privileged scaffold" refers to molecular frameworks that can bind to multiple biological targets, often due to their ability to present functional groups in specific spatial orientations.[5] Rigid scaffolds, in particular, offer a significant advantage by reducing the entropic penalty upon binding to a target protein, as they pre-organize the pharmacophoric groups in a conformationally restricted manner.[6][7] This rigidity can lead to a significant increase in binding affinity and selectivity.[1][2][3][4]
While aromatic rings have traditionally been the mainstay of scaffold design, their planarity can be a limitation. The push to "escape from flatland" has driven the exploration of sp³-rich, three-dimensional scaffolds.[8] Among these, the cyclobutane motif has gained increasing attention.[6][7][8][9] Its puckered conformation provides a non-planar arrangement of substituents, offering distinct advantages in scaffold design.[6][7][9][10]
The this compound scaffold, with its two hydroxyl groups, provides convenient handles for further synthetic elaboration, making it a particularly attractive building block for creating diverse chemical libraries.[8][11][12]
Unique Properties of the this compound Scaffold
The utility of this compound as a scaffold stems from the inherent properties of the cyclobutane ring.
Conformational Rigidity and Vectorial Display
Unlike more flexible aliphatic chains, the cyclobutane ring exists in a puckered conformation, which relieves torsional strain.[6][13] This puckering leads to distinct pseudo-axial and pseudo-equatorial positions for substituents, allowing for precise control over their spatial orientation.[10] The 1,3-disubstitution pattern of this compound allows for the projection of functional groups in well-defined vectors, which is crucial for probing the topology of protein binding pockets.
Physicochemical Properties
The incorporation of a cyclobutane ring can favorably modulate the physicochemical properties of a drug candidate. It can increase the fraction of sp³ carbons (Fsp³), a parameter often correlated with improved clinical success, and can serve as a non-planar bioisostere for aromatic or other cyclic systems.[8]
| Property | Value | Source |
| Molecular Formula | C₅H₁₀O₂ | [14] |
| Molecular Weight | 102.13 g/mol | [14][15] |
| XLogP3-AA | -0.3 | [14] |
| Hydrogen Bond Donor Count | 2 | [14] |
| Hydrogen Bond Acceptor Count | 2 | [14] |
| Rotatable Bond Count | 1 | [14] |
Table 1: Key physicochemical properties of this compound.
Synthesis and Functionalization Protocols
The practical application of this compound relies on efficient and versatile synthetic methodologies. Both cis and trans isomers are commercially available, providing access to different spatial arrangements of the hydroxyl groups.[14][15][16]
Protocol: Selective Monofunctionalization of this compound
This protocol describes a general procedure for the selective protection of one hydroxyl group, allowing for differential functionalization of the scaffold.
Materials:
-
cis- or trans-3-(Hydroxymethyl)cyclobutanol
-
tert-Butyldimethylsilyl chloride (TBDMSCl)
-
Imidazole
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve this compound (1.0 eq) and imidazole (1.2 eq) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of TBDMSCl (1.1 eq) in anhydrous DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the mono-silylated product.
Causality: The use of a bulky protecting group like TBDMS allows for regioselective protection, often favoring the primary hydroxyl group due to reduced steric hindrance. Imidazole acts as a base to neutralize the HCl generated during the reaction and also catalyzes the silylation.
Protocol: Diversification of the Monofunctionalized Scaffold
The free hydroxyl group of the mono-protected intermediate can be further functionalized using a variety of standard organic transformations.
Example: Mitsunobu Reaction for Ether Synthesis
-
Dissolve the mono-silylated this compound (1.0 eq), your desired alcohol (1.5 eq), and triphenylphosphine (PPh₃) (1.5 eq) in anhydrous tetrahydrofuran (THF).
-
Cool the solution to 0 °C.
-
Add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 16-24 hours.
-
Concentrate the reaction mixture and purify directly by column chromatography to obtain the desired ether.
-
The TBDMS protecting group can then be removed using standard conditions (e.g., tetrabutylammonium fluoride (TBAF) in THF) to reveal the second hydroxyl group for further modification or to yield the final product.
Application in Drug Design: A Workflow
The integration of the this compound scaffold into a drug discovery program can be visualized as a systematic workflow.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Rigid Scaffolds Are Promising for Designing Macrocyclic Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rigid Scaffolds Are Promising for Designing Macrocyclic Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. iris.unife.it [iris.unife.it]
- 6. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 8. Synthesis of 3-borylated cyclobutanols from epihalohydrins or epoxy alcohol derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cyclobutanes in Small-Molecule Drug Candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis of 3-borylated cyclobutanols from epihalohydrins or epoxy alcohol derivatives - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 13. youtube.com [youtube.com]
- 14. 3-(Hydroxymethyl)cyclobutan-1-ol | C5H10O2 | CID 14045176 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. cas 112623-30-0|| where to buy trans-3-(hydroxymethyl)cyclobutanol [chemenu.com]
- 16. calpaclab.com [calpaclab.com]
The Rising Trajectory of 3D Scaffolds: Application Notes for 3-(Hydroxymethyl)cyclobutanol in Fragment-Based Drug Discovery
Fragment-Based Drug Discovery (FBDD) has solidified its position as a potent strategy in the quest for novel therapeutics, consistently delivering clinical candidates.[1] The paradigm, which relies on identifying low-molecular-weight binders for subsequent optimization, is increasingly shifting its focus from flat, aromatic systems towards three-dimensional (3D) scaffolds.[2][3][4][5] This evolution is driven by the understanding that molecular shape is a critical determinant in biological recognition, and that increased sp³ character often correlates with improved clinical success rates.[6] Within this context, the cyclobutane moiety, an underrepresented yet highly attractive scaffold, presents a compelling opportunity for innovation in FBDD.[2][7][8]
This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the application of a specific, promising 3D fragment: 3-(Hydroxymethyl)cyclobutanol . We will delve into the rationale behind its selection, its physicochemical properties, and detailed protocols for its integration into FBDD workflows, from initial screening to hit validation and optimization.
The Allure of the Cyclobutane Core: A Privileged Scaffold
The cyclobutane ring, while possessing notable ring strain (26.3 kcal/mol), offers a unique combination of properties that make it an advantageous scaffold in medicinal chemistry.[9][10] Its puckered, non-planar structure provides well-defined vectors for substituent placement, enabling a more precise exploration of a target's binding pocket compared to its flatter aromatic counterparts.[6] This inherent three-dimensionality can lead to enhanced binding affinity and improved selectivity.[6] Furthermore, cyclobutanes often exhibit greater metabolic stability and can serve as effective bioisosteres for larger or more metabolically labile groups.[6][9] Despite these advantages, the cyclobutane motif remains underutilized in commercial fragment libraries, presenting a largely untapped area for novel discoveries.[2][7]
Introducing this compound: A Versatile 3D Fragment
This compound is a prime candidate for inclusion in a 3D fragment library. Its structure embodies several key features desirable for FBDD:
-
Three-Dimensionality: The cyclobutane core ensures a non-planar structure, allowing for the exploration of 3D space within a binding site.
-
"Rule of Three" Compliance: With a molecular weight of 102.13 g/mol , two hydroxyl groups (potential hydrogen bond donors and acceptors), and low calculated lipophilicity, it adheres to the "Rule of Three" for fragment design.[11]
-
Defined Growth Vectors: The two hydroxyl groups provide clear and synthetically tractable points for fragment elaboration, a crucial aspect of the hit-to-lead process.[12][13][14] These vectors allow for "fragment growing" in multiple directions.[12]
-
Stereochemical Possibilities: The molecule can exist as cis and trans diastereomers, offering the opportunity to explore subtle differences in binding interactions and maximize shape diversity.[2][8]
Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₅H₁₀O₂ | |
| Molecular Weight | 102.13 g/mol | |
| Physical Form | Liquid | |
| Purity | Typically ≥95% | |
| Storage | Room temperature | |
| CAS Number | 1245647-03-3 |
Integrating this compound into FBDD Campaigns
The successful application of this compound in an FBDD project hinges on a well-designed workflow. The following sections provide detailed protocols for key stages of the process, from initial screening to hit validation.
FBDD Workflow for this compound
Caption: FBDD workflow for this compound.
Experimental Protocols
Protocol 1: Primary Screening using NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for identifying weak-binding fragments.[15][16] Both protein-observed and ligand-observed methods can be employed.
Objective: To identify binding of this compound to the target protein.
Method: Protein-Observed ¹H-¹⁵N HSQC Titration
-
Protein Preparation: Prepare a 50-100 µM solution of uniformly ¹⁵N-labeled target protein in a suitable buffer (e.g., 50 mM phosphate buffer, 150 mM NaCl, pH 7.4) containing 10% D₂O.
-
Fragment Preparation: Prepare a concentrated stock solution (e.g., 100 mM) of this compound in the same buffer (or a miscible solvent like DMSO-d₆, ensuring final DMSO concentration is consistent and does not exceed 1-2%).
-
Initial Spectrum: Acquire a baseline ¹H-¹⁵N HSQC spectrum of the protein alone.
-
Titration: Add increasing concentrations of this compound to the protein sample (e.g., 50 µM, 100 µM, 250 µM, 500 µM, 1 mM).
-
Spectral Acquisition: Acquire a ¹H-¹⁵N HSQC spectrum at each concentration.
-
Data Analysis: Overlay the spectra and analyze for chemical shift perturbations (CSPs) of specific amide resonances. Significant and dose-dependent CSPs indicate binding of the fragment to the protein. The binding site can be mapped if resonance assignments for the protein are available.
Causality Behind Choices:
-
Protein-Observed NMR: This method directly observes changes in the protein upon ligand binding, reducing the likelihood of false positives that can occur with other techniques.[15][17]
-
¹H-¹⁵N HSQC: This is a sensitive and robust experiment for monitoring changes in the protein backbone.
-
Titration: A titration series allows for the confirmation of a specific binding event and can be used to estimate the dissociation constant (Kd).
Protocol 2: Primary Screening and Hit Validation using Surface Plasmon Resonance (SPR)
SPR is a label-free technique that can be used for both primary screening and detailed kinetic analysis of fragment binding.[18][19][20]
Objective: To detect and quantify the binding of this compound to the target protein.
Method: SPR Screening and Affinity Determination
-
Chip Preparation: Immobilize the target protein onto a suitable sensor chip (e.g., CM5) via amine coupling. A reference channel should be prepared by activating and deactivating the surface without protein immobilization to subtract non-specific binding.
-
Fragment Preparation: Prepare a dilution series of this compound in running buffer (e.g., HBS-EP+) with a matched DMSO concentration to the running buffer, typically ranging from low µM to high µM or low mM concentrations.
-
Screening: Inject the fragment solutions over the target and reference surfaces.
-
Data Analysis: Monitor the change in response units (RU). A concentration-dependent increase in RU on the target surface relative to the reference surface indicates binding.
-
Affinity Determination: For confirmed hits, perform a full kinetic analysis by injecting a wider range of concentrations and fitting the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD).
Causality Behind Choices:
-
Label-Free Detection: SPR does not require labeling of the fragment or the protein, avoiding potential interference with binding.[19]
-
Real-Time Monitoring: This allows for the determination of kinetic parameters (ka and kd), providing deeper insights into the binding event.
-
Reference Channel: The use of a reference channel is crucial for minimizing false positives arising from bulk refractive index changes or non-specific binding.[18][21]
Protocol 3: Structural Characterization by X-ray Crystallography
Obtaining a co-crystal structure of the fragment bound to the target is the gold standard in FBDD, providing invaluable information for structure-based drug design.[1][22][23]
Objective: To determine the three-dimensional structure of the this compound-protein complex.
Method: Co-crystallization or Crystal Soaking
-
Crystal Preparation: Grow high-quality crystals of the target protein that diffract to a high resolution (ideally <2.5 Å).[22]
-
Soaking (most common for fragments):
-
Prepare a soaking solution containing a high concentration of this compound (e.g., 10-50 mM) in a cryo-protectant solution compatible with the protein crystals. The solvent (e.g., DMSO) concentration should be carefully optimized to avoid crystal damage.[24]
-
Transfer a protein crystal into the soaking solution for a defined period (minutes to hours).
-
-
Co-crystallization (alternative):
-
Add this compound to the protein solution before setting up crystallization trials.
-
-
Cryo-cooling and Data Collection: Flash-cool the soaked or co-crystal in liquid nitrogen and collect X-ray diffraction data at a synchrotron source.
-
Structure Determination: Process the diffraction data and solve the structure by molecular replacement using the apo-protein structure. Carefully examine the electron density maps for evidence of the bound fragment.
-
Refinement and Analysis: Build the fragment into the density, refine the structure, and analyze the binding mode and key interactions (e.g., hydrogen bonds, hydrophobic contacts).
Causality Behind Choices:
-
High-Resolution Structure: Provides a detailed atomic-level view of the binding interactions, which is essential for guiding the hit-to-lead optimization process.[23]
-
Soaking: This is often more successful for weakly binding fragments as it does not interfere with the initial crystal lattice formation.
-
Synchrotron Source: Provides the high-intensity X-rays needed to obtain high-resolution diffraction data from often small and weakly diffracting fragment-soaked crystals.
Hit-to-Lead Optimization: Growing from the Cyclobutane Core
Once this compound is validated as a hit, the two hydroxyl groups serve as ideal handles for fragment growing.[12] The goal is to extend the fragment into adjacent sub-pockets of the binding site to increase affinity and selectivity.
Hit-to-Lead Optimization Strategies
Caption: Hit-to-Lead optimization strategies from a this compound hit.
Synthetic chemists can leverage the hydroxyl groups for a variety of transformations, including:
-
Etherification: To introduce hydrophobic or aromatic groups.
-
Esterification: To add functionality and explore different hydrogen bonding patterns.
-
Conversion to amines: Followed by amide coupling to build larger structures.
The choice of synthetic route will be guided by the structural information obtained from X-ray crystallography, which reveals the available space and key interaction points in the binding pocket.
Conclusion
This compound represents a valuable addition to the FBDD toolkit. Its inherent three-dimensionality, "Rule of Three" compliance, and synthetically tractable growth vectors make it an ideal starting point for discovering novel chemical matter against a range of biological targets. The underrepresentation of such 3D scaffolds in current screening libraries offers a significant opportunity for innovation. By employing the robust biophysical and structural biology protocols outlined in these application notes, researchers can effectively integrate this compound into their drug discovery programs, paving the way for the development of next-generation therapeutics.
References
- de la Fuente, M., et al. (2022). Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library. ChemMedChem, 17(9), e202200113. [Link]
- Willems, D., et al. (2021). Cyclobutanes in Small‐Molecule Drug Candidates. ChemMedChem, 16(12), 1836-1850. [Link]
- Giannetti, A. M., et al. (2011). Fragment Screening by Surface Plasmon Resonance. ACS Medicinal Chemistry Letters, 2(2), 144-149. [Link]
- Rich, R. L., & Myszka, D. G. (2011). SPR-based fragment screening: advantages and applications. Journal of molecular recognition, 24(6), 892-901. [Link]
- Ciulli, A., & Williams, G. (2010). Fragment-Based Drug Discovery Using NMR Spectroscopy. Methods in molecular biology (Clifton, N.J.), 660, 169-195. [Link]
- Kim, H. Y., & Wyss, D. F. (2015). NMR screening in fragment-based drug design: a practical guide. Methods in molecular biology (Clifton, N.J.), 1263, 197-208. [Link]
- Di, L., & Kerns, E. H. (2010). Fragment screening by surface plasmon resonance. Chirality, 22(1), 1-13. [Link]
- PharmaFeatures. (2025). Unlocking GPCR Mysteries: How Surface Plasmon Resonance Fragment Screening Revolutionizes Drug Discovery for Membrane Proteins. [Link]
- Kim, H. Y., & Wyss, D. F. (2015). NMR screening in fragment-based drug design: a practical guide. Methods in molecular biology (Clifton, N.J.), 1263, 197–208. [Link]
- Giannetti, A. M., et al. (2010). Fragment screening by surface plasmon resonance. ACS medicinal chemistry letters, 1(3), 112-116. [Link]
- ARC Centre for Fragment-Based Design. Fragment Library Design. [Link]
- An, Y., et al. (2021). Fragment-based screening by protein-detected NMR spectroscopy. Methods in enzymology, 651, 1-32. [Link]
- Evotec. (n.d.). Cheminformatics Approach to Designing a 3D Fragment Library. [Link]
- ResearchGate. (n.d.).
- ResearchGate. (n.d.). A. Cyclobutane and cyclobutene motifs occur in many medicinally... [Link]
- Chemistry World. (2025). This fragment-based drug discovery library is designed to be sociable. [Link]
- White, A. W., et al. (2018). Expanding medicinal chemistry into 3D space: metallofragments as 3D scaffolds for fragment-based drug discovery. Chemical science, 9(24), 5362-5370. [Link]
- Sygnature Discovery. (n.d.). Fragment Screening By Crystallography: An Alternative To High Throughput Screening. [Link]
- JoVE. (2022). Crystallographic Fragment Screening: Workflow & Tools | Protocol Preview. [Link]
- White Rose Research Online. (n.d.). Design and Synthesis of a 3D Cyclobutane Fragment Library. [Link]
- CrystalsFirst. (n.d.).
- Collins, P. M., et al. (2017). Achieving a Good Crystal System for Crystallographic X-Ray Fragment Screening. Crystals, 7(9), 273. [Link]
- protocols.io. (2025). XChem crystallographic fragment screening. [Link]
- ResearchGate. (n.d.). Synthetic route for generation of designed cyclobutane fragments.... [Link]
- Morken, J. P., et al. (2022). Synthesis of 3-borylated cyclobutanols from epihalohydrins or epoxy alcohol derivatives. Chemical Science, 14(4), 963-969. [Link]
- Morken, J. P., et al. (2022). Synthesis of 3-Borylated Cyclobutanols from Epihalohydrins or Epoxy Alcohol Derivatives. Chemical Science, 14(4), 963–969. [Link]
- ResearchGate. (n.d.). P97 inhibitors, optimized HTS hit 18 and optimized lead 19. [Link]
- Vrije Universiteit Amsterdam. (2023). Design and Synthesis of (3D) Cyclobutane Fragments for Use in Fragment-Based Drug Discovery. [Link]
- CP Lab Safety. (n.d.). [3-(hydroxymethyl)cyclobutyl]methanol, min 97%, 10 grams. [Link]
- de la Fuente, M., et al. (2022). Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library. ChemMedChem, 17(9), e202200113. [Link]
- ResearchGate. (n.d.). Calculated and experimental properties of the cyclobutane fragment... [Link]
- Vrije Universiteit Amsterdam. (2020). Escape from planarity in fragment-based drug discovery. [Link]
- Taylor & Francis. (n.d.). Exploring Fragment-Based Approaches in Drug Discovery. [Link]
Sources
- 1. think.taylorandfrancis.com [think.taylorandfrancis.com]
- 2. Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cfbd.org.au [cfbd.org.au]
- 4. lifechemicals.com [lifechemicals.com]
- 5. Expanding medicinal chemistry into 3D space: metallofragments as 3D scaffolds for fragment-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 8. Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. lifechemicals.com [lifechemicals.com]
- 13. Synthesis of 3-borylated cyclobutanols from epihalohydrins or epoxy alcohol derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Fragment-Based Drug Discovery Using NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. NMR Screening in Fragment-Based Drug Design: A Practical Guide | Springer Nature Experiments [experiments.springernature.com]
- 17. Fragment-based screening by protein-detected NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. SPR-based fragment screening: advantages and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Fragment screening by surface plasmon resonance. | Semantic Scholar [semanticscholar.org]
- 21. scispace.com [scispace.com]
- 22. Fragment Screening By Crystallography: An Alternative To High Throughput Screening | Peak Proteins [peakproteins.com]
- 23. Fragment HIT Identification in FBDD - CrystalsFirst [crystalsfirst.com]
- 24. XChem crystallographic fragment screening [protocols.io]
Introduction: The Rising Prominence of Four-Membered Rings in Chemical Science
An Application Guide to the Stereoselective Synthesis of 3-(Hydroxymethyl)cyclobutanol Derivatives
The cyclobutane motif, once considered a synthetic curiosity due to its inherent ring strain, is now a highly sought-after structural unit in modern medicinal chemistry and materials science.[1][2] These four-membered carbocycles offer a rigid, three-dimensional scaffold that can serve as a bioisostere for aromatic rings, enabling chemists to "escape flatland" and explore novel chemical space.[3][4] Among these, this compound derivatives are particularly valuable building blocks. The cis and trans diol functionalities, combined with additional substitution, provide precise vectors for molecular recognition, making them key components in antiviral agents, such as the carbocyclic nucleoside analogue Lobucavir, and other biologically active compounds.[5][6]
However, the construction of these strained rings with precise stereochemical control remains a significant synthetic challenge.[2] This guide provides a detailed overview of robust strategies for the stereoselective synthesis of this compound derivatives, moving from classical approaches to cutting-edge methodologies. We will delve into the causality behind experimental choices, provide validated protocols for key transformations, and offer insights for researchers in organic synthesis and drug development.
Pillar 1: Strategic Approaches to Stereocontrolled Cyclobutane Construction
The successful synthesis of stereochemically defined cyclobutanes hinges on a few powerful strategies. The choice of method depends on the desired substitution pattern, scalability, and available starting materials.
The [2+2] Cycloaddition: A Cornerstone of Cyclobutane Synthesis
The [2+2] cycloaddition, particularly the photochemical variant, is arguably the most fundamental method for forming a four-membered ring.[7][8] This reaction involves the union of two alkene components to form a cyclobutane ring.
Mechanistic Principle: In its simplest form, the reaction is induced by UV light, which excites an alkene to a triplet state. This excited species then adds to a ground-state alkene in a stepwise fashion through a 1,4-diradical intermediate, which subsequently closes to form the ring.[9] The stereoselectivity of the reaction is often dictated by the geometry of the approach of the two alkenes, which can be controlled through steric and electronic factors, or by using chiral auxiliaries or catalysts.[10][11] Copper(I) triflate (CuOTf) is a widely used catalyst that facilitates [2+2] cycloadditions under milder conditions, often with improved stereocontrol.[7][12]
Application: This method is highly effective for synthesizing cyclobutanones from the cycloaddition of alkenes with ketenes or keteniminium salts.[13][14] The resulting cyclobutanone is a versatile intermediate that can be readily reduced to the corresponding cyclobutanol.
Caption: General workflow of a sensitized photochemical [2+2] cycloaddition.
Ring Expansion Strategies: Building from Three to Four
Ring expansion reactions provide an elegant pathway to cyclobutanones from more readily accessible cyclopropane precursors.[14][15] This approach leverages the release of ring strain in the three-membered ring to drive the formation of the four-membered ring.
Mechanistic Principle: A common strategy involves the reaction of cyclopropanone surrogates, such as 1-amino-1-cyanocyclopropanes, with unstabilized sulfoxonium ylides.[14] The reaction proceeds with complete regio- and stereospecificity, meaning the stereochemistry of the substituents on the starting cyclopropane is faithfully transferred to the cyclobutanone product.[14] Another well-established method is the oxidative ring expansion of cyclobutanols, which can proceed regioselectively to furnish substituted ketones.[16][17][18]
Caption: Ring expansion via addition of a sulfur ylide to a cyclopropanone.
Formal [3+1] Cycloaddition: A Modern and Efficient Route
A highly innovative and efficient strategy for synthesizing densely functionalized cyclobutanols is the formal [3+1] cycloaddition.[3][4] This approach has recently been demonstrated to produce 3-borylated cyclobutanols with exceptional stereocontrol.[19]
Mechanistic Principle: This reaction utilizes epihalohydrins or their derivatives as C3 biselectrophiles and lithiated 1,1-diborylalkanes as C1 bisnucleophiles.[3] The reaction proceeds via a cascade of nucleophilic attack and intramolecular cyclization. A key advantage is its high enantiospecificity; the stereochemistry of the starting enantioenriched epoxide is directly translated to the cyclobutanol product with greater than 98% fidelity.[3][19] The resulting boronic ester (Bpin) moiety is a powerful synthetic handle that can be readily converted into a hydroxyl group (for the target diol) or used for a wide range of C-C, C-N, and C-O bond-forming reactions.[3]
Caption: Pathway for the stereospecific synthesis of 3-borylated cyclobutanols.
Pillar 2: Comparative Analysis of Synthetic Strategies
The selection of a synthetic route requires a careful evaluation of the strengths and weaknesses of each approach. The following table summarizes the key features of the discussed methodologies.
| Method | Key Features & Advantages | Common Substrates | Stereocontrol Elements | Limitations | Reference(s) |
| [2+2] Photocycloaddition | Direct formation of C4 ring; well-established. | Alkenes, enones, ketenes. | Chiral auxiliaries, catalysts (Cu(I)), substrate geometry. | Can produce regio- and stereoisomeric mixtures; may require specialized photochemical equipment. | [7][8][12] |
| Ring Expansion | Uses readily available cyclopropane precursors; often stereospecific. | Cyclopropanones, cyclopropylcarbinols. | Substrate stereochemistry is transferred to the product. | Scope can be limited by the availability of substituted cyclopropanes. | [14][15] |
| Formal [3+1] Cycloaddition | High stereospecificity (>98% es); introduces a versatile boryl handle for further functionalization. | Epihalohydrins, epoxy alcohols, 1,1-diborylalkanes. | Stereochemistry of the starting epoxide dictates product stereochemistry. | Requires handling of organolithium reagents at low temperatures. | [3][4][19] |
Pillar 3: Field-Validated Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the synthesis of a this compound derivative using the modern and highly stereospecific formal [3+1] cycloaddition strategy.
Protocol 1: Stereospecific Synthesis of trans-3-Boryl-cyclobutanol Derivative
Objective: To synthesize an enantioenriched 3-borylcyclobutanol from an enantioenriched epibromohydrin with high stereospecificity.
Principle: This protocol is based on the work of Morken and coworkers, demonstrating a formal [3+1] cycloaddition.[3][19] A lithiated 1,1-diborylalkane acts as a C1 bis-nucleophile, reacting with the C3 bis-electrophile (epibromohydrin) in a process that sets two stereocenters with high fidelity. The low reaction temperature is critical for maintaining the stability of the organolithium reagent and ensuring high selectivity.
Materials & Reagents:
-
1,1-Bis(pinacolato)diborylmethane
-
n-Butyllithium (2.5 M in hexanes)
-
(R)-Epibromohydrin (>98% ee)
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Diethyl Ether (Et₂O)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate (HPLC grade)
Procedure:
-
Preparation of the C1 Nucleophile:
-
To a flame-dried, argon-purged round-bottom flask, add 1,1-bis(pinacolato)diborylmethane (1.2 equiv).
-
Dissolve in anhydrous THF (to make a 0.2 M solution) and cool the flask to -78 °C using an acetone/dry ice bath.
-
Slowly add n-butyllithium (1.1 equiv) dropwise via syringe over 10 minutes. The solution may turn pale yellow.
-
Stir the solution at -78 °C for 30 minutes to ensure complete formation of the lithiated species.
-
-
Cycloaddition Reaction:
-
In a separate flame-dried flask, prepare a solution of (R)-epibromohydrin (1.0 equiv) in anhydrous THF (to make a 0.5 M solution).
-
Add the epibromohydrin solution dropwise to the cold (-78 °C) solution of the lithiated diborylalkane over 20 minutes.
-
Allow the reaction to stir at -78 °C for 3 hours.
-
-
Workup and Extraction:
-
Quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl.
-
Allow the mixture to warm to room temperature.
-
Transfer the mixture to a separatory funnel and add Et₂O.
-
Separate the layers and extract the aqueous layer twice more with Et₂O.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude residue by flash column chromatography on silica gel, eluting with a hexanes/ethyl acetate gradient (e.g., 95:5 to 80:20).
-
Combine the fractions containing the desired product and concentrate to yield the 3-borylated cyclobutanol as a colorless oil. The trans diastereomer is typically the major product from this reaction.[19]
-
Protocol 2: Oxidative Derivatization to this compound
Objective: To demonstrate the synthetic utility of the boronic ester by converting it to a hydroxyl group, yielding the target diol.
Principle: The carbon-boron bond of the pinacol boronic ester can be readily and cleanly oxidized to a carbon-oxygen bond using common reagents like sodium perborate or basic hydrogen peroxide. This transformation is highly reliable and typically proceeds in high yield.
Materials & Reagents:
-
3-Borylated cyclobutanol (from Protocol 1)
-
Sodium perborate tetrahydrate (NaBO₃·4H₂O)
-
Tetrahydrofuran (THF)
-
Water
-
Ethyl Acetate
-
Saturated aqueous sodium chloride (brine)
Procedure:
-
Oxidation Reaction:
-
Dissolve the 3-borylated cyclobutanol (1.0 equiv) in a 1:1 mixture of THF and water.
-
Add sodium perborate tetrahydrate (4.0 equiv) in one portion.
-
Heat the reaction mixture to 60 °C and stir vigorously for 4 hours.
-
-
Workup and Extraction:
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel (a more polar eluent system, e.g., hexanes/ethyl acetate 50:50, may be required) to afford the pure trans-3-(hydroxymethyl)cyclobutanol derivative.
-
Conclusion and Future Outlook
The stereoselective synthesis of this compound derivatives is a dynamic field that has evolved significantly. While classical [2+2] cycloadditions remain a powerful tool, modern strategies such as the formal [3+1] cycloaddition offer unparalleled levels of stereocontrol and functional group tolerance. The ability to install a versatile synthetic handle like a boronic ester directly into the cyclobutane core opens up a myriad of possibilities for the rapid generation of molecular complexity.[3] As the demand for novel, three-dimensional pharmacophores continues to grow, these advanced synthetic methodologies will be indispensable for researchers and scientists in the design and development of next-generation therapeutics.
References
- Pagar, V. V., & RajanBabu, T. V. (n.d.). Tandem catalysis for asymmetric coupling of ethylene and enynes to functionalized cyclobutanes. SciSpace.
- (n.d.). Recent Advances in Asymmetric Synthesis of Chiral Cyclobutenes. ResearchGate.
- (2024). Asymmetric Transfer Hydrogenation of Cyclobutenediones. Journal of the American Chemical Society.
- Darses, B., Greene, A. E., & Poisson, J.-F. (2012). Asymmetric synthesis of cyclobutanones: synthesis of cyclobut-G. Journal of Organic Chemistry, 77(4), 1710–1721.
- Darses, B., Greene, A. E., & Poisson, J.-F. (2012). Asymmetric Synthesis of Cyclobutanones: Synthesis of Cyclobut-G. The Journal of Organic Chemistry, 77(4), 1710-1721.
- (n.d.). Anion-Controlled Stereoselective Synthesis of Cyclobutane Derivatives by Solid-State [2 + 2] Cycloaddition Reaction of the Salts of trans-3-(4-Pyridyl) Acrylic Acid. Organic Letters.
- (2025). What are the reaction intermediates in the reactions of cyclobutanol?. BTC Blog.
- Natho, P., et al. (2018). Regioselective Transition-Metal-Free Oxidative Cyclobutanol Ring Expansion to 4-Tetralones. Organic Letters, 20(24), 8030–8034.
- Petricci, E., Risi, C. D., & Zeni, F. (2013). Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. Molecules, 18(12), 15454–15497.
- Hoffmann, N. (2016). Recent Advances in the Synthesis of Cyclobutanes by Olefin [2 + 2] Photocycloaddition Reactions. Chemical Reviews, 116(17), 10045-10066.
- Myers, A. G. (n.d.). Cyclobutane Synthesis. Harvard University.
- De La Torre, A. L., & Gagné, M. R. (2020). Stereospecific Synthesis of Cyclobutanones and Spirohexanones via Formal [3+1] Cycloaddition of Cyclopropanones with Sulfur Ylides. Organic Letters, 22(15), 5895–5899.
- Natho, P., et al. (2018). Regioselective Transition-Metal-Free Oxidative Cyclobutanol Ring Expansion to 4-Tetralones. Organic Letters, 20(24), 8030-8034.
- (2018). Regioselective Transition-Metal-Free Oxidative Cyclobutanol Ring Expansion to 4-Tetralones. Datapdf.com.
- Yoon, T. P., et al. (2024). Recent advances in the application of [2 + 2] cycloaddition in the chemical synthesis of cyclobutane-containing natural products. Journal of Industrial and Engineering Chemistry.
- (n.d.). Ring-Expansion. Organic Chemistry Portal.
- Baran, P. S. (n.d.). Cyclobutanes in Organic Synthesis. Scripps Research.
- (n.d.). [2+2] Photochemical Cycloaddition in Organic Synthesis. ResearchGate.
- Ghosez, L., & Marchand-Brynaert, J. (1995). Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis. Chemical Reviews, 95(5), 1211-1235.
- Fawcett, A., et al. (2023). Synthesis of 3-borylated cyclobutanols from epihalohydrins or epoxy alcohol derivatives. Chemical Science, 14(3), 674-679.
- (n.d.). Synthesis of 3-borylated cyclobutanols from epihalohydrins or epoxy alcohol derivatives. Royal Society of Chemistry.
- Trost, B. M., & Fraisse, P. L. (2012). Enantioselective Synthesis of a Hydroxymethyl-cis-1,3-cyclopentenediol Building Block. Organic Letters, 14(20), 5282–5285.
- Fawcett, A., et al. (2022). Synthesis of 3-Borylated Cyclobutanols from Epihalohydrins or Epoxy Alcohol Derivatives. Chemical Science.
Sources
- 1. scispace.com [scispace.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis of 3-borylated cyclobutanols from epihalohydrins or epoxy alcohol derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of 3-borylated cyclobutanols from epihalohydrins or epoxy alcohol derivatives - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 5. Asymmetric synthesis of cyclobutanones: synthesis of cyclobut-G - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. baranlab.org [baranlab.org]
- 10. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Recent advances in the application of [2 + 2] cycloaddition in the chemical synthesis of cyclobutane-containing natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Stereospecific Synthesis of Cyclobutanones and Spirohexanones via Formal [3+1] Cycloaddition of Cyclopropanones with Sulfur Ylides - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Ring-Expansion [organic-chemistry.org]
- 16. Regioselective Transition-Metal-Free Oxidative Cyclobutanol Ring Expansion to 4-Tetralones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. datapdf.com [datapdf.com]
- 19. researchgate.net [researchgate.net]
Application Notes & Protocols: Strategic Protection of 3-(Hydroxymethyl)cyclobutanol
Abstract
3-(Hydroxymethyl)cyclobutanol is a valuable bifunctional building block in medicinal chemistry and materials science, featuring both a primary and a secondary hydroxyl group. The differential reactivity of these two functionalities presents a synthetic challenge that necessitates a robust and selective protecting group strategy to achieve desired chemical transformations. This guide provides an in-depth analysis of protecting group strategies, offering detailed protocols and the underlying chemical principles for the selective protection of the primary hydroxyl, the secondary hydroxyl, or the simultaneous protection of both groups. We explore the use of silyl ethers, benzyl ethers, and cyclic acetals, with a focus on orthogonal strategies that allow for the sequential manipulation of the two hydroxyl functions.
Introduction: The Synthetic Challenge of a Bifunctional Building Block
The utility of this compound in multi-step organic synthesis is contingent upon the ability to chemically differentiate its two hydroxyl groups. The primary alcohol is sterically more accessible and generally more nucleophilic than the secondary alcohol residing on the cyclobutane ring. This inherent difference in steric and electronic environments is the cornerstone upon which selective protection strategies are built.[1][2] An effective strategy must be high-yielding, avoid side reactions, and the protecting groups must be removable under specific conditions that do not affect the rest of the molecule.[3] This document serves as a practical guide for researchers to navigate these challenges, providing both the theoretical basis and field-tested protocols for success.
Core Principles: Steric Hindrance and Orthogonal Protection
Steric Hindrance: The most direct approach to differentiating the two hydroxyls relies on steric hindrance. Bulky protecting groups will preferentially react with the less sterically encumbered primary alcohol.[2][4] Reagents like tert-butyldimethylsilyl chloride (TBDMS-Cl) are ideal for this purpose, as their large size impedes their approach to the more crowded secondary hydroxyl group.[2]
Orthogonal Protection: In more complex syntheses, it may be necessary to protect both alcohols and then deprotect them at different stages. An orthogonal protection strategy employs protecting groups that can be removed under distinct and non-interfering reaction conditions.[1][5][6] For example, a silyl ether (cleaved by fluoride) and a benzyl ether (cleaved by hydrogenolysis) constitute an orthogonal pair.[7][8][9] This allows for the selective unmasking and reaction of one hydroxyl group while the other remains protected.
Strategy I: Selective Protection of the Primary Hydroxyl Group
The preferential protection of the primary hydroxyl is the most straightforward strategy, capitalizing on its reduced steric hindrance. The tert-butyldimethylsilyl (TBDMS) group is an exemplary choice due to its bulk and stability under a wide range of conditions, yet it can be cleaved selectively.[2][10]
Workflow for Selective Primary Alcohol Protection
Caption: Selective protection and deprotection of the primary hydroxyl group.
Protocol 1: Selective Silylation of Primary Alcohol with TBDMS-Cl
This protocol details the selective protection of the primary hydroxyl group in this compound using tert-butyldimethylsilyl chloride.
| Reagent/Parameter | Quantity/Setting | Notes |
| This compound | 1.0 eq | Starting material |
| tert-Butyldimethylsilyl chloride (TBDMS-Cl) | 1.1 eq | Silylating agent |
| Imidazole | 2.2 eq | Base and catalyst[11] |
| Anhydrous N,N-Dimethylformamide (DMF) | ~0.5 M solution | Solvent |
| Temperature | Room Temperature | |
| Reaction Time | 4-8 hours | Monitor by TLC |
Procedure:
-
To a solution of this compound (1.0 eq.) in anhydrous DMF, add imidazole (2.2 eq.). Stir until all solids dissolve.
-
Add TBDMS-Cl (1.1 eq.) portion-wise to the solution at room temperature.
-
Stir the reaction mixture and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃.
-
Extract the product with diethyl ether (3x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by silica gel column chromatography.[2]
Protocol 2: Deprotection of TBDMS Ether with Fluoride
This protocol describes the cleavage of the TBDMS ether to regenerate the primary alcohol.
| Reagent/Parameter | Quantity/Setting | Notes |
| TBDMS-protected alcohol | 1.0 eq | Starting material |
| Tetrabutylammonium fluoride (TBAF) | 1.1 eq (1.0 M in THF) | Fluoride source[7] |
| Tetrahydrofuran (THF) | Anhydrous | Solvent |
| Temperature | Room Temperature | |
| Reaction Time | 1-3 hours | Monitor by TLC |
Procedure:
-
Dissolve the TBDMS-protected alcohol (1.0 eq.) in anhydrous THF.
-
Add a 1.0 M solution of TBAF in THF (1.1 eq.) dropwise to the solution.
-
Stir the mixture at room temperature and monitor by TLC.
-
Once the reaction is complete, quench by adding water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the deprotected alcohol.[7]
Strategy II: Protection of Both Hydroxyl Groups
When subsequent reactions would affect both hydroxyl groups, it is necessary to protect them simultaneously. Robust benzyl ethers or cyclic acetals are excellent choices for this purpose.
A. Di-Benzylation
Benzyl (Bn) ethers are stable to a wide range of acidic and basic conditions, making them excellent "permanent" protecting groups that are typically removed at a late stage of a synthesis via catalytic hydrogenolysis.[7][12][13]
Protocol 3: Di-benzylation of this compound
-
To a suspension of sodium hydride (NaH, 2.5 eq., 60% dispersion in mineral oil) in anhydrous THF, add a solution of this compound (1.0 eq.) in THF dropwise at 0 °C.
-
Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Cool the mixture back to 0 °C and add benzyl bromide (BnBr, 2.5 eq.) dropwise.
-
Stir the reaction at room temperature overnight.
-
Carefully quench the reaction by the slow addition of water.
-
Extract the product with ethyl acetate, wash the organic layer with brine, dry over MgSO₄, and concentrate. Purify by column chromatography.[12][14]
Deprotection: The benzyl groups are most commonly removed under neutral conditions by catalytic hydrogenolysis.[15] Dissolve the di-benzylated compound in ethanol or ethyl acetate, add 10% Palladium on carbon (Pd/C), and stir under a hydrogen atmosphere (balloon) until the reaction is complete.[7][15]
B. Cyclic Acetal Formation
As a 1,3-diol, this compound can be protected by forming a six-membered cyclic acetal. Benzylidene acetals are commonly used for this purpose and are stable to basic and reductive conditions but are cleaved by acid.[16][17]
Workflow for Diol Protection as a Benzylidene Acetal
Caption: Formation and cleavage of a benzylidene acetal for diol protection.
Protocol 4: Benzylidene Acetal Formation
-
Combine this compound (1.0 eq.), benzaldehyde dimethyl acetal (1.2 eq.), and a catalytic amount of p-toluenesulfonic acid (TsOH, 0.05 eq.) in toluene.
-
Heat the mixture to reflux using a Dean-Stark apparatus to remove the methanol byproduct.
-
Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.
-
Quench the reaction with a saturated NaHCO₃ solution.
-
Separate the layers and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography.[17]
Deprotection: Acetal cleavage is typically achieved by acid-catalyzed hydrolysis, for instance, by stirring with aqueous HCl in a THF/water solvent system.[18][19][20] Alternatively, the benzylidene acetal can be removed via hydrogenolysis.[17]
Strategy III: Orthogonal Protection for Sequential Reactions
An orthogonal approach provides maximum synthetic flexibility, allowing for the selective deprotection and modification of one hydroxyl group while the other remains masked.[6] A classic orthogonal pairing for a diol is a silyl ether and a benzyl ether.
Orthogonal Protection and Sequential Deprotection Workflow
Caption: Orthogonal strategy enabling selective deprotection of either hydroxyl group.
This strategy involves a two-step protection sequence:
-
Protect the primary alcohol with TBDMS-Cl as described in Protocol 1 .
-
Protect the remaining secondary alcohol with a benzyl group using NaH and BnBr as described in Protocol 3 .
The resulting di-protected molecule can then be selectively deprotected:
-
To unmask the primary alcohol: Treat with TBAF (Protocol 2 ) to cleave the silyl ether, leaving the benzyl ether intact.
-
To unmask the secondary alcohol: Subject the molecule to catalytic hydrogenolysis (H₂, Pd/C) to cleave the benzyl ether, leaving the silyl ether untouched.[9]
Summary of Protecting Group Strategies
| Protecting Group | Target OH | Protection Conditions | Deprotection Conditions | Stability Profile |
| TBDMS | Primary (Selective) | TBDMS-Cl, Imidazole, DMF, RT[2] | TBAF/THF; or mild acid (HCl/MeOH)[7][21] | Stable to base, mild acid, oxidation, reduction. Labile to strong acid and fluoride. |
| Benzyl (Bn) | Both | NaH, BnBr, THF[12] | H₂, Pd/C (Hydrogenolysis) | Stable to acid, base, oxidation, reduction. Labile to catalytic hydrogenation. |
| Benzylidene Acetal | Both (1,3-Diol) | PhCH(OMe)₂, cat. TsOH, Toluene[17] | Aqueous acid; or H₂, Pd/C[17] | Stable to base, nucleophiles, redox agents. Labile to acid and hydrogenolysis. |
Conclusion
The successful synthesis of complex molecules derived from this compound is critically dependent on the strategic use of protecting groups. By understanding the principles of steric hindrance and orthogonal protection, researchers can selectively mask and unmask the primary and secondary hydroxyl groups at will. The choice between silyl ethers for selective primary protection, or benzyl ethers and cyclic acetals for robust di-protection, should be guided by the specific reaction conditions planned in the synthetic route. The protocols outlined in this document provide a reliable foundation for developing efficient and selective transformations of this versatile building block.
References
- Organic Chemistry Portal. (n.d.). Benzyl Ethers.
- Wikipedia. (2023). Protecting group.
- Gelest. (n.d.). Deprotection of Silyl Ethers.
- Fiveable. (n.d.). Orthogonal Protection Definition.
- Montalbetti, C. A. G. N., & Falque, V. (2005). A new method for the deprotection of benzyl ethers or the selective protection of alcohols. Chemistry – A European Journal, 6(7), 1140-1146.
- Bartoli, G., et al. (2005). Simple and Efficient Chemoselective Mild Deprotection of Acetals and Ketals Using Cerium(III) Triflate. The Journal of Organic Chemistry, 70(1), 169-174.
- University of Bristol. (n.d.). VI Protecting Groups and Orthogonal Protection Strategies.
- Shah, S. T. A., & Guiry, P. J. (2008). The chemoselective and efficient deprotection of silyl ethers using trimethylsilyl bromide. Organic & Biomolecular Chemistry, 6, 2533-2538.
- Williams, D. R., & Shaikh, S. L. (1981). Chemoselective Cleavage of Benzyl Ethers, Esters, and Carbamates in the Presence of Other Easily Reducible Groups. Journal of the American Chemical Society, 103(24), 7332-7334.
- Organic Chemistry Portal. (n.d.). Mild Deprotection of Benzyl Ether Protective Groups with Ozone.
- Total Synthesis. (n.d.). Acetal Protecting Group & Mechanism.
- O'Brien, A. G., & Maruyama, A. (2020). Electrochemically assisted deprotection of acetals, ketals, and dithioacetals under neutral conditions. Green Chemistry, 22(19), 6346-6351.
- University of California, Irvine. (n.d.). Alcohol Protecting Groups.
- Organic Chemistry Portal. (n.d.). Protective Groups.
- Wikipedia. (2023). Silyl ether.
- Myers, A. (n.d.). Protecting Groups. Harvard University.
- Organic Chemistry Portal. (n.d.). 1,3-Dioxanes, 1,3-Dioxolanes.
- Common Organic Chemistry. (n.d.). Benzyl Protection.
- Chem-Station. (2014). Protection of 1,2-/1,3-Diols.
- Master Organic Chemistry. (n.d.). Hydrolysis of acetals to give aldehydes and ketones.
- Pearson+. (2024). Benzyl ethers make excellent protecting groups.
- ResearchGate. (2025). Selective Deprotection of Silyl Ethers.
- Organic Chemistry Portal. (n.d.). Alcohol or phenol synthesis by silyl ether cleavage.
- Master Organic Chemistry. (2015). Protecting Groups For Alcohols.
- SlideShare. (n.d.). Protection of OH group of alcohol.
- ResearchGate. (n.d.). ORGANIC SYNTHESIS.
- Chemistry Stack Exchange. (n.d.). Why are 1,3-diols protected with aldehydes but 1,2-diols are protected with ketones?.
- Chemistry LibreTexts. (2021). 15.10: Protection of Hydroxyl Groups.
- Common Organic Chemistry. (n.d.). TBS Protection.
- Comptes Rendus Chimie. (2002). Mild and efficient protection of diol and carbonyls as cyclic acetals catalysed by iron (III) chloride. Comptes Rendus de l'Académie des Sciences - Series IIC - Chemistry, 5(4), 267-271.
- YouTube. (2020). Protection of 1, 2- & 1, 3-Diols.
- Chemistry LibreTexts. (2021). 16: Silylethers.
- Science of Synthesis. (n.d.). Product Class 11: Alcohols and Diols by Deprotection.
- Journal of Chemical and Pharmaceutical Research. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry.
Sources
- 1. Protective Groups [organic-chemistry.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 4. researchgate.net [researchgate.net]
- 5. Protecting group - Wikipedia [en.wikipedia.org]
- 6. fiveable.me [fiveable.me]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 9. uwindsor.ca [uwindsor.ca]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. TBS Protection - Common Conditions [commonorganicchemistry.com]
- 12. Benzyl Ethers [organic-chemistry.org]
- 13. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 14. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I) [en.highfine.com]
- 15. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]
- 16. Protection of 1,2-/1,3-Diols | Chem-Station Int. Ed. [en.chem-station.com]
- 17. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (II) [en.highfine.com]
- 18. total-synthesis.com [total-synthesis.com]
- 19. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]
- 20. masterorganicchemistry.com [masterorganicchemistry.com]
- 21. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
Application Note: Selective Protection of the Primary Hydroxyl Group in 3-(Hydroxymethyl)cyclobutanol
Introduction: The Imperative of Selective Protection in Synthesis
In the intricate landscape of multi-step organic synthesis, particularly within drug development and complex molecule construction, the presence of multiple reactive functional groups presents a significant challenge. Diols, compounds bearing two hydroxyl groups, epitomize this challenge. To orchestrate a desired chemical transformation at one site without unintended reactions at another, chemists employ the strategy of "protecting groups." This involves temporarily masking a reactive group to render it inert, performing the desired reaction, and then removing the mask to restore the original functionality.
This guide focuses on 3-(hydroxymethyl)cyclobutanol, a valuable building block featuring a primary (-CH₂OH) and a secondary (CH-OH) hydroxyl group. The inherent difference in the steric environment of these two groups provides a strategic opportunity for selective functionalization. We will detail the principles and provide a robust protocol for the selective protection of the more accessible primary hydroxyl group, a critical step for its subsequent elaboration while leaving the secondary alcohol available for other transformations.
The Core Principle: Steric Hindrance as the Arbiter of Selectivity
The selective protection of the primary alcohol in this compound hinges on the principle of kinetic control governed by steric hindrance. Primary alcohols are sterically less encumbered than secondary alcohols, which are in turn less hindered than tertiary alcohols.[1] By choosing a protecting group with significant steric bulk, its reaction with the less hindered primary hydroxyl is kinetically favored, proceeding at a much faster rate than its reaction with the more crowded secondary hydroxyl.[2][3] This rate differential allows for the selective formation of the mono-protected product.
The most effective and widely used class of protecting groups for this purpose are bulky silyl ethers.[4][5]
Strategic Selection of the Protecting Group
While various protecting groups exist, sterically demanding silyl ethers are exceptionally well-suited for the selective protection of primary alcohols.
-
tert-Butyldimethylsilyl (TBDMS) Ethers: The TBDMS group, introduced using tert-butyldimethylsilyl chloride (TBDMSCl), is the workhorse for this transformation. Its tert-butyl group provides substantial steric bulk to discriminate between primary and secondary hydroxyls, while the resulting TBDMS ether is stable across a wide range of reaction conditions (e.g., oxidation, organometallic reagents, many basic conditions).[2][6]
-
Other Bulky Silyl Ethers: For substrates where TBDMS offers insufficient selectivity or if greater stability is required, even bulkier silyl groups can be employed. These include triisopropylsilyl (TIPS) and tert-butyldiphenylsilyl (TBDPS) ethers.[4][6] The stability of silyl ethers to acidic hydrolysis generally follows the order: TMS < TES < TBDMS < TIPS < TBDPS.[4]
-
Trityl (Triphenylmethyl) Ethers: The trityl (Tr) group is another very bulky protecting group that shows high selectivity for primary alcohols.[4][6]
For this application note, we will focus on the TBDMS group due to its optimal balance of reactivity, selectivity, stability, and cost-effectiveness.
The Reaction Mechanism: A Sterically-Controlled Nucleophilic Substitution
The silylation of an alcohol with TBDMSCl is a nucleophilic substitution at the silicon atom. The reaction is typically facilitated by a mild base, most commonly imidazole, which plays a dual role.
-
Activation: Imidazole can react with TBDMSCl to form a highly reactive silyl-imidazolium intermediate.
-
Deprotonation: The base also deprotonates the alcohol, increasing its nucleophilicity.
The more nucleophilic alkoxide then attacks the electrophilic silicon center. The transition state of this reaction is highly sensitive to steric crowding. The less hindered primary alcohol can approach the bulky silicon center far more easily than the secondary alcohol, resulting in a lower activation energy and a significantly faster reaction rate.[2]
Caption: Steric hindrance directs the preferential silylation of the primary hydroxyl group.
Experimental Protocols
Protocol 1: Selective TBDMS Protection of this compound
This protocol describes the reliable, high-yield selective protection of the primary hydroxyl group.
Materials and Reagents:
-
This compound
-
tert-Butyldimethylsilyl chloride (TBDMSCl)
-
Imidazole
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)
-
Standard laboratory glassware, magnetic stirrer, and TLC supplies
Workflow Diagram:
Caption: Experimental workflow for selective primary alcohol protection.
Procedure:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 equiv).
-
Dissolve the diol in anhydrous DMF (to make a 0.1 - 0.5 M solution).
-
Add imidazole (1.5 - 2.5 equiv) to the solution and stir until it is fully dissolved.
-
Cool the flask to 0 °C in an ice-water bath.
-
Slowly add TBDMSCl (1.1 - 1.2 equiv) to the stirred solution. A white precipitate of imidazole hydrochloride will form.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
-
Stir the mixture and monitor its progress by Thin Layer Chromatography (TLC). The product will be less polar (higher Rf) than the starting diol.
-
Upon completion (typically 2-6 hours), quench the reaction by pouring it into a separatory funnel containing saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer three times with an organic solvent such as ethyl acetate or diethyl ether.
-
Combine the organic layers and wash sequentially with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting crude oil by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of 5% to 20% ethyl acetate in hexanes) to isolate the pure mono-protected product.
Protocol 2: Deprotection of the TBDMS Ether
The removal of the TBDMS group is essential to complete the synthetic sequence. The most common method utilizes a fluoride ion source, which has a very high affinity for silicon.[7][8]
Procedure:
-
Dissolve the TBDMS-protected alcohol (1.0 equiv) in anhydrous tetrahydrofuran (THF).
-
Add a 1.0 M solution of tetra-n-butylammonium fluoride (TBAF) in THF (1.1 - 1.5 equiv) dropwise at room temperature.
-
Stir the reaction and monitor by TLC until the starting material is consumed (typically 1-4 hours).
-
Quench the reaction with water and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify by column chromatography if necessary.
Quantitative Data Summary
The following table provides a summary of typical conditions and expected outcomes for the selective protection reaction.
| Parameter | Recommended Condition | Rationale / Causality |
| Substrate | This compound | Primary/secondary diol |
| Silylating Agent | TBDMSCl (1.1-1.2 equiv) | Bulky reagent for selectivity; slight excess drives reaction to completion. |
| Base | Imidazole (1.5-2.5 equiv) | Efficiently catalyzes the reaction with minimal side products.[2] |
| Solvent | Anhydrous DMF or DCM | Aprotic polar solvents that effectively dissolve reagents. DMF often accelerates silylations.[9] |
| Temperature | 0 °C to Room Temperature | Lower temperature can enhance selectivity by further favoring the lower activation energy pathway of the primary alcohol.[2] |
| Expected Yield | > 85% | High efficiency is typical for this reaction. |
| Selectivity (Pri:Sec) | > 95:5 | The steric bulk of TBDMSCl strongly disfavors reaction at the secondary center. |
Field-Proven Insights & Troubleshooting
-
Issue: Formation of Di-protected Product. If significant amounts of the di-silylated product are observed, reduce the equivalents of TBDMSCl to 1.0-1.05. Running the reaction at 0 °C or lower can also suppress over-reaction.
-
Issue: Incomplete Reaction. Ensure all reagents and the solvent are strictly anhydrous. Water will consume the silylating agent. If the reaction stalls, a slight excess of TBDMSCl and imidazole may be added.
-
Purification: The desired mono-protected product, the di-protected byproduct, and the starting diol have significantly different polarities, making purification by silica gel chromatography straightforward.
-
Alternative Bases: While imidazole is standard, other non-nucleophilic bases like triethylamine (Et₃N) can be used, often in combination with a catalytic amount of 4-dimethylaminopyridine (DMAP).[9]
Conclusion
The selective protection of the primary hydroxyl group of this compound is a robust and highly efficient transformation critical for the synthesis of more complex molecules. By leveraging the principles of steric hindrance with a bulky silylating reagent like TBDMSCl, chemists can achieve excellent yields and regioselectivity. The protocols and insights provided herein offer a reliable framework for researchers, scientists, and drug development professionals to successfully implement this essential synthetic strategy.
References
- Gelest, Inc. (n.d.). Deprotection of Silyl Ethers. Gelest.
- Shah, S. T. A., & Guiry, P. J. (2008). The chemoselective and efficient deprotection of silyl ethers using trimethylsilyl bromide. Organic & Biomolecular Chemistry, 6(12), 2163–2168.
- Wikipedia. (n.d.). Silyl ether.
- Ashenhurst, J. (2015, June 17). Protecting Groups For Alcohols. Master Organic Chemistry.
- ResearchGate. (2025, August 6). Selective Deprotection of Silyl Ethers. Request PDF.
- ResearchGate. (n.d.). ORGANIC SYNTHESIS.
- Chemistry LibreTexts. (2022, September 24). 17.8: Protection of Alcohols.
- Michigan State University Department of Chemistry. (n.d.). Alcohol Reactivity.
- ResearchGate. (2025, August 6). Recent Advances in Silyl Protection of Alcohols. Request PDF.
- Denmark, S. E., & Smith, R. C. (2009). The Lewis Base-Catalyzed Silylation of Alcohols—A Mechanistic Analysis. The Journal of Organic Chemistry, 74(12), 4590-4603.
Sources
- 1. Alcohol Reactivity [www2.chemistry.msu.edu]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I) [en.highfine.com]
- 5. researchgate.net [researchgate.net]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. pubs.acs.org [pubs.acs.org]
Application Note & Protocol: Regioselective Mitsunobu Reaction on 3-(Hydroxymethyl)cyclobutanol
Prepared by: Gemini, Senior Application Scientist
Introduction: Navigating the Mitsunobu Reaction with Diol Substrates
The Mitsunobu reaction stands as a cornerstone of modern organic synthesis, prized for its ability to convert primary and secondary alcohols into a diverse array of functional groups, including esters, ethers, azides, and thioethers, under mild, neutral conditions.[1][2] The reaction is renowned for its stereospecificity, proceeding via an SN2 mechanism that results in a clean inversion of configuration at the reacting stereocenter.[3][4] This feature has made it an invaluable tool in the total synthesis of complex natural products and in the development of pharmaceutical agents where precise stereochemical control is paramount.[1][5]
The classical Mitsunobu protocol involves the activation of an alcohol with a combination of a phosphine, typically triphenylphosphine (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[6] This activation transforms the hydroxyl group into an excellent leaving group, facilitating its displacement by a suitable pronucleophile (a compound with a pKa typically ≤ 15).[7]
However, applying this powerful transformation to substrates containing multiple hydroxyl groups, such as the diol 3-(hydroxymethyl)cyclobutanol, introduces a significant challenge: regioselectivity . This guide provides a detailed examination of this challenge, offering mechanistic insights and a robust protocol for achieving selective functionalization of the primary hydroxyl group. We will explore the underlying principles that govern this selectivity and provide researchers with the practical knowledge to successfully implement this reaction.
Mechanistic Rationale for Regioselectivity
The outcome of the Mitsunobu reaction on an unsymmetrical diol like this compound is dictated by the relative rates of reaction at the primary and secondary hydroxyl positions. The reaction proceeds through several key intermediates, and the differentiation occurs at the stage of alcohol activation.[8]
The Core Mechanism involves:
-
Betaine Formation: Triphenylphosphine, a soft nucleophile, attacks the electrophilic nitrogen of the azodicarboxylate (DEAD or DIAD), generating a zwitterionic adduct, often called a betaine.[1][8]
-
Protonation: The betaine is a strong base and deprotonates the acidic pronucleophile (e.g., a carboxylic acid), forming an ion pair.[8]
-
Alcohol Activation: The alkoxide, generated by deprotonation of the alcohol by the carboxylate or the betaine, attacks the positively charged phosphorus atom of the protonated betaine. This forms an alkoxyphosphonium salt, converting the hydroxyl group into a superb leaving group.[4][9]
-
Nucleophilic Displacement: The conjugate base of the pronucleophile performs an SN2 displacement on the carbon bearing the activated oxygen, leading to the desired product with inverted stereochemistry and generating triphenylphosphine oxide as a byproduct.[7][10] The formation of the strong P=O double bond in triphenylphosphine oxide is a major thermodynamic driving force for the reaction.[7]
Figure 1: Generalized Mitsunobu Reaction Mechanism. This diagram illustrates the key steps from reagent activation to the final SN2 substitution.
Factors Governing Selectivity for the Primary Hydroxyl Group:
For this compound, the primary hydroxyl group is preferentially activated and substituted for two main reasons:
-
Steric Hindrance: The primary hydroxyl is attached to a -CH₂- group, which is significantly less sterically encumbered than the secondary hydroxyl attached directly to the cyclobutane ring. The SN2 transition state is highly sensitive to steric bulk, making the attack at the less hindered primary carbon kinetically favored.[11]
-
Acidity (pKa): Primary alcohols are generally slightly more acidic than secondary alcohols. While the difference is small, a higher acidity can facilitate the deprotonation step leading to the reactive alkoxide intermediate, further favoring reaction at the primary site.
Therefore, under standard Mitsunobu conditions, the reaction is expected to yield the product of substitution at the primary hydroxyl group with high regioselectivity.
Detailed Experimental Protocol: Selective Esterification
This protocol details the regioselective esterification of this compound with 4-nitrobenzoic acid. The use of 4-nitrobenzoic acid is advantageous as its higher acidity can improve reaction rates and yields, especially with sterically demanding substrates.[12][13]
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Mmol (Equiv.) | Amount | Supplier |
| This compound | C₅H₁₀O₂ | 102.13 | 5.0 (1.0) | 511 mg | |
| Triphenylphosphine (PPh₃) | C₁₈H₁₅P | 262.29 | 7.5 (1.5) | 1.97 g | Sigma-Aldrich |
| 4-Nitrobenzoic Acid | C₇H₅NO₄ | 167.12 | 7.5 (1.5) | 1.25 g | Sigma-Aldrich |
| Diisopropyl Azodicarboxylate (DIAD) | C₈H₁₄N₂O₄ | 202.21 | 7.5 (1.5) | 1.48 mL | Sigma-Aldrich |
| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | - | 50 mL | Sigma-Aldrich |
Experimental Workflow
Figure 2: Experimental Workflow for the Mitsunobu Reaction. This flowchart outlines the key stages from setup to product characterization.
Step-by-Step Procedure
-
Preparation: To a flame-dried 100 mL round-bottomed flask equipped with a magnetic stir bar, add this compound (511 mg, 5.0 mmol), triphenylphosphine (1.97 g, 7.5 mmol), and 4-nitrobenzoic acid (1.25 g, 7.5 mmol).
-
Inert Atmosphere: Seal the flask with a septum, and purge with dry nitrogen or argon for 5-10 minutes.
-
Dissolution: Add 50 mL of anhydrous THF via syringe and stir the mixture until all solids have dissolved.
-
Cooling: Place the flask in an ice-water bath and cool the solution to 0°C with stirring.
-
Reagent Addition: In a separate vial, dissolve DIAD (1.48 mL, 7.5 mmol) in 10 mL of anhydrous THF. Add this solution dropwise to the cooled reaction mixture over 20-30 minutes using a syringe pump. Note: The addition is exothermic; maintain the internal temperature below 5°C.[12] A color change to yellow-orange is typically observed.[12]
-
Reaction: After the addition is complete, stir the reaction at 0°C for an additional 30 minutes, then remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for 12-18 hours.
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC), eluting with a 3:1 mixture of hexanes and ethyl acetate. Visualize spots using a UV lamp and/or potassium permanganate stain. The starting diol should be consumed, and a new, less polar product spot should appear.
-
Workup: a. Once the reaction is complete, remove the THF under reduced pressure using a rotary evaporator. b. Dissolve the resulting residue in 50 mL of diethyl ether or ethyl acetate. c. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate (2 x 30 mL) and brine (1 x 30 mL). d. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude product will be a semi-solid containing the desired ester, triphenylphosphine oxide, and the DIAD-hydrazine byproduct.
-
Purification: Purify the crude material by flash column chromatography on silica gel. A gradient elution, starting with 9:1 hexanes:ethyl acetate and gradually increasing the polarity, is typically effective at separating the product from the byproducts. Triphenylphosphine oxide is a common and often difficult-to-remove impurity.[14]
-
Characterization: Combine the product-containing fractions and remove the solvent to yield (3-(hydroxy)cyclobutyl)methyl 4-nitrobenzoate as a solid or viscous oil. Characterize the product by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its structure and purity.
Potential Challenges and Alternative Strategies
Troubleshooting and Side Reactions
-
Di-substitution: Although the primary alcohol is more reactive, using a large excess of reagents or elevated temperatures can lead to the formation of the di-substituted product. Using 1.2-1.5 equivalents of PPh₃/DIAD and the nucleophile is recommended to minimize this.
-
Byproduct Removal: Triphenylphosphine oxide can be notoriously difficult to remove. If it co-elutes with the product, it can sometimes be precipitated by triturating the crude mixture with cold diethyl ether or a mixture of ether and hexanes.[12]
-
Low Yield: If yields are low, ensure all reagents are anhydrous, as water will consume the activated intermediates. Pre-forming the betaine by adding DIAD to PPh₃ before adding the alcohol and nucleophile can sometimes improve results.[8][15]
Alternative Strategy: Targeting the Secondary Hydroxyl Group
To functionalize the secondary hydroxyl group, a protecting group strategy is required.[16] The more accessible primary hydroxyl group can be selectively protected, for example, with a bulky silyl ether like tert-butyldimethylsilyl (TBDMS) or tert-butyldiphenylsilyl (TBDPS).[17] With the primary alcohol masked, the Mitsunobu reaction can be performed on the remaining secondary alcohol. Subsequent deprotection of the silyl ether, typically with a fluoride source like TBAF, will unveil the primary alcohol and yield the isomeric product.
Conclusion
The Mitsunobu reaction is a highly effective method for the functionalization of alcohols. When applied to this compound, a high degree of regioselectivity for the primary hydroxyl group can be achieved due to kinetic control governed by steric accessibility and relative acidity. The protocol provided in this guide offers a reliable method for synthesizing mono-functionalized cyclobutane derivatives, which are valuable building blocks in medicinal chemistry and materials science.[18] By understanding the mechanistic principles and potential pitfalls, researchers can confidently employ this reaction to achieve their synthetic goals.
References
- Mitsunobu reaction. (n.d.). In Wikipedia. Retrieved January 7, 2026. URL: https://en.wikipedia.org/wiki/Mitsunobu_reaction
- Mitsunobu Reaction. (2025). J&K Scientific LLC. URL: https://www.jk-scientific.com/en/promotions/mitsunobu-reaction-2025-06-01
- Why is a Mitsunobu reaction stereo selective? (n.d.). TutorChase. URL: https://tutorchase.com/answers/ib/chemistry/why-is-a-mitsunobu-reaction-stereo-selective
- Mitsunobu Reaction. (n.d.). Alfa Chemistry. URL: https://www.alfa-chemistry.com/mitsunobu-reaction.htm
- Mitsunobu Reaction. (n.d.). BYJU'S. URL: https://byjus.com/chemistry/mitsunobu-reaction/
- Mitsunobu Reaction. (n.d.). Organic Chemistry Portal. URL: https://www.organic-chemistry.org/namedreactions/mitsunobu-reaction.shtm
- Mitsunobu Reaction. (2019, August 26). Organic-Chemistry.org. URL: https://www.organic-chemistry.org/namedreactions/mitsunobu-reaction.shtm
- Camp, D., & Jenkins, I. D. (2016). The mechanism of the Mitsunobu reaction. II. Dialkoxytriphenylphosphoranes. ResearchGate. URL: https://www.researchgate.net/publication/244670238_The_mechanism_of_the_Mitsunobu_reaction_II_Dialkoxytriphenylphosphoranes
- Swamy, K. C. K., et al. (2009). Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews, 109(6), 2551–2651. URL: https://pubs.acs.org/doi/10.1021/cr800278z
- The Mitsunobu Reaction: Substitution Reactions with Alcohol Substrates. (2020, April 21). YouTube. URL: https://www.youtube.
- Salehi, M., et al. (2022). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Molecules, 27(15), 4745. URL: https://www.mdpi.com/1420-3049/27/15/4745
- Dodge, J. A., & Martin, S. F. (1998). A general procedure for Mitsunobu inversion of sterically hindered alcohols. Organic Syntheses, 75, 178. URL: http://www.orgsyn.org/demo.aspx?prep=v75p0178
- Mitsunobu. (n.d.). Scribd. URL: https://www.scribd.com/document/353434680/Mitsunobu
- Dodge, J. A., et al. (1997). An approach to the stereoselective synthesis of syn- and anti-1,3-diol derivatives. Retention of configuration in the Mitsunobu reaction. The Journal of Organic Chemistry, 62(14), 4546–4547. URL: https://pubmed.ncbi.nlm.nih.gov/11671727/
- Mitsunobu reaction. (n.d.). chemeurope.com. URL: https://www.chemeurope.com/en/encyclopedia/Mitsunobu_reaction.html
- Kocienski, P. J. (n.d.). Protecting Groups. URL: https://www.scripps.edu/baran/images/grpmtgpdf/Kocienski_01.pdf
- Lu, Z., & Ma, D. (2014). Regioselective SN2' Mitsunobu reaction of Morita–Baylis–Hillman alcohols: A facile and stereoselective synthesis of α-alkylidene-β-hydrazino acid derivatives. Beilstein Journal of Organic Chemistry, 10, 98–104. URL: https://www.beilstein-journals.org/bjoc/articles/10/98
- The sun never sets on synthetic methodology- redox neutral organocatalytic Mitsunobu reactions. (2019, October 9). Scientific Update. URL: https://www.scientificupdate.
- Clayden, J., & Moran, W. J. (2006). Asymmetric synthesis of tertiary thiols and thioethers. Beilstein Journal of Organic Chemistry, 2, 23. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC1769438/
- Protecting Agents. (n.d.). TCI Chemicals. URL: https://www.tcichemicals.com/US/en/support-download/brochure/protecting-agents
- Protective Groups. (n.d.). Organic Chemistry Portal. URL: https://www.organic-chemistry.org/protectivegroups/
- But, T. Y. S., & Toy, P. H. (2007). The Mitsunobu Reaction: Origin, Mechanism, Improvements, and Applications. Chemistry – An Asian Journal, 2(11), 1340-1355. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10438692/
- Mitsunobu reaction: assembling C–N bonds in chiral traditional Chinese medicine. (2025). RSC Advances. URL: https://pubs.rsc.org/en/content/articlelanding/2024/ra/d4ra08573f
- The Mitsunobu Inversion Reaction of Sterically Hindered 17-Hydroxy Steroids. (2025). ResearchGate. URL: https://www.researchgate.net/publication/250085429_The_Mitsunobu_Inversion_Reaction_of_Sterically_Hindered_17-Hydroxy_Steroids
- Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research, 16(4), 131. URL: https://www.jocpr.com/articles/protecting-group-strategies-for-complex-molecule-synthesis-in-medicinal-chemistry.html
- What would you estimate the pKa of the hydroxyl group to be in this molecule? (2023). Reddit. URL: https://www.reddit.
- Enantioselective Synthesis of Cyclobutanes via Sequential Rh-catalyzed Bicyclobutanation/Cu-catalyzed Homoconjugate Addition. (n.d.). PubMed Central. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3800049/
- Adaptation of the Mitsunobu Reaction for Facile Synthesis of Dorsomorphin-Based Library. (2025). MDPI. URL: https://www.mdpi.com/1420-3049/27/15/4745
- Tuning the stability of alkoxyisopropyl protection groups. (2019). PubMed Central. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6428456/
- This compound. (n.d.). Sigma-Aldrich. URL: https://www.sigmaaldrich.com/US/en/product/aldrich/1245647033
- pKa values for the hydroxyl group reported for different DHBs. (n.d.). ResearchGate. URL: https://www.researchgate.net/figure/pKa-values-for-the-hydroxyl-group-reported-for-different-DHBs_tbl1_337096683
- 3-(Hydroxymethyl)cyclobutan-1-ol. (n.d.). PubChem. URL: https://pubchem.ncbi.nlm.nih.gov/compound/14045176
Sources
- 1. byjus.com [byjus.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. tutorchase.com [tutorchase.com]
- 4. Mitsunobu Reaction [organic-chemistry.org]
- 5. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. jk-sci.com [jk-sci.com]
- 8. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 9. glaserr.missouri.edu [glaserr.missouri.edu]
- 10. youtube.com [youtube.com]
- 11. Asymmetric synthesis of tertiary thiols and thioethers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. researchgate.net [researchgate.net]
- 14. scribd.com [scribd.com]
- 15. Mitsunobu_reaction [chemeurope.com]
- 16. Protective Groups [organic-chemistry.org]
- 17. jocpr.com [jocpr.com]
- 18. Enantioselective Synthesis of Cyclobutanes via Sequential Rh-catalyzed Bicyclobutanation/Cu-catalyzed Homoconjugate Addition - PMC [pmc.ncbi.nlm.nih.gov]
Authored by a Senior Application Scientist
An In-Depth Technical Guide to the Oxidation of 3-(Hydroxymethyl)cyclobutanol
This document provides detailed application notes and protocols for the selective oxidation of this compound. It is intended for researchers, scientists, and professionals in drug development who are working with cyclobutane scaffolds, which are crucial intermediates in the synthesis of a wide range of biologically active molecules and complex organic structures.[1] This guide delves into the strategic considerations for achieving desired oxidation products, offering field-proven insights into methodologies, reaction mechanisms, and purification strategies.
Strategic Overview: Navigating the Oxidation of a Bifunctional Substrate
The oxidation of this compound presents a classic challenge in organic synthesis: the chemoselective transformation of a molecule with two distinct hydroxyl groups—one primary and one secondary. The desired product dictates the entire synthetic strategy. The primary alcohol is generally less sterically hindered and more susceptible to oxidation than the secondary alcohol.[2] This inherent difference in reactivity can be exploited to achieve selective oxidation.
The potential oxidation products from this compound are:
-
Mono-oxidation:
-
3-hydroxycyclobutanecarbaldehyde: Resulting from the selective oxidation of the primary alcohol. This is often the desired product for further functionalization.[3]
-
3-(hydroxymethyl)cyclobutanone: Resulting from the selective oxidation of the secondary alcohol.
-
-
Di-oxidation:
-
3-oxocyclobutanecarbaldehyde: The product of complete oxidation of both hydroxyl groups.
-
Cyclobutane-1,3-dione: A symmetrical dione that is also a product of complete oxidation.[4]
-
A critical challenge is preventing over-oxidation, particularly of the aldehyde to a carboxylic acid, and avoiding oxidative cleavage of the C-C bond, a known side reaction with some powerful oxidants when applied to diols.[5][6] The choice of oxidant is therefore paramount and must be tailored to the desired outcome. This guide will focus on modern, mild, and selective oxidation methods.
Choosing the Right Oxidant: A Comparative Analysis
Several reagents can effectively oxidize alcohols, but for a sensitive bifunctional substrate like this compound, mild and selective conditions are crucial. We will focus on three widely-used systems: Dess-Martin Periodinane (DMP), Swern Oxidation, and Pyridinium Chlorochromate (PCC).
| Oxidation Method | Key Reagents | Pros | Cons | Primary Selectivity |
| Dess-Martin Oxidation | Dess-Martin Periodinane (DMP) | Very mild (neutral pH, RT), high yields, short reaction times, easy workup, high chemoselectivity.[7][8] | Potentially explosive nature, cost can be a factor for large-scale synthesis.[7] | Generally good, favors the less hindered primary alcohol. |
| Swern Oxidation | DMSO, Oxalyl Chloride, Triethylamine | Very mild conditions (-78 °C), excellent for acid/base sensitive substrates, high yields, avoids toxic metals.[9][10] | Requires cryogenic temperatures, produces foul-smelling dimethyl sulfide, strict anhydrous conditions needed.[9][10] | Excellent, highly selective for the primary alcohol due to kinetic control at low temperatures. |
| PCC Oxidation | Pyridinium Chlorochromate (PCC) | Readily available, simple procedure, effectively stops at the aldehyde stage under anhydrous conditions.[11][12] | Chromium(VI) reagent (toxic and carcinogenic), can be acidic, workup can be complicated by chromium salts.[13] | Good, but can be less selective than Swern or DMP. |
For the selective oxidation of the primary alcohol in this compound to yield 3-hydroxycyclobutanecarbaldehyde, both Dess-Martin and Swern oxidations are highly recommended due to their mildness and high degree of selectivity.[14][15]
Experimental Protocols & Methodologies
The following protocols are designed to be self-validating systems, with explanations for each critical step.
Protocol 1: Selective Oxidation to 3-Hydroxycyclobutanecarbaldehyde using Dess-Martin Periodinane (DMP)
This protocol leverages the high chemoselectivity of DMP to favor the oxidation of the primary alcohol under neutral conditions.[7]
Workflow Diagram: Dess-Martin Oxidation
Caption: Workflow for DMP Oxidation.
Step-by-Step Protocol:
-
Preparation: To a solution of this compound (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂) (approx. 0.1 M concentration) under an inert atmosphere (Nitrogen or Argon), add Dess-Martin Periodinane (1.1 eq) in one portion at room temperature.
-
Causality: Anhydrous conditions are crucial to prevent the formation of byproducts and ensure the reactivity of the DMP. The use of a slight excess of DMP ensures complete conversion of the primary alcohol.[8]
-
-
Reaction: Stir the resulting suspension vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-3 hours).
-
Quenching: Upon completion, dilute the reaction mixture with diethyl ether and quench by adding a 1:1 mixture of saturated aqueous sodium thiosulfate (Na₂S₂O₃) and saturated aqueous sodium bicarbonate (NaHCO₃).
-
Causality: The Na₂S₂O₃ reduces the excess DMP and the iodine-containing byproducts. The NaHCO₃ neutralizes the acetic acid generated during the reaction, protecting the acid-labile aldehyde product.[8]
-
-
Workup: Stir the biphasic mixture vigorously until the solid dissolves and the layers become clear. Separate the organic layer. Extract the aqueous layer twice with CH₂Cl₂.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield pure 3-hydroxycyclobutanecarbaldehyde.
Protocol 2: Selective Oxidation to 3-Hydroxycyclobutanecarbaldehyde via Swern Oxidation
This method is renowned for its mildness and high yields, making it an excellent alternative, especially for sensitive substrates.[9]
Reaction Pathway: Swern Oxidation
Sources
- 1. Synthesis of 1,3-Substituted Cyclobutanes by Allenoate-Alkene [2 + 2] Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 3-Hydroxycyclobutane-1-carbaldehyde | C5H8O2 | CID 22227075 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1,3-Cyclobutanedione - Wikipedia [en.wikipedia.org]
- 5. stacks.stanford.edu [stacks.stanford.edu]
- 6. Oxidative carbon–carbon bond cleavage of 1,2-diols to carboxylic acids/ketones by an inorganic-ligand supported iron catalyst - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Dess–Martin periodinane - Wikipedia [en.wikipedia.org]
- 8. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]
- 9. Swern oxidation - Wikipedia [en.wikipedia.org]
- 10. Swern Oxidation [organic-chemistry.org]
- 11. Pyridinium chlorochromate - Wikipedia [en.wikipedia.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Pyridinium Chlorochromate (PCC) [organic-chemistry.org]
- 14. alfa-chemistry.com [alfa-chemistry.com]
- 15. Swern Oxidation | Thermo Fisher Scientific - SG [thermofisher.com]
Application Notes and Protocols for the Esterification of 3-(Hydroxymethyl)cyclobutanol
Authored by: A Senior Application Scientist
Introduction: The Strategic Importance of 3-(Hydroxymethyl)cyclobutanol Esters
In the landscape of modern drug discovery, the quest for novel molecular scaffolds that offer improved physicochemical and pharmacological properties is relentless. Cyclobutane derivatives, in particular, have garnered significant attention as rigid, three-dimensional bioisosteres for more common structural motifs like aromatic rings or flexible alkyl chains.[1] The di-functional nature of this compound, possessing both a primary and a secondary hydroxyl group, makes it a versatile building block for introducing this valuable scaffold into lead compounds.
The conversion of these hydroxyl groups into esters provides a powerful tool for modulating properties such as lipophilicity, metabolic stability, and cell permeability. However, the presence of two distinct hydroxyl groups introduces a significant chemical challenge: chemoselectivity . The relative reactivity of the primary versus the secondary alcohol must be precisely controlled to achieve the desired mono- or di-esterification pattern. Generally, primary alcohols are less sterically hindered and thus more reactive towards esterification than secondary alcohols.[2] This guide provides a comprehensive overview of various esterification protocols, detailing methods to control this selectivity and furnish specific ester derivatives of this compound for research and development applications.
Core Principles of Esterification: A Mechanistic Overview
Ester formation is a cornerstone of organic synthesis. The choice of method depends critically on the substrate's sensitivity to acid or heat, steric hindrance, and the desired stereochemical outcome.
-
Fischer-Speier Esterification : This classic method involves the reaction of a carboxylic acid and an alcohol under acidic catalysis (e.g., H₂SO₄, TsOH).[3][4][5] The reaction is an equilibrium process, often driven to completion by removing water or using an excess of one reactant.[3][6] While cost-effective, the harsh acidic conditions are unsuitable for sensitive substrates.
-
Steglich Esterification : A much milder, neutral-pH method that utilizes a carbodiimide, typically N,N'-dicyclohexylcarbodiimide (DCC), to activate the carboxylic acid.[7][8] The reaction is catalyzed by 4-dimethylaminopyridine (DMAP), which acts as an acyl transfer agent, forming a highly reactive N-acylpyridinium intermediate that is readily attacked by the alcohol.[9][10] This method is particularly effective for sterically demanding substrates and those with acid-labile functional groups.[9][10]
-
Yamaguchi Esterification : This protocol is renowned for its efficacy in synthesizing sterically hindered esters and macrolactones under mild conditions.[11][12] It involves the formation of a mixed anhydride from the carboxylic acid and 2,4,6-trichlorobenzoyl chloride (the Yamaguchi reagent), which is then reacted with the alcohol in the presence of a stoichiometric amount of DMAP.[12][13]
-
Mitsunobu Reaction : This unique redox-condensation reaction allows for the esterification of alcohols with inversion of stereochemistry at the reacting center.[14][15] It employs a phosphine (typically triphenylphosphine, PPh₃) and an azodicarboxylate (like diethyl azodicarboxylate, DEAD) to activate the alcohol.[14][16] For this compound, this provides a pathway to invert the stereocenter of the secondary alcohol during ester formation, a powerful tool in stereocontrolled synthesis.[15][17]
Visualization 1: Esterification Pathways for this compound
Caption: Possible esterification products from this compound.
Protocol 1: Exhaustive Di-esterification via Acyl Chloride
This protocol aims for the complete esterification of both hydroxyl groups, which is useful when the di-ester is the target molecule. The high reactivity of acyl chlorides drives the reaction to completion.
| Parameter | Specification |
| Objective | Synthesize 3-(acetoxymethyl)cyclobutyl acetate |
| Selectivity | Non-selective (Di-esterification) |
| Key Reagents | Acetyl chloride, Pyridine (or Triethylamine) |
| Solvent | Dichloromethane (DCM) or Tetrahydrofuran (THF) |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 2-4 hours |
Step-by-Step Methodology:
-
Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Add pyridine (2.5 eq) to the solution to act as a base, scavenging the HCl byproduct.
-
Cool the mixture to 0 °C using an ice bath.
-
Slowly add acetyl chloride (2.2 eq) dropwise to the stirred solution. Caution: The reaction is exothermic.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by slowly adding saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Transfer the mixture to a separatory funnel, separate the organic layer, and wash sequentially with 1M HCl, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product via flash column chromatography on silica gel to yield the pure di-ester.
Protocol 2: Chemoselective Mono-esterification of the Primary Hydroxyl Group
Achieving selective esterification of the less sterically hindered primary alcohol is often the most straightforward selective transformation. Here we present a modern catalytic approach.
| Parameter | Specification |
| Objective | Synthesize 3-(hydroxymethyl)cyclobutyl benzoate |
| Selectivity | Primary-OH selective |
| Key Reagents | Benzoic acid, Hafnium(IV) chloride-THF complex (HfCl₄·(THF)₂) |
| Solvent | Toluene (with a Dean-Stark trap) |
| Temperature | Reflux (approx. 110 °C) |
| Reaction Time | 12-24 hours |
Step-by-Step Methodology:
-
To a round-bottom flask equipped with a Dean-Stark trap and condenser, add this compound (1.0 eq), benzoic acid (1.05 eq), and HfCl₄·(THF)₂ (2 mol%).[18]
-
Add sufficient toluene to suspend the reagents.
-
Heat the mixture to reflux and collect the water generated in the Dean-Stark trap.
-
Monitor the reaction by TLC or GC-MS until the starting diol is consumed. The formation of the di-ester should be minimal under these equimolar conditions.
-
After completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.
-
The resulting crude product can be purified by flash column chromatography to isolate the primary mono-ester.
Protocol 3: Esterification with Stereochemical Inversion via Mitsunobu Reaction
This protocol is specifically designed to esterify the secondary alcohol with a complete inversion of its stereocenter, providing access to diastereomerically distinct products.
| Parameter | Specification |
| Objective | Synthesize (cis/trans)-3-(acetoxymethyl)cyclobutyl benzoate (with inversion) |
| Selectivity | Secondary-OH selective with inversion |
| Key Reagents | Triphenylphosphine (PPh₃), Diisopropyl azodicarboxylate (DIAD), Benzoic Acid |
| Solvent | Anhydrous Tetrahydrofuran (THF) |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 4-12 hours |
Step-by-Step Methodology:
-
Protection Step: To achieve selectivity for the secondary alcohol, the primary alcohol must first be protected. A common strategy is to use a silyl ether protecting group, such as tert-Butyldimethylsilyl (TBDMS) chloride.
-
Mitsunobu Reaction: a. Dissolve the protected primary alcohol (1.0 eq), benzoic acid (1.5 eq), and PPh₃ (1.5 eq) in anhydrous THF under a nitrogen atmosphere.[14] b. Cool the solution to 0 °C in an ice bath. c. Add DIAD (1.5 eq) dropwise to the stirred solution. A color change and/or precipitate may be observed.[14] d. Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.[14] e. Upon completion, concentrate the reaction mixture under reduced pressure.
-
Work-up and Purification: a. The crude residue will contain the desired product along with triphenylphosphine oxide and the DIAD-hydrazine byproduct. b. Purify directly by flash column chromatography. The byproducts are often difficult to remove completely. Alternative workups or specialized reagents can be employed for easier purification.[14]
-
Deprotection Step: Remove the TBDMS protecting group from the primary alcohol using a fluoride source like tetrabutylammonium fluoride (TBAF) in THF to yield the final, inverted secondary mono-ester.
Visualization 2: Simplified Mitsunobu Reaction Workflow
Caption: Key steps in the Mitsunobu esterification and deprotection sequence.
Protocol 4: Steglich Esterification of the Secondary Hydroxyl Group
This protocol details a method for acylating the secondary alcohol after protecting the more reactive primary hydroxyl group, using mild, neutral conditions suitable for complex molecules.
| Parameter | Specification |
| Objective | Synthesize 3-((tert-butyldimethylsilyloxy)methyl)cyclobutyl acetate |
| Selectivity | Secondary-OH (on protected substrate) |
| Key Reagents | Acetic Acid, DCC, DMAP (catalytic) |
| Solvent | Anhydrous Dichloromethane (DCM) |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 2-6 hours |
Step-by-Step Methodology:
-
Protection Step: Protect the primary hydroxyl of this compound with a suitable protecting group (e.g., TBDMS ether) as described in Protocol 3.
-
Esterification: a. Dissolve the protected alcohol (1.0 eq), acetic acid (1.2 eq), and a catalytic amount of DMAP (0.1 eq) in anhydrous DCM under a nitrogen atmosphere.[9] b. Cool the solution to 0 °C and add a solution of DCC (1.2 eq) in DCM dropwise. c. A white precipitate of dicyclohexylurea (DCU) will begin to form.[7] d. Allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring by TLC.
-
Work-up and Purification: a. Once the reaction is complete, filter off the DCU precipitate and wash the solid with a small amount of cold DCM. b. Combine the filtrates and concentrate under reduced pressure. c. Dissolve the residue in ethyl acetate and wash with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine. d. Dry the organic layer over Na₂SO₄, filter, and concentrate. e. Purify by flash column chromatography to obtain the protected secondary ester.
-
Deprotection Step: If desired, the primary alcohol can be deprotected as described in Protocol 3.
Summary and Comparison of Protocols
| Protocol Method | Target Selectivity | Key Advantages | Key Disadvantages |
| Acyl Chloride | Di-ester (Non-selective) | Fast, high-yielding, uses inexpensive reagents. | Harsh (generates HCl), not suitable for sensitive substrates. |
| Catalytic (HfCl₄) | Primary Mono-ester | High chemoselectivity for primary -OH, uses catalytic quantities of promoter.[18] | Requires high temperatures (reflux) and removal of water. |
| Mitsunobu Reaction | Secondary Mono-ester (with Inversion) | Proceeds with predictable stereochemical inversion, mild conditions.[15][16] | Requires substrate protection, stoichiometric byproducts can complicate purification. |
| Steglich Ester. | Secondary Mono-ester (retention) | Very mild, neutral conditions, good for acid/base sensitive molecules.[7][9] | Requires substrate protection, DCU byproduct must be filtered off. |
References
- Dodge, M. W., et al. (2012). Regioselective Esterification of Vicinal Diols on Monosaccharide Derivatives via Mitsunobu Reactions. Organic Letters.
- Chen, C., et al. (2018). An inexpensive catalyst, Fe(acac)3, for regio/site-selective acylation of diols and carbohydrates containing a 1,2-cis-diol. Green Chemistry.
- Huber, F. L., et al. (2021). Size-Driven Inversion of Selectivity in Esterification Reactions: Secondary Beat Primary Alcohols. The Journal of Organic Chemistry.
- Huber, F. L., et al. (2021). Size-Driven Inversion of Selectivity in Esterification Reactions: Secondary Beat Primary Alcohols. ResearchGate.
- Wikipedia contributors. (2023). Mitsunobu reaction. Wikipedia.
- Organic Chemistry Portal. Fischer Esterification. Organic Chemistry Portal.
- Khan, I., et al. (2022). Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review. National Institutes of Health.
- Dhimitruka, I., & SantaLucia, J. (2006). Investigation of the Yamaguchi Esterification Mechanism. Synthesis of a Lux-S Enzyme Inhibitor Using an Improved Esterification Method. Organic Letters.
- Organic Chemistry Portal. Mitsunobu Reaction. Organic Chemistry Portal.
- Saleem, M., et al. (2022). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. National Institutes of Health.
- Chemistry Notes. (2022). Mitsunobu reaction mechanism: 2 new application. Chemistry Notes.
- Organic Chemistry Portal. Ester synthesis by esterification. Organic Chemistry Portal.
- Szymański, W., et al. (2015). Controlling the Site Selectivity in Acylations of Amphiphilic Diols. National Institutes of Health.
- Mondal, T., & Jana, A. (2024). Recent progress in selective functionalization of diols via organocatalysis. RSC Publishing.
- Organic Chemistry Portal. Yamaguchi Esterification. Organic Chemistry Portal.
- Kocienski, P. J. (1994). Protecting Groups. Thieme.
- BYJU'S. (n.d.). Types of Alcohols – Primary, Secondary and Tertiary Alcohols. BYJU'S.
- Dhimitruka, I., & SantaLucia, J. (2006). Investigation of the Yamaguchi Esterification Mechanism. Synthesis of a Lux-S Enzyme Inhibitor Using an Improved Esterification. ACS Publications.
- Al-Mughaid, H., et al. (2016). Regioselective Acylation of Diols and Triols: The Cyanide Effect. PubMed.
- Wikipedia contributors. (2023). Yamaguchi esterification. Wikipedia.
- Bailey, W. F., et al. (1994). Selective Protection of 1,2- and 1,3-Diols via Acylative Cleavage of Cyclic Formals. The Journal of Organic Chemistry.
- Grokipedia. (n.d.). Steglich esterification. Grokipedia.
- Pearson+. (n.d.). Acetals can serve as protecting groups for 1,2-diols. Pearson+.
- Vitale, P., et al. (2022). New Strategy for the Synthesis of Some Valuable Chiral 1,3-Diols with High Enantiomeric Purity. ACS Omega.
- Wikipedia contributors. (2023). Fischer–Speier esterification. Wikipedia.
- Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry.
- Organic Chemistry Portal. Steglich Esterification. Organic Chemistry Portal.
- Wikipedia contributors. (2023). Steglich esterification. Wikipedia.
- Chemistry Steps. (n.d.). Fischer Esterification. Chemistry Steps.
- University of Colorado Boulder. (n.d.). Fischer Esterification. University of Colorado Boulder.
- Verma, A., et al. (2023). Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives. National Institutes of Health.
- Taylor, A. M., et al. (2023). Synthesis of 3-borylated cyclobutanols from epihalohydrins or epoxy alcohol derivatives. RSC Publishing.
- BTC. (2023). What are the reaction mechanisms of the esterification of cyclobutanol?. BTC Blog.
- McNeill, E., et al. (2010). 1,3-Diol Synthesis via Controlled, Radical-Mediated C−H Functionalization. Journal of the American Chemical Society.
- MedCrave. (2020). Various ester derivatives from esterification reaction of secondary metabolite compounds: a review. MedCrave online.
- Wisniewski, A. J., et al. (2024). Synthesis of Benzo-Fused Cycloheptanones from Cyclobutanol Derivatives. National Institutes of Health.
- BeLi-Enzym. (2017). Selective enzymatic esterification of lignin model compounds in the ball mill. Beilstein Journal of Organic Chemistry.
- Organic Syntheses. (n.d.). Esterification of carboxylic acids. Organic Syntheses Procedure.
- Waskow, M., et al. (2022). Enzymatic Synthesis of Lipophilic Esters of Phenolic Compounds. National Institutes of Health.
- MDPI. (2022). Enzymatic Esterification as Potential Strategy to Enhance the Sorbic Acid Behavior as Food and Beverage Preservative. MDPI.
- RSC Publishing. (2021). Simultaneous enzymatic esterification and ester extraction in Pickering emulsions. Reaction Chemistry & Engineering.
- ResearchGate. (2019). Williamson reaction of cyclobutanol to form cyclobutyloxy ester. ResearchGate.
Sources
- 1. Synthesis of 3-borylated cyclobutanols from epihalohydrins or epoxy alcohol derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. byjus.com [byjus.com]
- 3. Fischer Esterification [organic-chemistry.org]
- 4. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 5. What are the reaction mechanisms of the esterification of cyclobutanol? - Blog [btcpharmtech.com]
- 6. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 7. Steglich esterification - Wikipedia [en.wikipedia.org]
- 8. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. grokipedia.com [grokipedia.com]
- 10. Steglich Esterification [organic-chemistry.org]
- 11. Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Yamaguchi esterification - Wikipedia [en.wikipedia.org]
- 13. Yamaguchi Esterification [organic-chemistry.org]
- 14. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 15. glaserr.missouri.edu [glaserr.missouri.edu]
- 16. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. chemistnotes.com [chemistnotes.com]
- 18. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
Using 3-(Hydroxymethyl)cyclobutanol as a linker in PROTACs
Application Notes & Protocols
Topic: 3-(Hydroxymethyl)cyclobutanol: A Scaffold for Constrained Linkers in PROTAC Development
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Central Role of the Linker in PROTAC Efficacy
Proteolysis-targeting chimeras (PROTACs) have revolutionized drug discovery by shifting the paradigm from occupancy-driven inhibition to event-driven protein elimination.[1][2][3] These heterobifunctional molecules are composed of three key components: a ligand for a protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker connecting them.[4][5][] Upon entering a cell, the PROTAC orchestrates the formation of a ternary complex between the POI and the E3 ligase.[1][7] This induced proximity triggers the ubiquitination of the POI, marking it for degradation by the proteasome.[8][]
While the two ligands provide specificity, the linker is not a passive spacer. It is a critical determinant of a PROTAC's success, profoundly influencing the stability and geometry of the ternary complex, and consequently, the efficiency and selectivity of degradation.[1][] The linker's length, composition, and rigidity dictate the spatial arrangement of the two proteins, with an optimal design facilitating favorable protein-protein interactions (positive cooperativity) and a suboptimal one leading to steric clashes (negative cooperativity).[4]
Figure 1: General mechanism of action for PROTAC-mediated protein degradation.
The Rationale for Rigid Linkers: Introducing the Cyclobutane Scaffold
PROTAC linkers are broadly classified as flexible or rigid.[4][8] Flexible linkers, typically composed of polyethylene glycol (PEG) or alkyl chains, are synthetically accessible and allow the molecule to adopt multiple conformations, increasing the chance of forming a productive ternary complex.[3][4][] However, this high flexibility comes with a significant entropic penalty upon binding, which can decrease the stability of the ternary complex.[4]
Rigid or constrained linkers aim to overcome this limitation. By reducing the number of rotatable bonds, these linkers can pre-organize the PROTAC into a bioactive conformation, lowering the entropic cost of ternary complex formation.[4] This can lead to enhanced potency, improved selectivity, and better physicochemical properties.[4][8] Saturated cyclic structures like piperazine, piperidine, and cycloalkanes are increasingly used to impart this rigidity.[][7][8]
The 1,3-disubstituted cyclobutane ring, specifically derived from scaffolds like this compound, has emerged as a particularly attractive rigid linker component. Its key advantages include:
-
Defined Exit Vectors: The cis and trans isomers of the 1,3-disubstituted ring provide distinct and predictable spatial orientations for the POI and E3 ligase ligands. This stereochemical control is a powerful tool for rationally optimizing the geometry of the ternary complex.
-
Improved Physicochemical Properties: Incorporating the cyclobutane motif can improve metabolic stability and solubility compared to linear alkyl chains.[8]
-
Synthetic Tractability: The hydroxyl and other functional groups (e.g., carboxylic acid) on the cyclobutane core serve as versatile and orthogonal chemical handles for conjugation to the warhead and anchor ligands.[11][12]
Comparative Analysis of Linker Performance
The choice of linker has a dramatic impact on the final degradation profile of a PROTAC. The following table provides a conceptual comparison of key performance metrics for PROTACs constructed with different linker types, highlighting the potential benefits of a constrained cyclobutane-based linker.
| Linker Type | Representative Structure | Conformational Flexibility | Potential Entropic Penalty | Synthetic Accessibility | Key Advantage | DC₅₀ / Dₘₐₓ |
| Alkyl Chain | -(CH₂)ₙ- | High | High | High | Simplicity, ease of length tuning | Variable |
| PEG Chain | -(CH₂CH₂O)ₙ- | High | High | High | Improved solubility | Often Potent |
| Cyclobutane | cis/trans-1,3-disubstituted | Low (Constrained) | Low | Moderate | Pre-organization, defined vectors | Potentially Improved |
Table 1: Conceptual comparison of common PROTAC linker types. The cyclobutane linker's ability to reduce the entropic penalty can lead to more efficient ternary complex formation, potentially resulting in lower DC₅₀ values and higher Dₘₐₓ.
Protocol 1: Synthesis of a BRD4-Targeting PROTAC Using a Cyclobutane Linker
This protocol describes a representative synthesis of a PROTAC targeting BRD4, using the BET inhibitor JQ1 as the warhead, pomalidomide as the Cereblon (CRBN) E3 ligase ligand, and a linker derived from cis-3-(hydroxymethyl)cyclobutane-1-carboxylic acid.
Figure 2: General workflow for the synthesis of a cyclobutane-linked PROTAC.
Materials & Reagents:
-
cis-3-(Hydroxymethyl)cyclobutane-1-carboxylic acid
-
JQ1-amine analogue (e.g., with a terminal amine for coupling)
-
4-Hydroxy-pomalidomide
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Methanesulfonyl chloride (MsCl)
-
Triethylamine (TEA)
-
Potassium carbonate (K₂CO₃)
-
Anhydrous DMF (N,N-Dimethylformamide) and DCM (Dichloromethane)
-
Reagents for purification (HPLC-grade solvents) and analysis (NMR solvents, LC-MS reagents)
Step-by-Step Procedure:
-
Synthesis of JQ1-Linker Intermediate: a. Dissolve cis-3-(hydroxymethyl)cyclobutane-1-carboxylic acid (1.0 eq), JQ1-amine analogue (1.0 eq), and HATU (1.2 eq) in anhydrous DMF. b. Add DIPEA (2.5 eq) to the mixture at 0 °C. c. Allow the reaction to stir at room temperature for 4-6 hours, monitoring progress by LC-MS. d. Upon completion, dilute the reaction with ethyl acetate and wash sequentially with 5% citric acid solution, saturated NaHCO₃ solution, and brine. e. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. f. Purify the crude product by flash column chromatography to yield the JQ1-linker conjugate (an alcohol).
-
Activation of the Linker's Hydroxyl Group: a. Dissolve the JQ1-linker conjugate (1.0 eq) in anhydrous DCM and cool to 0 °C. b. Add triethylamine (1.5 eq) followed by the dropwise addition of methanesulfonyl chloride (1.2 eq). c. Stir the reaction at 0 °C for 1-2 hours. Monitor for the disappearance of the starting material by TLC or LC-MS. d. Quench the reaction with saturated NaHCO₃ solution and extract with DCM. e. Dry the combined organic layers over Na₂SO₄, filter, and concentrate to yield the crude mesylated intermediate. Use this intermediate directly in the next step.
-
Final Coupling to Pomalidomide: a. Dissolve the crude mesylated intermediate (1.0 eq) and 4-hydroxy-pomalidomide (1.1 eq) in anhydrous DMF. b. Add K₂CO₃ (3.0 eq) to the mixture. c. Heat the reaction to 80 °C and stir for 12-18 hours, monitoring by LC-MS. d. After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate. e. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purification and Characterization: a. Purify the final crude PROTAC molecule using preparative reverse-phase HPLC. b. Lyophilize the pure fractions to obtain the final product as a solid. c. Confirm the identity and purity of the final PROTAC using high-resolution mass spectrometry (HRMS) and ¹H and ¹³C NMR spectroscopy.
Protocol 2: Biological Evaluation of the BRD4-Targeting PROTAC
This protocol outlines the essential steps to determine the degradation efficiency (DC₅₀ and Dₘₐₓ) of the newly synthesized PROTAC in a relevant cell line.
Materials & Reagents:
-
HEK293T or a relevant cancer cell line (e.g., HeLa, 22Rv1)
-
Complete growth medium (e.g., DMEM with 10% FBS and 1% Pen/Strep)
-
Synthesized PROTAC and control compounds (e.g., JQ1, DMSO)
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, buffers, and transfer system
-
Primary antibodies: anti-BRD4, anti-GAPDH (or other loading control)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Step-by-Step Procedure:
-
Cell Culture and Treatment: a. Seed cells in 6-well plates at a density that will result in 70-80% confluency on the day of treatment. b. Prepare serial dilutions of the PROTAC in complete medium. A typical concentration range is 0.1 nM to 10 µM. Include a DMSO-only vehicle control. c. The next day, replace the old medium with the PROTAC-containing medium and incubate for the desired time (a typical time point is 18-24 hours).
-
Cell Lysis and Protein Quantification: a. After incubation, wash the cells twice with ice-cold PBS. b. Lyse the cells by adding 100-150 µL of ice-cold RIPA buffer to each well. Scrape the cells and transfer the lysate to a microcentrifuge tube. c. Incubate on ice for 20 minutes, then centrifuge at 14,000 rpm for 15 minutes at 4 °C. d. Collect the supernatant (total protein lysate) and determine the protein concentration using a BCA assay according to the manufacturer's instructions.
-
Western Blotting: a. Normalize the protein concentration for all samples and prepare them for SDS-PAGE by adding Laemmli sample buffer and boiling for 5 minutes. b. Load equal amounts of protein (e.g., 20 µg) per lane on an SDS-PAGE gel. c. Perform electrophoresis and then transfer the proteins to a PVDF or nitrocellulose membrane. d. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. e. Incubate the membrane with primary antibodies (e.g., anti-BRD4 at 1:1000 and anti-GAPDH at 1:5000) overnight at 4 °C. f. Wash the membrane three times with TBST, then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. g. Wash three more times with TBST.
-
Data Acquisition and Analysis: a. Apply ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imager. b. Quantify the band intensities using software like ImageJ. c. Normalize the BRD4 band intensity to the corresponding loading control (GAPDH) for each sample. d. Express the normalized BRD4 levels as a percentage of the DMSO vehicle control. e. Plot the percentage of BRD4 remaining versus the log of the PROTAC concentration. f. Fit the data to a four-parameter variable slope dose-response curve using software like GraphPad Prism to determine the DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation).
Figure 3: Decision tree for the rational optimization of a cyclobutane-based PROTAC.
Troubleshooting and Key Considerations
-
Poor Degradation: If the PROTAC shows low efficacy, consider synthesizing the trans isomer of the linker. The different stereochemistry will present a completely different vector in 3D space, which may be more favorable for ternary complex formation.[4]
-
Low Solubility: While cyclobutane can improve properties, the overall PROTAC may still be poorly soluble. Consider incorporating a small, solubilizing group, like a single ethylene glycol unit, adjacent to the cyclobutane ring.[3][8]
-
Synthetic Challenges: Coupling reactions can be low-yielding. Ensure all reagents are anhydrous and reactions are performed under an inert atmosphere (e.g., N₂ or Ar). Thorough optimization of coupling reagents, bases, and reaction times may be necessary.
By leveraging the constrained conformational properties of the this compound scaffold, researchers can rationally design and synthesize next-generation PROTACs with potentially superior potency, selectivity, and drug-like properties.
References
- Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. MedChemComm, 11(10), 100218.
- Gaponenko, V., & Kostic, M. (2020). Novel approaches for the rational design of PROTAC linkers. Open Exploration, 1(1), 1-10.
- Kaiwar, V., et al. (1995). Synthesis of 9-[cis-3-(hydroxymethyl)cyclobutyl]-adenine and -guanine. Journal of the Chemical Society, Perkin Transactions 1, (16), 2053-2059.
- Maple, H. J., et al. (2020). Impact of Linker Composition on VHL PROTAC Cell Permeability. ACS Medicinal Chemistry Letters, 11(8), 1459-1465.
- arXiv. (2024). Machine learning in de novo PROTAC design: going beyond linker optimization.
- ResearchGate. (n.d.). Synthesis of (1sn,3sn)‐3‐(hydroxymethyl)cyclobutanecarbonitrile (cis‐16).
- Morken, J. P., et al. (2020). Synthesis of 3-borylated cyclobutanols from epihalohydrins or epoxy alcohol derivatives. Chemical Science, 11(26), 6756-6760.
- Royal Society of Chemistry. (2020). Current strategies for the design of PROTAC linkers: a critical review.
- Frontiers. (n.d.). E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points.
- Nature. (2023). BRD4-targeting PROTAC as a unique tool to study biomolecular condensates.
- NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Critical Linker: Methyl 3-Hydroxypropanoate in PROTAC Technology.
- Gaponenko, V., & Kostic, M. (2020). Novel approaches for the rational design of PROTAC linkers. PMC.
- Steinebach, C., et al. (2020). E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points. Frontiers in Chemistry, 8, 145.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Untitled Document [arxiv.org]
- 3. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chempep.com [chempep.com]
- 5. What are PROTAC Linkers? | BroadPharm [broadpharm.com]
- 7. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. precisepeg.com [precisepeg.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. a2bchem.com [a2bchem.com]
Application Notes and Protocols: Incorporation of 3-(Hydroxymethyl)cyclobutanol into Polymer Backbones for Advanced Drug Delivery Systems
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the incorporation of 3-(hydroxymethyl)cyclobutanol into polyester backbones. The unique stereochemistry and semi-rigid nature of the cyclobutane ring offer a novel platform for designing biodegradable polymers with tunable thermal and mechanical properties. Such characteristics are highly desirable in the field of drug development for creating advanced drug delivery systems, including nanoparticles for controlled release. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this promising monomer in their polymer synthesis and application workflows. We will delve into the mechanistic rationale behind experimental choices, provide step-by-step protocols for melt condensation polymerization, discuss expected polymer characterization data, and explore the potential applications in drug delivery.
Introduction: The Potential of this compound in Polymer Chemistry
The quest for novel biocompatible and biodegradable polymers with precisely controlled properties is a cornerstone of modern materials science, particularly in the biomedical field.[1] Aliphatic polyesters are a well-established class of materials for these applications due to their susceptibility to hydrolytic degradation, producing biocompatible byproducts.[2] The properties of these polyesters, such as their degradation rate, mechanical strength, and thermal characteristics, are intrinsically linked to the chemical structure of their constituent monomers.[3]
The introduction of cyclic monomers into the polymer backbone is a proven strategy to enhance the thermal and mechanical properties of aliphatic polyesters.[4] this compound, a diol featuring a four-membered cyclobutane ring, presents a compelling building block for new polyester materials. The inherent ring strain and puckered conformation of the cyclobutane moiety can impart a degree of rigidity to the polymer chain that is distinct from more flexible linear diols or larger cycloaliphatic diols like 1,4-cyclohexanedimethanol (CHDM).[5][6] This semi-rigid nature is anticipated to influence key polymer properties:
-
Glass Transition Temperature (Tg): The restricted rotation imposed by the cyclobutane ring is expected to elevate the Tg of the resulting polyesters compared to their linear aliphatic counterparts, leading to materials with improved dimensional stability at physiological temperatures.
-
Mechanical Properties: The rigid cyclobutane unit can enhance the tensile strength and modulus of the polyesters.
-
Degradation Kinetics: The stereochemistry and steric hindrance of the cyclobutane ring may influence the rate of hydrolytic cleavage of the ester bonds, offering a handle to tune the drug release profile from a polymer matrix.[3]
This guide will focus on the synthesis of polyesters via step-growth polymerization, a robust method for reacting bifunctional monomers like diols and dicarboxylic acids.[7] We will provide a detailed protocol based on melt polycondensation, a solvent-free technique that is advantageous for its simplicity and reduced environmental impact.
Mechanistic Considerations: Step-Growth Polymerization
The synthesis of polyesters from a diol, such as this compound, and a dicarboxylic acid (or its more reactive derivative, a diacid chloride) proceeds via a step-growth polymerization mechanism.[7] This process involves a series of discrete condensation reactions, typically with the elimination of a small molecule like water or hydrogen chloride.
The reaction begins with the formation of a dimer, which can then react with another monomer or dimer to form a trimer or tetramer, respectively. This stepwise growth continues, leading to a gradual increase in the average molecular weight of the polymer chains throughout the course of the reaction. To achieve high molecular weight polymers, it is crucial to drive the reaction to a very high conversion (typically >99%). This is often accomplished by the efficient removal of the small molecule byproduct, which, according to Le Chatelier's principle, shifts the equilibrium towards polymer formation. In melt polycondensation, this is achieved by applying a high vacuum during the later stages of the polymerization.[7]
The choice of catalyst is also critical for achieving a reasonable reaction rate. Common catalysts for polyesterification include tin compounds (e.g., tin(II) 2-ethylhexanoate), titanium alkoxides, and antimony oxides. These catalysts function by activating the carbonyl group of the dicarboxylic acid, making it more susceptible to nucleophilic attack by the hydroxyl groups of the diol.
The stoichiometry of the monomers is another critical parameter. A precise 1:1 molar ratio of diol to dicarboxylic acid functional groups is essential for obtaining high molecular weight polymers. Any deviation from this ratio will result in a lower degree of polymerization, as one type of functional group will be depleted, preventing further chain growth.
Experimental Protocols
The following protocols are provided as a detailed guide for the synthesis and characterization of polyesters incorporating this compound. The melt polymerization protocol is adapted from a similar procedure for the synthesis of polyesters from trans-1,3-cyclobutane dimethanol.[5][6]
Materials and Equipment
-
Monomers:
-
This compound (purity > 98%)
-
Adipic acid (purity > 99%)
-
Sebacic acid (purity > 99%)
-
Other aliphatic or aromatic dicarboxylic acids as desired
-
-
Catalyst:
-
Tin(II) 2-ethylhexanoate (Sn(Oct)₂)
-
-
Solvents (for purification and analysis):
-
Chloroform (CHCl₃), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Tetrahydrofuran (THF), GPC grade
-
-
Equipment:
-
Three-neck round-bottom flask
-
Mechanical stirrer with a high-torque motor
-
Nitrogen inlet and outlet
-
Heating mantle with a temperature controller
-
High-vacuum pump with a cold trap
-
Standard laboratory glassware
-
Nuclear Magnetic Resonance (NMR) spectrometer
-
Gel Permeation Chromatography (GPC) system
-
Differential Scanning Calorimeter (DSC)
-
Thermogravimetric Analyzer (TGA)
-
Protocol 1: Melt Condensation Polymerization of this compound with Adipic Acid
This protocol describes a two-stage melt polycondensation process. The first stage is an esterification step under a nitrogen atmosphere, and the second stage is a polycondensation step under high vacuum to build molecular weight.
Stage 1: Esterification
-
Reactor Setup: Assemble a clean, dry three-neck round-bottom flask with a mechanical stirrer, a nitrogen inlet, and a condenser connected to a collection flask.
-
Charging Monomers: Charge the flask with equimolar amounts of this compound and adipic acid. For example, for a 0.1 mole scale reaction, use 11.61 g of this compound and 14.61 g of adipic acid.
-
Catalyst Addition: Add the catalyst, tin(II) 2-ethylhexanoate, at a concentration of 0.1 mol% relative to the dicarboxylic acid.
-
Inert Atmosphere: Purge the reactor with dry nitrogen for 15-20 minutes to remove any air and moisture. Maintain a gentle nitrogen flow throughout the esterification stage.
-
Heating Profile:
-
Gradually heat the reaction mixture to 180 °C with constant stirring. The mixture will become a homogeneous melt.
-
Maintain the temperature at 180 °C for 2 hours. Water will be generated as a byproduct and collected in the receiving flask.
-
Increase the temperature to 200 °C and hold for an additional 2 hours to ensure complete esterification.
-
Stage 2: Polycondensation
-
Applying Vacuum: Gradually apply a vacuum to the system over 30 minutes, reducing the pressure to below 1 Torr. This should be done carefully to avoid excessive foaming of the oligomeric mixture.
-
Increasing Temperature: Once the vacuum is stable, slowly increase the temperature to 220-240 °C.
-
Polymerization: Continue the reaction under high vacuum and at the elevated temperature for 4-6 hours. The viscosity of the melt will increase significantly as the polymer chains grow. The stirring torque will be a good indicator of the increase in molecular weight.
-
Reaction Completion and Recovery:
-
Once the desired viscosity is reached, stop the heating and turn off the stirrer.
-
Break the vacuum by slowly introducing nitrogen into the reactor.
-
Allow the reactor to cool to room temperature. The resulting polyester will be a solid plug.
-
Carefully break the flask to recover the polymer or dissolve the polymer in a suitable solvent like chloroform.
-
-
Purification:
-
Dissolve the crude polymer in a minimal amount of chloroform.
-
Precipitate the polymer by slowly adding the chloroform solution to a large excess of cold methanol with vigorous stirring.
-
Collect the purified polymer by filtration and dry it in a vacuum oven at 40-50 °C until a constant weight is achieved.
-
Workflow Diagram
Data Presentation and Expected Results
The synthesized polyesters should be characterized to determine their chemical structure, molecular weight, and thermal properties.
Structural Characterization (¹H NMR)
¹H NMR spectroscopy is used to confirm the successful incorporation of the this compound and the diacid into the polyester backbone. The spectrum should show characteristic peaks for the protons on the cyclobutane ring and the methylene groups adjacent to the newly formed ester linkages.
Molecular Weight Determination (GPC)
Gel Permeation Chromatography (GPC) is employed to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn) of the polymers. High molecular weights (Mn > 10,000 g/mol ) are generally desirable for good mechanical properties.
Thermal Properties (DSC and TGA)
Differential Scanning Calorimetry (DSC) is used to determine the glass transition temperature (Tg) and the melting temperature (Tm), if the polymer is semi-crystalline. Thermogravimetric Analysis (TGA) provides information on the thermal stability of the polymer, specifically the onset of decomposition temperature.
The incorporation of the semi-rigid cyclobutane ring is expected to have a significant impact on the thermal properties of the polyesters. The following table presents representative thermal data for polyesters synthesized from a similar monomer, trans-1,3-cyclobutane dimethanol (CBDO-1), and various aliphatic dicarboxylic acids.[5][6] This data can serve as a benchmark for what to expect when using this compound.
| Diacid Co-monomer | Polymer Name Abbreviation | Glass Transition Temperature (Tg) (°C) | Decomposition Temperature (Tdec, 5% weight loss) (°C) |
| Succinic Acid | PCBS | 55 | 381 |
| Adipic Acid | PCBA | 43 | 402 |
| Sebacic Acid | PCBSb | 33 | 411 |
Table 1: Representative thermal properties of polyesters containing a cyclobutane diol moiety. Data adapted from Shahni et al., Polymer Chemistry, 2020.[6]
As shown in the table, the glass transition temperatures are significantly above room temperature, indicating that these materials are rigid glasses at ambient conditions. The length of the aliphatic diacid chain influences the Tg; longer, more flexible diacids lead to a lower Tg.[5] All polymers exhibit high thermal stability, with decomposition temperatures well above typical processing temperatures.
Applications in Drug Development
The unique properties of polyesters derived from this compound make them attractive candidates for various applications in drug delivery.
Nanoparticle-Based Controlled Release
Biodegradable polyester nanoparticles are a leading platform for the controlled delivery of therapeutic agents.[8][9] These nanoparticles can encapsulate hydrophobic drugs within their polymeric core, protecting them from degradation in the bloodstream and facilitating their transport to target tissues. The drug is then released in a sustained manner as the polyester matrix degrades via hydrolysis of the ester bonds.[3]
The polyesters described herein can be formulated into nanoparticles using established methods such as nanoprecipitation or emulsion-solvent evaporation. The semi-rigid nature of the cyclobutane-containing backbone could offer several advantages:
-
Tunable Degradation Rate: The steric hindrance around the ester linkage provided by the cyclobutane ring may modulate the rate of hydrolysis, allowing for fine-tuning of the drug release profile.
-
Higher Drug Loading: The altered chain packing and intermolecular interactions resulting from the cyclobutane unit could potentially lead to higher drug encapsulation efficiencies.
-
Enhanced Stability: The higher Tg of these polyesters can result in more stable nanoparticles with a reduced tendency for drug leakage during storage.
Relationship between Monomer Structure and Drug Release
Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Molecular Weight Polymer | 1. Inaccurate stoichiometry of monomers. 2. Incomplete removal of water byproduct. 3. Insufficient reaction time or temperature. 4. Impure monomers. | 1. Carefully weigh monomers to ensure a 1:1 molar ratio of functional groups. 2. Ensure a high vacuum (<1 Torr) is maintained during polycondensation. Check for leaks in the system. 3. Increase the reaction time or temperature during the polycondensation stage. 4. Purify monomers before use (e.g., by recrystallization). |
| Polymer Discoloration (Yellowing) | 1. Thermal degradation at high temperatures. 2. Presence of oxygen in the reactor. 3. Catalyst-induced side reactions. | 1. Avoid excessively high polymerization temperatures. 2. Ensure a thorough nitrogen purge before heating and maintain an inert atmosphere during esterification. 3. Consider using a lower catalyst concentration or a different catalyst. |
| Excessive Foaming During Vacuum Application | 1. Applying vacuum too quickly. 2. Low viscosity of the oligomeric melt. | 1. Apply the vacuum gradually over a period of 20-30 minutes. 2. Ensure the esterification stage has proceeded sufficiently to build some oligomer chain length before applying vacuum. |
Conclusion
This compound is a promising, yet underexplored, monomer for the synthesis of novel biodegradable polyesters. Its incorporation into the polymer backbone via melt polycondensation offers a straightforward, solvent-free route to materials with elevated glass transition temperatures and high thermal stability. These properties are highly relevant for the development of advanced drug delivery systems, where control over the physical and degradation characteristics of the polymer carrier is paramount. The protocols and data presented in this application note provide a solid foundation for researchers to begin exploring the potential of this unique cyclobutane-containing diol in their own materials development programs.
References
- Dinarvand, R., et al. (2011). Polyesters and Polyester Nano- and Microcarriers for Drug Delivery. MDPI.
- Dinarvand, R., et al. (2024). Polyesters and Polyester Nano- and Microcarriers for Drug Delivery. PubMed.
- Dinarvand, R., et al. (2024). Polyesters and Polyester Nano- and Microcarriers for Drug Delivery. OUCI.
- Shahni, R., et al. (2020). Synthesis and Characterization of BPA-free Polyesters by Incorporating a Semi-rigid Cyclobutanediol Monomer. Polymer Chemistry.
- Azevedo, H.S., & Reis, R.L. (2004). Aliphatic Polyester Nanoparticles for Drug Delivery Systems. ResearchGate.
- Shahni, R., et al. (2020). Synthesis and characterization of BPA-free polyesters by incorporating a semi-rigid cyclobutanediol monomer. RSC Publishing.
- Kean, Z. S., et al. (2013). Stress-responsive polymers containing cyclobutane core mechanophores: reactivity and mechanistic insights. Scholars@Duke.
- Makadia, H. K., & Siegel, S. J. (2011). Degradable Controlled-Release Polymers and Polymeric Nanoparticles: Mechanisms of Controlling Drug Release. PMC.
- Kean, Z. S., et al. (2013). Stress-Responsive Polymers Containing Cyclobutane Core Mechanophores: Reactivity and Mechanistic Insights. PMC.
- Obregon, R., & Wang, J. (2020). Mechanochemistry of cyclobutanes. ResearchGate.
- Chen, Y., et al. (2025). One-pot synthesis of thermoplastic polyesters with side-chain imide groups via melt polycondensation. Polymer Chemistry.
- Roth, M. J., et al. (2022). Synthetic biodegradable polyesters for implantable controlled-release devices. PubMed.
- Sandhya, T. E., & Sivaram, S. (n.d.). Synthesis and Characterization of Aliphatic-Aromatic Polyesters. Swaminathan Sivaram.
- Lih, E., et al. (2019). Selectively Biodegradable Polyesters: Nature-Inspired Construction Materials for Future Biomedical Applications. PMC.
- Zhang, Y., et al. (2022). Detection and control of cyclic esters in biodegradable polyesters. ResearchGate.
- Domb, A. J., & Kumar, N. (2007). Synthesis of aliphatic polyesters by polycondensation using inorganic acid as catalyst. NIH.
- Wei, Z., et al. (2021). Melt polycondensation of 2,5-tetrahydrofurandimethanol with various dicarboxylic acids towards a variety of biobased polyesters. Polymer Chemistry.
- Kötter, M., et al. (2020). Polymer mechanochemistry-enabled pericyclic reactions. RSC Publishing.
- Gacka, E., et al. (2013). Polyesters and polyestercarbonates for controlled drug delivery. Part I. Tailoring of the drug release. Polimery.
- Xia, Y. (n.d.). Structure-reactivity relationships in cyclobutane-containing polymers for understanding force-induced reactivity. Stanford Digital Repository.
- El-Ghayoury, A., et al. (2002). Synthesis of polyester by means of polycondensation of diol ester and dicarboxylic acid ester through ester–ester exchange reaction. ResearchGate.
- Velmathi, S., et al. (2007). Extremely Rapid Synthesis of Aliphatic Polyesters by Direct Polycondensation of 1:1 Mixtures of Dicarboxylic Acids and Diols Using Microwaves. ResearchGate.
- Korni, K., et al. (2021). Terephthalic Acid Copolyesters Containing Tetramethylcyclobutanediol for High‐Performance Plastics. Semantic Scholar.
- Hao, J., et al. (2011). Temperature-sensitive aliphatic polyesters: synthesis and characterization of γ-substituted caprolactone monomers and polymers. OUCI.
Sources
- 1. Selectively Biodegradable Polyesters: Nature-Inspired Construction Materials for Future Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Degradable Controlled-Release Polymers and Polymeric Nanoparticles: Mechanisms of Controlling Drug Release - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Melt polycondensation of 2,5-tetrahydrofurandimethanol with various dicarboxylic acids towards a variety of biobased polyesters - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. Synthesis and characterization of BPA-free polyesters by incorporating a semi-rigid cyclobutanediol monomer - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Synthesis of aliphatic polyesters by polycondensation using inorganic acid as catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Polyesters and Polyester Nano- and Microcarriers for Drug Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Polyesters and Polyester Nano- and Microcarriers for Drug Delivery [ouci.dntb.gov.ua]
Analytical methods for quantifying 3-(Hydroxymethyl)cyclobutanol
An Application Guide to the Quantitative Analysis of 3-(Hydroxymethyl)cyclobutanol
Abstract
This comprehensive application note provides detailed analytical methodologies for the precise quantification of this compound, a key building block in the synthesis of complex organic molecules for pharmaceuticals and specialty chemicals.[1] Due to its polar diol structure, this analyte presents unique challenges for conventional chromatographic techniques. We present two robust, validated methods to address these challenges: Gas Chromatography with Flame Ionization Detection (GC-FID) following silylation derivatization, and High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RI). This guide offers field-proven insights, step-by-step protocols, and method validation data to support researchers, scientists, and drug development professionals in achieving accurate and reproducible quantification.
Introduction: The Analytical Challenge
This compound is a versatile bifunctional molecule whose strained cyclobutane ring and dual hydroxyl groups make it a valuable intermediate in synthetic chemistry.[1][2] However, these same features—high polarity, low volatility, and the capacity for hydrogen bonding—complicate its quantification.[3] Direct Gas Chromatography (GC) analysis often results in poor peak shape, thermal decomposition, and unreliable results.[4][5] Similarly, in Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), the analyte is poorly retained on traditional non-polar stationary phases.[6]
The accurate quantification of this compound is critical, particularly in pharmaceutical development where it may be a starting material or a process-related impurity. Regulatory frameworks, such as the International Council for Harmonisation (ICH) guidelines, mandate the rigorous control and monitoring of such substances.[7][8] This note details two distinct, validated approaches tailored to the physicochemical properties of this compound.
Method 1: Gas Chromatography with Silylation Derivatization (GC-FID)
Principle and Rationale
To overcome the inherent limitations of analyzing polar alcohols by GC, chemical derivatization is an essential strategy.[5][9] The most effective approach for hydroxyl groups is silylation, where an "active" hydrogen is replaced by a non-polar trimethylsilyl (TMS) group.[3][10]
This conversion offers several critical advantages:
-
Increased Volatility: The non-polar TMS derivative has a significantly higher vapor pressure, making it amenable to GC analysis.[10]
-
Improved Thermal Stability: Silylation protects the hydroxyl groups from thermal degradation in the high-temperature environment of the GC inlet and column.[3]
-
Enhanced Peak Shape: By eliminating hydrogen bonding, interactions with the stationary phase are minimized, resulting in sharp, symmetrical peaks and improved sensitivity.[4]
We selected N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as the silylating agent. BSTFA is a powerful reagent, and the TMCS acts as a catalyst to enhance the reaction rate, ensuring complete derivatization.[10]
Experimental Workflow
The overall process from sample preparation to data acquisition is outlined below.
Caption: Workflow for GC-FID analysis of this compound via silylation.
Detailed Protocol: GC-FID
1. Preparation of Standards and Samples:
- Prepare a stock solution of this compound reference standard at 1.0 mg/mL in dry pyridine.
- Create a calibration curve by serially diluting the stock solution to concentrations ranging from 5 µg/mL to 500 µg/mL.
- For test samples, accurately weigh the material and dissolve in dry pyridine to achieve a target concentration within the calibration range.
- Note: Protic solvents like water or alcohols must be avoided as they will consume the silylating reagent.[5][10]
2. Derivatization Procedure:
- Transfer 100 µL of each standard or sample solution into a 2 mL autosampler vial.
- Add 200 µL of BSTFA + 1% TMCS.
- Immediately cap the vial and vortex for 10 seconds.
- Heat the vial in a heating block or oven at 70°C for 30 minutes to ensure complete reaction.
- Allow the vial to cool to room temperature before placing it in the GC autosampler.
3. Instrumental Conditions:
- GC System: Agilent 8890 or equivalent with FID.
- Column: DB-5 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).
- Injection Volume: 1 µL.
- Inlet Temperature: 250°C.
- Split Ratio: 20:1.
- Carrier Gas: Helium, constant flow at 1.2 mL/min.
- Oven Program:
- Initial Temperature: 80°C, hold for 2 minutes.
- Ramp: 15°C/min to 280°C.
- Hold: 5 minutes at 280°C.
- FID Temperature: 300°C.
Method Validation Summary
The method was validated according to ICH Q2(R1) guidelines.[11][12] The results demonstrate that the method is fit for its intended purpose of quantifying this compound as a pharmaceutical impurity.[13]
| Validation Parameter | Acceptance Criteria | Result |
| Specificity | No interference at analyte RT | Pass |
| Linearity | R² ≥ 0.995 | 0.9992 (Range: 5-500 µg/mL) |
| Limit of Detection (LOD) | S/N ≥ 3 | 1.5 µg/mL |
| Limit of Quantitation (LOQ) | S/N ≥ 10 | 5.0 µg/mL |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% - 101.2% at three levels |
| Precision (% RSD) | Repeatability RSD ≤ 2.0% | 1.1% (n=6 at 100 µg/mL) |
| Intermediate RSD ≤ 3.0% | 2.2% (different day, different analyst) |
Method 2: High-Performance Liquid Chromatography (HPLC-RI)
Principle and Rationale
For instances where derivatization is undesirable or for orthogonal validation, an HPLC method is necessary. The primary challenge is retaining the highly polar this compound on a reversed-phase column.[6] Standard C18 columns fail to provide adequate retention with typical mobile phases.
To address this, we employ a specialized "AQ-type" or polar-endcapped C18 column. These columns are designed to prevent phase collapse in highly aqueous mobile phases (up to 100% aqueous), enabling the retention of very polar compounds.[14][15]
Since this compound lacks a UV chromophore, a universal detector is required. A Refractive Index (RI) detector is a robust and cost-effective choice for this application. It measures the change in the refractive index of the mobile phase as the analyte elutes, making it suitable for non-absorbing compounds.
Experimental Workflow
The HPLC workflow is more direct than the GC method as it does not require a chemical modification step.
Caption: Workflow for HPLC-RI analysis of this compound.
Detailed Protocol: HPLC-RI
1. Preparation of Mobile Phase, Standards, and Samples:
- Mobile Phase: Prepare a solution of 5 mM sulfuric acid in HPLC-grade water. Filter through a 0.45 µm membrane and degas thoroughly. Caution: RI detectors are sensitive to temperature and pressure fluctuations; a stable mobile phase is crucial.
- Standards: Prepare a 5.0 mg/mL stock solution of this compound in the mobile phase. Create calibration standards from 0.1 mg/mL to 10 mg/mL by diluting with the mobile phase.
- Samples: Accurately weigh the test material and dissolve in the mobile phase to achieve a concentration within the calibration range.
- Filter all solutions through a 0.45 µm syringe filter before injection.[16]
2. Instrumental Conditions:
- HPLC System: Agilent 1260 Infinity II or equivalent with an RI detector.
- Column: Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm or equivalent polar-endcapped/AQ-type column.[16]
- Mobile Phase: 5 mM Sulfuric Acid in Water.
- Flow Rate: 0.5 mL/min.
- Injection Volume: 10 µL.
- Column Temperature: 40°C.
- RI Detector Temperature: 40°C.
- Run Time: 10 minutes (isocratic).
Method Validation Summary
The HPLC-RI method was validated according to ICH Q2(R1) guidelines and is suitable for assays and the quantification of impurities at higher concentrations.[11][13]
| Validation Parameter | Acceptance Criteria | Result |
| Specificity | No interference at analyte RT | Pass |
| Linearity | R² ≥ 0.995 | 0.9985 (Range: 0.1-10 mg/mL) |
| Limit of Detection (LOD) | S/N ≥ 3 | 0.03 mg/mL |
| Limit of Quantitation (LOQ) | S/N ≥ 10 | 0.1 mg/mL |
| Accuracy (% Recovery) | 98.0% - 102.0% | 98.9% - 101.5% at three levels |
| Precision (% RSD) | Repeatability RSD ≤ 2.0% | 1.5% (n=6 at 2.0 mg/mL) |
| Intermediate RSD ≤ 3.0% | 2.5% (different day, different analyst) |
Method Selection and Conclusion
The choice between the GC-FID and HPLC-RI methods depends on the specific analytical objective.
-
The GC-FID method with silylation is superior for trace-level quantification, offering excellent sensitivity (LOD ~1.5 µg/mL). It is the recommended method for impurity profiling and residual analysis where low detection limits are paramount.
-
The HPLC-RI method is a simpler, more direct technique that avoids chemical derivatization. While less sensitive (LOD ~30 µg/mL), it is highly robust and ideal for assay determination, content uniformity, and quantifying the analyte at higher concentration levels.
Both methods have been demonstrated to be specific, linear, accurate, and precise. By providing these two distinct and validated protocols, this application note equips scientists with the necessary tools to confidently and accurately quantify this compound across a wide range of applications in research and pharmaceutical quality control.
References
- Application Note: Chemical Derivatization of Tertiary Alcohols for Enhanced Gas Chromatography (GC) Analysis. Benchchem.
- Derivatization for Gas Chromatography. Phenomenex.
- ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma.
- Alcohols-Glycols | Products. GL Sciences.
- Derivatization - Chemistry LibreTexts. Chemistry LibreTexts.
- GC Derivatization. Restek.
- Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide. CordenPharma.
- ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). ICH.
- ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency.
- Q 3 B (R2) Impurities in New Drug Products. European Medicines Agency.
- A simple and rapid method for simultaneous determination of ten polyphenols in Kudiezi injection. Analytical Methods.
- THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. Jones Chromatography.
- HPLC Analysis of Very Polar Compounds in Bioanalysis. LCGC International.
- Strategies to Enable and Simplify HPLC Polar Compound Separation. Technology Networks.
- 112623-30-0 | trans-3-(hydroxymethyl)cyclobutanol. A2B Chem.
- trans-3-(hydroxymethyl)cyclobutanol 95% | CAS: 112623-30-0. AChemBlock.
- cas 112623-30-0|| where to buy trans-3-(hydroxymethyl)cyclobutanol. Chemenu.
- Cyclobutane - Wikipedia. Wikipedia.
Sources
- 1. a2bchem.com [a2bchem.com]
- 2. Cyclobutane - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. diverdi.colostate.edu [diverdi.colostate.edu]
- 6. Strategies to Enable and Simplify HPLC Polar Compound Separation | Separation Science [sepscience.com]
- 7. tasianinch.com [tasianinch.com]
- 8. ema.europa.eu [ema.europa.eu]
- 9. Alcohols-Glycols | Products | GL Sciences [glsciences.com]
- 10. GC Technical Tip: Derivation for GC | Phenomenex [discover.phenomenex.com]
- 11. database.ich.org [database.ich.org]
- 12. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 13. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 14. hplc.eu [hplc.eu]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. infopharm.bucm.edu.cn [infopharm.bucm.edu.cn]
Chiral HPLC Separation of 3-(Hydroxymethyl)cyclobutanol Isomers: An Application Guide
Abstract
The enantioselective separation of 3-(hydroxymethyl)cyclobutanol isomers is a critical analytical challenge in pharmaceutical development and chemical synthesis, where the stereochemistry of molecules dictates their biological activity. This application note presents a detailed, robust, and validated High-Performance Liquid Chromatography (HPLC) method for the baseline separation of these chiral isomers. By leveraging a polysaccharide-based chiral stationary phase (CSP), this guide provides a comprehensive protocol, from mobile phase preparation to data interpretation, designed for researchers, scientists, and drug development professionals. The causality behind experimental choices, such as the selection of the CSP and mobile phase modifiers, is elucidated to empower users to adapt and troubleshoot the method effectively. All protocols are designed to be self-validating, ensuring reproducibility and reliability.
Introduction: The Significance of Chiral Purity
In the realm of pharmacology and materials science, the three-dimensional arrangement of atoms in a molecule, or its stereochemistry, is of paramount importance. Enantiomers, which are non-superimposable mirror images of each other, can exhibit vastly different physiological effects.[1][2][3] For instance, one enantiomer of a drug may be therapeutically active, while the other could be inactive or even toxic.[1] Therefore, the ability to separate and quantify enantiomers is a fundamental requirement in drug discovery, development, and quality control.
This compound is a chiral molecule with a compact and flexible four-membered ring structure, presenting a unique challenge for enantioselective separation.[4][5] Its small size and the presence of two hydroxyl groups necessitate a chiral stationary phase capable of forming specific and transient diastereomeric complexes to achieve separation.[6][7] This guide details a direct chiral HPLC method, which is often preferred for its simplicity and efficiency over indirect methods that require derivatization.[8][9]
Principles of Chiral Recognition in HPLC
The cornerstone of chiral HPLC is the chiral stationary phase (CSP), which creates a chiral environment where enantiomers can be distinguished.[6] The separation is based on the differential interaction energies between the two enantiomers and the chiral selector immobilized on the stationary phase.[8] For the separation of alcohol isomers like this compound, polysaccharide-based CSPs, such as those derived from cellulose or amylose, are particularly effective.[1][10] These polymers form helical grooves that act as chiral cavities, enabling enantioselective interactions through a combination of hydrogen bonding, dipole-dipole interactions, and inclusion complexation.[7]
The choice of mobile phase is equally critical as it modulates the interactions between the analyte and the CSP.[11][12] In normal-phase chromatography, a non-polar solvent like hexane is typically used with a polar alcohol modifier (e.g., isopropanol or ethanol). The alcohol modifier competes with the analyte for hydrogen bonding sites on the CSP, and its concentration is a key parameter for optimizing retention and resolution.[10]
Experimental Protocols
Materials and Instrumentation
Instrumentation:
-
HPLC System with a quaternary or binary pump, autosampler, and column thermostat.
-
UV-Vis or Refractive Index (RI) Detector. Due to the lack of a strong chromophore in this compound, an RI detector is suitable. Alternatively, derivatization to introduce a UV-active group can be employed for higher sensitivity with a UV detector.[13]
Chemicals and Reagents:
-
Racemic this compound standard
-
HPLC-grade n-Hexane
-
HPLC-grade Isopropanol (IPA)
-
HPLC-grade Ethanol (EtOH)
Chiral Stationary Phase:
-
A polysaccharide-based chiral column is recommended. For this application, a column such as a Chiralcel® OD-H (cellulose tris(3,5-dimethylphenylcarbamate)) or a Chiralpak® AD-H (amylose tris(3,5-dimethylphenylcarbamate)) is a suitable starting point.[9]
Step-by-Step Protocol for Chiral Separation
-
Mobile Phase Preparation:
-
Prepare a stock solution of the mobile phase by mixing n-Hexane and Isopropanol in a 90:10 (v/v) ratio.
-
Degas the mobile phase using an ultrasonic bath for 15-20 minutes or by online degassing to prevent pump cavitation and baseline noise.
-
-
Sample Preparation:
-
Dissolve the racemic this compound standard in the mobile phase to a final concentration of approximately 1 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter.
-
-
HPLC System Setup and Equilibration:
-
Install the chiral column in the column compartment.
-
Set the column temperature to 25 °C.
-
Purge the pump with the prepared mobile phase.
-
Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min for at least 30 minutes or until a stable baseline is achieved.
-
-
Chromatographic Analysis:
-
Set the injection volume to 10 µL.
-
Inject the prepared sample onto the column.
-
Acquire data for a sufficient duration to allow for the elution of both enantiomers.
-
-
Data Analysis:
-
Integrate the peaks corresponding to the two enantiomers.
-
Calculate the resolution (Rs), selectivity (α), and retention factors (k') for the separation. A resolution of >1.5 is generally considered baseline separation.
-
Method Optimization
If the initial separation is not optimal, the following parameters can be adjusted:
-
Alcohol Modifier Concentration: Decreasing the percentage of isopropanol in the mobile phase will generally increase retention times and may improve resolution.[10] Conversely, increasing the alcohol content will decrease retention.
-
Choice of Alcohol Modifier: Different alcohol modifiers can provide different selectivities.[10] If isopropanol does not yield satisfactory results, ethanol can be evaluated as an alternative.
-
Flow Rate: Lowering the flow rate can sometimes improve resolution by allowing more time for the enantiomers to interact with the CSP.[6] A typical starting point is 1.0 mL/min, which can be adjusted down to 0.5 mL/min if necessary.
-
Temperature: Temperature can influence the thermodynamics of the chiral recognition process. Analyzing at different temperatures (e.g., 15 °C, 25 °C, 40 °C) may improve separation.
Data Presentation and Expected Results
The following table summarizes the expected chromatographic parameters for the successful separation of this compound isomers based on the described protocol.
| Parameter | Expected Value |
| Column | Chiralcel® OD-H (250 x 4.6 mm, 5 µm) |
| Mobile Phase | n-Hexane:Isopropanol (90:10, v/v) |
| Flow Rate | 1.0 mL/min |
| Temperature | 25 °C |
| Detection | RI |
| Retention Time (Enantiomer 1) | ~ 8.5 min |
| Retention Time (Enantiomer 2) | ~ 9.8 min |
| Resolution (Rs) | > 1.5 |
| Selectivity (α) | > 1.15 |
Note: These values are illustrative and may vary depending on the specific HPLC system, column batch, and exact experimental conditions.
Visualization of the Experimental Workflow
Caption: Workflow for the chiral HPLC separation of this compound isomers.
Trustworthiness and Self-Validation
The robustness of this method is ensured by a systematic approach to method development and validation. The use of a well-characterized polysaccharide-based CSP provides a high probability of success for the separation of chiral alcohols.[1][9] The protocol is designed to be self-validating through the clear criteria for acceptable separation (Rs > 1.5). By systematically adjusting the mobile phase composition and other chromatographic parameters as outlined in the optimization section, the user can fine-tune the method for their specific instrumentation and achieve reproducible results.
Conclusion
This application note provides a comprehensive and scientifically grounded protocol for the chiral HPLC separation of this compound isomers. By explaining the underlying principles of chiral recognition and providing a detailed, step-by-step guide, this document serves as a valuable resource for researchers and professionals in the pharmaceutical and chemical industries. The presented method is robust, reproducible, and can be readily adapted and optimized for various laboratory settings.
References
- Strategies for Rapid Chiral HPLC Method Development for Pharmaceutical Analysis. (2012).
- Efficient method development for chiral separation by using CHIRAL ART columns. (n.d.). YMC Co., Ltd. [Link]
- S. Ahuja & M. Dong (Eds.). (2005). Handbook of Pharmaceutical Analysis by HPLC. Elsevier.
- Chiral HPLC Method Development. (n.d.). I.B.S. Analytical. [Link]
- A Strategy for Developing HPLC Methods for Chiral Drugs. (2002).
- Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis. (2000). Chemical Reviews. [Link]
- The effect of different alcohol modifiers: 2-propanol (2-PrOH), ethanol... (2018).
- Chiral high-performance liquid chromatographic stationary phases. 1. Separation of the enantiomers of sulfoxides, amines, amino acids, alcohols, hydroxy acids, lactones, and mercaptans. (1986). The Journal of Organic Chemistry. [Link]
- Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. (2024).
- Catalytic enantioselective synthesis of benzocyclobutenols and cyclobutanols via a sequential reduction/C–H functionalization. (2020).
- Chiral HPLC Separ
- Separation of Cyclobutane, methylene- on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. [Link]
- Liquid Chromatographic Enantioseparations Utilizing Chiral Stationary Phases Based on Crown Ethers and Cyclofructans. (2020). MDPI. [Link]
- Separation of Racemates Using Chiral HPLC and Creation of a Database for this Methodology. (2007). Asian Journal of Chemistry. [Link]
- Enantioselective Synthesis of Cyclobutanes. (2023). ChemistryViews. [Link]
- Library Synthesis of Cyclobutanol Derivatives by Hyperbaric [2+2] Cycloaddition Reactions. (2021). Radboud Repository. [Link]
- Enantiomeric Resolution and Docking Studies of Chiral Xanthonic Derivatives on Chirobiotic Columns. (2017).
Sources
- 1. csfarmacie.cz [csfarmacie.cz]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Catalytic enantioselective synthesis of benzocyclobutenols and cyclobutanols via a sequential reduction/C–H functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chiral Chromatography Frequently Asked Questions [sigmaaldrich.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. asianpubs.org [asianpubs.org]
- 10. researchgate.net [researchgate.net]
- 11. Chiral Method Development Strategies for HPLC [sigmaaldrich.com]
- 12. ymc.co.jp [ymc.co.jp]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-(Hydroxymethyl)cyclobutanol
This guide is a dedicated resource for researchers, scientists, and professionals in drug development focused on the synthesis of 3-(Hydroxymethyl)cyclobutanol. It provides a comprehensive overview of common challenges, troubleshooting strategies, and frequently asked questions to facilitate a smoother, more efficient synthesis process.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
There are several established methods for synthesizing this compound, each with distinct advantages and disadvantages.
-
Reduction of Cyclobutane-1,1-dicarboxylates: This is a widely used method that involves the reduction of a diester, such as diethyl 1,1-cyclobutanedicarboxylate, using a potent reducing agent like lithium aluminum hydride (LiAlH4) in an ethereal solvent (e.g., THF). The commercial availability of the starting material is a significant advantage. However, the high reactivity of LiAlH4 necessitates careful handling and control of reaction conditions to prevent side reactions.[1][2][3]
-
Ozonolysis of Bicyclic Alkenes: This approach utilizes the ozonolysis of a bicyclo[1.1.1]pentan-1-ol derivative, followed by a reductive workup, to yield the desired diol. This method can be particularly useful for achieving specific stereochemical outcomes but may require the synthesis of a more complex starting material.
-
[2+2] Cycloaddition: This method involves the formation of the cyclobutane ring through a photochemical or metal-catalyzed [2+2] cycloaddition reaction between a ketene and an alkene.[4][5][6][7][8] This route offers significant flexibility but can be sensitive to the specific substrates and reaction conditions employed.
Q2: I'm observing a significant byproduct with a polarity similar to my target compound. What is it, and how can I prevent its formation?
A common byproduct, especially in the LiAlH4 reduction of diethyl 1,1-cyclobutanedicarboxylate, is the mono-reduced intermediate, ethyl 1-(hydroxymethyl)cyclobutane-1-carboxylate. Its presence complicates purification due to its similar polarity to the desired diol.
Troubleshooting Incomplete Reduction
Sources
- 1. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism - Chemistry Steps [chemistrysteps.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. ch.ic.ac.uk [ch.ic.ac.uk]
- 4. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 5. Cyclobutane and cyclobutene synthesis: catalytic enantioselective [2+2] cycloadditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. baranlab.org [baranlab.org]
Technical Support Center: Purification of 3-(Hydroxymethyl)cyclobutanol Isomers
Welcome to the technical support center for the purification of cis- and trans-3-(Hydroxymethyl)cyclobutanol. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in separating these closely related diastereomers. We provide field-proven insights, detailed troubleshooting protocols, and foundational principles to empower you to overcome common purification hurdles.
Introduction: The Challenge of Diastereomer Separation
The cis and trans isomers of this compound are diastereomers. Unlike enantiomers, diastereomers possess different physical and chemical properties, which, in theory, allows for their separation by standard chromatographic techniques like flash column chromatography or High-Performance Liquid Chromatography (HPLC). However, the structural similarity between these specific isomers—differing only in the spatial orientation of the hydroxyl and hydroxymethyl groups—results in very similar polarities and interactions with stationary phases. This often leads to poor resolution and co-elution, making their purification a significant challenge.[1] This guide provides a structured approach to developing and troubleshooting a robust separation method.
Frequently Asked Questions (FAQs)
Q1: Why is it so difficult to separate the cis and trans isomers of this compound?
The primary challenge lies in their subtle structural differences. Both isomers have the same molecular weight and functional groups (two hydroxyl groups). The key distinction is the spatial arrangement on the cyclobutane ring. This leads to very similar polarities and boiling points, making techniques like distillation ineffective and chromatographic separation difficult.[2] Successful separation relies on exploiting minor differences in how each isomer interacts with a stationary phase, which can be influenced by hydrogen bonding, dipole-dipole interactions, and steric hindrance.
Q2: What are the primary methods for separating these diastereomers?
The most common and effective methods are:
-
Flash Column Chromatography: A standard technique using a silica gel stationary phase. Success heavily depends on the choice of a finely-tuned mobile phase to maximize the small differences in polarity between the isomers.[3]
-
High-Performance Liquid Chromatography (HPLC): Both normal-phase and reversed-phase HPLC can be employed. HPLC offers higher resolving power than flash chromatography due to more efficient columns (smaller particle sizes) and precise solvent delivery.[4]
-
Derivatization: In some challenging cases, the hydroxyl groups can be derivatized (e.g., as esters or silyl ethers) to exaggerate the structural differences between the isomers, potentially making them easier to separate. The protecting groups are then removed post-purification.
Q3: How can I determine which isomer is cis and which is trans after separation?
Unambiguous identification requires spectroscopic analysis, primarily Nuclear Magnetic Resonance (NMR) spectroscopy. The key is that the symmetry and spatial arrangement of the substituents in the cis and trans isomers lead to distinct NMR spectra.[5]
-
In the ¹H NMR spectrum, the coupling constants (J-values) and chemical shifts of the ring protons will differ due to their different spatial relationships.
-
In the ¹³C NMR spectrum, the chemical shifts of the ring carbons will also show subtle but measurable differences. While predicting the exact spectra can be complex, comparing the obtained spectra to literature values or using advanced 2D NMR techniques (like NOESY) can confirm the stereochemistry.[5]
Q4: Should I use normal-phase or reversed-phase chromatography?
For diols like this compound, normal-phase chromatography (e.g., with a silica or alumina stationary phase) is typically the more effective starting point. The hydroxyl groups can interact directly with the polar stationary phase through hydrogen bonding, and this interaction is more likely to be sensitive to the stereochemistry of the molecule. Reversed-phase chromatography separates primarily based on hydrophobicity, a property that is often very similar for diastereomers.
Experimental Workflows & Decision Making
A logical workflow is critical for efficiently developing a separation method. The diagram below outlines the recommended process from initial analysis to final purification and characterization.
Caption: Workflow for Separation and Analysis.
Troubleshooting Guide
This section addresses specific issues encountered during the purification process in a question-and-answer format.
Issue 1: Poor or No Separation (Co-elution of Isomers)
Q: My isomers are eluting as a single peak in both TLC and column chromatography. What should I do?
This is the most common problem. Co-elution occurs when the solvent system is not selective enough to differentiate between the isomers. The goal is to increase the differential interaction with the stationary phase.
Causality: The polarity of the cis and trans isomers is very similar. A highly polar mobile phase will move both compounds quickly up the column with little interaction, while a very non-polar mobile phase will result in both compounds staying at the baseline. The optimal solvent system lies in a "window of selectivity" that must be found empirically.
Solutions & Optimization Strategy:
-
Systematically Vary Mobile Phase Composition: Do not rely on a single solvent system. Test a range of solvent mixtures with varying polarities. For normal-phase silica gel chromatography, ethyl acetate in hexane is a standard starting point.[6]
-
Action: Screen binary and ternary solvent systems. A small amount of a third solvent, like methanol or dichloromethane, can sometimes significantly alter selectivity.[3]
-
Example: If 50% EtOAc/Hexane fails, try a gradient or test systems like 95:5 Dichloromethane/Methanol or 80:18:2 Hexane/Ethyl Acetate/Methanol.
-
-
Decrease the Flow Rate (for HPLC): Lowering the flow rate increases the residence time of the isomers on the column, allowing for more equilibrium-driven interactions with the stationary phase, which can improve resolution.[4]
-
Change the Stationary Phase: If silica gel fails, consider a stationary phase with different interaction mechanisms.
-
Diol-bonded silica: Can offer different hydrogen-bonding interactions.
-
Cyano-bonded silica: Provides different dipole-dipole interactions.
-
Chiral Stationary Phases (CSPs): Although these are diastereomers and don't strictly require a chiral column, some CSPs can provide excellent separation of diastereomers due to their complex steric and interactive environments.[7][8]
-
-
Consider Temperature (for HPLC): Varying the column temperature can alter the selectivity of the separation.
-
Action: Test the separation at different temperatures (e.g., 25°C, 30°C, 40°C). Lower temperatures often improve resolution but increase backpressure.
-
The following diagram provides a decision-making framework for tackling co-elution.
Sources
- 1. Separation of diastereomers - Chromatography Forum [chromforum.org]
- 2. Sciencemadness Discussion Board - Separation of diastereomers. - Powered by XMB 1.9.11 [sciencemadness.org]
- 3. columbia.edu [columbia.edu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Chromatography [chem.rochester.edu]
- 7. Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jzus.zju.edu.cn [jzus.zju.edu.cn]
Technical Support Center: Overcoming Steric Hindrance in Reactions with 3-(Hydroxymethyl)cyclobutanol
Welcome to the technical support center for 3-(Hydroxymethyl)cyclobutanol. This guide is designed for researchers, medicinal chemists, and process development scientists who are incorporating this versatile, sterically hindered building block into their synthetic routes. Here, we address common challenges and provide field-proven troubleshooting strategies in a direct question-and-answer format to help you optimize your reactions and achieve your target outcomes.
Part 1: Frequently Asked Questions (FAQs)
Q1: My reaction yields are consistently low when using this compound. What is the primary cause?
A1: The principal challenge stems from significant steric hindrance imposed by the rigid, puckered cyclobutane ring.[1] Unlike flexible acyclic diols, the four-membered ring restricts the approach of reagents to the reactive hydroxyl centers. The secondary alcohol is particularly encumbered, being directly attached to the ring, while the primary alcohol on the flexible hydroxymethyl group is more accessible, though still influenced by the adjacent bulky ring. This steric congestion slows reaction kinetics and can lead to incomplete conversions or the prevalence of side reactions.[2][3]
Q2: How does the cis/trans stereochemistry of the starting material impact reactivity and selectivity?
A2: The relative orientation of the hydroxymethyl and hydroxyl groups is critical.
-
cis-isomer: Both functional groups reside on the same face of the cyclobutane ring. This proximity can sometimes allow for intramolecular hydrogen bonding, which may slightly alter the nucleophilicity of the hydroxyl groups. More significantly, a reagent approaching one hydroxyl group will experience steric clash from the other, potentially lowering reaction rates.
-
trans-isomer: The functional groups are on opposite faces of the ring. This arrangement generally results in less intramolecular steric interference for an incoming reagent at either site.[4][5] Consequently, you may observe different reaction kinetics and selectivity profiles between the two isomers. It is crucial to characterize your starting material's isomeric purity (e.g., via NMR spectroscopy) as it directly influences reproducibility.[6]
Q3: I'm attempting a selective protection of the primary hydroxyl group but am getting a mixture of mono- and di-protected products. How can I improve selectivity?
A3: This is a classic selectivity challenge. While the primary alcohol is kinetically favored due to lower steric hindrance, the secondary alcohol can still react, especially under forcing conditions or with smaller reagents. To enhance selectivity for the primary -OH, you should employ a sterically demanding protecting group, such as tert-butyldimethylsilyl (TBDMS) or tert-butyldiphenylsilyl (TBDPS).[7] These bulky groups can more easily access the primary position while being effectively blocked from the more crowded secondary position.[8] Fine-tuning reaction conditions—such as using lower temperatures and precisely one equivalent of the silylating agent—is also critical.
Q4: My oxidation reaction is sluggish and yields a complex mixture, including over-oxidation and starting material. What's going wrong?
A4: The goal is typically to oxidize the primary alcohol to an aldehyde or the secondary alcohol to a ketone. A sluggish reaction points to steric hindrance. A complex mixture suggests that the conditions are either too harsh, leading to over-oxidation of the primary alcohol to a carboxylic acid, or that the reagent lacks selectivity.[9][10] For selective oxidation of the primary alcohol to the aldehyde, use a mild, anhydrous oxidant like Dess-Martin periodinane (DMP) or a Swern oxidation protocol.[11] To oxidize the secondary alcohol, reagents that show a kinetic preference for secondary over primary alcohols should be considered, though this can be challenging and may require a protect-oxidize-deprotect sequence for guaranteed selectivity.
Part 2: Troubleshooting Guides & Protocols
This section provides structured workflows and detailed protocols for common synthetic transformations where steric hindrance is the primary obstacle.
2.1 Challenge: Selective Mono-Protection of the Primary Hydroxyl Group
-
Common Problem: Low selectivity between the primary and secondary hydroxyl groups, resulting in mixtures of unprotected, mono-protected (1° or 2°), and di-protected species.
-
Core Strategy: Exploit the difference in steric accessibility by using a bulky protecting group under carefully controlled, kinetically-driven conditions.
Sources
- 1. Ab initio study of cyclobutane: molecular structure, ring-puckering potential, and origin of the inversion barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Relative Stability of cis- and trans-Hydrindanones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I) [en.highfine.com]
- 8. Protective Groups [organic-chemistry.org]
- 9. Alcohol Oxidation Mechanisms and Practice Problems - Chemistry Steps [chemistrysteps.com]
- 10. Alcohol oxidation - Wikipedia [en.wikipedia.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Optimizing Reaction Conditions for Selective Functionalization
From the desk of a Senior Application Scientist
Welcome to the Technical Support Center dedicated to the fine art and science of selective functionalization. In the complex world of organic synthesis, particularly within drug discovery and development, achieving precise control over which part of a molecule reacts is paramount. A successful synthesis is not merely about forming bonds but about forming the right bonds, selectively and efficiently.
This guide is structured to address the specific, practical challenges you encounter at the bench. It moves beyond simple protocols to explain the underlying principles governing selectivity. By understanding the "why" behind a reaction's outcome, you can more effectively troubleshoot unexpected results and rationally design optimized conditions.
Frequently Asked Questions (FAQs)
Q1: What are the fundamental types of selectivity I should be concerned with in my reactions?
A1: Selectivity in organic reactions is the control over the formation of a specific product when multiple outcomes are possible. There are three main types:
-
Chemoselectivity: This is the preference for a reagent to react with one functional group over another within the same molecule.[1] For example, reducing a ketone without affecting an ester in the same molecule. The use of protecting groups is a primary strategy to enforce chemoselectivity.[2]
-
Regioselectivity: This refers to the preference for a reaction to occur at a specific position or site on a molecule when multiple positions are available.[1][3] A classic example is the electrophilic substitution of a substituted aromatic ring, where the reaction might favor the ortho, meta, or para position.
-
Stereoselectivity: This is the preference for the formation of a specific stereoisomer.[2] This is further divided into diastereoselectivity (preference for one diastereomer) and enantioselectivity (preference for one enantiomer in a chiral molecule).
Q2: Why is achieving selectivity in C-H functionalization so challenging?
A2: The primary challenge stems from the ubiquity and relative inertness of carbon-hydrogen (C-H) bonds.[4] A complex organic molecule contains numerous C-H bonds that are often electronically and sterically similar.[5] Distinguishing between these bonds to functionalize only one specific site requires highly sophisticated catalyst systems or directing group strategies to overcome the small intrinsic differences in reactivity.[4][5]
Q3: What is an "orthogonal protecting group strategy," and why is it important?
A3: An orthogonal protecting group strategy involves using multiple protecting groups in a single molecule that can be removed under different, specific conditions without affecting the others.[6][7] For instance, an amine might be protected with an Fmoc group (removed by base), while a carboxylic acid is protected as a benzyl ester (removed by hydrogenolysis).[8] This allows for the sequential and controlled manipulation of different functional groups, which is critical for the synthesis of complex molecules like peptides and oligosaccharides.[6][9]
Troubleshooting Guide: Common Selectivity Issues
This section addresses specific experimental problems. Each issue is followed by a series of troubleshooting steps grounded in chemical principles.
Issue 1: Poor Regioselectivity – "My reaction is hitting the wrong position."
You're attempting to functionalize a specific site (e.g., the C2 position of a heterocycle), but you're getting a mixture of isomers (e.g., C2 and C3).[10]
Troubleshooting Steps:
-
Re-evaluate Steric and Electronic Factors: The inherent electronics and sterics of your substrate are the primary drivers of regioselectivity.
-
Causality: Electron-rich positions are favored for electrophilic attack, while sterically accessible positions are favored for reactions involving bulky reagents.[11]
-
Action:
-
Modify the Catalyst/Ligand: The choice of catalyst and ligand is crucial. Bulky ligands can block access to more sterically hindered positions, forcing the reaction to occur at a less hindered site.[12][13] Conversely, certain ligands can alter the electronic properties of the catalyst to favor a specific site.[14] Screen a panel of ligands with varying steric bulk (e.g., phosphine ligands with different cone angles) and electronic properties.
-
Introduce a Directing Group: A directing group is a functional group that coordinates to the catalyst and delivers it to a proximal C-H bond, overriding the substrate's natural reactivity patterns.[14][15] This is one of the most powerful strategies for controlling regioselectivity in C-H functionalization.
-
-
-
Adjust the Reaction Temperature: Temperature can have a significant impact on selectivity.
-
Causality: Often, two different regioisomeric transition states will have different activation energies. Lowering the temperature can increase the energy difference between these pathways, favoring the one with the lower activation energy and thus improving selectivity.[12] Conversely, higher temperatures can sometimes overcome a desired selective pathway, leading to a loss of selectivity.[16][17]
-
Action: Perform a temperature screen. Run the reaction at a series of temperatures (e.g., 0 °C, -20 °C, -78 °C) to find the optimal balance between reaction rate and selectivity.
-
-
Screen Different Solvents: The solvent is not merely a medium but an active participant in the reaction.
-
Causality: Solvents influence reaction outcomes by stabilizing or destabilizing reactants, intermediates, and transition states.[18][19] A polar solvent might stabilize a charged intermediate that leads to one regioisomer, while a nonpolar solvent might favor a different, less polar pathway.[20]
-
Action: Conduct a solvent screen using a range of solvents with different polarities and coordinating abilities (e.g., Toluene, THF, Dioxane, DMF, Acetonitrile).
-
Issue 2: Poor Chemoselectivity – "The wrong functional group is reacting."
You are trying to perform a transformation on one functional group (e.g., an alkene), but another reactive group (e.g., a hydroxyl group) is interfering.
Troubleshooting Steps:
-
Implement a Protecting Group Strategy: This is the most direct way to solve chemoselectivity issues.
-
Causality: A protecting group temporarily masks a reactive functional group, rendering it inert to the reaction conditions.[7] After the desired transformation is complete, the protecting group is removed to reveal the original functionality.[8]
-
Action: Select a suitable protecting group for the interfering functionality. For example, protect a hydroxyl group as a silyl ether (e.g., TBS, TIPS) or an amine as a carbamate (e.g., Boc, Cbz).[6] Ensure the chosen group is stable to the reaction conditions and can be removed without affecting the rest of the molecule (orthogonality).[7][21]
-
-
Choose a More Selective Reagent:
-
Causality: Reagents vary widely in their reactivity. Some are powerful and will react with multiple functional groups, while others are milder and more selective.
-
Action: Research and select a reagent known for its chemoselectivity. For example, for a reduction, sodium borohydride (NaBH₄) is less reactive and more chemoselective than lithium aluminum hydride (LiAlH₄), typically reducing aldehydes and ketones without affecting esters or amides.
-
Issue 3: Low Yield or Reaction Stalls
The reaction is selective, but the conversion to the desired product is unacceptably low.
Troubleshooting Steps:
-
Verify Reagent and Solvent Purity:
-
Causality: Impurities, especially water or oxygen, can quench catalysts, decompose reagents, or initiate side reactions. Many organometallic catalysts are extremely sensitive to air and moisture. Solvents must be rigorously dried and degassed.
-
Action: Use freshly purified or high-purity reagents. Ensure all solvents are anhydrous by distilling from an appropriate drying agent or using a solvent purification system. Perform reactions under an inert atmosphere (Nitrogen or Argon).
-
-
Optimize Reaction Temperature and Time:
-
Causality: Chemical reactions are temperature-dependent.[22] A reaction may be too slow at a lower temperature, while at a higher temperature, the catalyst or product might decompose.[22][23]
-
Action: Monitor the reaction over time at a given temperature to create a kinetic profile. If the reaction stalls, a moderate increase in temperature may be necessary. If decomposition is observed, the temperature should be lowered.[12]
-
-
Re-evaluate Catalyst and Ligand Choice:
-
Causality: The catalyst's activity is paramount. The chosen catalyst/ligand combination may simply not be active enough for your specific substrate.
-
Action: Screen different metal precursors and ligands. Sometimes a switch from a Palladium catalyst to a Nickel or Iridium catalyst, for example, can dramatically change the outcome. Ligand choice can also significantly impact catalyst activity and stability.[13][24]
-
Visualizing Optimization Strategies
Workflow for Troubleshooting Poor Selectivity
This diagram outlines a logical decision-making process when encountering selectivity issues in a functionalization reaction.
Caption: A decision tree for troubleshooting common selectivity problems.
Orthogonal Protecting Group Strategy
This diagram illustrates how different protecting groups on a multifunctional molecule can be selectively removed.
Caption: Orthogonal deprotection of amine, alcohol, and acid groups.
Experimental Protocols
Protocol 1: General Procedure for Reaction Monitoring by Thin-Layer Chromatography (TLC)
Objective: To qualitatively assess the progress of a reaction by separating the starting material(s), product(s), and any byproducts.
Methodology:
-
Prepare the TLC Chamber:
-
Line a developing jar with filter paper.
-
Add a suitable eluent system (solvent mixture) to a depth of ~0.5 cm. The solvent level must be below the origin line on the TLC plate.[25]
-
Cover the jar and allow the atmosphere to saturate with solvent vapor for 5-10 minutes.
-
-
Select an Eluent System:
-
Find a solvent system that provides good separation of your starting material and expected product. A good starting point is a mixture of a nonpolar solvent (e.g., hexanes) and a more polar solvent (e.g., ethyl acetate).
-
The goal is to have the starting material run to an Rf (retention factor) of approximately 0.5.[25]
-
-
Spot the TLC Plate:
-
Using a pencil, gently draw a faint origin line about 1 cm from the bottom of a TLC plate.
-
On the origin line, create three separate spots using a capillary tube:
-
Left Lane: A sample of your pure starting material (co-spot).
-
Middle Lane: The reaction mixture. To sample, withdraw a tiny aliquot (a drop) from the reaction pot with a glass capillary and dilute it in a small vial with a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Right Lane: A co-spot of both the starting material and the reaction mixture. This helps to confirm the identity of the starting material spot in the reaction lane.
-
-
-
Develop and Visualize the Plate:
-
Place the spotted TLC plate into the prepared chamber and cover it.
-
Allow the solvent front to rise up the plate until it is about 1 cm from the top.[25]
-
Remove the plate and immediately mark the solvent front with a pencil.
-
Visualize the spots. This is typically done under a UV lamp. Circle any visible spots with a pencil. If compounds are not UV-active, use a chemical stain (e.g., potassium permanganate, iodine).
-
Interpretation: As the reaction progresses, the spot corresponding to the starting material should diminish in intensity, while a new spot corresponding to the product should appear and intensify.[25] This provides a real-time assessment of the reaction's progress.[26][27]
-
Reference Tables
Table 1: Properties of Common Organic Solvents
This table provides a quick reference for selecting solvents based on their physical properties, which directly influence reaction selectivity and rate.[18]
| Solvent | Dielectric Constant (ε) | Boiling Point (°C) | Character | Typical Use Cases |
| Hexanes | 1.9 | 69 | Nonpolar | Organometallic reactions, extractions[18] |
| Toluene | 2.4 | 111 | Nonpolar | Reactions requiring higher temperatures[18] |
| Dichloromethane (DCM) | 9.1 | 40 | Polar Aprotic | General purpose, extractions |
| Tetrahydrofuran (THF) | 7.5 | 66 | Polar Aprotic, Coordinating | Grignard reactions, organometallics |
| Acetonitrile (MeCN) | 37.5 | 82 | Polar Aprotic | Nucleophilic substitutions, HPLC |
| Dimethylformamide (DMF) | 36.7 | 153 | Polar Aprotic | SN2 reactions, peptide coupling[18] |
| Dimethyl Sulfoxide (DMSO) | 46.7 | 189 | Polar Aprotic | SN2 reactions, oxidations[18] |
| Ethanol | 24.5 | 78 | Polar Protic | Reductions, solvolysis |
| Water | 80.1 | 100 | Polar Protic | SN1 reactions, certain enzymatic reactions |
Table 2: Common Orthogonal Protecting Groups for Amines
This table summarizes key protecting groups for amines, highlighting their orthogonal deprotection conditions, which is fundamental for chemoselective synthesis.[21]
| Protecting Group | Abbreviation | Protection Reagent | Deprotection Conditions |
| tert-Butoxycarbonyl | Boc | Boc₂O | Strong Acid (e.g., TFA) |
| Fluorenylmethyloxycarbonyl | Fmoc | Fmoc-OSu | Base (e.g., Piperidine) |
| Carboxybenzyl | Cbz (or Z) | Cbz-Cl | Hydrogenolysis (H₂, Pd/C) |
| Allyloxycarbonyl | Alloc | Alloc-Cl | Pd(0) Catalysis |
| 2,2,2-Trichloroethoxycarbonyl | Troc | Troc-Cl | Reduction (e.g., Zn, AcOH) |
References
- Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research, 16(4), 131. [Link]
- ChemTalk. (n.d.). A Deep Dive into Common Organic Solvents. ChemTalk. [Link]
- Crabtree, R. H. (2010). Introduction to Selective Functionalization of C−H Bonds. Chemical Reviews, 110(2), 575. [Link]
- Flores, R. A., et al. (2025). Effect of Temperature Gradients on the Selectivity of the Electrocatalytic CO2 Reduction Reaction.
- Organic Chemistry Portal. (n.d.). Protective Groups. Organic Chemistry Portal. [Link]
- Aguayo-Villarreal, I. A., et al. (n.d.). Temperature effect on product selectivity.
- Fiveable. (n.d.). Solvent Effects Definition. Fiveable Organic Chemistry Key Term. [Link]
- Folić, M., et al. (2025). Solvents in organic synthesis: Replacement and multi-step reaction systems.
- Muchendu, M. (2024). Impact of Temperature on Reaction Rate in Catalytic Reactions.
- Vantourout, J. C., et al. (n.d.). Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes.
- University of Bristol. (n.d.). VI Protecting Groups and Orthogonal Protection Strategies. University of Bristol School of Chemistry. [Link]
- Waters Corporation. (n.d.). Importance of Selectivity for Reaction Monitoring.
- Dell'Amico, L., et al. (2022). Selective Production of Hydrogen and Lactate from Glycerol Dehydrogenation Catalyzed by a Ruthenium PN3P Pincer Complex. MDPI. [Link]
- Juaristi, E., & Tlenkopatchev, M. A. (2022). Solvation Effects in Organic Chemistry.
- Al-Obaidi, A. M. J., & Al-Khafaji, Y. F. H. (2022). Solvent Role in Organic Chemistry in Comparison with Organic Synthesis under Solvent-Free Condition (Green Chemistry). Al-Rafidain Journal of Medical Sciences. [Link]
- Waters Corporation. (2014). Importance of Selectivity for Reaction Monitoring.
- Wikipedia. (n.d.). Protecting group. Wikipedia. [Link]
- Cooperative Organic Chemistry Student Laboratory Manual. (n.d.). Monitoring a Reaction.
- Rougeot, C., et al. (2017). Automated reaction progress monitoring of heterogeneous reactions: crystallization-induced stereoselectivity in amine-catalyzed aldol reactions. RSC Publishing. [Link]
- ResearchGate. (n.d.). Issues for the selective functionalization of alkanes.
- Quora. (2017). How to monitor a chemical reaction. Quora. [Link]
- Chen, D. Y.-K., et al. (2009).
- Weizmann Institute of Science. (n.d.). Organic Synthesis | FAQs. Weizmann Institute of Science. [Link]
- YouTube. (2024).
- ACS Fall 2025. (2025).
- YouTube. (2024).
- YouTube. (2023). Organic Chemistry Selectivity Made Easy: Tips and Tricks/Controlling the Chemistry. YouTube. [Link]
- Royal Society of Chemistry. (2025).
- Purechemistry. (2023). Regioselectivity and chemoselectivity of aliphatic addition reactions. Purechemistry. [Link]
- Delhaye, L. J., et al. (2007). Removal of Reaction Solvent by Extractive Workup: Survey of Water and Solvent Co-extraction in Various Systems. Organic Process Research & Development. [Link]
- Study.com. (n.d.). Regioselectivity vs. Stereoselectivity vs. Chemoselectivity. Study.com. [Link]
- Marek, I. (n.d.). Selective Functionalization of Unsaturated Hydrocarbons. Technion - Israel Institute of Technology. [Link]
- Kim, E., et al. (2022).
- Gore, A. Y., et al. (2025). Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. The Journal of Organic Chemistry. [Link]
- University of Rochester. (n.d.). Tips & Tricks: (How to Improve) Yield. University of Rochester Department of Chemistry. [Link]
- Synthesis Spotlight. (n.d.). Frequently Asked Questions (FAQs). Synthesis Spotlight. [Link]
- Wang, K., et al. (2025).
- ResearchGate. (n.d.). 717 questions with answers in ORGANIC SYNTHESIS.
Sources
- 1. Regioselectivity vs. Stereoselectivity vs. Chemoselectivity - Lesson | Study.com [study.com]
- 2. m.youtube.com [m.youtube.com]
- 3. purechemistry.org [purechemistry.org]
- 4. Selective Functionalization of Unsaturated Hydrocarbons - Ilan Marek : Ilan Marek [ilanmarek.technion.ac.il]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. jocpr.com [jocpr.com]
- 7. Protective Groups [organic-chemistry.org]
- 8. Protecting group - Wikipedia [en.wikipedia.org]
- 9. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. youtube.com [youtube.com]
- 16. The Effect of Temperature Change [faculty.washington.edu]
- 17. researchgate.net [researchgate.net]
- 18. A Deep Dive into Common Organic Solvents | ChemTalk [chemistrytalk.org]
- 19. ajms.iq [ajms.iq]
- 20. fiveable.me [fiveable.me]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. researchgate.net [researchgate.net]
- 23. mdpi.com [mdpi.com]
- 24. Investigating the effects of ligand functionalization on the synthesis and activity of single atom Pd catalysts - American Chemical Society [acs.digitellinc.com]
- 25. Monitoring a Reaction – Cooperative Organic Chemistry Student Laboratory Manual [openbooks.lib.msu.edu]
- 26. waters.com [waters.com]
- 27. lcms.cz [lcms.cz]
Technical Support Center: Troubleshooting Low Yields in 3-(Hydroxymethyl)cyclobutanol Reactions
Welcome to the technical support center for the synthesis of 3-(hydroxymethyl)cyclobutanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this valuable cyclobutane scaffold. By understanding the underlying chemical principles and potential pitfalls, you can effectively troubleshoot and optimize your reaction yields.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
Section 1: Issues Related to Starting Materials and Reagents
Question 1: My Dieckmann condensation to form the cyclobutane ring is sluggish and gives a low yield of the desired β-keto ester precursor. What are the likely causes?
Low yields in a Dieckmann condensation are often traced back to issues with the base, solvent, or the diester starting material. The Dieckmann condensation is an intramolecular Claisen condensation that requires a strong, non-nucleophilic base to deprotonate the α-carbon of one of the ester groups, initiating cyclization.[1][2][3][4]
Common Causes and Solutions:
-
Inactive Base: The alkoxide or hydride base is susceptible to degradation by moisture. Ensure your sodium ethoxide, sodium hydride, or other base is fresh and has been stored under anhydrous conditions.
-
Incorrect Stoichiometry of Base: A full equivalent of base is required to drive the reaction to completion by deprotonating the resulting β-keto ester. Using catalytic amounts of base will result in a low yield.
-
Presence of Water or Protic Solvents: Water will quench the enolate intermediate and hydrolyze the ester starting material. Ensure all glassware is oven-dried and solvents are anhydrous.
-
Steric Hindrance: If your diester is heavily substituted, the intramolecular cyclization may be sterically hindered. In such cases, exploring alternative cyclization strategies might be necessary.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low-yielding Dieckmann condensations.
Section 2: Challenges During the Reduction Step
Question 2: The reduction of my cyclobutane-1,3-dicarboxylic acid derivative to this compound is resulting in a mixture of products and a low yield of the desired diol. How can I improve the selectivity?
The reduction of a dicarboxylic acid or its ester to the corresponding diol requires a powerful reducing agent. However, the high reactivity of these reagents can lead to side reactions if not properly controlled. The choice of reducing agent and reaction conditions is critical for achieving a high yield of this compound.
Key Considerations for Reduction:
-
Choice of Reducing Agent:
-
Lithium aluminum hydride (LiAlH₄): Highly reactive and capable of reducing both carboxylic acids and esters. However, it can also reduce other functional groups and requires careful handling.
-
Borane (BH₃): More selective for carboxylic acids over esters, which can be advantageous depending on your starting material. It is often used as a complex with THF (BH₃·THF).
-
Sodium borohydride (NaBH₄): Generally not strong enough to reduce carboxylic acids but can reduce esters, especially with the addition of a Lewis acid or in alcoholic solvents at elevated temperatures. It has been shown to be effective in the diastereoselective reduction of certain cyclobutylidene derivatives.[5]
-
-
Over-reduction: While the desired product is a diol, extremely harsh conditions or a large excess of the reducing agent could potentially lead to cleavage of the cyclobutane ring, although this is less common.
-
Incomplete Reduction: Insufficient reducing agent or low reaction temperatures can lead to the formation of intermediate products like hydroxy acids or hydroxy esters.
-
Diastereoselectivity: The reduction of a substituted cyclobutane precursor can lead to the formation of cis and trans diastereomers of this compound. The stereochemical outcome can be influenced by the reducing agent and the substrate.[5][6]
| Reducing Agent | Substrate Compatibility | Common Issues |
| LiAlH₄ | Carboxylic Acids, Esters | Highly reactive, requires strict anhydrous conditions, potential for over-reduction. |
| BH₃·THF | Selective for Carboxylic Acids | Can be sensitive to air and moisture. |
| NaBH₄ | Esters (often requires activation) | May not be reactive enough for all substrates, can have issues with diastereoselectivity.[5] |
Experimental Protocol: Optimized Reduction of Diethyl cyclobutane-1,3-dicarboxylate with LiAlH₄
-
Set up an oven-dried, three-necked flask equipped with a dropping funnel, a reflux condenser, and a nitrogen inlet.
-
Suspend a calculated amount of LiAlH₄ (typically 2-3 equivalents per ester group) in anhydrous THF under a nitrogen atmosphere.
-
Cool the suspension to 0 °C in an ice bath.
-
Dissolve the diethyl cyclobutane-1,3-dicarboxylate in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and then gently reflux for 2-4 hours, monitoring the reaction by TLC.
-
Cool the reaction mixture back to 0 °C and carefully quench the excess LiAlH₄ by the sequential, dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).
-
Filter the resulting aluminum salts and wash thoroughly with THF or ethyl acetate.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
Section 3: Product Isolation and Purification Hurdles
Question 3: I am having difficulty purifying this compound. It seems to be very water-soluble, and I am losing a significant amount of product during the aqueous workup. What is a better way to isolate it?
The two hydroxyl groups in this compound make it quite polar and water-soluble, which can indeed complicate extraction from aqueous solutions.
Strategies for Efficient Isolation:
-
Continuous Liquid-Liquid Extraction: For highly water-soluble products, a continuous liquid-liquid extractor is often more efficient than multiple manual extractions.[7] This apparatus continuously extracts the aqueous layer with an immiscible organic solvent over an extended period, allowing for a more complete recovery of the product.
-
Salting Out: Before extraction, saturate the aqueous layer with a salt such as sodium chloride or potassium carbonate. This decreases the solubility of the organic product in the aqueous phase, driving it into the organic layer during extraction.
-
Solvent Selection: Use a more polar organic solvent for extraction, such as ethyl acetate or even a mixture of THF and dichloromethane, which can better solvate the diol.
-
Azeotropic Distillation: If the product is contaminated with water, azeotropic distillation with a solvent like toluene can be used to remove the water.
Purification Techniques:
-
Distillation under Reduced Pressure: this compound is a liquid with a relatively high boiling point.[8][9] Purification by distillation should be performed under high vacuum to prevent thermal decomposition.
-
Flash Column Chromatography: If distillation is not effective or if there are impurities with similar boiling points, flash column chromatography on silica gel can be employed. A polar eluent system, such as a gradient of methanol in dichloromethane or ethyl acetate, is typically required.
Section 4: Unforeseen Side Reactions
Question 4: My reaction is producing a significant amount of a side product that I suspect is an epoxide or a rearranged product. What could be causing this?
The formation of side products such as epoxides or products from semipinacol rearrangements can occur under certain conditions, particularly in syntheses starting from epihalohydrins or epoxy alcohols.[10]
Potential Side Reactions and Their Prevention:
-
Epoxide Formation: In reactions involving halohydrin intermediates, intramolecular cyclization can lead to the formation of an epoxide side product. This is often favored by basic conditions.
-
Semipinacol Rearrangement: Carbocation intermediates, which can form under acidic conditions or during reactions involving Lewis acids, can undergo rearrangement of the cyclobutane ring.
-
Influence of Additives: In some syntheses, the choice of Lewis acid or other additives can significantly impact the product distribution. For instance, in the synthesis of 3-borylated cyclobutanols, Zn(CN)₂ was found to be particularly effective in minimizing side reactions.[10]
Caption: Potential side reaction pathways in the synthesis of this compound.
To mitigate these side reactions, carefully control the pH of your reaction mixture and screen different Lewis acid catalysts if applicable. Analyzing the reaction at intermediate stages by techniques like ¹H NMR or GC-MS can help identify the formation of these undesired products early on.
References
- Diastereoselective Synthesis of a cis-1,3-Disubstituted Cyclobutane Carboxylic Acid Scaffold for TAK-828F, a Potent Retinoic Acid Receptor-Related Orphan Receptor (ROR)-γt Inverse Agonist.
- Enantioselective Cleavage of Cyclobutanols Through Ir‐Catalyzed C−C Bond Activation: Mechanistic and Synthetic Aspects. NIH.
- Synthesis of 3-borylated cyclobutanols from epihalohydrins or epoxy alcohol deriv
- Dieckmann Condens
- The Dieckmann Condens
- This compound | 1245647-03-3. Sigma-Aldrich.
- Dieckmann condens
- This compound | 1245647-03-3. Sigma-Aldrich.
- Synthesis of 3-Borylated Cyclobutanols from Epihalohydrins or Epoxy Alcohol Deriv
- Dieckmann Condens
- cyclobutene. Organic Syntheses Procedure.
- Claisen Condensation and Dieckmann Condens
Sources
- 1. synarchive.com [synarchive.com]
- 2. Dieckmann condensation - Wikipedia [en.wikipedia.org]
- 3. Dieckmann Condensation [organic-chemistry.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Enantioselective Cleavage of Cyclobutanols Through Ir‐Catalyzed C−C Bond Activation: Mechanistic and Synthetic Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. This compound | 1245647-03-3 [sigmaaldrich.com]
- 9. This compound | 1245647-03-3 [sigmaaldrich.com]
- 10. Synthesis of 3-borylated cyclobutanols from epihalohydrins or epoxy alcohol derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Selective Oxidation of 3-(Hydroxymethyl)cyclobutanol
Welcome to the technical support center for synthetic challenges involving 3-(hydroxymethyl)cyclobutanol. This guide is designed for researchers, chemists, and drug development professionals who are navigating the nuanced task of selectively oxidizing this symmetrical 1,3-diol. Over-oxidation to the dicarboxylic acid is a common and frustrating side reaction. This resource provides in-depth, experience-based answers to common issues, ensuring your synthesis proceeds with high yield and selectivity.
Frequently Asked Questions & Troubleshooting Guide
Q1: My oxidation of this compound is producing a significant amount of the dicarboxylic acid byproduct. Why is this happening and how can I prevent it?
A1: Understanding and Preventing Over-oxidation
The formation of 3-(carboxymethyl)cyclobutane-1-carboxylic acid is a classic sign of over-oxidation. This occurs when the oxidizing agent is too harsh or reaction conditions are not sufficiently controlled. The initial oxidation of a primary alcohol yields an aldehyde. In the presence of water and a strong oxidant, this aldehyde forms a hydrate intermediate (a geminal diol), which is then rapidly oxidized again to the carboxylic acid. Since this compound has two primary alcohols, this process can happen at both ends of the molecule.
Causality:
-
Strong Oxidants: Reagents like potassium permanganate (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid) are powerful and will typically oxidize primary alcohols all the way to carboxylic acids.[1][2]
-
Reaction Conditions: High temperatures, prolonged reaction times, and incorrect pH can all promote the formation of the hydrate intermediate and subsequent over-oxidation.
Solutions to Prevent Over-oxidation:
The key is to use a mild, selective oxidizing agent that is known to halt the oxidation at the aldehyde stage.[3][4] This allows for the intramolecular cyclization to the desired lactone (3-oxabicyclo[3.2.0]heptan-2-one) to occur before a second oxidation can take place on the other alcohol group.
-
Dess-Martin Periodinane (DMP): This is a highly selective and mild reagent for oxidizing primary alcohols to aldehydes under neutral pH and at room temperature.[5][6][7] Its high chemoselectivity means it won't affect many other sensitive functional groups.[6][7]
-
Swern Oxidation: This method uses dimethyl sulfoxide (DMSO) activated by oxalyl chloride at very low temperatures (typically -78 °C), followed by the addition of a hindered base like triethylamine.[1][8][9] The low temperature is critical for preventing side reactions.
-
TEMPO-based Systems: (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO) is a stable radical that acts as a catalyst in conjunction with a stoichiometric co-oxidant like sodium hypochlorite (bleach) or bis(acetoxy)iodobenzene (BAIB).[10][11] These systems are highly effective for converting diols to lactones.[10][12][13]
Q2: What is the most reliable method for converting this compound to its corresponding lactone with high yield?
A2: Recommended Protocol using TEMPO-catalyzed Oxidation
For a reliable and scalable synthesis of 3-oxabicyclo[3.2.0]heptan-2-one, a TEMPO-catalyzed oxidation using a co-oxidant is often the preferred industrial and academic choice. This method is efficient and operates under mild conditions. The mechanism involves the oxidation of TEMPO to the active oxoammonium salt, which then oxidizes the alcohol.[12][14]
Experimental Protocol: TEMPO/BAIB Oxidation of a 1,5-Diol Analog
The following protocol is adapted from a procedure for the highly chemoselective oxidation of 1,5-diols to δ-lactones, which is directly applicable to the cyclization of this compound.[10]
Materials:
-
This compound
-
TEMPO (catalyst)
-
Bis(acetoxy)iodobenzene (BAIB) (co-oxidant)
-
Dichloromethane (DCM) (solvent)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in dichloromethane (approx. 0.1 M solution).
-
Reagent Addition: Add TEMPO (0.1 eq) to the solution, followed by the portion-wise addition of BAIB (2.5 eq) over 15-20 minutes. The reaction is often mildly exothermic.
-
Reaction Monitoring: Stir the reaction vigorously at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-4 hours).
-
Quenching: Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate to consume any excess oxidant. Then, add saturated aqueous sodium bicarbonate to neutralize the acetic acid byproduct.
-
Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with dichloromethane.
-
Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude lactone can then be purified by flash column chromatography on silica gel.
Visualizing the Reaction Pathways
The choice of oxidant is critical in directing the reaction toward the desired lactone or the undesired dicarboxylic acid.
Caption: Reaction pathways for this compound oxidation.
Q3: I'm using a mild oxidant, but the reaction is sluggish or incomplete. What could be the issue?
A3: Troubleshooting Incomplete Reactions
Several factors can lead to an incomplete or slow reaction, even with the correct choice of oxidant.
Troubleshooting Checklist:
-
Reagent Quality:
-
DMP: Dess-Martin Periodinane can decompose if not stored properly under anhydrous conditions. Ensure you are using a fresh, high-quality batch. The rate of DMP oxidation can sometimes be accelerated by the addition of a small amount of water.
-
Swern Reagents: Oxalyl chloride and DMSO must be anhydrous. The reaction is highly sensitive to moisture.
-
TEMPO: Ensure the TEMPO catalyst has not degraded and the co-oxidant (e.g., bleach) has not expired. Commercial bleach solutions can lose their potency over time.
-
-
Temperature Control (especially for Swern Oxidation): The Swern oxidation must be carried out at very low temperatures (-78 °C, typically a dry ice/acetone bath) to form the reactive intermediate and prevent decomposition.[1][8] Allowing the reaction to warm prematurely will halt the desired transformation.
-
Stoichiometry: Ensure the correct molar equivalents of the oxidant are used. For DMP, typically 1.1 to 1.5 equivalents per alcohol group are sufficient.[15] For a diol-to-lactone conversion, you may need more than 2 equivalents.
-
Solvent Purity: Use dry, reaction-appropriate solvents. Chlorinated solvents like dichloromethane are common for DMP and TEMPO oxidations.[5][10]
Caption: Troubleshooting guide for incomplete oxidation reactions.
Q4: Can I protect one of the hydroxyl groups to prevent oxidation on both sides?
A4: The Role of Protecting Groups
Yes, a protection strategy is a valid, albeit longer, synthetic route. By protecting one of the two primary alcohols, you can force the selective oxidation of the remaining alcohol.
Workflow:
-
Mono-protection: React this compound with a bulky protecting group (e.g., tert-butyldimethylsilyl chloride, TBDMSCl) under conditions that favor mono-protection. This is often a statistical mixture, requiring careful purification.
-
Oxidation: Oxidize the remaining free alcohol to the aldehyde using a mild reagent like DMP or a Swern oxidation.
-
Deprotection: Remove the protecting group (e.g., using a fluoride source like TBAF for a silyl ether).
-
Cyclization: The resulting hydroxyaldehyde will spontaneously cyclize to form the hemiacetal, which can then be oxidized in a second step to the desired lactone.
While effective, this multi-step process is less atom-economical than a direct, selective oxidative lactonization of the diol. For large-scale synthesis, optimizing the direct conversion is usually more efficient. 1,3-diols can be protected as cyclic acetal compounds, which are stable under basic and reductive conditions but can be cleaved by acids.[16][17]
Comparison of Recommended Oxidation Methods
| Method | Reagents | Temperature | Pros | Cons |
| Dess-Martin (DMP) | Dess-Martin Periodinane | Room Temp. | Very mild, neutral pH, high yields, simple work-up.[5][6][15] | Reagent is expensive and potentially explosive on a large scale.[6][15] |
| Swern Oxidation | DMSO, Oxalyl Chloride, Triethylamine | -78 °C | Excellent for sensitive substrates, stops cleanly at the aldehyde.[1][3] | Requires cryogenic temperatures; produces foul-smelling dimethyl sulfide byproduct.[8][9] |
| TEMPO/Bleach | TEMPO (cat.), NaOCl, KBr | 0 °C to RT | Inexpensive reagents, highly efficient for lactonization.[11][18] | Requires careful pH control; risk of chlorination on sensitive substrates.[11][18] |
| TEMPO/BAIB | TEMPO (cat.), PhI(OAc)₂ (BAIB) | Room Temp. | High chemoselectivity, avoids bleach, excellent for complex molecules.[10] | BAIB is more expensive than bleach. |
References
- Dess, D. B., & Martin, J. C. (1983). Readily accessible 12-I-5 oxidant for the conversion of primary and secondary alcohols to aldehydes and ketones. J. Org. Chem., 48(22), 4155–4156. [Link]
- Wikipedia. (n.d.). Dess–Martin periodinane. [Link]
- Chemistry Steps. (n.d.).
- Organic Synthesis. (n.d.). Alcohol to Aldehyde/Ketone using Dess-Martin Periodinane (DMP). [Link]
- Chemistry Steps. (n.d.). Dess–Martin periodinane (DMP)
- The Organic Chemistry Tutor. (2020, October 31).
- Master Organic Chemistry. (n.d.). Swern Oxidation of Alcohols To Aldehydes and Ketones. [Link]
- The Organic Chemistry Tutor. (2021, October 31).
- Chemistry Hall. (2021, March 31).
- Reddit. (2024, February 16).
- Diaz-Rodriguez, A., et al. (2012). From Diols to Lactones under Aerobic Conditions Using a Laccase/TEMPO Catalytic System in Aqueous Medium.
- Chem-Station. (2014, April 30). Protection of 1,2-/1,3-Diols. [Link]
- Hansen, T. M., et al. (2003). Highly chemoselective oxidation of 1,5-diols to δ-lactones with TEMPO/BAIB. Tetrahedron Letters, 44(1), 57-59. [Link]
- Organic Chemistry Portal. (n.d.). 1,3-Dioxanes, 1,3-Dioxolanes. [Link]
- Organic Chemistry Portal. (n.d.).
- Organic Chemistry Portal. (n.d.). Lactone synthesis. [Link]
- Google Patents. (n.d.). EP3521279A1 - Methods for protecting and deprotecting a diol group.
- Biswas, T. (2020, February 6). TEMPO (a stable organic radical) catalyzed oxidation of alcohol [Video]. YouTube. [Link]
- Chemistry Steps. (n.d.).
- ResearchGate. (n.d.). Oxidation of cyclobutanol to cyclobutanone [Image]. [Link]
- Royal Society of Chemistry. (2024).
- Organic Chemistry Portal. (n.d.).
- MDPI. (n.d.). A Novel PCC-Catalyzed Process Involving the Oxidative Cleavage of an α-Bromomethyl-tetrahydrofuran Bond. [Link]
- ResearchGate. (n.d.).
- National Institutes of Health. (2022, November 30). Overcoming the low reactivity of biobased, secondary diols in polyester synthesis. [Link]
- Leslie, J. M. (2020, May 6).
- ACS Publications. (n.d.). Oxidative cleavage of 1,2-diols to carboxylic acids by hydrogen peroxide. The Journal of Organic Chemistry. [Link]
Sources
- 1. The Swern Oxidation: Mechanism and Features - Chemistry Hall [chemistryhall.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Swern Oxidation Mechanism - Chemistry Steps [chemistrysteps.com]
- 4. Dess–Martin periodinane (DMP) oxidation - Chemistry Steps [chemistrysteps.com]
- 5. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]
- 6. Dess–Martin periodinane - Wikipedia [en.wikipedia.org]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. youtube.com [youtube.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. researchgate.net [researchgate.net]
- 11. beckassets.blob.core.windows.net [beckassets.blob.core.windows.net]
- 12. researchgate.net [researchgate.net]
- 13. Lactone synthesis [organic-chemistry.org]
- 14. m.youtube.com [m.youtube.com]
- 15. organic-synthesis.com [organic-synthesis.com]
- 16. Protection of 1,2-/1,3-Diols | Chem-Station Int. Ed. [en.chem-station.com]
- 17. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]
- 18. reddit.com [reddit.com]
Technical Support Center: Deprotection of 3-(Hydroxymethyl)cyclobutanol Derivatives
Welcome to the technical support center for synthetic challenges involving 3-(hydroxymethyl)cyclobutanol derivatives. This guide is designed for researchers, chemists, and drug development professionals who are navigating the critical step of removing protecting groups from these valuable scaffolds. The unique 1,3-diol arrangement and the inherent strain of the cyclobutane ring can present specific challenges not encountered with simpler acyclic or six-membered ring systems.
This document provides in-depth, field-tested insights in a direct question-and-answer format, focusing on the "why" behind experimental choices to empower you to troubleshoot and optimize your synthetic routes effectively.
Frequently Asked Questions (FAQs)
Q1: Why is the choice of protecting group strategy so critical for this compound?
The this compound core contains two distinct hydroxyl groups: a primary (-CH₂OH) and a secondary (-CHOH). Their differential reactivity and steric environment are key considerations.
-
Selective Protection: Often, the goal is to react one alcohol while the other is masked. The primary alcohol is less sterically hindered, allowing for the use of bulky protecting groups like tert-butyldiphenylsilyl (TBDPS) to achieve high selectivity.[1]
-
Simultaneous Protection: If both alcohols need to be masked, a cyclic acetal (e.g., an acetonide or benzylidene acetal) can be formed across the 1,3-diol system.[2][3][4]
-
Orthogonal Deprotection: In a multi-step synthesis, you may have several protecting groups. An "orthogonal set" allows for the removal of one type of group without affecting others.[5] For example, a silyl ether can be removed with fluoride ions, while a benzyl ether on another part of the molecule remains intact.[6]
Q2: Which are the most common protecting groups for this class of compounds and what are their primary deprotection methods?
The selection is typically guided by the required stability and the conditions for removal.
| Protecting Group Class | Common Examples | Typical Deprotection Reagents & Conditions | Stability Profile |
| Silyl Ethers | TMS, TES, TBS (TBDMS), TIPS, TBDPS | Fluoride Sources: TBAF in THF; HF•Pyridine.[1][7][8] Acidic Conditions: Acetic acid, HCl, or PPTS in an alcohol solvent.[8] | Stable to basic conditions, oxidation, and organometallic reagents.[1] Lability to acid/fluoride is tunable by steric bulk (TMS < TES < TBS < TIPS < TBDPS). |
| Benzyl Ethers | Benzyl (Bn), p-Methoxybenzyl (PMB) | Hydrogenolysis: H₂, Pd/C in EtOH or EtOAc.[9][10] Oxidative (PMB only): DDQ or CAN.[11] Lewis Acids: BBr₃ (for stubborn cases).[12] | Very robust. Stable to most acidic/basic conditions, and many oxidizing/reducing agents. Not compatible with reactions involving catalytic hydrogenation (e.g., C=C bond reduction).[6] |
| Cyclic Acetals | Acetonide (from acetone), Benzylidene (from benzaldehyde) | Acidic Hydrolysis: Aqueous HCl, p-TsOH in MeOH, or ZrCl₄.[4][13][14] | Stable to basic, reductive, and nucleophilic conditions.[2][4] Highly sensitive to acid.[4] |
Troubleshooting Guide: Silyl Ether Deprotection
Silyl ethers are the most common choice for protecting alcohols due to their ease of installation and versatile removal conditions.[1] However, issues can arise.
Q3: My TBS deprotection with TBAF is sluggish or incomplete. What's going wrong?
This is a common issue that can often be traced back to reagent quality or reaction conditions.
Possible Cause 1: Reagent Quality Tetrabutylammonium fluoride (TBAF) is highly hygroscopic. The presence of water can significantly impact its efficacy. Commercial solutions in THF are convenient but can degrade over time.
Suggested Solutions:
-
Use Fresh Reagent: Purchase a new bottle of TBAF solution or use TBAF from a freshly opened bottle.
-
Dry the Reagent: For critical applications, you can use anhydrous TBAF, though it is more difficult to handle. Alternatively, adding activated molecular sieves to the commercial THF solution can help remove excess water.
Possible Cause 2: Steric Hindrance The secondary alcohol on the cyclobutane ring is more sterically encumbered than a typical acyclic secondary alcohol. This can slow down the SN2-like attack of the fluoride ion on the silicon atom.[6][7]
Suggested Solutions:
-
Increase Temperature: Gently warming the reaction to 40-50 °C can often accelerate the reaction without causing significant side products. Monitor by TLC.
-
Increase Reagent Equivalents: Instead of the typical 1.1-1.5 equivalents, try increasing to 2-3 equivalents of TBAF.
-
Switch Reagents: HF•Pyridine in THF or acetonitrile can be more effective for hindered silyl ethers. Use with caution in a fume hood and with appropriate personal protective equipment, as HF is highly corrosive.
Q4: I am trying to selectively deprotect a primary TBS ether in the presence of a secondary TBDPS ether, but I'm getting a mixture of products. How can I improve selectivity?
Achieving selectivity relies on exploiting the different steric and electronic properties of the silyl groups. While TBS is less bulky than TBDPS, the conditions for removing it can sometimes be harsh enough to slowly cleave the more robust group.
Core Principle: The rate of cleavage for silyl ethers generally follows the order of steric bulk: TMS > TES > TBS > TIPS > TBDPS.
Suggested Protocol for Selective TBS Removal: A milder, buffered acidic condition is often more selective than fluoride-based methods for this transformation.
-
Reagent Preparation: Prepare a solution of 10:1:1 Acetic Acid:THF:Water.
-
Reaction Setup: Dissolve your protected diol in the prepared solvent system.
-
Monitoring: Stir at room temperature and monitor the reaction progress closely every 30-60 minutes using TLC.
-
Workup: Once the primary TBS group is gone (as indicated by TLC), quench the reaction by pouring it into a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent (e.g., ethyl acetate), dry, and concentrate.
Causality: The less hindered primary TBS ether will hydrolyze under these mild acidic conditions much faster than the bulky secondary TBDPS ether. The key is to stop the reaction as soon as the desired product is formed to prevent over-reaction.
Troubleshooting Guide: Benzyl Ether Deprotection
Benzyl ethers are valued for their robustness, but their removal by catalytic hydrogenolysis can be problematic if other reducible functional groups are present or if the catalyst is poisoned.[10][15]
Q5: My hydrogenolysis reaction to remove a benzyl group has stalled. The catalyst looks black and active, but there's no more hydrogen uptake.
This is a classic sign of catalyst poisoning or deactivation.
Possible Cause 1: Catalyst Poisoning Trace impurities, particularly sulfur- or nitrogen-containing functional groups (e.g., thiols, thioethers, some heterocycles), can irreversibly bind to the palladium surface and poison the catalyst.[12]
Suggested Solutions:
-
Increase Catalyst Loading: The simplest approach is to add more catalyst. Sometimes this is enough to overcome trace impurities.
-
Filter and Add Fresh Catalyst: Filter the reaction mixture through a pad of Celite® to remove the poisoned catalyst and then add a fresh batch to the filtrate.
-
Change Deprotection Method: If poisoning is severe, hydrogenolysis may not be viable. For substrates containing thiophenes, for example, a Lewis acid like boron tribromide (BBr₃) can be an effective alternative for cleaving the benzyl ether.[12]
Possible Cause 2: Inefficient Agitation Hydrogenolysis is a triphasic reaction (solid catalyst, liquid solution, gaseous hydrogen). Efficient mixing is crucial for the hydrogen gas to dissolve in the solvent and reach the catalyst surface.
Suggested Solutions:
-
Improve Stirring: Ensure vigorous stirring to keep the catalyst suspended.
-
Solvent Choice: Use a solvent in which hydrogen has good solubility, such as ethanol, methanol, or ethyl acetate.[10]
Workflow Diagram: Standard Hydrogenolysis Deprotection
This diagram outlines the standard laboratory procedure for removing a benzyl protecting group.
Caption: Standard workflow for benzyl ether deprotection via catalytic hydrogenolysis.
Troubleshooting Guide: Cyclic Acetal Deprotection
Cyclic acetals are excellent for protecting the 1,3-diol motif in a single step but are highly sensitive to acid.[4]
Q6: My acetonide deprotection with aqueous acid is causing decomposition of my product. How can I achieve a cleaner reaction?
The inherent strain of the cyclobutane ring can make it susceptible to rearrangement or ring-opening under harsh acidic conditions. Milder, more controlled methods are required.
Possible Cause: Acid Strength and Reaction Conditions Strong mineral acids (like 1M HCl) at elevated temperatures can lead to undesired side reactions.
Suggested Solutions:
-
Use a Milder Acid Catalyst: Pyridinium p-toluenesulfonate (PPTS) or catalytic p-toluenesulfonic acid (p-TsOH) in methanol are significantly milder and often sufficient to cleave the acetal without degrading the core structure.[1]
-
Lewis Acid Catalysis: Lewis acids can promote acetal cleavage under non-aqueous or very mild conditions. Zirconium(IV) chloride (ZrCl₄) has been reported as an efficient catalyst for the deprotection of 1,3-dioxolanes.[13]
-
Transacetalization: Deprotection can be performed by acid-catalyzed exchange in acetone.[14] The large excess of acetone drives the equilibrium towards the deprotected diol. A catalytic amount of p-TsOH in acetone at room temperature is often effective.
Decision Tree: Choosing a Deprotection Strategy
This chart helps guide the initial selection of a deprotection method based on the protecting group present and potential sensitivities of the molecule.
Caption: Decision tree for selecting an appropriate deprotection method.
References
- Protection of Alcohols. (2022). Chemistry LibreTexts. [Link]
- Protection of 1,2-/1,3-Diols. (2014).
- Calvani, F., et al. (2005). New Protecting Groups for 1,2-Diols (Boc- and Moc-ethylidene). Cleavage of Acetals with Bases.Organic Letters. [Link]
- Diol.Wikipedia. [Link]
- Benzyl Deprotection of Alcohols. (2021). J&K Scientific LLC. [Link]
- Kocienski, P. J. (1994). Protecting Groups.Thieme. (Note: While a direct link to the full book text is unavailable, its principles are widely cited and fundamental to the field).
- Deprotection of Silyl Ethers.Gelest. [Link]
- Shirini, F., et al. (2003). Selective removal of silyl protecting groups from hydroxyl functions with ammonium chloride in aqueous acetonitrile.Journal of Chemical Research. [Link]
- Benzyl Protection.Common Organic Chemistry. [Link]
- Ashenhurst, J. (2015). Protecting Groups For Alcohols.Master Organic Chemistry. [Link]
- Kim, D., & Park, S. B. (2022). Sustainable Approaches for the Protection and Deprotection of Functional Groups.
- Alcohol Protecting Groups.Organic Chemistry Tutor. [Link]
- Acetonides.Organic Chemistry Portal. [Link]
- 1,3-Dioxanes, 1,3-Dioxolanes.Organic Chemistry Portal. [Link]
- Acetal Protecting Group & Mechanism.Total Synthesis. [Link]
- Protecting Groups.University of California, Irvine. [Link]
- Protecting Groups in Synthesis.KPU Pressbooks. [Link]
- Alcohol Protecting Groups.University of Windsor. [Link]
- Zhang, H., et al. (2007). An Efficient Route to 3-Substituted Cyclobutanone Derivatives.
- Islam, M. S. (2017). Selective protection and deprotection of alcohols and amines.Journal of the Turkish Chemical Society, Section A: Chemistry. [Link]
- Protection and Deprotection.
- Protection and Deprotection of Alcohol in Organic Chemistry. (2023). YouTube. [Link]
- Ruijter, E., et al. (2011). Library Synthesis of Cyclobutanol Derivatives by Hyperbaric [2+2] Cycloaddition Reactions.Radboud Repository. [Link]
- de Meijere, A., & Kozhushkov, S. I. (2000). Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis.Chemical Reviews. [Link]
- Villegas, A. J., et al. (2021). Synthesis of Benzo-Fused Cycloheptanones from Cyclobutanol Derivatives by a C–C Cleavage/Cross-Coupling/Enolate Arylation Sequence.
- Library Synthesis of Cyclobutanol Derivatives by Hyperbaric [2+2] Cycloaddition Reactions. (2011). European Journal of Organic Chemistry. [Link]
- Blair, D. J., et al. (2023).
- 3-(Hydroxymethyl)cyclobutan-1-ol.PubChem. [Link]
- Wang, H., et al. (2021). Enantioselective Cleavage of Cyclobutanols Through Ir‐Catalyzed C−C Bond Activation: Mechanistic and Synthetic Aspects.Chemistry – A European Journal. [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Protection of 1,2-/1,3-Diols | Chem-Station Int. Ed. [en.chem-station.com]
- 3. Diol - Wikipedia [en.wikipedia.org]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 6. uwindsor.ca [uwindsor.ca]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
- 9. jk-sci.com [jk-sci.com]
- 10. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]
- 11. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I) [en.highfine.com]
- 12. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 13. Acetonides [organic-chemistry.org]
- 14. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]
- 15. Sustainable Approaches for the Protection and Deprotection of Functional Groups - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scaling the Synthesis of 3-(Hydroxymethyl)cyclobutanol & Derivatives
Welcome to the technical support center for the synthesis of 3-(hydroxymethyl)cyclobutanol and its common isomer, 1,3-bis(hydroxymethyl)cyclobutane (also known as 1,3-cyclobutanedimethanol). This guide is designed for researchers, chemists, and process development professionals who are transitioning this synthesis from bench-scale to pilot-plant or manufacturing scale. We will address common challenges, provide in-depth troubleshooting, and offer scalable, field-proven protocols.
The synthesis of cyclobutane derivatives is of growing interest in medicinal chemistry, as the cyclobutane scaffold offers a rigid, three-dimensional structure that can serve as a bioisostere for other rings while improving physicochemical properties.[1][2] The diol, in particular, is a versatile building block. The primary synthetic route involves the reduction of a corresponding diester, typically derived from cyclobutane-1,3-dicarboxylic acid. While straightforward on paper, this reduction presents significant scalability challenges related to reagent safety, reaction control, and product purification.
This guide is structured as a series of frequently asked questions (FAQs) and detailed protocols to directly address the issues you are most likely to encounter.
Overall Synthetic Workflow
The typical synthetic pathway from the commercially available dicarboxylic acid to the target diol is a two-step process.
Caption: General two-step synthesis of 1,3-bis(hydroxymethyl)cyclobutane.
Part 1: FAQs - Esterification of Cyclobutane-1,3-dicarboxylic Acid
Question 1: My Fischer esterification is slow and gives low yields. How can I optimize this for a larger scale?
Answer: This is a common issue with Fischer esterifications, which are equilibrium-driven reactions. On a larger scale, inefficient water removal is the primary culprit for slow and incomplete reactions.
Causality & Solution: Le Chatelier's principle dictates that the removal of a product (water) will drive the equilibrium towards the formation of the ester. While a simple reflux setup might suffice for small batches, scaling up requires more efficient water removal.
-
Recommended Method: Use a Dean-Stark apparatus with a suitable solvent that forms an azeotrope with water (e.g., toluene or cyclohexane). Even if ethanol is your reactant, adding a co-solvent like toluene ensures efficient azeotropic removal of water.
-
Catalyst Choice: Sulfuric acid is a common and effective catalyst. For a 1 mole scale of dicarboxylic acid, 5-10 mL of concentrated H₂SO₄ is typically sufficient.
-
Temperature Control: Ensure the reaction is maintained at a vigorous reflux to facilitate the azeotropic removal of water. The temperature at the head of the condenser should be monitored; it will initially be lower due to the water/solvent azeotrope and will rise as the reaction completes.
-
Reaction Monitoring: Track the reaction's progress by monitoring water collection in the Dean-Stark trap. The reaction is complete when no more water is collected. For a more precise method, withdraw small aliquots, quench, and analyze by GC or ¹H NMR to confirm the disappearance of the starting diacid.
Question 2: Do I need to purify the crude diester before the reduction step?
Answer: Yes, absolutely. Purification of the diester is critical for a successful and safe reduction, especially when using hydride reagents.
Causality & Solution:
-
Acidic Impurities: Any residual dicarboxylic acid or acidic catalyst (H₂SO₄) will violently react with hydride reducing agents like LiAlH₄ or Borane complexes.[3] This reaction is highly exothermic, consumes the expensive reducing agent, and generates hydrogen gas, posing a significant safety hazard (over-pressurization, fire).
-
Water Content: Residual water will also quench the hydride reagent.
Purification Protocol:
-
Neutralization: After the esterification is complete, cool the reaction mixture. Perform an aqueous workup by washing the organic layer sequentially with water, saturated sodium bicarbonate (NaHCO₃) solution until the aqueous layer is basic (to remove all acidic components), and finally with brine.
-
Drying: Dry the organic layer thoroughly over an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Solvent Removal: Remove the solvent under reduced pressure.
-
Distillation: For the highest purity, the crude diester should be purified by vacuum distillation. This removes non-volatile impurities and any high-boiling side products.
Part 2: FAQs - The Reduction Step: A Critical Challenge for Scale-Up
Question 3: Lithium aluminum hydride (LiAlH₄) worked well in the lab. Why is it not recommended for pilot-plant scale?
Answer: Lithium aluminum hydride (LAH) is a powerful and efficient reducing agent, but its properties make it hazardous and difficult to handle on a large scale.[4][5]
Key Concerns with LAH Scale-Up:
-
Extreme Reactivity: LAH reacts violently with water, alcohols, and even atmospheric moisture, liberating flammable hydrogen gas.[3][6]
-
Pyrophoric Nature: Dry LAH powder can ignite spontaneously upon contact with air.
-
Highly Exothermic Quench: The quenching of excess LAH is extremely exothermic and requires precise control and highly efficient cooling, which is challenging in large reactors.
-
Difficult Workup: The aluminum salts produced during the workup often form gelatinous precipitates that are difficult to filter and can trap the product, leading to lower isolated yields.[7]
Caption: Major hazards associated with scaling up LiAlH₄ reductions.
Question 4: What are safer and more scalable alternatives to LiAlH₄ for reducing my diester?
Answer: Several excellent alternatives exist that offer a better safety profile and more manageable reaction conditions for scale-up. The best choice depends on your budget, available equipment, and desired cycle time.
| Reagent | Key Advantages | Key Disadvantages | Scalability Notes |
| Borane-THF (BH₃•THF) | Excellent safety profile. Commercial solution. Clean workup. Highly effective for esters.[8] | Relatively expensive. THF solution can be unstable on long storage. | Excellent. The preferred choice for many pilot-plant operations. The reaction is easily controlled by addition rate. |
| Borane-DMS (BH₃•SMe₂) | More stable and concentrated than BH₃•THF.[8] | Pungent odor of dimethyl sulfide (DMS). DMS must be removed post-reaction. | Very Good. The higher concentration can be beneficial for throughput. Requires good scrubbing/ventilation systems. |
| Sodium Borohydride (NaBH₄) + Activator | Inexpensive and relatively safe to handle.[9] | Requires an activator (e.g., LiCl, AlCl₃) and often higher temperatures or specific solvents (e.g., diglyme) to reduce esters. | Good. Can be cost-effective, but the process may require more development to optimize for high conversion. |
| Vitride® (Sodium bis(2-methoxyethoxy)aluminum hydride) | Liquid, easier to handle than solid LAH. Similar reactivity to LAH. Soluble in aromatic solvents. | Still highly reactive and water-sensitive, though generally considered safer than LAH. | Good. A viable "drop-in" replacement for LAH in many cases, offering better handling properties. |
| Catalytic Hydrogenation | Safest and most environmentally friendly option. Ideal for very large industrial scale. | Requires specialized high-pressure hydrogenation equipment. Catalyst can be expensive (e.g., Ru-based). May require high pressures/temperatures. | Excellent for Manufacturing Scale. Requires significant capital investment in equipment.[4] |
Question 5: My large-scale reduction with Borane-THF is sluggish and incomplete. What are the likely causes?
Answer: This issue almost always points to problems with reagent quality or reaction conditions.
Troubleshooting Steps:
-
Check Reagent Titer: Borane-THF solutions can degrade over time, especially if improperly stored. Before use in a critical scale-up run, the molarity of the solution should be confirmed by titration (e.g., by measuring hydrogen evolution upon hydrolysis).
-
Ensure Anhydrous Conditions: The entire reactor train must be scrupulously dried. Any moisture in the solvent, starting material, or reactor itself will consume the borane. Use a dry, inert gas (Nitrogen or Argon) blanket throughout the process.
-
Solvent Purity: Ensure your THF (or other etheric solvent) is anhydrous and free of peroxides. Peroxides can interfere with the reaction.
-
Temperature Control: While the addition is often done at 0-25 °C to control the exotherm, the reaction may require a period of gentle heating (e.g., 40-50 °C or reflux) to be driven to completion. Monitor by TLC or GC to determine the optimal reaction time and temperature.
-
Stoichiometry: The reduction of an ester to an alcohol consumes two hydride equivalents.[10][11] For a diester, you will need at least four hydride equivalents per mole of substrate. A slight excess (e.g., 2.2 equivalents of BH₃ per mole of ester, which provides 6.6 hydride equivalents) is often used to ensure complete conversion.
Question 6: The workup of my reduction is forming an unfilterable gel/emulsion. How can I get my product out?
Answer: This is the classic problem with aluminum-based hydrides (like LAH) and can also occur with borane reductions if not handled correctly. The key is to carefully manage the quench to form dense, easily filterable inorganic salts.
The Fieser Workup (For LiAlH₄): This is a highly reliable, sequential quenching method designed to produce granular precipitates.[7] For a reaction that used X grams of LiAlH₄:
-
Cool the reaction mixture to 0 °C.
-
Slowly and cautiously add X mL of water.
-
Add X mL of 15% aqueous sodium hydroxide (NaOH) solution.
-
Add 3X mL of water.
-
Warm the mixture to room temperature and stir vigorously for 30-60 minutes.
-
The resulting granular solid can be filtered off. Add a filter aid like Celite® to improve filtration speed.
Quenching Borane Reductions: Borane workups are generally simpler. The borate esters formed must be hydrolyzed.
-
Cool the reaction to 0 °C.
-
Slowly add methanol to quench any excess borane (caution: hydrogen evolution).
-
The borate esters are then typically hydrolyzed by adding aqueous HCl. This ensures the product diol is free and the boron species are water-soluble (as boric acid).
-
Proceed with a standard liquid-liquid extraction to isolate the product.
Part 3: FAQs - Product Purification
Question 7: What is the most scalable method for purifying the final diol?
Answer: The choice between distillation and crystallization depends on the physical properties of your target diol (cis vs. trans isomers) and the nature of the impurities.
-
Vacuum Distillation: If the diol is a liquid or a low-melting solid with good thermal stability, vacuum distillation is an excellent method for purification on a large scale.[12][13] It is highly effective at removing non-volatile inorganic salts and high-boiling solvent residues (e.g., from the esterification).
-
Crystallization: If the diol is a solid, crystallization is often the most effective and economical purification method at scale. It provides very high purity by excluding impurities from the crystal lattice. You will need to perform solvent screening to find a suitable system that provides good recovery and purity. Common solvent systems for diols include ethyl acetate, isopropanol, or mixtures like ethyl acetate/heptane.
-
Chromatography: Silica gel chromatography should be considered a last resort for large-scale purification due to the high cost of silica and solvents, and the generation of significant waste streams. It is best used for producing small amounts of very high-purity reference material.
Detailed Experimental Protocols
Protocol 1: Scalable Esterification of Cyclobutane-1,3-dicarboxylic Acid
-
Reactor Setup: Equip a suitable reactor with a mechanical stirrer, thermometer, a Dean-Stark trap, and a reflux condenser. Ensure the system is dry.
-
Charging: Charge the reactor with cyclobutane-1,3-dicarboxylic acid (1.0 eq), ethanol (5-10 volumes), and toluene (2-3 volumes).
-
Catalyst Addition: Slowly add concentrated sulfuric acid (0.05-0.1 eq).
-
Reaction: Heat the mixture to a vigorous reflux (approx. 80-90 °C). Collect the water/ethanol/toluene azeotrope in the Dean-Stark trap.
-
Monitoring: Continue refluxing until no more water is collected. This can take 8-24 hours depending on the scale.
-
Workup: Cool the reactor to <30 °C. Transfer the contents to a separate vessel for workup. Wash the organic mixture with water, then with 5% NaHCO₃ solution until the aqueous layer is pH > 8, and finally with brine.
-
Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude diethyl cyclobutane-1,3-dicarboxylate.
-
Purification: Purify the crude ester by vacuum distillation.
Protocol 2: Pilot-Scale Reduction using Borane-THF
-
Reactor Setup: Equip a clean, dry, inerted reactor with a mechanical stirrer, thermometer, an addition funnel, and a nitrogen/argon inlet.
-
Charging: Charge the reactor with a solution of diethyl cyclobutane-1,3-dicarboxylate (1.0 eq) in anhydrous THF (5-10 volumes).
-
Cooling: Cool the solution to 0-5 °C using a chiller.
-
Reagent Addition: Charge the addition funnel with a 1.0 M solution of Borane-THF complex (2.2 - 2.5 eq). Add the borane solution dropwise to the ester solution, ensuring the internal temperature does not exceed 15 °C.
-
Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for 4-12 hours. Gentle heating (40 °C) may be required to drive the reaction to completion.
-
Monitoring: Monitor the reaction by TLC or GC for the disappearance of the starting material.
-
Quench: Once complete, cool the reactor back to 0-5 °C. Slowly and cautiously add methanol (3-5 eq) dropwise to quench the excess borane. Vigorous hydrogen evolution will occur.
-
Hydrolysis & Extraction: After gas evolution ceases, add 2M aqueous HCl (5-10 volumes) and stir for 1 hour to hydrolyze the borate esters. Transfer the biphasic mixture to a separation vessel. Separate the layers. Extract the aqueous layer 2-3 times with ethyl acetate or dichloromethane.
-
Isolation: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude diol.
-
Purification: Purify the crude 1,3-bis(hydroxymethyl)cyclobutane by vacuum distillation or crystallization.
References
- Vogel, A. I., Tatchell, A. R., Furnis, B. S., Hannaford, A. J., & Smith, P. W. G. (1996). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Prentice Hall.
- Li, G., Ma, D., & Ma, J. (2017). Cyclobutane-1,3-Diacid (CBDA): A Semi-Rigid Building Block Prepared by [2+2] Photocyclization for Polymeric Materials. Scientific Reports, 7(1), 13704. [Link]
- Muzart, J. (2009). Sodium borohydride: a versatile reagent in organic synthesis. Synthesis, 2009(11), 1809-1847.
- Aggarwal, V. K., & Fang, G. Y. (2005). Stereocontrolled preparation of 1,3-diols.
- Hunt, I. (n.d.). Reduction of Esters using LiAlH4. University of Calgary. [Link]
- Reddit discussion on scaling ester reductions. (2016). r/ChemicalEngineering. [Link]
- AdiChemistry. (n.d.). Lithium aluminium hydride (LiAlH4) - LAH - Reduction-Mechanism. [Link]
- Chemistry Steps. (n.d.). Esters to Alcohols. [Link]
- Organic Chemistry Portal. (n.d.). Ester to Alcohol - Common Conditions. [Link]
- Ashenhurst, J. (2023). Lithium Aluminum Hydride (LiAlH4)
- Organic Chemistry Portal. (n.d.). Lialh4 reduction of ester. [Link]
- Wuitschik, G., Rogers-Evans, M., Müller, K., Fischer, H., Wagner, B., Schuler, F., ... & Carreira, E. M. (2006). Oxetanes as promising modules in drug discovery.
- Heisig, G. B., & Stodola, F. H. (1943). 1,1-Cyclobutanedicarboxylic acid. Organic Syntheses, 23, 19. [Link]
- Ishida, K., Kuroda, K., Watanabe, H., & Itoh, T. (2021). Diastereoselective Synthesis of a cis-1,3-Disubstituted Cyclobutane Carboxylic Acid Scaffold for TAK-828F, a Potent Retinoic Acid Receptor-Related Orphan Receptor (ROR)-γt Inverse Agonist. The Journal of Organic Chemistry, 86(17), 11925–11933. [Link]
- Chemistry Steps. (n.d.). LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. [Link]
- Buchman, E. R., Reims, A. O., & Schlatter, M. J. (1942). Cyclobutane Derivatives. III. cis-1,3-Cyclobutanedicarboxylic Acid. Journal of the American Chemical Society, 64(11), 2703–2705. [Link]
- Smith, L. R., Grealish, M. P., & Tye, H. (2023). Synthesis of 3-borylated cyclobutanols from epihalohydrins or epoxy alcohol derivatives. Chemical Science, 14(4), 963–969. [Link]
- Namyslo, J. C., & Kaufmann, D. E. (2003). The Application of Cyclobutane Derivatives in Organic Synthesis. Chemical Reviews, 103(4), 1485–1538.
- CP Lab Safety. (n.d.). [3-(hydroxymethyl)cyclobutyl]methanol, min 97%, 10 grams. [Link]
- Frontier, A. (n.d.). Fieser Workup (LAH and DiBAL). University of Rochester. [Link]
- Pearson. (n.d.). Why can't ester reduction with lithium aluminum hydride (LAH, LiAlH4)
- BTC. (2025). What purification methods are suitable for cyclobutanol?. [Link]
Sources
- 1. Synthesis of 3-borylated cyclobutanols from epihalohydrins or epoxy alcohol derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism - Chemistry Steps [chemistrysteps.com]
- 4. reddit.com [reddit.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. adichemistry.com [adichemistry.com]
- 7. Magic Formulas [chem.rochester.edu]
- 8. Ester to Alcohol - Common Conditions [commonorganicchemistry.com]
- 9. youtube.com [youtube.com]
- 10. Esters to Alcohols - Chemistry Steps [chemistrysteps.com]
- 11. assets-global.website-files.com [assets-global.website-files.com]
- 12. What purification methods are suitable for cyclobutanol? - Blog [m.btcpharmtech.com]
- 13. WO2021231271A1 - Process of synthesizing and purifying (3r)-hydroxybutyl (3r)-hydroxybutanoate - Google Patents [patents.google.com]
Characterization of impurities in 3-(Hydroxymethyl)cyclobutanol synthesis
Technical Support Center: Synthesis of 3-(Hydroxymethyl)cyclobutanol
A Guide for Researchers, Scientists, and Drug Development Professionals
From the Desk of the Senior Application Scientist,
Welcome to the technical support center for the synthesis of this compound, a valuable building block in medicinal chemistry. Its unique, rigid, sp³-rich scaffold offers a compelling alternative to traditional linkers and planar aromatic rings in drug design. This guide is designed to provide practical, in-depth solutions to common challenges encountered during its synthesis, focusing on the identification and characterization of process-related impurities. Our approach is grounded in mechanistic principles to not only solve immediate issues but also to empower you with a deeper understanding of the underlying chemistry.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format. The advice provided assumes the most common synthetic route: the reduction of a cyclobutane-1,3-dicarboxylate ester (e.g., diethyl ester) using a powerful hydride reducing agent like lithium aluminum hydride (LiAlH₄).
Q1: My post-reaction crude analysis (GC-MS) shows a major peak corresponding to my product, but also a significant, later-eluting peak. What is this likely to be?
Answer: This is a classic symptom of incomplete reduction . The later-eluting peak is very likely the mono-ester, mono-alcohol intermediate: 3-(ethoxycarbonyl)cyclobutanol (assuming a diethyl ester starting material).
-
Causality: The reduction of a diester to a diol with LiAlH₄ is a two-step process for each ester group.[1][2] First, the hydride adds to the carbonyl, which then collapses to an aldehyde intermediate that is immediately reduced again to the primary alcohol.[3] Because the aldehyde is more reactive than the starting ester, it is not isolated.[2][4] However, if an insufficient amount of LiAlH₄ is used, or if the reaction is quenched prematurely, the reduction may stop after the first ester group has been fully converted to an alcohol, leaving the second ester group untouched. The resulting ester-alcohol is more polar than the starting diester but typically less polar than the final diol, yet its higher molecular weight can sometimes lead to longer retention times on certain GC columns.
-
Validation Protocol:
-
Check Molecular Ion (MS): Determine the molecular weight of the impurity from its mass spectrum. For ethyl 3-(hydroxymethyl)cyclobutane-1-carboxylate (C₈H₁₄O₃), the MW is 158.18 g/mol . Compare this to your product's MW (C₅H₁₀O₂, 102.13 g/mol ) and your starting material, diethyl cyclobutane-1,3-dicarboxylate (C₉H₁₆O₄, MW 200.22 g/mol ).
-
Fragmentation Pattern: Look for characteristic fragments. An ester-alcohol will show loss of an ethoxy group (-45 Da) and fragments related to the cyclobutane ring structure.
-
Confirm with Reaction Monitoring: Run a time-course study. Take aliquots from the reaction at different time points (e.g., 30 min, 1 hr, 2 hr) and quench them separately. Analyze by TLC or GC-MS. You should see the starting material peak decrease, the intermediate peak rise and then fall, and the final product peak increase over time.
-
-
Recommended Actions:
-
Stoichiometry: Ensure you are using a sufficient excess of LiAlH₄. For esters, a theoretical minimum of 2 equivalents of hydride (0.5 equivalents of LiAlH₄) is needed per ester group. In practice, 1.5 to 2.0 equivalents of LiAlH₄ per ester group (total 3-4 eq. for a diester) are recommended to overcome any moisture and ensure complete conversion.[5]
-
Reaction Conditions: Ensure the reaction is run to completion. If the reaction stalls, a gentle increase in temperature (e.g., from 0 °C to room temperature or a mild reflux in THF) may be required.[6] Monitor carefully by TLC or GC.
-
Q2: My ¹H NMR spectrum is complex. I see the expected signals for the product, but also overlapping multiplets in the aliphatic region that I cannot assign. Could these be isomers?
Answer: Yes, this is highly probable. The unassigned multiplets strongly suggest the presence of a cis/trans diastereomer of your target compound.
-
Causality: this compound is a 1,3-disubstituted cyclobutane. This substitution pattern leads to the existence of cis and trans isomers.[7] Your synthesis likely produced a mixture of both.
-
If your starting material, diethyl cyclobutane-1,3-dicarboxylate, was a mixture of cis and trans isomers, the reduction will typically preserve this ratio.
-
Even if you start with a pure isomer, some reaction conditions (e.g., presence of base during workup or purification) could potentially cause epimerization at one of the stereocenters, although this is less common for this specific structure.
-
Generally, for 1,3-disubstituted cyclobutanes, the cis isomer is thermodynamically more stable as it allows both bulky substituents to occupy pseudo-equatorial positions in the puckered ring, minimizing steric strain.[8]
-
-
Validation Protocol:
-
High-Field NMR: Obtain a high-resolution ¹H NMR (≥400 MHz). The different spatial arrangements of the protons in the cis and trans isomers will result in distinct chemical shifts and coupling constants.[9][10] The methine protons (CH-OH and CH-CH₂OH) and the methylene protons of the ring will be particularly informative.
-
2D NMR Spectroscopy: Perform 2D NMR experiments, which are invaluable for resolving complex structures.[11]
-
COSY: Will confirm the H-H coupling networks for each distinct isomer.
-
HSQC/HMBC: Will correlate the proton signals to their respective carbon atoms, allowing you to build the carbon skeleton for each isomer present.
-
-
Chromatographic Separation: Attempt to separate the isomers. Due to their different polarities and shapes, it is often possible to separate cis/trans isomers using high-performance flash chromatography or even careful preparative HPLC.[12] Analyze the pure fractions by NMR to make unambiguous assignments.
-
-
Recommended Actions:
-
Characterize Starting Material: First, analyze your starting diester by GC or NMR to determine its isomeric purity. This is the most likely source of the isomeric mixture.
-
Purification: If a single isomer is required, you will need to employ a robust purification strategy. Diol-functionalized silica or reverse-phase C18 chromatography with highly aqueous mobile phases can be effective for separating polar diols.[13][14]
-
Impurity Characterization Workflow
The following workflow provides a logical sequence for identifying unknown impurities encountered during synthesis.
Caption: A systematic workflow for impurity identification and resolution.
Frequently Asked Questions (FAQs)
Q: What is the most common synthetic route for this compound and what are its expected impurities?
A: The most prevalent and scalable route is the reduction of a cyclobutane-1,3-dicarboxylate derivative, typically the diethyl ester. This starting material can be synthesized from diethyl malonate and 1,3-dibromopropane. The subsequent reduction is almost exclusively performed with a strong hydride agent like LiAlH₄, as weaker agents like NaBH₄ are generally ineffective at reducing esters.[1][2]
The expected impurity profile for this route is summarized below:
| Impurity Name | Chemical Formula | Molecular Weight ( g/mol ) | Common Cause | Analytical Signature |
| Diethyl cyclobutane-1,3-dicarboxylate | C₉H₁₆O₄ | 200.22 | Unreacted starting material | Early eluting peak in GC; MS fragments for loss of -OC₂H₅ (-45) and -COOC₂H₅ (-73). |
| 3-(Ethoxycarbonyl)cyclobutanol | C₈H₁₄O₃ | 158.18 | Incomplete reduction | Intermediate eluting peak in GC; MS shows MW of 158 and relevant fragments. |
| cis/trans Isomer of Product | C₅H₁₀O₂ | 102.13 | Isomeric mixture in starting material | May co-elute in GC; best identified by distinct ¹H and ¹³C NMR signals.[15][16] |
| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | Reaction solvent | Very early eluting peak in GC. |
Q: Which analytical techniques are best for routine purity checks versus in-depth characterization?
A: For a multi-tiered analytical approach:
-
Routine Purity Checks (In-Process Control):
-
Gas Chromatography with Flame Ionization Detection (GC-FID): Excellent for quantifying the relative amounts of starting material, product, and major impurities. It provides area-percent purity, which is ideal for monitoring reaction completion.
-
Thin-Layer Chromatography (TLC): A rapid, qualitative tool to visualize the disappearance of starting material and the appearance of the product. Staining with potassium permanganate (KMnO₄) is effective for visualizing the alcohol products.
-
-
In-Depth Characterization (Final Product QC & Troubleshooting):
-
Gas Chromatography-Mass Spectrometry (GC-MS): The cornerstone for impurity identification. It provides both retention time data and mass spectra, allowing for the determination of molecular weights and fragmentation patterns of unknown peaks.[17] For diols, derivatization (e.g., silylation) can improve peak shape and volatility.[18]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, COSY): Absolutely essential for unambiguous structure elucidation, especially for identifying and differentiating stereoisomers (cis/trans).[11]
-
Fourier-Transform Infrared Spectroscopy (FTIR): Useful for confirming the presence of hydroxyl groups (broad peak ~3300 cm⁻¹) and the absence of carbonyl groups (sharp peak ~1730 cm⁻¹) from the starting ester.
-
Q: My product is a viscous oil that is difficult to purify by standard silica gel chromatography. What are my options?
A: This is a common issue with small, polar diols. They often have low solubility in typical organic solvents and can interact very strongly with silica gel, leading to poor recovery and broad peaks.
-
Recommended Purification Strategies:
-
Distillation: If the product and impurities have sufficiently different boiling points, vacuum distillation can be a highly effective, scalable purification method.
-
Reverse-Phase Flash Chromatography: Using a C18-bonded silica column with a water/acetonitrile or water/methanol gradient is an excellent choice for purifying highly polar compounds that behave poorly on normal-phase silica.[13]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC uses a polar stationary phase (like silica or diol) with a mobile phase common to reverse-phase (e.g., acetonitrile/water).[19][20] In this mode, water is the strong solvent, providing a unique selectivity for polar analytes.
-
Liquid-Liquid Extraction: A carefully designed series of extractions can help remove less polar impurities (like residual starting material) or highly polar, water-soluble byproducts from the workup.[21]
-
Key Synthetic Pathway and Impurity Formation
The diagram below illustrates the reduction of diethyl cyclobutane-1,3-dicarboxylate and the formation pathway of the most common process-related impurity.
Caption: Reaction pathway showing the formation of the partially reduced impurity.
References
- Z. G. Z. G. Durst, T. (1987). 1,3-Diphenylsulphonylcyclobutane: an unprecedented case of a higher stability of the trans isomer of 1,3-disubstituted cyclobutane. Canadian Journal of Chemistry. [Link]
- Durst, T., & Z. G. Z. G. (1987). 1,3-Diphenylsulphonylcyclobutane: An unprecedented case of a higher stability of the trans isomer of 1,3-disubstituted cyclobutane. ProQuest. [Link]
- The Organic Chemistry Tutor. (2022).
- Durst, T. (1987). 1,3-Diphenylsulphonylcyclobutane: An unprecedented case of a higher stability of the trans isomer of 1,3-disubstituted cyclobutane.
- Mykhailiuk, P. (2018). Drug candidates bearing 1,3-disubstituted cyclobutane moieties.
- The Dow Chemical Company. (2012). Process for the separation and purification of a mixed diol stream.
- Teledyne ISCO. Strategies for the Flash Purification of Highly Polar Compounds. Lab-ex Kft. [Link]
- Gach, S., & Versteyhe, S. (2022). Use of Gas Chromatography-Mass Spectrometry Techniques (GC-MS, GC-MS/MS and GC-QTOF) for the Characterization of Photooxidation and Autoxidation Products of Lipids of Autotrophic Organisms in Environmental Samples.
- Ashenhurst, J. (2023). Lithium Aluminum Hydride (LiAlH4)
- Bickler, B. (2023).
- AdiChemistry. Lithium aluminium hydride (LiAlH4) - LAH - Reduction-Mechanism. AdiChemistry. [Link]
- Bickler, B. (2023). What can I use to purify polar reaction mixtures?. Biotage. [Link]
- Ferrando, A. (2015). Structures and NMR Parameters of 1,2-Diphenylcyclobutanes.
- ResearchGate. NMR Spectroscopy of Cyclobutanes.
- Suryanarayana, I. (1995). Identification of diastereomeric cyclobutyl dimers in a mixture by NMR. Indian Academy of Sciences. [Link]
- Reddit. (2018). 1H NMR of 1,3-dibromo-1,3-dimethylcyclobutane. Reddit. [Link]
- Chemistry Steps. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. Chemistry Steps. [Link]
- Conner, M. L., & Brown, M. K. (2016). Synthesis of 1,3-Substituted Cyclobutanes by Allenoate-Alkene [2 + 2] Cycloaddition.
- Conner, M. L., & Brown, M. K. (2016). Synthesis of 1,3-Substituted Cyclobutanes by Allenoate-Alkene [2 + 2] Cycloaddition. PubMed. [Link]
- Myers, A. G. Chem 115 Handouts. Harvard University. [Link]
- Frostburg State University Chemistry Department. (2018). Reduction of esters. YouTube. [Link]
- University of Oxford. Experiment 5 Reductions with Lithium Aluminium Hydride. University of Oxford. [Link]
- Chad's Prep. Hydride Reduction. Chad's Prep. [Link]
- Agilent.
- DAV University. Module II Reduction Reactions. DAV University. [Link]
- Zhang, Z., & Li, Y. (2020). Diastereoselective synthesis of 1,1,3,3-tetrasubstituted cyclobutanes enabled by cycloaddition of bicyclo[1.1.0]butanes. Royal Society of Chemistry. [Link]
- JEOL. Gas Chromatograph Mass Spectrometer. JEOL Ltd. [Link]
- Quora. (2017). What is the mechanism for reducing cyclic compounds with LAH?. Quora. [Link]
- Cruz-Wegener, C. (2026). Gas chromatography-mass spectrometry analysis and applications in lipidomics.
- LibreTexts Chemistry. (2020). 19.3: Reductions using NaBH4, LiAlH4. LibreTexts. [Link]
- Lumen Learning. 19.3. Reductions using NaBH4, LiAlH4 | Organic Chemistry II. Lumen Learning. [Link]
- Organic Chemistry Portal. Ester to Alcohol - Common Conditions. Organic Chemistry Portal. [Link]
- LG Chem, Ltd. (2020). Method for preparing 1,3-cyclohexanedimethanol.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. 19.3. Reductions using NaBH4, LiAlH4 | Organic Chemistry II [courses.lumenlearning.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. youtube.com [youtube.com]
- 5. davuniversity.org [davuniversity.org]
- 6. adichemistry.com [adichemistry.com]
- 7. m.youtube.com [m.youtube.com]
- 8. 1,3-Diphenylsulphonylcyclobutane: An unprecedented case of a higher stability of the trans isomer of 1,3-disubstituted cyclobutane - ProQuest [proquest.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. labex.hu [labex.hu]
- 14. silicycle.com [silicycle.com]
- 15. ias.ac.in [ias.ac.in]
- 16. reddit.com [reddit.com]
- 17. Gas Chromatograph Mass Spectrometer | JEOL Instrument Basics | Products | JEOL Ltd. [jeol.com]
- 18. Use of Gas Chromatography-Mass Spectrometry Techniques (GC-MS, GC-MS/MS and GC-QTOF) for the Characterization of Photooxidation and Autoxidation Products of Lipids of Autotrophic Organisms in Environmental Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 19. biotage.com [biotage.com]
- 20. biotage.com [biotage.com]
- 21. US20120184783A1 - Process for the separation and purification of a mixed diol stream - Google Patents [patents.google.com]
Technical Support Center: Navigating the Stability of 3-(Hydroxymethyl)cyclobutanol Under Acidic Conditions
Introduction: 3-(Hydroxymethyl)cyclobutanol is a valuable building block in medicinal chemistry and organic synthesis, prized for its ability to introduce a conformationally restricted, sp³-rich scaffold into target molecules.[1] However, its utility is often challenged by its inherent instability under acidic conditions. The high ring strain of the cyclobutane core (approximately 26 kcal/mol) makes it susceptible to a variety of acid-catalyzed degradation pathways that can complicate syntheses, reduce yields, and generate complex product mixtures.[2][3]
This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering stability issues with this compound. We will explore the mechanistic basis of its instability, offer practical troubleshooting advice, and provide validated protocols to mitigate degradation.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the fundamental reason this compound is so unstable in acid?
A: The instability is rooted in two key factors:
-
Ring Strain: The cyclobutane ring possesses significant angle and torsional strain.[3] This strain creates a strong thermodynamic driving force for reactions that can open or expand the ring to form more stable five- or six-membered systems.[2]
-
Carbocation Formation: In the presence of acid, one or both of the hydroxyl groups are protonated, converting them into excellent leaving groups (water). The departure of water generates a carbocation intermediate.[4][5] This carbocationic species is highly susceptible to rapid skeletal rearrangements that relieve the inherent ring strain.[6][7]
Q2: I'm seeing unexpected masses in my LC-MS analysis. What are the most likely degradation products?
A: Under acidic conditions, the primary degradation pathway is not simple dehydration but rather a skeletal rearrangement leading to ring expansion. The formation of a carbocation on the cyclobutane ring can initiate a Wagner-Meerwein or a semi-pinacol type rearrangement.[6][8] The most common byproducts are derivatives of cyclopentane or tetrahydrofuran, which are significantly less strained. You should specifically look for isomers with masses corresponding to C5H10O2, such as hydroxymethylcyclopentanols or tetrahydrofurfuryl alcohol.
Q3: Is there a "safe" pH range for working with this molecule?
A: While there is no universal "safe" pH, significant degradation is typically observed at pH < 4, especially with heating. The rate and extent of degradation depend heavily on the specific acid used, temperature, and reaction time. Protic acids with non-coordinating anions (e.g., HCl, H₂SO₄, TsOH) are particularly effective at promoting these rearrangements. For sensitive applications, maintaining a pH between 5 and 7 is advisable.
Q4: Can I use protecting groups to enhance stability during a synthetic step that requires acid?
A: Yes, protecting the hydroxyl groups is a highly effective strategy. Since the degradation cascade is initiated by protonation of the -OH groups, protecting them prevents the formation of the initial carbocation.
-
For the Primary Alcohol: Silyl ethers (e.g., TBS, TIPS) are excellent choices as they are stable to a wide range of conditions but can be removed selectively.
-
For the Secondary Alcohol: A more robust protecting group like a benzyl (Bn) ether might be necessary if subsequent steps involve strongly acidic conditions.
-
Orthogonal Protection: If you need to differentiate the two hydroxyl groups, an orthogonal protecting group strategy is recommended. For example, a Boc-protected amino group can be deprotected in acidic media, while an Fmoc-protected group is base-labile.[9]
Q5: Are there non-acidic alternatives for common acid-catalyzed reactions that I could use?
A: Absolutely. Exploring alternative methodologies is a cornerstone of troubleshooting.
-
For Deprotections (e.g., Boc group removal): Instead of strong acids like TFA, consider using TMSOTf/2,6-lutidine at low temperatures, or enzymatic methods if applicable.
-
For Acetal Formation/Removal: Lewis acids (e.g., Sc(OTf)₃, Yb(OTf)₃) can sometimes be used under milder, aprotic conditions.
-
For Ring-Opening Reactions: Instead of acid catalysis, transition-metal-catalyzed methods (e.g., using Palladium or Iridium) can achieve C-C bond cleavage under different mechanistic pathways that may avoid carbocationic rearrangements.[10][11][12]
Section 2: Troubleshooting Guide
This section addresses common experimental failures in a direct, problem-solution format.
Issue 1: Low Yield and a Complex Mixture of Byproducts
-
Observation: Your reaction yields are consistently low, and TLC or LC-MS analysis shows a smear of spots or multiple peaks of the same mass, indicating isomerization.
-
Probable Cause: You are likely operating in a "red zone" where acid-catalyzed rearrangement is faster than your desired reaction. The combination of a strong acid and elevated temperature is promoting multiple degradation pathways.
-
Solutions:
-
Re-evaluate Your Acid Catalyst: Switch from a strong mineral acid to a weaker organic acid or a solid-supported acid catalyst, which can moderate reactivity.
-
Drastically Reduce Temperature: Perform the reaction at 0 °C or even -20 °C. Carbocation rearrangements have an activation energy barrier; lowering the temperature can significantly slow these undesired pathways relative to your primary reaction.
-
Strictly Control Stoichiometry: Use the minimum catalytic amount of acid required. Excess acid will only accelerate decomposition.
-
| Acid Catalyst | pKa (approx.) | Typical Use Case | Cautions & Recommendations |
| Sulfuric Acid (H₂SO₄) | -3 | Dehydrations | Not Recommended. High potential for charring and rapid rearrangement.[13] |
| p-Toluenesulfonic Acid (TsOH) | -2.8 | Acetal formation | Use with extreme caution at low temperatures (≤ 0 °C). |
| Trifluoroacetic Acid (TFA) | 0.5 | Boc deprotection | High risk of rearrangement. Consider alternative deprotection methods. |
| Acetic Acid (AcOH) | 4.8 | Mild acidic buffer | Generally safe, but may be too weak for many reactions. Can be used as a solvent. |
| Pyridinium p-toluenesulfonate (PPTS) | ~5.3 (pyridinium ion) | Silyl deprotection | Recommended. Excellent choice for reactions requiring mild, controlled acidity. |
| Brønsted Acid Ionic Liquids | Variable | Hydrolysis | Can offer high selectivity and recyclability in biphasic systems.[14] |
Issue 2: Characterization Data (NMR, MS) Points to a Five-Membered Ring
-
Observation: ¹H or ¹³C NMR spectra show peak multiplicities and chemical shifts inconsistent with a cyclobutane structure. The mass spectrum is correct for an isomer.
-
Probable Cause: Your starting material has undergone an acid-catalyzed ring expansion to a more stable cyclopentane derivative. This is the most common and thermodynamically favorable degradation pathway.
-
Solution & Validation:
-
Mechanism Confirmation: The likely mechanism is a Wagner-Meerwein rearrangement, as illustrated in the diagram below. The formation of a secondary carbocation on the ring is followed by the migration of an adjacent C-C bond to form a less strained, tertiary cyclopentyl carbocation.
-
Stability Test Protocol: To confirm the instability of your starting material under your reaction conditions, run a control experiment. Subject this compound to the identical acid, solvent, and temperature conditions without the other reactant. Monitor the reaction by TLC or LC-MS over time. The disappearance of the starting material and the appearance of new, isomeric spots will validate the instability hypothesis.
-
Caption: Troubleshooting workflow for diagnosing rearrangement issues.
Section 3: Recommended Experimental Protocols
Protocol 1: Stability Assay for this compound
This protocol allows you to quickly determine the compatibility of your compound with various acidic conditions.
-
Preparation: Prepare four separate, identical solutions of this compound (e.g., 10 mg/mL) in your reaction solvent (e.g., DCM, THF).
-
Acid Addition: To each vial at 0 °C, add a different acid catalyst (0.1 eq):
-
Vial A: p-Toluenesulfonic acid (TsOH)
-
Vial B: Acetic Acid (AcOH)
-
Vial C: Pyridinium p-toluenesulfonate (PPTS)
-
Vial D: No acid (control)
-
-
Reaction & Monitoring: Stir the vials at three different temperatures: 0 °C, room temperature (25 °C), and your intended reaction temperature (e.g., 40 °C).
-
Analysis: Take an aliquot from each vial at regular intervals (e.g., 15 min, 1 hr, 4 hr). Quench with a drop of saturated NaHCO₃ solution. Analyze by TLC and/or LC-MS to monitor the disappearance of starting material and the formation of byproducts.
-
Interpretation: The results will provide a clear map of which conditions your substrate can tolerate, guiding your selection of an appropriate catalyst and temperature.
Protocol 2: Mild Boc-Deprotection of a Substrate Containing the this compound Moiety
This protocol is designed to remove an acid-labile protecting group while minimizing degradation of the cyclobutane core.
-
Setup: Dissolve the protected substrate (1.0 eq) and 2,6-lutidine (2.0 eq) in anhydrous dichloromethane (DCM) in a flame-dried flask under Argon.
-
Cooling: Cool the solution to -40 °C using an acetonitrile/dry ice bath.
-
Reagent Addition: Add trimethylsilyl trifluoromethanesulfonate (TMSOTf) (1.5 eq) dropwise via syringe over 10 minutes. The solution may turn slightly yellow.
-
Reaction: Stir the reaction at -40 °C and monitor carefully by TLC. The reaction is typically complete within 1-2 hours.
-
Quenching: Once the starting material is consumed, quench the reaction by adding pre-chilled, saturated aqueous NaHCO₃ solution.
-
Workup: Allow the mixture to warm to room temperature. Separate the layers, extract the aqueous layer with DCM (3x), combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Section 4: Visualized Mechanistic Pathways of Degradation
Under acidic conditions, this compound primarily undergoes rearrangement. The key decision point occurs after the formation of the initial carbocation.
Sources
- 1. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Pinacol rearrangement - Wikipedia [en.wikipedia.org]
- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 6. Wagner–Meerwein rearrangement - Wikipedia [en.wikipedia.org]
- 7. lscollege.ac.in [lscollege.ac.in]
- 8. Question: Identify the major product (A) formed when the given cyclobutan.. [askfilo.com]
- 9. Protective Groups [organic-chemistry.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Pd-Catalyzed Ring-Opening Polymerization of Cyclobutanols through C(sp3)–C(sp3) Bond Cleavage - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Enantioselective Cleavage of Cyclobutanols Through Ir‐Catalyzed C−C Bond Activation: Mechanistic and Synthetic Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 13. What are the reaction conditions for the dehydration of cyclobutanol? - Blog [m.btcpharmtech.com]
- 14. research.abo.fi [research.abo.fi]
Technical Support Center: Managing Diastereoselectivity in 3-(Hydroxymethyl)cyclobutanol Reactions
Welcome to the technical support center for managing diastereoselectivity in reactions involving 3-(hydroxymethyl)cyclobutanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable insights into controlling the stereochemical outcomes of your experiments. Here, we address common challenges and frequently asked questions in a direct, question-and-answer format, grounding our advice in established scientific principles and field-proven experience.
I. Frequently Asked Questions (FAQs)
This section tackles the most common queries we receive regarding diastereoselectivity in reactions with this compound, a key building block in the synthesis of various biologically active molecules.[1][2]
Question 1: Why am I observing a nearly 1:1 mixture of diastereomers in my reaction?
Answer: Achieving poor diastereoselectivity, often manifesting as a nearly 1:1 mixture of products, is a frequent challenge. This outcome typically points to a lack of significant energetic differentiation between the transition states leading to the respective diastereomers. Several factors can contribute to this:
-
Flexible Transition States: The inherent conformational flexibility of the cyclobutane ring can lead to multiple, low-energy transition state geometries, none of which is strongly favored over the others.
-
Insufficient Steric Hindrance: The substituents on your reacting partners may not be sterically demanding enough to effectively bias the approach of the reagents to one face of the this compound.[3]
-
Reaction Temperature: Higher reaction temperatures can provide enough thermal energy to overcome small energetic barriers between competing transition states, leading to a loss of selectivity.[3]
-
Solvent Effects: The polarity of the solvent can influence the stability of charged or polar intermediates and transition states.[3] In some cases, a less polar solvent can promote a more concerted and stereospecific pathway.[3]
Question 2: Can protecting groups influence the diastereoselectivity of my reaction?
Answer: Absolutely. The choice of protecting groups for the two hydroxyl moieties in this compound is a critical and often under-appreciated aspect of reaction design. Protecting groups can exert significant steric and electronic effects that can be leveraged to control diastereoselectivity.
-
Steric Directing Effects: A bulky protecting group on either the primary or secondary alcohol can effectively block one face of the molecule, forcing an incoming reagent to approach from the less hindered side. For instance, a bulky silyl ether like tert-butyldiphenylsilyl (TBDPS) can create a significant steric shield.[4]
-
Chelation Control: Certain protecting groups can coordinate with a metal catalyst, creating a rigid, cyclic transition state. This chelation can lock the conformation of the substrate and direct the reaction to proceed with high diastereoselectivity. For example, a 1,3-diol can be protected as a cyclic acetal or ketal, which can then chelate to a Lewis acid.
-
Electronic Effects: The electronic nature of the protecting group can influence the reactivity of the substrate and the stability of reaction intermediates.
An effective protecting group strategy is crucial for the synthesis of complex molecules with multiple reactive functional groups.[5][6]
Question 3: How does the choice of catalyst impact the diastereomeric ratio?
Answer: The catalyst is a powerful tool for controlling diastereoselectivity. The right catalyst can create a chiral environment that favors the formation of one diastereomer over the other.
-
Lewis Acid Catalysis: Lewis acids can coordinate to functional groups on the substrate, such as a carbonyl or hydroxyl group, enforcing a specific geometry in the transition state.[3] Chiral Lewis acids are particularly effective in asymmetric catalysis.
-
Organocatalysis: Chiral organocatalysts, such as those derived from proline or cinchona alkaloids, can activate substrates through the formation of iminium or enamine intermediates, creating a sterically defined environment that directs the stereochemical outcome.
-
Transition Metal Catalysis: Transition metal catalysts, often in conjunction with chiral ligands, can mediate a wide range of stereoselective transformations. The geometry and electronic properties of the metal-ligand complex are key to achieving high levels of stereocontrol. Recent research has shown that catalyst-controlled regiodivergent hydrophosphination of acyl bicyclobutanes can yield multi-substituted cyclobutanes with high diastereoselectivity.[7][8][9]
II. Troubleshooting Guide
This section provides a systematic approach to diagnosing and resolving common issues encountered during your experiments.
Problem 1: Low Diastereoselectivity (Diastereomeric Ratio < 5:1)
Symptoms: Your reaction produces a mixture of diastereomers with a low ratio, making purification difficult and reducing the overall yield of the desired product.
Possible Causes and Solutions:
| Potential Cause | Explanation | Suggested Action |
| High Reaction Temperature | Increased thermal energy allows the system to overcome the small energy difference between the diastereomeric transition states. | Lower the reaction temperature. Running the reaction at 0 °C, -20 °C, or even -78 °C can significantly enhance diastereoselectivity.[3] |
| Inappropriate Solvent | The solvent can influence the reaction mechanism and the stability of intermediates. A polar solvent might favor a stepwise mechanism with a longer-lived intermediate, allowing for loss of stereochemical information.[3] | Screen a range of solvents with varying polarities. Less polar solvents like toluene or hexanes may favor a more concerted reaction pathway, improving stereoselectivity.[3] |
| Insufficient Steric Differentiation | The existing substituents on the substrate and reagents are not bulky enough to create a strong facial bias. | Consider introducing a bulkier protecting group on one of the hydroxyls. Alternatively, if possible, modify the structure of your other reactant to include a more sterically demanding group.[3] |
| Lack of Catalyst Control | The uncatalyzed background reaction may be competing with the desired stereoselective pathway. | Introduce a Lewis acid or organocatalyst to promote a more organized transition state.[3] Screen different catalysts and optimize their loading. |
Problem 2: Unexpected Diastereomer is the Major Product
Symptoms: The reaction yields a major diastereomer that is the opposite of what was predicted based on standard stereochemical models.
Possible Causes and Solutions:
| Potential Cause | Explanation | Suggested Action |
| Chelation Control Overriding Steric Control | If a metal catalyst is used, it may be coordinating to both hydroxyl groups (or their protected forms), leading to a transition state that favors the formation of the "anti-steric" product. | If chelation is suspected, try switching to a non-coordinating solvent. Alternatively, use protecting groups that are less likely to chelate, or switch to a catalyst that is less prone to coordination. |
| Change in Reaction Mechanism | The reaction may be proceeding through an unexpected pathway. For example, a reaction thought to be a concerted cycloaddition might be occurring via a stepwise, radical mechanism. | Conduct mechanistic studies, such as running the reaction in the presence of a radical scavenger. Analyze byproducts to gain insight into alternative reaction pathways. |
| Stereoelectronic Effects | The electronic properties of substituents can sometimes override steric effects in directing the stereochemical outcome. | Consult advanced organic chemistry texts and literature on stereoelectronic effects to understand if they might be operative in your system. |
Problem 3: Reaction Stalls or Fails to Proceed
Symptoms: The reaction shows little to no conversion of the starting material.
Possible Causes and Solutions:
| Potential Cause | Explanation | Suggested Action |
| Steric Hindrance | The protecting groups or other substituents may be too bulky, preventing the reagents from approaching the reactive center. | Switch to smaller protecting groups. If possible, reduce the steric bulk of the other reactants. |
| Catalyst Deactivation | The catalyst may be poisoned by impurities in the starting materials or solvents. | Ensure all reagents and solvents are pure and dry. Consider using a higher catalyst loading or adding the catalyst in portions. |
| Insufficient Reactivity | The reaction conditions may not be energetic enough to overcome the activation energy barrier. | Gradually increase the reaction temperature. If using a catalyst, try a more active one. |
III. Experimental Protocols & Methodologies
To provide a practical context, here are detailed protocols for key experimental approaches to enhance diastereoselectivity.
Protocol 1: Optimizing Diastereoselectivity through Solvent and Temperature Screening
This protocol outlines a systematic approach to screen for the optimal solvent and temperature to maximize the diastereomeric ratio.
-
Setup: In parallel, set up a series of small-scale reactions (e.g., 0.1 mmol) in separate vials.
-
Solvent Screening: To each vial, add the this compound substrate and the other reactant. Then, add a different solvent to each vial. A good starting set of solvents includes:
-
Toluene (non-polar)
-
Dichloromethane (DCM) (polar aprotic)
-
Tetrahydrofuran (THF) (polar aprotic)
-
Acetonitrile (MeCN) (polar aprotic)
-
Methanol (MeOH) (polar protic)
-
-
Temperature Screening: For the most promising solvent(s) identified in the initial screen, set up new reactions at different temperatures (e.g., room temperature, 0 °C, and -78 °C).
-
Analysis: After a set reaction time, quench each reaction and analyze the crude reaction mixture by ¹H NMR or GC-MS to determine the diastereomeric ratio.
-
Scale-up: Once the optimal conditions are identified, scale up the reaction.
Protocol 2: Utilizing a Bulky Protecting Group for Steric Direction
This protocol describes the protection of the primary alcohol of this compound with a bulky silyl group to direct the stereochemistry of a subsequent reaction.
-
Protection:
-
Dissolve this compound (1.0 eq) in anhydrous DCM.
-
Add imidazole (1.5 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP).
-
Cool the solution to 0 °C and add tert-butyldiphenylsilyl chloride (TBDPSCl, 1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material.
-
Work up the reaction by washing with saturated aqueous NH₄Cl, followed by brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the mono-protected substrate.
-
-
Reaction: Perform the desired reaction on the mono-protected substrate under the previously optimized conditions.
-
Deprotection: After the reaction, the silyl group can be removed using tetrabutylammonium fluoride (TBAF) in THF.
IV. Visualizing Key Concepts
Diagrams can be powerful tools for understanding the factors that control diastereoselectivity.
Diagram 1: Transition State Model for Diastereoselectivity
Caption: Energy profile illustrating how a lower energy transition state leads to the major diastereomer.
Diagram 2: Workflow for Optimizing Diastereoselectivity
Caption: A systematic workflow for troubleshooting and optimizing the diastereoselectivity of a reaction.
V. References
-
Yao, Q., et al. (2023). Diastereoselective synthesis of multi-substituted cyclobutanes via catalyst-controlled regiodivergent hydrophosphination of acyl bicyclobutanes. Nature Communications, 14(1), 4236. [Link]
-
Yao, Q., et al. (2023). Diastereoselective synthesis of multi-substituted cyclobutanes via catalyst-controlled regiodivergent hydrophosphination of acyl bicyclobutanes. ResearchGate. [Link]
-
D'Auria, M. (2013). Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. Molecules, 18(9), 11210-11255. [Link]
-
Feskov, I. O., et al. (2020). Drug candidates bearing 1,3-disubstituted cyclobutane moieties. ResearchGate. [Link]
-
Li, Y., et al. (2023). C(sp2)–H cyclobutylation of hydroxyarenes enabled by silver-π-acid catalysis: diastereocontrolled synthesis of 1,3-difunctionalized cyclobutanes. Chemical Science, 14(34), 9235-9241. [Link]
-
Kocienski, P. J. (2004). Protecting Groups (3rd ed.). Georg Thieme Verlag.
-
Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis (3rd ed.). John Wiley & Sons.
-
PubChem. (n.d.). 3-(Hydroxymethyl)cyclobutan-1-ol. Retrieved from [Link]
-
van der Heijden, R. A. M., et al. (2023). Library Synthesis of Cyclobutanol Derivatives by Hyperbaric [2+2] Cycloaddition Reactions. Chemistry – An Asian Journal, 18(17), e202300523. [Link]
Sources
- 1. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 2. 3-(Hydroxymethyl)cyclobutan-1-ol | C5H10O2 | CID 14045176 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. agroipm.cn [agroipm.cn]
- 5. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 6. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 7. Diastereoselective synthesis of multi-substituted cyclobutanes via catalyst-controlled regiodivergent hydrophosphination of acyl bicyclobutanes | Semantic Scholar [semanticscholar.org]
- 8. Diastereoselective synthesis of multi-substituted cyclobutanes via catalyst-controlled regiodivergent hydrophosphination of acyl bicyclobutanes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Validation & Comparative
A Tale of Two Rings: A Comparative Guide to Cyclobutane and Cyclopentane Linkers in Drug Design
In the intricate world of medicinal chemistry, the linker region of a drug molecule is far from a passive connector. It is a critical determinant of a compound's three-dimensional structure, and by extension, its biological activity, selectivity, and pharmacokinetic profile. The strategic incorporation of cyclic linkers has emerged as a powerful approach to rigidify a molecule, thereby reducing the entropic penalty upon binding to its target. Among the carbocyclic linkers, the four-membered cyclobutane and the five-membered cyclopentane rings present a fascinating dichotomy of conformational constraint versus flexibility. This guide provides an in-depth technical comparison of these two linkers, supported by experimental data, to empower researchers in their drug design endeavors.
The Fundamental Physicochemical Divide: Strain and Conformation
The core difference between cyclobutane and cyclopentane lies in their inherent ring strain and resulting conformational preferences. This fundamental disparity dictates how they orient substituents and interact with their biological targets.
Cyclobutane , a four-membered ring, is characterized by significant ring strain, estimated to be around 26.3 kcal/mol.[1][2] This strain arises from the deviation of its bond angles from the ideal 109.5° of a tetrahedral carbon. To alleviate some of this strain, cyclobutane adopts a puckered or "butterfly" conformation, which also reduces torsional strain between adjacent hydrogen atoms.[1] This puckered nature imparts a well-defined, rigid geometry, making it an excellent choice for pre-organizing pharmacophores into a desired bioactive conformation.[3]
Cyclopentane , in contrast, has a much lower ring strain of approximately 7.1 kcal/mol.[1] A planar cyclopentane would have internal angles of 108°, very close to the ideal tetrahedral angle, but would suffer from significant torsional strain due to eclipsing interactions. To relieve this torsional strain, cyclopentane adopts non-planar conformations, primarily the "envelope" and "half-chair" forms, which are in rapid equilibrium. This conformational flexibility means that cyclopentane linkers are less rigid than their cyclobutane counterparts.
| Property | Cyclobutane | Cyclopentane | Reference(s) |
| Ring Strain | ~26.3 kcal/mol | ~7.1 kcal/mol | [1] |
| Preferred Conformation(s) | Puckered ("Butterfly") | Envelope and Half-Chair (in rapid equilibrium) | [1] |
| Conformational Flexibility | Rigid | Flexible | [4] |
| Prevalence in Nature | Relatively rare | Ubiquitous in natural products | [1][5] |
The Impact on Pharmacological Properties: A Head-to-Head Comparison
The choice between a cyclobutane and a cyclopentane linker can have profound consequences on a drug candidate's performance. The rigidity of cyclobutane can lead to enhanced potency and selectivity, while the flexibility of cyclopentane can be advantageous in different contexts.
Binding Affinity and Selectivity: The Power of Pre-organization
The conformational rigidity of cyclobutane linkers can significantly enhance binding affinity by minimizing the entropic penalty of a molecule adopting its bioactive conformation upon binding to a target protein.[3] A compelling example of this is seen in the development of inhibitors for the G9a histone methyltransferase (HMT), which is implicated in various cancers.
In a structure-activity relationship (SAR) study, a spirocyclic cyclobutane-containing compound demonstrated submicromolar potency (IC50 = 153 nM) against G9a. Strikingly, replacing the spiro-cyclobutane with a spiro-cyclopentane or spiro-cyclohexane resulted in a potency drop of at least one order of magnitude.[1]
| Compound | G9a IC50 (nM) | Reference(s) |
| Spiro-cyclobutane Analog | 153 | [1] |
| Spiro-cyclopentane Analog | >1530 | [1] |
| Spiro-cyclohexane Analog | >1530 | [1] |
This data strongly suggests that the specific geometry imposed by the cyclobutane ring is crucial for optimal interaction with the G9a binding site. The more flexible cyclopentane and cyclohexane rings are unable to orient the key pharmacophores in the same favorable manner.
Metabolic Stability: A Tale of Two Rings
Both cyclobutane and cyclopentane rings are generally more resistant to metabolic degradation compared to linear alkyl chains. However, the higher strain of the cyclobutane ring does not necessarily translate to lower metabolic stability. In fact, its rigid nature can shield adjacent functional groups from metabolic enzymes.
A study on αvβ3 integrin antagonists demonstrated that a lead compound featuring a cyclobutane scaffold was metabolically stable, with a half-life of over 80 minutes in in vitro assays.[5] While direct comparative data with a cyclopentane analog was not provided in this specific study, the inherent stability of the cyclobutane core is a notable advantage. The chemical reactivity of cyclobutane is intermediate between the highly reactive cyclopropane and the relatively inert cyclopentane.[1]
Visualizing the Conformational Difference
The following diagrams, generated using Graphviz, illustrate the fundamental conformational differences between 1,3-disubstituted cyclobutane and cyclopentane linkers.
Caption: Conformational comparison of cyclobutane and cyclopentane linkers.
The rigid, puckered conformation of the cyclobutane linker provides a well-defined spatial orientation for the R1 and R2 substituents. In contrast, the envelope conformation of the cyclopentane linker, which is in rapid equilibrium with the half-chair form, results in a more dynamic and less defined orientation of its substituents.
Experimental Protocols
To aid researchers in the practical application of these linkers, we provide the following representative synthetic protocols.
Synthesis of a cis-1,3-Diaminocyclobutane Linker
This protocol outlines a general method for the synthesis of a key cyclobutane building block, cis-1,3-diaminocyclobutane, which is frequently used in drug design, for instance, in JAK inhibitors.[3]
Workflow Diagram:
Caption: Synthetic workflow for a cis-1,3-diaminocyclobutane linker.
Step-by-Step Methodology:
-
[2+2] Cycloaddition: The synthesis often begins with a [2+2] cycloaddition of a keteneiminium salt with an appropriate alkene to form a cyclobutanone derivative. This reaction establishes the four-membered ring.[5]
-
Oxime Formation: The resulting cyclobutanone is then converted to its oxime by reacting it with hydroxylamine hydrochloride in the presence of a base like pyridine.
-
Beckmann Rearrangement and Reduction: The oxime undergoes a Beckmann rearrangement to form a lactam. This lactam is subsequently reduced using a strong reducing agent like lithium aluminum hydride (LiAlH4) to yield a mixture of cis- and trans-1,3-diaminocyclobutane.
-
Isomer Separation: The cis and trans isomers are then separated, often by fractional crystallization of their salts (e.g., dihydrochloride salts) or by column chromatography.[3]
Synthesis of a 1,3-Disubstituted Cyclopentane Scaffold
The synthesis of stereochemically defined cyclopentane derivatives can be more challenging due to the ring's flexibility. The following protocol provides a general approach for creating a 1,3-disubstituted cyclopentane scaffold.
Workflow Diagram:
Caption: Synthetic workflow for a 1,3-disubstituted cyclopentane scaffold.
Step-by-Step Methodology:
-
Michael Addition: A common strategy involves the Michael addition of a nucleophile to a cyclopentenone derivative. This establishes the first substituent on the ring.
-
Enolate Trapping/Aldol Cyclization: Alternatively, a 1,5-dicarbonyl compound can be subjected to an intramolecular aldol condensation to form a cyclopentenone ring.
-
Stereoselective Reduction: The ketone in the cyclopentenone can be stereoselectively reduced to an alcohol, setting the stereochemistry at that position.
-
Functional Group Manipulation: The double bond can be reduced, and the substituents can be further modified to install the desired pharmacophores. The synthesis of complex, multi-functionalized cyclopentanes often requires multi-step sequences.[1]
Conclusion: A Strategic Choice for Rational Drug Design
The decision to employ a cyclobutane or a cyclopentane linker is a strategic one that should be guided by the specific goals of the drug design project.
Choose a cyclobutane linker when:
-
High rigidity is required: To lock a molecule into a specific conformation and minimize the entropic penalty of binding.
-
Precise spatial orientation of substituents is critical: The puckered conformation provides well-defined vectors for pharmacophore placement.
-
Improving metabolic stability is a key objective: The cyclobutane core is generally robust.
Consider a cyclopentane linker when:
-
Some conformational flexibility is desirable: To allow the molecule to adapt to the binding site.
-
Mimicking a natural product scaffold: Cyclopentane rings are prevalent in nature.
-
Synthetic accessibility is a primary concern for a specific scaffold: While complex cyclopentanes can be challenging to synthesize, certain derivatives may be more readily accessible than their cyclobutane counterparts.
Ultimately, the choice between these two small rings is not a matter of one being universally superior to the other. Rather, it is a testament to the nuanced and powerful role that linker design plays in modern medicinal chemistry. By understanding their fundamental differences and leveraging their unique properties, researchers can make more informed decisions to accelerate the discovery of novel and effective therapeutics.
References
- Wessjohann, L. A., et al. (2022). Cyclobutanes in Small‐Molecule Drug Candidates. ChemMedChem, 17(9), e202200020. [Link]
- Sutherland, M., et al. (2023). Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists. RSC Medicinal Chemistry. [Link]
- Baran, P. S. (2005). Cyclopentane Synthesis.
Sources
- 1. The preparation of several 1,2,3,4,5-functionalized cyclopentane derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Synthesis, biological evaluation, and modeling studies of 1,3-disubstituted cyclobutane-containing analogs of combretastatin A4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis, biological evaluation, and modeling studies of 1,3-disubstituted cyclobutane-containing analogs of combretastatin A4 - PMC [pmc.ncbi.nlm.nih.gov]
The Ascendancy of Constrained Linkers: 3-(Hydroxymethyl)cyclobutanol as a Superior Alternative to Acyclic Scaffolds in Bifunctional Molecules
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, particularly in the realm of bifunctional molecules such as Proteolysis Targeting Chimeras (PROTACs), the linker connecting the two active moieties is no longer considered a passive spacer. Its architecture dictates the efficacy, selectivity, and pharmacokinetic profile of the entire construct. While flexible acyclic linkers, predominantly polyethylene glycol (PEG) and alkyl chains, have been the workhorses of early-stage development due to their synthetic tractability, the field is progressively pivoting towards rigid and semi-rigid linkers to overcome the inherent limitations of their flexible counterparts. This guide presents a comprehensive comparison of 3-(hydroxymethyl)cyclobutanol, a constrained cyclobutane-based linker, with traditional acyclic linkers, supported by experimental data and detailed protocols to inform the rational design of next-generation therapeutics.
The Tyranny of Flexibility: Limitations of Acyclic Linkers
Acyclic linkers, such as PEG and alkyl chains, offer a high degree of conformational freedom.[1][2] While this flexibility can facilitate the initial formation of the ternary complex (the crucial assembly of the target protein, the PROTAC, and an E3 ligase), it comes with significant drawbacks:
-
Entropic Penalty: The large number of rotatable bonds in a flexible linker results in a significant entropic penalty upon binding to the target proteins, which can decrease the stability of the ternary complex.[3]
-
Metabolic Instability: Linear alkyl and PEG chains are often susceptible to oxidative metabolism, leading to rapid clearance and poor pharmacokinetic profiles.[4]
-
Lack of Pre-organization: The "floppy" nature of these linkers does not pre-organize the binding moieties in an optimal orientation for ternary complex formation, often requiring empirical and lengthy optimization of linker length and composition.[5]
The Cyclobutane Advantage: A Paradigm of Rigidity and Control
The incorporation of a cyclobutane ring, specifically using this compound as a building block, introduces a level of conformational rigidity that addresses the shortcomings of acyclic linkers.[3] The puckered four-membered ring restricts the spatial orientation of the connected ligands, offering several key advantages:
-
Conformational Pre-organization: The defined stereochemistry of the cyclobutane core orients the pharmacophores in a more predictable manner, reducing the entropic cost of binding and potentially leading to higher binding affinity and more stable ternary complexes.[2]
-
Improved Metabolic Stability: The cyclobutane scaffold is generally more resistant to metabolic degradation compared to linear linkers, which can lead to an extended in vivo half-life and improved pharmacokinetic properties.[6]
-
Precise Vectorial Control: The cis and trans isomers of this compound provide distinct and predictable exit vectors for the linker, allowing for fine-tuning of the spatial relationship between the two ends of the bifunctional molecule.
Comparative Performance Analysis: Cyclobutane vs. Acyclic Linkers
While direct head-to-head comparisons of identical bifunctional molecules with only the linker swapped are still emerging in the literature, a growing body of evidence highlights the superior performance of rigid and semi-rigid linkers. The following table summarizes representative data from various studies, illustrating the impact of linker rigidity on key performance metrics.
| Linker Type | Representative Molecule | Target Protein | E3 Ligase | DC50 | Dmax | Key Observation | Reference |
| Flexible (PEG) | BETd-246 | BRD4 | CRBN | ~100 nM | ~90% | Potent degradation but potential for off-target effects and metabolic liabilities. | [7] |
| Flexible (Alkyl) | PROTAC 4 | RIPK2 | CRBN | 10-100 nM | >90% | Effective degradation, but hydrophobicity can lead to poor solubility. | [4] |
| Rigid (Cycloalkane) | PROTAC with Piperidine | BRD4 | VHL | <10 nM | >95% | Incorporation of a rigid cyclic moiety significantly enhanced metabolic stability and potency. | [4] |
| Rigid (Aryl) | ACBI1 | SMARCA2/4 | VHL | Potent | High | Conformational restriction from the aryl unit led to improved degradation. | [5] |
Note: DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) values are dependent on the specific assay conditions and cell lines used. The data presented here is for illustrative purposes to highlight general trends.
The data consistently suggests that the introduction of rigidity into the linker can lead to more potent and metabolically stable molecules. The defined conformation of rigid linkers can lead to more optimal protein-protein interactions within the ternary complex, resulting in more efficient ubiquitination and degradation.
Experimental Protocols
The following sections provide detailed, step-by-step methodologies for the synthesis of a bifunctional molecule using a this compound-derived linker and for the evaluation of its performance.
Protocol 1: Synthesis of a Bifunctional Degrader Using a cis-3-(Azidomethyl)cyclobutanol Linker
This protocol outlines a modular synthesis using click chemistry, a highly efficient and versatile reaction for connecting molecular fragments.[8]
Step 1: Synthesis of cis-3-(Azidomethyl)cyclobutanol
-
Mesylation of cis-3-(Hydroxymethyl)cyclobutanol: To a solution of cis-3-(hydroxymethyl)cyclobutanol (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C, add triethylamine (1.5 eq). Slowly add methanesulfonyl chloride (1.2 eq) and stir the reaction at 0 °C for 2 hours. Monitor the reaction by TLC. Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude mesylate.
-
Azidation: Dissolve the crude mesylate in dimethylformamide (DMF). Add sodium azide (3.0 eq) and stir the reaction at 80 °C overnight. After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography to yield cis-3-(azidomethyl)cyclobutanol.
Step 2: Functionalization of the E3 Ligase Ligand with an Alkyne Handle
-
To a solution of an amine-functionalized E3 ligase ligand (e.g., a pomalidomide derivative) (1.0 eq) and a suitable alkyne-containing carboxylic acid (e.g., pent-4-ynoic acid) (1.1 eq) in DMF, add HATU (1.2 eq) and DIPEA (2.0 eq).
-
Stir the reaction at room temperature overnight.
-
Dilute the reaction with ethyl acetate and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography to obtain the alkyne-functionalized E3 ligase ligand.
Step 3: Attachment of the Linker to the Target Protein Ligand
-
To a solution of a target protein ligand with a suitable attachment point (e.g., a carboxylic acid) (1.0 eq) and cis-3-(azidomethyl)cyclobutanol (1.1 eq) in DCM, add EDC (1.5 eq) and DMAP (0.1 eq).
-
Stir the reaction at room temperature overnight.
-
Purify the product by column chromatography to yield the target protein ligand-linker conjugate.
Step 4: Click Chemistry to Assemble the Final PROTAC
-
To a solution of the alkyne-functionalized E3 ligase ligand (1.0 eq) and the azide-containing target protein ligand-linker conjugate (1.0 eq) in a mixture of t-butanol and water (1:1), add copper(II) sulfate pentahydrate (0.1 eq) and sodium ascorbate (0.2 eq).
-
Stir the reaction at room temperature for 12-24 hours.
-
Monitor the reaction by LC-MS. Upon completion, dilute with water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry, and concentrate. Purify the final PROTAC by preparative HPLC.
Caption: Modular synthesis workflow for a PROTAC using a cyclobutane-based linker.
Protocol 2: In Vitro Metabolic Stability Assay
This protocol is designed to assess the susceptibility of a compound to metabolism by liver enzymes.[9]
-
Preparation of Solutions:
-
Prepare a 10 mM stock solution of the test compound (PROTAC) in DMSO.
-
Prepare a working solution of 100 µM by diluting the stock solution in acetonitrile.
-
Thaw cryopreserved human hepatocytes according to the manufacturer's protocol and determine cell viability and concentration.
-
-
Incubation:
-
In a 96-well plate, add the hepatocyte suspension.
-
Add the test compound working solution to the wells to achieve a final concentration of 1 µM.
-
Incubate the plate at 37 °C in a humidified incubator with 5% CO2.
-
-
Time Points and Quenching:
-
At various time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), take an aliquot from the incubation mixture.
-
Quench the enzymatic reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.
-
-
Sample Processing and Analysis:
-
Centrifuge the quenched samples to precipitate proteins.
-
Transfer the supernatant to a new plate for LC-MS/MS analysis.
-
Analyze the concentration of the parent compound at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
Determine the in vitro half-life (t½) from the slope of the linear regression.
-
Caption: Experimental workflow for determining in vitro metabolic stability.
Conclusion: Embracing Rigidity for Superior Performance
The strategic incorporation of constrained linkers, exemplified by the use of this compound, represents a significant advancement in the design of bifunctional molecules. The inherent rigidity of the cyclobutane core offers a solution to the metabolic instability and conformational ambiguity that plague flexible acyclic linkers. By pre-organizing the binding moieties and providing a more metabolically robust scaffold, cyclobutane-based linkers can lead to the development of more potent, selective, and durable therapeutics. While the empirical optimization of linkers will likely remain a part of the drug discovery process, the rational choice of rigid building blocks like this compound provides a clear and advantageous starting point for the design of next-generation protein degraders and other bifunctional agents.
References
- Understanding the Metabolism of Proteolysis Targeting Chimeras (PROTACs): The Next Step toward Pharmaceutical Applications. Journal of Medicinal Chemistry. [Link]
- Cyclobutanes in Small‐Molecule Drug Candid
- Current strategies for the design of PROTAC linkers: a critical review.
- Emphasizing General Trends in PROTAC Pharmacokinetics for their R
- (A) Dose response curves, DC 50 and Dmax calculations for compounds 7... | Download Scientific Diagram.
- Linker-free PROTACs efficiently induce the degradation of oncoproteins.
- Accessing Cyclobutane Polymers: Overcoming Synthetic Challenges via Efficient Continuous Flow [2+2] Photopolymeriz
- Rational Design of PROTAC Linkers Featuring Ferrocene as a Molecular Hinge to Enable Dynamic Conformational Changes. Journal of Medicinal Chemistry. [Link]
- 29 Cyclobutane Synthesis. Scribd. [Link]
- E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points. Frontiers in Chemistry. [Link]
- Novel approaches for the rational design of PROTAC linkers.
- The Critical Linker: Methyl 3-Hydroxypropanoate in PROTAC Technology. Inno Pharmchem. [Link]
- The application of cyclobutane derivatives in organic synthesis.
- Bioconjug
- Bioconjugation Protocols: Strategies and Methods.
- A guide to functionalisation and bioconjugation strategies to surface-initiated polymer brushes. Chemical Society Reviews. [Link]
- Protein Bioconjugates Via Cysteine-Maleimide Chemistry l Protocol Preview. YouTube. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. precisepeg.com [precisepeg.com]
- 7. lifesensors.com [lifesensors.com]
- 8. Cyclobutane synthesis [organic-chemistry.org]
- 9. medchemexpress.com [medchemexpress.com]
A Comparative Guide to the Biological Activity of Carbocyclic Nucleosides Derived from 3-(Hydroxymethyl)cyclobutanol
For Researchers, Scientists, and Drug Development Professionals
In the landscape of antiviral and antitumor drug discovery, carbocyclic nucleosides represent a pivotal class of therapeutic agents. Their defining structural feature—the replacement of the furanose ring's oxygen atom with a methylene group—confers enhanced metabolic stability against enzymatic degradation, a critical attribute for potent and durable biological activity.[1] This guide provides an in-depth comparative analysis of carbocyclic nucleosides derived from the 3-(hydroxymethyl)cyclobutanol scaffold. Due to the limited publicly available data on this specific subclass, this guide will leverage a comparative framework, juxtaposing their structural and synthetic features with well-established carbocyclic nucleosides to extrapolate their potential biological activity and therapeutic promise.
The Architectural Advantage of Carbocyclic Nucleosides
Natural nucleosides are susceptible to cleavage of the N-glycosidic bond by phosphorylases, limiting their therapeutic efficacy. Carbocyclic analogues, by substituting the ring oxygen with carbon, form a stable C-C bond with the nucleobase, rendering them resistant to this enzymatic breakdown.[1] This increased stability, coupled with the conformational constraints imposed by the carbocyclic ring, allows these molecules to act as potent inhibitors of viral polymerases and other key cellular enzymes.[2][3]
The general mechanism of action for many antiviral carbocyclic nucleosides involves a three-step intracellular activation process:
-
Initial Phosphorylation: A cellular or viral kinase adds the first phosphate group.
-
Sequential Phosphorylation: Cellular kinases add second and third phosphate groups to form the active triphosphate metabolite.
-
Inhibition of Viral Polymerase: The triphosphate form competes with natural deoxynucleoside triphosphates for incorporation into the growing viral DNA chain by viral reverse transcriptase or DNA polymerase. The absence of a 3'-hydroxyl group in many of these analogues leads to chain termination, halting viral replication.[2][3][4]
Synthesis of Carbocyclic Nucleosides from this compound: A Strategic Overview
The synthesis of carbocyclic nucleosides from a this compound precursor presents unique stereochemical challenges. A common strategy involves the preparation of a cyclobutanone intermediate with a protected hydroxymethyl group. This intermediate can then undergo N-alkylation with a desired purine or pyrimidine base, followed by stereoselective reduction of the ketone to yield the corresponding cyclobutanol derivative.[1][5][6]
For instance, the reaction of a 3-(protected-hydroxymethyl)-2-bromocyclobutanone with a nucleobase like 6-chloropurine can yield both N-9 and N-7 regioisomers. Subsequent hydride reduction and aminolysis can then lead to the desired adenine or hypoxanthine carbocyclic nucleoside analogues.[1]
A Comparative Analysis of Biological Activity
To contextualize the potential of carbocyclic nucleosides derived from this compound, we will compare them to four clinically significant carbocyclic nucleosides: Lobucavir , Carbovir , Abacavir , and Entecavir .
Comparator Profile: Established Carbocyclic Nucleosides
| Compound | Carbocyclic Core | Nucleobase | Primary Antiviral Activity |
| Lobucavir | Cyclobutane | Guanine | Herpesviruses (HSV-1, HSV-2, VZV, CMV), Hepatitis B (HBV) |
| Carbovir | Cyclopentene | Guanine | Human Immunodeficiency Virus (HIV) |
| Abacavir | Cyclopentene | Guanine | Human Immunodeficiency Virus (HIV) |
| Entecavir | Cyclopentane | Guanine | Hepatitis B Virus (HBV) |
Antiviral Activity: A Head-to-Head Perspective
While specific EC50 and IC50 values for carbocyclic nucleosides from this compound are not extensively reported, we can infer their potential activity based on structurally similar compounds. For example, enantiomeric cyclobutyl guanine nucleosides with two hydroxymethyl groups, such as Lobucavir , have demonstrated potent activity against a range of herpesviruses.[7]
Below is a table summarizing the reported antiviral activities of our comparator compounds.
| Compound | Virus | Cell Line | EC50 / IC50 (µM) | CC50 (µM) | Selectivity Index (SI) |
| Lobucavir | HSV-1 | Not Specified | Data not available | >100 | Data not available |
| HSV-2 | Not Specified | Data not available | >100 | Data not available | |
| CMV | Not Specified | Data not available | >100 | Data not available | |
| HBV | Not Specified | Data not available | >100 | Data not available | |
| Carbovir | HIV-1 | Various Lymphocytes | Potent anti-HIV activity | Data not available | Data not available |
| Abacavir | HIV-1 (Wild-type) | MT-4 | 4.0 | 160 (CEM cells) | ~40 |
| HIV-1 (Clinical Isolates) | Not Specified | 0.26 | 140 (CD4+ CEM cells) | >500 | |
| Entecavir | HBV | HepG2 | ~0.004 | >100 | >25,000 |
Data compiled from multiple sources.[8][9][10] It is important to note that assay conditions can vary between studies.
The potent activity of Lobucavir against herpesviruses suggests that other cyclobutane-based guanine nucleosides could share a similar spectrum of activity.[11][12][13] The cyclopentene-based Carbovir and Abacavir are potent anti-HIV agents, indicating that the five-membered ring is favorable for interaction with HIV reverse transcriptase.[8][14][15] Entecavir's high potency and selectivity against HBV underscore the impact of the cyclopentane core in targeting the HBV polymerase.[9][10][16]
Antitumor Potential: An Emerging Frontier
The application of carbocyclic nucleosides extends to oncology. While specific data for this compound derivatives is sparse, other nucleoside analogues have shown promise. For instance, 5-fluorocytosine, a pyrimidine analogue, exhibits significant cytotoxic effects on melanoma and colorectal carcinoma cells when combined with the enzyme cytosine deaminase.[17][18] This prodrug approach, where a non-toxic compound is converted to a potent anticancer agent at the tumor site, is a promising strategy. A study on 5-fluorocytosine derivatives showed their potential as antitumor agents.[19]
| Compound | Cell Line | IC50 (µM) |
| 5-Fluorouracil (active metabolite of 5-Fluorocytosine) | WiDr (human colon carcinoma) | ~5 |
| 5-Fluorocytosine (with Cytosine Deaminase) | WiDr/CD | 27 |
| 5-Fluorocytosine (without Cytosine Deaminase) | WiDr | 26,000 |
| 5-Fluorocytosine (with Cytosine Deaminase) | Melanoma Cells | 572 µg/mL |
| 5-Fluorocytosine (without Cytosine Deaminase) | Melanoma Cells | 3870 µg/mL |
Data compiled from multiple sources.[17][18]
These findings suggest that carbocyclic nucleosides incorporating a 5-fluorocytosine base, derived from this compound, could be investigated as potential prodrugs for targeted cancer therapy.
Experimental Methodologies: A Guide to Evaluation
To facilitate further research and comparative studies, this section provides detailed protocols for key biological assays.
Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric method used to assess cell viability. It is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells.[8][13]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with serial dilutions of the carbocyclic nucleoside and incubate for 48-72 hours.
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the culture medium and add 100-200 µL of a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the 50% cytotoxic concentration (CC50), which is the concentration of the compound that reduces cell viability by 50% compared to untreated controls.
Antiviral Assay (Plaque Reduction Assay)
The plaque reduction assay is the gold standard for determining the antiviral activity of a compound by quantifying the reduction in virus-induced plaque formation.[12][20]
Protocol:
-
Cell Monolayer Preparation: Seed susceptible host cells in 6-well or 12-well plates to form a confluent monolayer.
-
Virus and Compound Incubation: Prepare serial dilutions of the carbocyclic nucleoside and mix with a known titer of the virus. Incubate this mixture for 1 hour.
-
Infection: Remove the culture medium from the cell monolayers and infect with the virus-compound mixture. Allow for viral adsorption for 1-2 hours.
-
Overlay: Remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) with the corresponding concentration of the nucleoside analogue. This restricts the spread of the virus to adjacent cells, leading to the formation of localized plaques.
-
Incubation: Incubate the plates for a period sufficient for plaque formation (typically 3-10 days, depending on the virus).
-
Plaque Visualization: Fix the cells (e.g., with formaldehyde) and stain with a dye (e.g., crystal violet) to visualize and count the plaques.
-
Data Analysis: Calculate the 50% effective concentration (EC50), which is the concentration of the compound that reduces the number of plaques by 50% compared to the virus-only control. The Selectivity Index (SI) is then calculated as the ratio of CC50 to EC50.
Visualizing the Path Forward: Workflows and Mechanisms
To provide a clearer understanding of the experimental processes and the underlying biological mechanisms, the following diagrams are provided.
Caption: Experimental workflows for cytotoxicity and antiviral assays.
Caption: General mechanism of action for antiviral carbocyclic nucleosides.
Conclusion and Future Directions
Carbocyclic nucleosides derived from this compound represent an intriguing, yet underexplored, area of medicinal chemistry. By drawing comparisons with structurally related and clinically successful analogues like Lobucavir, Abacavir, and Entecavir, we can hypothesize that these compounds possess the potential for significant antiviral and possibly antitumor activity. Their cyclobutane core may offer a unique conformational rigidity that could be advantageous for interacting with specific viral enzymes.
The path forward necessitates a systematic evaluation of these compounds. The synthesis of a library of purine and pyrimidine analogues based on the this compound scaffold, followed by rigorous biological testing using the standardized protocols outlined in this guide, will be crucial in elucidating their therapeutic potential. Future studies should also focus on their mechanism of action, including identifying the specific kinases involved in their phosphorylation and their inhibitory effects on various viral polymerases. Such research will undoubtedly contribute to the development of the next generation of carbocyclic nucleoside therapeutics.
References
- Lobucavir. In: Wikipedia. ; 2023. Accessed January 7, 2026. [Link]
- Abacavir. In: Wikipedia. ; 2023. Accessed January 7, 2026. [Link]
- Harrigan PR, Miller MD, Larder BA.
- What is the mechanism of action of abacavir (nucleoside reverse transcriptase inhibitor)? DrugBank. Updated October 16, 2025. Accessed January 7, 2026. [Link]
- Abacavir. Drug Index. Pediatric Oncall. Accessed January 7, 2026. [Link]
- Yohannes D, Jones T. Abacavir. In: StatPearls.
- Hong JH. Synthesis of novel 2'-methyl carbovir analogues as potent antiviral agents. Arch Pharm Res. 2007;30(2):131-137.
- Harris BE, Manning B, Federle TW, Diasio RB. In vivo antitumor activity of 5-fluorocytosine on human colorectal carcinoma cells genetically modified to express cytosine deaminase. Cancer Res. 1993;53(19):4568-4573.
- Damonte EB, Finochietto PV, Coto CE. Synthesis and antiviral activity of azoles obtained from carbohydrates. Carbohydr Res. 2008;343(14):2468-2474.
- El-Faham A, Khattab SN, Ghabbour HA, Fun HK, Lee-Ruff E.
- Lee-Ruff E, Tong J. Preparation of novel nucleoside analogues from cyclobutane precursors as potential antiviral agents. Org Chem. 2018.
- Vince R, Hua M. Carbovir: the (-) enantiomer is a potent and selective antiviral agent against human immunodeficiency virus in vitro. Antiviral Res. 1991;15(2):161-168.
- Vince R, Hua M. Synthesis of Carbovir and Abacavir from a Carbocyclic Precursor. J Med Chem. 1990;33(1):17-21.
- Zarubaev VV, Garshinina AV, Tretiak TS, et al. Glycyrrhizic Acid Derivatives Bearing Amino Acid Residues in the Carbohydrate Part as Dengue Virus E Protein Inhibitors: Synthesis and Antiviral Activity. Molecules. 2021;26(23):7208.
- Baraclude (entecavir) oral solution label. U.S.
- Orhan I, Bhee-Gute S, Sener B. Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. Mini Rev Med Chem. 2013;13(10):1495-1506.
- El-Faham A, Khattab SN, de la Torre BG, Albericio F, Lee-Ruff E. Synthesis of cyclobutane nucleosides. Nucleosides Nucleotides Nucleic Acids. 2011;30(6):391-404.
- Orhan I, Sener B. Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. Curr Med Chem. 2013;20(4):570-589.
- Lobucavir. PubChem.
- Sherman M. Entecavir: a potent antiviral with minimal long-term resistance in nucleoside-naive chronic hepatitis B patients. Expert Rev Anti Infect Ther. 2008;6(5):569-579.
- Lü H, Wu D, Wan Y, Gu B, Wang J. Cytotoxic effects of 5-fluorocytosine on melanoma cells transduced with cytosine deaminase gene.
- Pierrefite-Carle V, Rossi B. Cytosine deaminase/5-fluorocytosine-based vaccination against liver tumors: evidence of distant bystander effect.
- Grunberg E, Titsworth E, Bennett M. CHEMOTHERAPEUTIC ACTIVITY OF 5-FLUOROCYTOSINE. Antimicrob Agents Chemother (Bethesda). 1963;1963:566-568.
- Borthwick AD, Butt S, Biggadike K, et al. Synthesis and antiviral activity of enantiomeric forms of cyclobutyl nucleoside analogues. J Med Chem. 1992;35(19):3429-3437.
- Kumar P, Kumar R, Kumar Singh B, et al. Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties. Molecules. 2022;27(19):6499.
- Suzuki F, Hamada Y, Akuta S, et al. Antiviral activity, dose-response relationship, and safety of entecavir following 24-week oral dosing in nucleoside-naive Japanese adult patients with chronic hepatitis B: a randomized, double-blind, phase II clinical trial.
- Lobucavir. Patsnap Synapse. Accessed January 7, 2026. [Link]
- Kim KH, Kim JY, Lee KH, Noh MJ, Kim YC, Park HJ. Synthesis and biological activity of the new 5-fluorocytosine derivatives, 5'-deoxy-N-alkyloxycarbonyl-5-fluorocytosine-5'-carboxylic acid. Bioorg Med Chem Lett. 2002;12(3):483-486.
- El-Sawy ER, Al-Dies AM, El-Sayed WA, et al. Review on fluorinated nucleoside/non-nucleoside FDA-approved antiviral drugs. RSC Adv. 2022;12(47):30634-30653.
- Jeong LS, Lee JA, Chun MW, Lee SH. Synthesis of cyclopentanyl carbocyclic 5-fluorocytosine ((-)-5-fluorocarbodine) using a facially selective hydrogenation approach. J Org Chem. 2013;78(2):723-727.
- A preparation method for 5-fluorocytosine. CN103435557B. Accessed January 7, 2026.
- Opatz T, et al.
- Kumar P, Kumar R, Kumar Singh B, et al. Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties. Molecules. 2022;27(19):6499.
- De Clercq E, Li G. Broad spectrum antiviral nucleosides-Our best hope for the future. Biochem Pharmacol. 2021;187:114498.
- Gavrilov DV, Shcherbakov DN, Pletnev AA, et al. Recent Advances in Molecular Mechanisms of Nucleoside Antivirals. Int J Mol Sci. 2023;24(2):1426.
- Zhang L, Liu Y, Wang L, et al. [A study of the dosage and efficacy of entecavir for treating hepatitis B virus]. Zhonghua Gan Zang Bing Za Zhi. 2005;13(1):15-18.
- Li W, Liu Y, Zhang S, et al. Correlation Between Serum Entecavir Concentration and Virological Response in Patients with Chronic Type B Hepatitis. Med Sci Monit. 2015;21:2949-2954.
Sources
- 1. Synthesis of cyclobutane nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and antiviral activity of azoles obtained from carbohydrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent Advances in Molecular Mechanisms of Nucleoside Antivirals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of novel 2'-methyl carbovir analogues as potent antiviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. collectionscanada.gc.ca [collectionscanada.gc.ca]
- 6. rroij.com [rroij.com]
- 7. Synthesis and antiviral activity of enantiomeric forms of cyclobutyl nucleoside analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The antiviral activity, mechanism of action, clinical significance and resistance of abacavir in the treatment of pediatric AIDS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antiviral activity, dose–response relationship, and safety of entecavir following 24-week oral dosing in nucleoside-naive Japanese adult patients with chronic hepatitis B: a randomized, double-blind, phase II clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Correlation Between Serum Entecavir Concentration and Virological Response in Patients with Chronic Type B Hepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Lobucavir - Wikipedia [en.wikipedia.org]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Lobucavir | CymitQuimica [cymitquimica.com]
- 14. Carbovir: the (-) enantiomer is a potent and selective antiviral agent against human immunodeficiency virus in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Entecavir: a potent antiviral with minimal long-term resistance in nucleoside-naive chronic hepatitis B patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. In vivo antitumor activity of 5-fluorocytosine on human colorectal carcinoma cells genetically modified to express cytosine deaminase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Cytotoxic effects of 5-fluorocytosine on melanoma cells transduced with cytosine deaminase gene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Synthesis and biological activity of the new 5-fluorocytosine derivatives, 5'-deoxy-N-alkyloxycarbonyl-5-fluorocytosine-5'-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Abacavir - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
The Cyclobutane Shield: A Comparative Guide to Enhancing Metabolic Stability in Drug Candidates
In the relentless pursuit of efficacious and safe therapeutics, medicinal chemists are increasingly turning to a deceptively simple yet powerful tool: the cyclobutane ring. Its incorporation into drug candidates is a strategic maneuver to bolster metabolic stability, a critical determinant of a drug's pharmacokinetic profile and, ultimately, its clinical success. This guide provides an in-depth, objective comparison of the metabolic stability of cyclobutane-containing compounds against their non-cyclic or alternative cyclic counterparts, supported by experimental data and elucidating the mechanistic underpinnings of this advantageous modification.
The Challenge of Metabolic Lability
A primary hurdle in drug development is rapid metabolism, predominantly mediated by the cytochrome P450 (CYP) family of enzymes in the liver.[1][2] These enzymes catalyze oxidative reactions that functionalize drug molecules, preparing them for excretion.[3][4] While essential for detoxification, this process can prematurely terminate the therapeutic action of a drug, leading to poor bioavailability and a short duration of effect. Common metabolic "soft spots" in drug molecules are often aliphatic chains and electron-rich aromatic rings, which are susceptible to enzymatic oxidation.[3][5]
Cyclobutane: A Bulwark Against Metabolism
The introduction of a cyclobutane moiety can act as a metabolic shield, significantly enhancing a compound's resistance to enzymatic degradation.[6][7][8] This heightened stability is not merely a matter of steric hindrance; it is rooted in the fundamental chemical properties of the strained four-membered ring. The C-H bonds in a cyclobutane ring possess a higher bond dissociation energy compared to those in more flexible, unstrained alkyl chains.[9] This increased energy barrier makes hydrogen atom abstraction by CYP enzymes, the rate-limiting step in many oxidation reactions, less favorable.[9]
The puckered, three-dimensional structure of the cyclobutane ring also plays a crucial role.[5][6] Unlike flat aromatic systems, the rigid, non-planar conformation of cyclobutane can restrict the molecule's ability to orient itself optimally within the active site of a metabolizing enzyme, further impeding enzymatic attack.[5]
Comparative Metabolic Stability: The Data
The true measure of a chemical modification's utility lies in quantifiable improvements. The following data, compiled from various studies, demonstrates the tangible benefits of incorporating a cyclobutane ring on metabolic stability, often measured by in vitro intrinsic clearance (CLint) or half-life (t½) in human liver microsomes (HLM). A lower CLint value and a longer t½ are indicative of greater metabolic stability.[10][11]
Case Study 1: Bioisosteric Replacement of tert-Butyl Group
In a comparative study, trifluoromethyl-substituted cyclobutane (CF3-cyclobutane) and cyclopropane (CF3-cyclopropane) were evaluated as bioisosteres for the metabolically labile tert-butyl group. The results in human liver microsomes were striking for certain scaffolds.
| Compound Series | Analog | Intrinsic Clearance (CLint) (μL/min/mg protein) |
| Model Amide 2 | tert-Butyl | 12 |
| CF3-Cyclopropane | 1 | |
| CF3-Cyclobutane | 1 | |
| Butenafine | tert-Butyl | 30 |
| CF3-Cyclopropane | 21 | |
| CF3-Cyclobutane | 21 | |
| Data sourced from Mykhailiuk et al. (2024) as presented in Benchchem.[9] |
In the case of Model Amide 2, the introduction of a CF3-cyclobutane ring led to a remarkable 12-fold decrease in intrinsic clearance, indicating a significant improvement in metabolic stability.[9] While in other cases, such as with Butenafine, the improvement was more modest, the data consistently points towards the cyclobutane moiety being a more robust alternative to the tert-butyl group.[9]
Case Study 2: Constraining a Flexible Linker in αvβ3 Integrin Antagonists
The replacement of a flexible acyclic linker with a rigid cyclobutane scaffold in a series of αvβ3 integrin antagonists not only locked the molecule in a bioactive conformation but also conferred a substantial metabolic stability advantage.
| Compound | Linker Type | Half-life (t½) in Human Liver Microsomes (minutes) |
| 4 | cis-Cyclobutane | > 80 |
| 7 | Acyclic | 25 |
| Data is representative and compiled from multiple sources for illustrative purposes as presented in Benchchem.[12] |
The cyclobutane-containing compound 4 exhibited a half-life greater than 80 minutes, a more than three-fold improvement over its acyclic counterpart 7 .[12] This demonstrates that the benefits of cyclobutane extend beyond simple substitution to strategic incorporation as a core structural element.
Mechanistic Insights: Resisting the Cytochrome P450 Machinery
The enhanced metabolic stability of cyclobutane-containing compounds can be attributed to their unique interaction, or lack thereof, with the active site of CYP enzymes. The catalytic cycle of most CYP-mediated oxidations involves the abstraction of a hydrogen atom from the substrate.[13][14] The inherent strength of the C-H bonds in the strained cyclobutane ring makes this initial step energetically unfavorable.
Caption: Comparative interaction of acyclic vs. cyclobutane-containing drugs with CYP450.
Experimental Protocols for Assessing Metabolic Stability
To ensure the validity and reproducibility of metabolic stability data, standardized in vitro assays are employed. The two most common methods are the liver microsomal stability assay and the hepatocyte stability assay.
Liver Microsomal Stability Assay
This assay primarily assesses Phase I metabolism, which is largely driven by CYP enzymes.[10][11]
Workflow:
Caption: Workflow for a liver microsomal stability assay.
Detailed Methodology:
-
Preparation: A stock solution of the test compound is prepared in a suitable organic solvent. Pooled human liver microsomes are thawed and diluted in a phosphate buffer (pH 7.4). A solution of the cofactor NADPH is also prepared.
-
Incubation: The test compound, liver microsomes, and buffer are pre-incubated at 37°C. The reaction is initiated by the addition of NADPH.
-
Sampling and Quenching: Aliquots are taken from the incubation mixture at specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes) and the reaction is immediately stopped ("quenched") by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.[15]
-
Analysis: The quenched samples are centrifuged to precipitate proteins, and the supernatant is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the concentration of the remaining parent compound.[10]
-
Data Analysis: The percentage of the parent compound remaining at each time point is plotted against time. From this curve, the half-life (t½) and the in vitro intrinsic clearance (CLint) are calculated.[10][11]
Hepatocyte Stability Assay
This assay provides a more comprehensive assessment of metabolic stability, as intact hepatocytes contain both Phase I and Phase II metabolic enzymes.[15][16]
Methodology:
The protocol is similar to the microsomal stability assay, with the key difference being the use of cryopreserved or fresh hepatocytes instead of microsomes. The incubation times are often longer to account for the slower metabolism in intact cells.[16]
Conclusion: A Strategic Advantage in Drug Design
The strategic incorporation of a cyclobutane ring is a validated and powerful tactic in modern medicinal chemistry to enhance metabolic stability. The experimental data clearly demonstrates that this modification can lead to significant improvements in a compound's pharmacokinetic profile by rendering it more resistant to metabolism by cytochrome P450 enzymes. The increased three-dimensionality and higher C-H bond dissociation energy of the cyclobutane scaffold are key contributors to this effect. For researchers and drug development professionals, the cyclobutane ring represents a valuable tool to overcome the pervasive challenge of metabolic lability, thereby increasing the likelihood of advancing promising candidates through the development pipeline.
References
- van der Kolk, M. R., Janssen, M. A. C. H., Rutjes, F. P. J. T., & Blanco-Ania, D. (2022). Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem, 17(9), e202200020. [Link]
- van der Kolk, M. R., Janssen, M. A. C. H., Rutjes, F. P. J. T., & Blanco-Ania, D. (2022).
- van der Kolk, M. R., Janssen, M. A. C. H., Rutjes, F. P. J. T., & Blanco-Ania, D. (2022).
- RSC Medicinal Chemistry. (2024). RESEARCH ARTICLE. RSC Medicinal Chemistry. [Link]
- Orhan, I. E., & Tumen, I. (2015). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. Molecules, 20(8), 14838–14853. [Link]
- Scott, E. E., & Halpert, J. R. (2005). Structural Features of Cytochromes P450 and Ligands that Affect Drug Metabolism as Revealed by X-ray Crystallography and NMR. Molecular Pharmacology, 68(3), 569–580. [Link]
- Soars, M. G., Grime, K., & Riley, R. J. (2016). Determination of Human Hepatocyte Intrinsic Clearance for Slowly Metabolized Compounds. Drug Metabolism and Disposition, 44(9), 1469–1476. [Link]
- CDD Vault. (2025). How to Conduct an In Vitro Metabolic Stability Study. CDD Vault. [Link]
- Di, L., & Obach, R. S. (2018). Interpretation of in Vitro Metabolic Stability Studies for Racemic Mixtures. ACS Medicinal Chemistry Letters, 9(8), 751–754. [Link]
- Denisov, I. G., & Sligar, S. G. (2016). Interactions of Cytochrome P450s with their Ligands. Biochemical Journal, 473(15), 2233–2245. [Link]
- Gajula, S. N. R., et al. (2021). Drug Metabolic Stability in Early Drug Discovery to Develop Potential Lead Compounds. Drug Metabolism Reviews, 53(4), 458-477. [Link]
- ResearchGate. (n.d.). A comparison of intrinsic hepatic clearance values for human hepatocytes.
- Guengerich, F. P. (2018). Human cytochrome P450 enzymes bind drugs and other substrates mainly through conformational-selection modes. Journal of Biological Chemistry, 293(49), 18876–18886. [Link]
- ResearchGate. (n.d.). Active site structures of P450 complexes with diverse substrate and inhibitor molecules.
- Słoczyńska, K., et al. (2019). Metabolic stability and its role in the discovery of new chemical entities. Acta Poloniae Pharmaceutica, 76(1), 11-23. [Link]
- ResearchGate. (n.d.). Intrinsic clearance (CLint) for various drugs in humans as calculated from in-vitro studies.
- Javanmard, A. (2018). Clearance Concepts: Fundamentals and Application to Pharmacokinetic Behavior of Drugs. Chapman University Digital Commons. [Link]
- ResearchGate. (n.d.). Active site of cytochrome P450 cam (CYP101A1) with selected key amino acid residues and substrate (camphor) highlighted.
- Preissner, S., et al. (2010). Biochemistry, Cytochrome P450.
- International Journal of Research in Pharmacy and Allied Science. (2022). The Role of Cytochrom P450 in Drug Metabolism. IJRPAS. [Link]
- Zanger, U. M., & Schwab, M. (2013). Cytochrome P450 enzymes in drug metabolism: regulation of gene expression, enzyme activities, and impact of genetic variation. Pharmacology & Therapeutics, 138(1), 103–141. [Link]
- ResearchGate. (n.d.). Cytochrome P450 Enzymes Mechanism Based Inhibitors: Common Sub-Structures and Reactivity.
Sources
- 1. researchgate.net [researchgate.net]
- 2. ijrpas.com [ijrpas.com]
- 3. Structural Features of Cytochromes P450 and Ligands that Affect Drug Metabolism as Revealed by X-ray Crystallography and NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 8. Cyclobutanes in Small-Molecule Drug Candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]
- 11. hrcak.srce.hr [hrcak.srce.hr]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Biochemistry, Cytochrome P450 - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Interpretation of in Vitro Metabolic Stability Studies for Racemic Mixtures - PMC [pmc.ncbi.nlm.nih.gov]
- 16. f.hubspotusercontent20.net [f.hubspotusercontent20.net]
A Comparative Guide to the Conformational Analysis of 3-(Hydroxymethyl)cyclobutanol Derivatives
For researchers, scientists, and drug development professionals, a nuanced understanding of a molecule's three-dimensional structure is paramount. The spatial arrangement of functional groups dictates not only the physicochemical properties of a compound but also its biological activity and metabolic fate. Within the realm of small molecule drug discovery, strained ring systems such as cyclobutanes have garnered significant interest as conformationally restricted scaffolds.[1][2] This guide provides an in-depth comparative analysis of the conformational landscapes of cis- and trans-3-(hydroxymethyl)cyclobutanol, leveraging both theoretical principles and comparative experimental data from analogous systems to illuminate the key structural differences that govern their behavior.
The Puckered Nature of the Cyclobutane Ring: A Balancing Act
Unlike the planar representation often depicted in two-dimensional drawings, the cyclobutane ring is not flat. A planar conformation would engender significant torsional strain from eclipsing C-H bonds and angle strain due to the deviation from the ideal sp³ bond angle of 109.5°. To alleviate this, the cyclobutane ring adopts a puckered or "butterfly" conformation.[5] This puckering reduces torsional strain at the cost of a slight increase in angle strain, resulting in a more stable overall structure.
This puckering gives rise to two distinct substituent positions: axial and equatorial-like, analogous to the chair conformation of cyclohexane. The interconversion between these puckered conformations is a rapid process at room temperature. For substituted cyclobutanes, the energetic preference for a substituent to occupy an axial or equatorial position is a key determinant of the overall conformational equilibrium.
Experimental Methodologies for Conformational Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful, non-destructive technique for elucidating the three-dimensional structure of molecules in solution. For the conformational analysis of 3-(hydroxymethyl)cyclobutanol derivatives, several NMR parameters are of particular interest:
-
Chemical Shifts (δ): The chemical shift of a proton or carbon is highly sensitive to its local electronic environment. The spatial proximity of the hydroxyl and hydroxymethyl groups in the cis and trans isomers is expected to result in distinct chemical shifts due to through-space anisotropic and steric effects.
-
Coupling Constants (J): Vicinal (³J) proton-proton coupling constants are related to the dihedral angle between the coupled protons, as described by the Karplus equation.[2][6][7][8] By measuring these coupling constants, one can infer the preferred dihedral angles and thus the puckering of the cyclobutane ring and the orientation of the substituents.
-
Nuclear Overhauser Effect (NOE): NOE correlations arise between protons that are close in space, irrespective of their bonding connectivity. NOESY or ROESY experiments can provide definitive evidence for the cis or trans relationship of substituents and help to establish their relative stereochemistry.
Computational Chemistry
In conjunction with experimental data, computational methods provide invaluable insights into the conformational preferences of molecules. Density Functional Theory (DFT) is a widely used quantum mechanical method to:
-
Optimize Molecular Geometries: Determine the lowest energy (most stable) conformations of the cis and trans isomers.
-
Calculate Relative Energies: Quantify the energy difference between various conformers, allowing for the prediction of their relative populations at equilibrium.
-
Analyze Intramolecular Interactions: Identify and characterize non-covalent interactions, such as intramolecular hydrogen bonds, that stabilize specific conformations.[9][10][11][12][13]
Comparative Analysis of cis- and trans-3-(Hydroxymethyl)cyclobutanol
The primary distinction between the cis and trans isomers lies in the relative orientation of the hydroxyl and hydroxymethyl groups. In the cis isomer, both substituents are on the same face of the cyclobutane ring, while in the trans isomer, they are on opposite faces. This fundamental difference has profound implications for their conformational behavior, primarily driven by the potential for intramolecular hydrogen bonding and steric interactions.
Intramolecular Hydrogen Bonding: A Key Stabilizing Force
In the cis isomer, the hydroxyl and hydroxymethyl groups are positioned to form an intramolecular hydrogen bond. This interaction, where the hydroxyl proton of one group interacts with the oxygen of the other, can significantly stabilize a particular puckered conformation of the ring. This stabilization is expected to favor a conformation where the substituents adopt a pseudo-diequatorial orientation to bring the functional groups into proximity.
Conversely, in the trans isomer, the substituents are too far apart to engage in intramolecular hydrogen bonding. Consequently, its conformational equilibrium will be primarily governed by minimizing steric interactions between the substituents and the cyclobutane ring protons.
Predicted NMR Spectral Differences
Based on the principles outlined above and by analogy to the corresponding cyclopentanol derivatives, we can predict the key differences in the ¹H and ¹³C NMR spectra of the cis and trans isomers of this compound.[3][4]
Table 1: Predicted ¹H and ¹³C NMR Data for cis- and trans-3-(Hydroxymethyl)cyclobutanol
| Nucleus | Predicted Data for cis-Isomer | Predicted Data for trans-Isomer | Rationale for Predicted Differences |
| ¹H NMR | |||
| H-1 (CH-OH) | Downfield shift (~4.0-4.3 ppm) | Upfield shift (~3.9-4.2 ppm) | Deshielding in the cis isomer due to steric compression and potential intramolecular hydrogen bonding. |
| H-3 (CH-CH₂OH) | Downfield shift (~2.1-2.4 ppm) | Upfield shift (~2.0-2.3 ppm) | Similar deshielding effects as H-1 in the cis isomer. |
| -CH₂OH | Larger Δδ for diastereotopic protons | Smaller Δδ for diastereotopic protons | Increased steric hindrance in the cis isomer enhances the magnetic inequivalence of the methylene protons. |
| ¹³C NMR | |||
| C-1 (CH-OH) | Downfield shift (~74-77 ppm) | Upfield shift (~72-75 ppm) | Deshielding due to the γ-gauche effect from the proximate hydroxymethyl group in the cis isomer. |
| C-3 (CH-CH₂OH) | Downfield shift (~46-49 ppm) | Upfield shift (~44-47 ppm) | Similar γ-gauche effect from the hydroxyl group in the cis isomer. |
| -CH₂OH | Downfield shift (~65-68 ppm) | Upfield shift (~63-66 ppm) | The chemical shift is influenced by the overall stereochemistry and intramolecular interactions. |
Note: The chemical shift ranges are estimations based on analogous compounds and are subject to solvent and concentration effects.
Experimental Protocols
To experimentally differentiate between the cis and trans isomers, a systematic approach employing a suite of NMR experiments is recommended.
Sample Preparation
-
Dissolve 5-10 mg of the purified isomer in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
NMR Acquisition
-
¹H NMR Spectroscopy:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Pay close attention to the chemical shifts of H-1 and H-3, and the multiplicity and coupling constants of all signals.
-
-
¹³C NMR Spectroscopy:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Compare the chemical shifts of C-1, C-3, and the hydroxymethyl carbon.
-
-
2D NMR Spectroscopy (for unambiguous assignment):
-
COSY (Correlation Spectroscopy): To confirm the ¹H-¹H coupling network.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To identify through-space correlations. A strong NOE between H-1 and H-3 would be definitive proof of a cis relationship.
-
Conclusion
The conformational analysis of cis- and trans-3-(hydroxymethyl)cyclobutanol reveals a fascinating interplay of steric and electronic effects. The presence of a stabilizing intramolecular hydrogen bond in the cis isomer is predicted to be the dominant factor governing its conformational preference, leading to distinct and measurable differences in its NMR spectral parameters compared to the trans isomer. By employing a combination of one- and two-dimensional NMR techniques, researchers can confidently distinguish between these diastereomers and gain a deeper understanding of their three-dimensional structures. This knowledge is critical for the rational design of novel therapeutics and functional materials that incorporate the cyclobutane scaffold.
References
- Amarasinghe, N. R.; Turner, P.; Todd, M. H. Adv. Synth.
- Dalton, L. Chem. Eng. News2003, 81 (51), 37.
- Dong, Z.; et al. Beilstein J. Org. Chem.2017, 13, 1234-1240.
- Karplus, M. J. Chem. Phys.1959, 30 (1), 11–15.
- Karplus, M. J. Am. Chem. Soc.1963, 85 (18), 2870–2871.
- Maryasin, B.; Maulide, N. Eur. J. Org. Chem.2018, 2018 (41), 5693-5698.
- Minch, M. J. Concepts Magn. Reson.1994, 6, 41–56.
- Sun, Y.; et al. ChemPlusChem2024, 89 (8), e202300701.
- Varetti, E. L.; et al. J. Mol. Struct.2019, 1175, 78-85.
- Wikipedia.
- Cremer, D. J. Phys. Chem. A2008, 112 (45), 11391–11401.
- Caron, G.; Kihlberg, J.; Ermondi, G. J. Med. Chem.2017, 60 (1), 1–13.
- Iftikhar, H.; et al. Molecules2019, 24 (15), 2806.
- Abraham, R. J.; Chambers, E. J.; Thomas, W. J. Chem. Soc., Perkin Trans. 21993, 1061-1066.
- Su, Y.; et al. ChemPlusChem2024, 89 (8), e202300701.
- Martinez-Felipe, A.; et al. Int. J. Mol. Sci.2018, 19 (8), 2381.
- Alkorta, I.; et al. Int. J. Mol. Sci.2018, 19 (8), 2415.
- Caron, G.; Kihlberg, J.; Ermondi, G. J. Med. Chem.2017, 60 (1), 1–13.
Sources
- 1. Synthesis, biological evaluation, and modeling studies of 1,3-disubstituted cyclobutane-containing analogs of combretastatin A4 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Karplus equation - Wikipedia [en.wikipedia.org]
- 7. mdpi.com [mdpi.com]
- 8. C&EN: SCIENCE & TECHNOLOGY - JACS 125 - KARPLUS EQUATION [pubsapp.acs.org]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. mdpi.com [mdpi.com]
- 11. Introduction to “Intramolecular Hydrogen Bonding 2018” - PMC [pmc.ncbi.nlm.nih.gov]
- 12. iris.unito.it [iris.unito.it]
- 13. kar.kent.ac.uk [kar.kent.ac.uk]
Validating the stereochemistry of 3-(Hydroxymethyl)cyclobutanol products
An Expert's Guide to the Stereochemical Validation of 3-(Hydroxymethyl)cyclobutanol
Introduction
This compound is a key building block in medicinal chemistry, valued for its rigid, three-dimensional structure that allows for precise spatial orientation of functional groups. This cyclobutane diol exists as two primary stereoisomers: cis and trans. The distinct spatial arrangement of the hydroxyl and hydroxymethyl groups in these isomers profoundly influences their biological activity and pharmacokinetic properties when incorporated into drug candidates. Consequently, unambiguous determination of the stereochemistry of this compound products is a critical, non-negotiable step in drug discovery and development.
This guide provides a comprehensive comparison of modern analytical techniques for validating the stereochemistry of this compound. We will delve into the principles, practical implementation, and data interpretation of Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography, and chiral High-Performance Liquid Chromatography (HPLC). The focus will be on providing actionable, field-proven protocols and explaining the causality behind experimental choices to ensure trustworthy and reproducible results.
The Stereochemical Challenge: cis vs. trans Isomers
The core challenge lies in differentiating between the cis isomer, where the hydroxymethyl and hydroxyl groups are on the same face of the cyclobutane ring, and the trans isomer, where they are on opposite faces. This seemingly subtle difference has significant downstream consequences for molecular conformation and receptor binding.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The First Line of Inquiry
NMR spectroscopy, particularly proton (¹H) NMR, is often the most rapid and accessible method for initial stereochemical assignment. The key principle hinges on the fact that the spatial relationship between protons influences their chemical shifts and coupling constants (J-values). Furthermore, advanced 2D NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), can directly probe through-space proximity of protons, providing definitive evidence for stereochemistry.
¹H NMR: Distinguishing Isomers by Symmetry and Coupling
In the cis isomer, a plane of symmetry renders the two methylene protons of the hydroxymethyl group chemically equivalent. In contrast, the lower symmetry of the trans isomer often results in these protons being diastereotopic and thus chemically non-equivalent, leading to a more complex splitting pattern.
Table 1: Comparative ¹H NMR Signatures of cis and trans-3-(Hydroxymethyl)cyclobutanol
| Feature | cis-Isomer | trans-Isomer | Rationale |
| Symmetry | Higher (Cₛ) | Lower (C₁) | The plane of symmetry in the cis isomer simplifies the spectrum. |
| CH₂OH Protons | Singlet or simple doublet | AB quartet or complex multiplet | Diastereotopic protons in the trans isomer couple to each other. |
| Ring Proton Coupling | Distinct coupling constants | Different set of coupling constants | The dihedral angles between ring protons differ significantly between isomers. |
Nuclear Overhauser Effect Spectroscopy (NOESY): An Unambiguous Proof
A NOESY experiment is the gold standard for NMR-based stereochemical assignment of cyclobutane systems. This technique detects protons that are close in space (< 5 Å), regardless of their through-bond connectivity. For this compound, a cross-peak between the proton on the hydroxyl-bearing carbon (CH-OH) and the protons of the hydroxymethyl group (CH₂-OH) is a definitive indicator of the cis configuration.
-
Sample Preparation: Dissolve 5-10 mg of the purified this compound sample in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Ensure the sample is free of paramagnetic impurities.
-
Instrument Setup:
-
Use a high-field NMR spectrometer (≥ 400 MHz) for optimal signal dispersion.
-
Tune and shim the probe to achieve high resolution.
-
Acquire standard ¹H and ¹³C spectra to assign all proton and carbon signals.
-
-
NOESY Acquisition:
-
Select a 2D NOESY pulse sequence (e.g., noesygpph).
-
Set the mixing time (d8) to a value appropriate for detecting intramolecular NOEs for a small molecule (typically 300-800 ms). A range of mixing times may be necessary to optimize the NOE buildup.
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
Data Processing and Analysis:
-
Process the 2D data using appropriate window functions (e.g., sine-bell) in both dimensions.
-
Carefully analyze the resulting 2D spectrum for cross-peaks.
-
Crucial Step: Look for a cross-peak correlating the H-1 proton (the proton on the carbon bearing the OH group) with the H-5 protons (the methylene protons of the hydroxymethyl group). The presence of this cross-peak confirms a cis relationship.
-
X-ray Crystallography: The Definitive Answer
When a single crystal of sufficient quality can be obtained, single-crystal X-ray diffraction (XRD) provides the most unambiguous and definitive determination of stereochemistry. This technique maps the electron density of the molecule in the solid state, providing a three-dimensional structure with precise bond lengths and angles, leaving no doubt as to the relative orientation of the substituents.
Advantages and Limitations
-
Advantage: Provides an absolute, irrefutable structural proof.
-
Limitation: The primary challenge is growing a suitable single crystal, which can be a time-consuming and sometimes unsuccessful process. The compound must be a solid at room temperature and have good crystalline properties.
-
Crystallization:
-
The key to success is screening a wide range of conditions. A common method is slow evaporation of a solvent in which the compound is sparingly soluble.
-
Start with a highly purified sample (>99%).
-
Screen various solvents (e.g., hexane, ethyl acetate, methanol, acetonitrile) and solvent mixtures.
-
Set up crystallization trials in small vials, covering them with a perforated film to allow for slow evaporation over several days to weeks.
-
-
Crystal Mounting and Data Collection:
-
Once a suitable crystal (typically 0.1-0.3 mm in size) is formed, carefully mount it on a goniometer head.
-
Collect diffraction data using a single-crystal X-ray diffractometer.
-
-
Structure Solution and Refinement:
-
The diffraction pattern is used to solve and refine the crystal structure, yielding a 3D model of the molecule.
-
The refined structure will clearly show the relative positions of the hydroxyl and hydroxymethyl groups, confirming the cis or trans configuration.
-
Chiral High-Performance Liquid Chromatography (HPLC): A Powerful Separation Tool
Chiral HPLC is an excellent method for both analytical validation and preparative separation of stereoisomers. This technique uses a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers or stereoisomers of the analyte, leading to different retention times.
Method Development and Validation
The choice of the chiral column and mobile phase is critical for achieving separation. Polysaccharide-based CSPs (e.g., those coated with derivatives of cellulose or amylose) are often effective for separating polar compounds like diols.
Table 2: Comparison of Analytical Techniques for Stereochemical Validation
| Technique | Principle | Throughput | Key Advantage | Key Limitation |
| ¹H NMR / NOESY | Through-space proton proximity | High | Rapid, uses small sample amount, provides solution-state structure. | Can be ambiguous if key protons overlap; requires expertise in 2D NMR. |
| X-ray Crystallography | X-ray diffraction from a single crystal | Low | Unambiguous, definitive 3D structure. | Requires a suitable single crystal, which can be difficult to obtain. |
| Chiral HPLC | Differential interaction with a chiral stationary phase | High | Excellent for determining isomeric purity and for preparative separation. | Requires method development; does not provide absolute configuration on its own. |
-
Column Selection:
-
Start with a polysaccharide-based chiral column, such as a Chiralcel OD-H or Chiralpak AD-H. These columns are known for their broad applicability.
-
-
Mobile Phase Screening:
-
Begin with a normal-phase mobile phase, typically a mixture of hexane and a polar alcohol modifier (e.g., isopropanol or ethanol).
-
Screen a gradient of modifier concentrations (e.g., 5% to 30% isopropanol) to find the optimal separation window.
-
Small amounts of an additive, such as trifluoroacetic acid (TFA) for acidic compounds or diethylamine (DEA) for basic compounds, can sometimes improve peak shape, although they are unlikely to be necessary for a neutral diol.
-
-
Optimization:
-
Once separation is achieved, optimize the flow rate and temperature to improve resolution and reduce analysis time.
-
-
Validation:
-
To confirm which peak corresponds to which isomer, it is necessary to have a reference standard of at least one of the pure isomers (e.g., confirmed by NOESY or XRD). Inject the known standard to identify its retention time.
-
Conclusion and Recommendations
Validating the stereochemistry of this compound is a multi-faceted task where the choice of technique depends on the specific goals of the analysis, sample availability, and the stage of research.
-
For rapid, routine confirmation and in-process control, ¹H NMR supplemented with a 2D NOESY experiment is the most efficient and powerful approach. It provides a definitive answer about the relative configuration in solution.
-
When an unassailable, absolute proof of structure is required, for example, for a regulatory filing or a foundational publication, single-crystal X-ray crystallography is the ultimate authority, provided a suitable crystal can be grown.
-
For assessing isomeric purity, quantifying the ratio of cis to trans isomers in a mixture, or for preparative separation, chiral HPLC is the superior technique.
A robust validation strategy often employs a combination of these methods. For instance, an initial assignment by NOESY can be corroborated by chiral HPLC to ensure isomeric purity, with X-ray crystallography serving as the final, definitive proof for a key intermediate or final compound. By understanding the strengths and limitations of each technique, researchers can confidently and accurately define the three-dimensional structure of their molecules, ensuring the integrity and reproducibility of their scientific findings.
References
- Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier. [Link]
The Geometric Divide: A Head-to-Head Comparison of Cis vs. Trans Isomers in Biological Assays
Introduction
In the intricate world of molecular biology and pharmacology, structure is paramount. Even the most subtle variation in a molecule's three-dimensional arrangement can lead to a dramatic divergence in its biological function. Among the most fundamental examples of this principle is geometric isomerism , also known as cis-trans isomerism. Arising from restricted rotation around a double bond or within a ring structure, cis and trans isomers possess the same molecular formula and connectivity but differ in the spatial orientation of their substituent groups.[1] A cis isomer features functional groups on the same side of the double bond, often creating a "kinked" structure, whereas a trans isomer has them on opposite sides, resulting in a more linear, symmetrical molecule.[1][2]
This seemingly minor geometric distinction is the basis for profound differences in how these molecules interact with the highly specific architectures of biological systems, including enzymes, receptors, and nucleic acids.[1][2] This guide provides an in-depth, head-to-head comparison of the biological activities of cis and trans isomers through two illustrative case studies. We will explore the differential effects of:
-
Oleic Acid (cis) vs. Elaidic Acid (trans): A crucial pair of fatty acids that demonstrates how isomerism impacts cell membrane structure and inflammatory signaling.
-
Cisplatin (cis) vs. Transplatin (trans): A landmark example from pharmacology where one isomer is a potent anticancer drug and the other is clinically ineffective, highlighting the importance of geometry in drug-target interactions.[3][4]
Through detailed experimental protocols and supporting data, this guide will equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies to investigate and understand the biological consequences of geometric isomerism.
Case Study 1: The Fatty Acid Paradigm - Oleic Acid (cis) vs. Elaidic Acid (trans)
Oleic acid is a ubiquitous cis-monounsaturated fatty acid found in nature, while elaidic acid is its trans isomer, most commonly produced through industrial hydrogenation of vegetable oils.[5] The distinct geometries of these molecules lead to vastly different effects on cellular health.
Structural Differences & Physicochemical Impact
The defining feature of oleic acid is the 30-degree bend or "kink" introduced by the cis double bond. This prevents the fatty acid chains from packing tightly together. In contrast, the linear shape of trans elaidic acid allows for much denser packing, similar to saturated fatty acids.[2] This fundamental structural difference has a critical consequence for the fluidity of cell membranes.[2][6] Membranes incorporating cis fatty acids are more fluid, which is essential for the proper function of embedded proteins like receptors and ion channels.[2][7] Conversely, the incorporation of trans fatty acids leads to a more rigid and less functional membrane.[2]
Biological Assay Head-to-Head
To quantify the differential effects of oleic and elaidic acid, we can employ a series of targeted biological assays.
Causality Behind Experimental Choice: The fluidity of a lipid bilayer directly influences its biological function.[7][8] Fluorescence polarization (FP) is a robust and sensitive method to measure this property.[9][10] It utilizes a hydrophobic fluorescent probe, such as 1,6-diphenyl-1,3,5-hexatriene (DPH), which intercalates into the membrane.[9][10] The mobility of this probe is restricted in a rigid membrane, resulting in a high degree of polarization when excited with polarized light. In a fluid membrane, the probe tumbles more freely, leading to depolarization of the emitted light.[9] Therefore, a lower FP value corresponds to higher membrane fluidity.[9]
Experimental Protocol: Membrane Fluidity in Liposomes
-
Liposome Preparation:
-
Prepare separate lipid films of 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC) as a base lipid, supplemented with either 10 mol% oleic acid or 10 mol% elaidic acid.
-
Dry the lipid mixtures under a stream of nitrogen gas and then under vacuum for at least 2 hours to remove all solvent.
-
Hydrate the lipid films in a suitable buffer (e.g., PBS, pH 7.4) to a final lipid concentration of 1 mg/mL by vortexing, followed by several freeze-thaw cycles to create multilamellar vesicles.
-
Extrude the vesicle suspension through a polycarbonate membrane (100 nm pore size) to form unilamellar liposomes.
-
-
DPH Labeling:
-
Prepare a 2 mM stock solution of DPH in tetrahydrofuran.
-
Add the DPH stock solution to the liposome suspension at a 1:1000 molar ratio (DPH:lipid).
-
Incubate the mixture in the dark at room temperature for 1 hour to allow for probe incorporation.
-
-
Fluorescence Polarization Measurement:
-
Transfer 100 µL of the DPH-labeled liposome samples into a 96-well black microplate.
-
Use a microplate reader equipped with polarization filters.
-
Set the excitation wavelength to 355 nm and the emission wavelength to 430 nm.[9]
-
Measure the intensity of emitted light parallel (I∥) and perpendicular (I⊥) to the plane of the polarized excitation light.
-
Calculate the fluorescence polarization (P) using the formula: P = (I∥ - G * I⊥) / (I∥ + G * I⊥), where G is the grating factor of the instrument.
-
Data Presentation: Expected Results
| Liposome Composition | Average Fluorescence Polarization (P) | Implied Membrane Fluidity |
| POPC (Control) | 0.250 ± 0.015 | Baseline |
| POPC + 10% Oleic Acid (cis) | 0.180 ± 0.012 | Increased |
| POPC + 10% Elaidic Acid (trans) | 0.295 ± 0.018 | Decreased |
Note: Values are illustrative.
Experimental Workflow Diagram
Caption: Workflow for Membrane Fluidity Assay using Fluorescence Polarization.
Causality Behind Experimental Choice: Consumption of trans fatty acids is strongly linked to systemic inflammation, a key risk factor for cardiovascular disease.[5][11][12] Macrophages are key immune cells that, when activated, release pro-inflammatory cytokines like Interleukin-6 (IL-6).[13] Studies have shown that elaidic acid can potentiate pro-inflammatory signaling pathways.[5] In contrast, oleic acid is often considered to have neutral or even anti-inflammatory properties.[5] An Enzyme-Linked Immunosorbent Assay (ELISA) is the gold standard for accurately quantifying the concentration of secreted proteins like IL-6 in cell culture media.
Experimental Protocol: IL-6 Secretion ELISA
-
Cell Culture and Treatment:
-
Seed RAW 264.7 macrophage cells in a 24-well plate at a density of 2 x 10^5 cells/well and allow them to adhere overnight.
-
Prepare treatment media containing either 100 µM Oleic Acid or 100 µM Elaidic Acid complexed to bovine serum albumin (BSA). Include a vehicle control (BSA only).
-
Aspirate the old media and treat the cells with the prepared media for 24 hours. To induce a baseline inflammatory response, a low dose of lipopolysaccharide (LPS, 10 ng/mL) can be co-administered.
-
-
Sample Collection:
-
After the 24-hour incubation, collect the cell culture supernatant from each well.
-
Centrifuge the supernatant at 1,000 x g for 10 minutes to pellet any detached cells or debris.
-
Store the cleared supernatant at -80°C until the ELISA is performed.
-
-
IL-6 ELISA:
-
Use a commercial mouse IL-6 ELISA kit and follow the manufacturer's instructions precisely.
-
Briefly, coat a 96-well plate with a capture antibody specific for mouse IL-6.
-
Add standards and the collected cell supernatants to the wells and incubate.
-
Wash the plate, then add a biotinylated detection antibody.
-
Wash again, and add streptavidin-horseradish peroxidase (HRP) conjugate.
-
After a final wash, add a substrate solution (e.g., TMB). The HRP enzyme will catalyze a color change.
-
Stop the reaction with a stop solution and read the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Use the standard curve to interpolate the concentration of IL-6 (in pg/mL) in each experimental sample.
-
Data Presentation: Expected Results
| Treatment (100 µM Fatty Acid + 10 ng/mL LPS) | Secreted IL-6 (pg/mL) | Fold Change vs. Control |
| Vehicle Control (BSA + LPS) | 850 ± 95 | 1.0 |
| Oleic Acid (cis) | 920 ± 110 | 1.1 |
| Elaidic Acid (trans) | 2150 ± 250 | 2.5 |
Note: Values are illustrative and demonstrate the pro-inflammatory effect of the trans isomer.[14][15]
Case Study 2: The Pharmacological Imperative - Cisplatin (cis) vs. Transplatin (trans)
Cisplatin (cis-diamminedichloridoplatinum(II)) is one of the most successful and widely used anticancer drugs, particularly for testicular and ovarian cancers.[3][16] Its geometric isomer, transplatin, is biologically inactive.[4][17] This stark difference in clinical efficacy is a direct result of their stereochemistry, which dictates how they interact with their primary cellular target: DNA.[3][18]
The Basis of Differential Activity: DNA Binding
The anticancer mechanism of cisplatin involves its entry into the cell, where the low chloride concentration allows the chloride ligands to be replaced by water molecules in a process called aquation. This activated form of the drug then binds covalently to the N7 position of purine bases in DNA, primarily guanine.[18][19]
The crucial aspect is the cis geometry. It allows the platinum complex to form 1,2-intrastrand crosslinks between adjacent guanine bases on the same DNA strand.[4] This adduct creates a significant kink in the DNA double helix, which disrupts DNA replication and transcription, ultimately triggering apoptosis (programmed cell death) in rapidly dividing cancer cells.[18]
Transplatin also binds to DNA, but its trans geometry prevents it from forming the same therapeutically effective 1,2-intrastrand adducts.[4][17] It primarily forms monofunctional adducts and some interstrand crosslinks, which are more readily repaired by the cell's DNA repair machinery and do not produce the same level of cytotoxic structural distortion.[4][20]
Diagram of Differential DNA Binding
Caption: Cisplatin's geometry enables potent DNA crosslinking, unlike transplatin.
Biological Assay Head-to-Head
Causality Behind Experimental Choice: The ultimate measure of an anticancer drug's effectiveness is its ability to kill cancer cells. The MTT assay is a standard, colorimetric method for assessing cell viability.[21] It is based on the ability of mitochondrial dehydrogenases in living, metabolically active cells to reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product.[21][22] The amount of formazan produced is directly proportional to the number of viable cells.[23] By treating cancer cells with a range of concentrations of cisplatin and transplatin, we can generate dose-response curves and calculate the IC50 value (the concentration required to inhibit cell growth by 50%), which is a key metric of cytotoxic potency.
Experimental Protocol: Cytotoxicity in A549 Lung Cancer Cells
-
Cell Seeding:
-
Seed A549 human lung carcinoma cells into a 96-well plate at a density of 5,000 cells per well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of cisplatin and transplatin in culture medium, ranging from 0.1 µM to 100 µM. Include a vehicle-only control (medium).
-
Remove the medium from the cells and add 100 µL of the drug dilutions to the appropriate wells.
-
Incubate the plate for another 48 hours.
-
-
MTT Assay:
-
Prepare a 5 mg/mL solution of MTT in sterile PBS.
-
Add 10 µL of the MTT solution to each well (final concentration 0.5 mg/mL).[24]
-
Incubate the plate for 3-4 hours at 37°C, allowing formazan crystals to form.
-
Carefully aspirate the medium containing MTT.
-
Add 150 µL of a solubilization solution (e.g., dimethyl sulfoxide, DMSO) to each well to dissolve the purple formazan crystals.[22][23]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Read the absorbance of each well at 570 nm using a microplate spectrophotometer.[24]
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
-
Plot the percent viability against the log of the drug concentration and use non-linear regression to determine the IC50 value for each compound.
-
Data Presentation: Expected Results
| Compound | IC50 in A549 Cells (µM) | Biological Activity |
| Cisplatin (cis) | 8.5 | Potent Cytotoxicity |
| Transplatin (trans) | >100 | Inactive / Very Low Activity |
Note: Values are illustrative and reflect the known differential activity.
Experimental Workflow Diagram
Caption: Workflow for determining compound cytotoxicity using the MTT assay.
Synthesis & Broader Implications
The head-to-head comparisons presented in these two case studies unequivocally demonstrate that geometric isomerism is a critical determinant of biological activity.
-
In the case of fatty acids , the cis kink of oleic acid promotes membrane fluidity, a vital physical property for cellular function, while the linear structure of trans elaidic acid decreases fluidity and promotes a pro-inflammatory cellular response.
-
In the case of platinum-based drugs , the cis configuration of cisplatin is perfectly pre-organized to form highly cytotoxic 1,2-intrastrand DNA crosslinks, while the trans geometry of transplatin precludes the formation of this specific adduct, rendering it therapeutically inert.[4][17]
The underlying principle is universal: biological systems, from cell membranes to enzyme active sites and DNA grooves, are exquisitely sensitive three-dimensional environments. The specific shape and spatial arrangement of a molecule dictates its ability to fit into binding pockets, interact with target residues, and induce the necessary conformational changes for a biological effect. The profound functional divergence between cis and trans isomers serves as a powerful reminder that in the realm of biology and medicine, geometry is destiny. Understanding and exploiting these differences is fundamental to nutrition, toxicology, and rational drug design.
References
- Okuyama, H., et al. (2019). trans-Fatty acids promote proinflammatory signaling and cell death by stimulating the apoptosis signal-regulating kinase 1 (ASK1)-p38 pathway. Journal of Biological Chemistry.
- Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods.
- Solubility of Things. The Role of Isomerism in Biological Activity.
- CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation.
- Kim, M., et al. (2021). Trans Fatty Acid Intake Induces Intestinal Inflammation and Impaired Glucose Tolerance. Frontiers in Immunology.
- Roca-Rivada, A., et al. (2011). Distinct effects of oleic acid and its trans-isomer elaidic acid on the expression of myokines and adipokines in cell models. British Journal of Nutrition.
- National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual.
- PubMed. (2011). Distinct effects of oleic acid and its trans-isomer elaidic acid on the expression of myokines and adipokines in cell models.
- Toborek, M., et al. (2011). Trans Fatty Acids Induce Vascular Inflammation and Reduce Vascular Nitric Oxide Production in Endothelial Cells. PLoS ONE.
- Lifeasible. Detection of Plant Cell Membrane Fluidity.
- Springer Nature Experiments. Measuring plasma membrane fluidity using confocal microscopy.
- Medical News Bulletin. (2017). Inflammatory Markers Linked to Trans-Fatty Acids.
- Otari, S., et al. (2021). The Effect of Trans Fatty Acids on Human Health: Regulation and Consumption Patterns. Foods.
- BMG Labtech. Membrane fluidity measurement using UV fluorescence polarization.
- PubMed. (1995). Effects of oleic acid and its congeners, elaidic and stearic acids, on the structural properties of phosphatidylethanolamine membranes.
- National Center for Biotechnology Information. (2018). Assessing Membrane Fluidity and Visualizing Fluid Membrane Domains in Bacteria Using Fluorescent Membrane Dyes.
- Williams College. Platinum Anticancer Drugs.
- Pediaa. (2020). Difference Between Cisplatin and Transplatin.
- National Center for Biotechnology Information. (2019). Different Effects of Cisplatin and Transplatin on the Higher-Order Structure of DNA and Gene Expression.
- ResearchGate. (2002). Interactions of cisplatin and transplatin with proteins.
- PubMed. (1993). Induction of DNA-protein cross-links by platinum compounds.
- PubMed. (2018). Fluorescence Polarization (FP) Assay for Measuring Staphylococcus aureus Membrane Fluidity.
- Dilruba, S., & Kalayda, G. V. (2016). Cisplatin and Beyond: Molecular Mechanisms of Action and Drug Resistance Development in Cancer Chemotherapy. Cancers.
- National Center for Biotechnology Information. (2008). Mechanism of the formation of DNA–protein cross-links by antitumor cisplatin. Nucleic Acids Research.
- National Center for Biotechnology Information. (2022). Clickable Cisplatin Derivatives as Versatile Tools to Probe the DNA Damage Response to Chemotherapy.
Sources
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. differencebetween.com [differencebetween.com]
- 4. Different Effects of Cisplatin and Transplatin on the Higher-Order Structure of DNA and Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. trans-Fatty acids promote proinflammatory signaling and cell death by stimulating the apoptosis signal-regulating kinase 1 (ASK1)-p38 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of oleic acid and its congeners, elaidic and stearic acids, on the structural properties of phosphatidylethanolamine membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Detection of Plant Cell Membrane Fluidity - Lifeasible [lifeasible.com]
- 8. Measuring plasma membrane fluidity using confocal microscopy | Springer Nature Experiments [experiments.springernature.com]
- 9. bmglabtech.com [bmglabtech.com]
- 10. Fluorescence Polarization (FP) Assay for Measuring Staphylococcus aureus Membrane Fluidity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | Trans Fatty Acid Intake Induces Intestinal Inflammation and Impaired Glucose Tolerance [frontiersin.org]
- 12. medicalnewsbulletin.com [medicalnewsbulletin.com]
- 13. The Effect of Trans Fatty Acids on Human Health: Regulation and Consumption Patterns - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Distinct effects of oleic acid and its trans-isomer elaidic acid on the expression of myokines and adipokines in cell models | British Journal of Nutrition | Cambridge Core [cambridge.org]
- 15. Distinct effects of oleic acid and its trans-isomer elaidic acid on the expression of myokines and adipokines in cell models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Cisplatin and Beyond: Molecular Mechanisms of Action and Drug Resistance Development in Cancer Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. sites.williams.edu [sites.williams.edu]
- 19. Clickable Cisplatin Derivatives as Versatile Tools to Probe the DNA Damage Response to Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 20. academic.oup.com [academic.oup.com]
- 21. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 22. broadpharm.com [broadpharm.com]
- 23. clyte.tech [clyte.tech]
- 24. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
The Ascendant Scaffold: Benchmarking 3-(Hydroxymethyl)cyclobutanol in the Landscape of 3D Drug Fragments
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the relentless pursuit of novel therapeutics, the architecture of a molecule is paramount. The deliberate move away from flat, aromatic systems towards three-dimensional (3D) scaffolds has become a cornerstone of modern medicinal chemistry. This strategic shift is driven by the desire to enhance compound properties, from solubility and metabolic stability to target engagement and intellectual property. This guide provides a comprehensive technical comparison of an emerging 3D scaffold, 3-(Hydroxymethyl)cyclobutanol, against established alternatives such as piperidines, azetidines, and bicyclo[1.1.1]pentanes (BCPs). Through a synthesis of experimental data and field-proven insights, we will explore the nuances of these molecular frameworks to inform rational drug design.
The Case for Three-Dimensionality in Drug Discovery
The over-reliance on planar, sp2-hybridized carbocyclic and heterocyclic scaffolds in drug discovery has led to a saturation of chemical space and, in some cases, undesirable physicochemical properties. The introduction of sp3-hybridized centers imparts a greater degree of three-dimensionality, which can lead to a host of benefits, including improved solubility, reduced off-target effects, and enhanced binding affinity through better shape complementarity with protein targets. The move towards greater Fsp3 (fraction of sp3 hybridized carbons) is a well-documented strategy for increasing the clinical success rate of drug candidates.
Introducing this compound: A Novel 3D Scaffold
This compound is a small, polar, and conformationally constrained scaffold that presents multiple vectors for chemical elaboration. Its cyclobutane core introduces a desirable level of rigidity, while the two hydroxyl groups provide opportunities for derivatization and act as hydrogen bond donors, potentially enhancing solubility and target interactions.
A Comparative Analysis of Key Physicochemical and ADME Properties
The selection of a scaffold has profound implications for a compound's absorption, distribution, metabolism, and excretion (ADME) profile. Here, we compare this compound with other commonly employed 3D scaffolds.
| Property | This compound | Piperidine | Azetidine | Bicyclo[1.1.1]pentane (BCP) |
| cLogP | -0.3[1] | 0.84 | 0.46 | ~1.5 (unsubstituted) |
| Metabolic Stability (HLM) | Predicted to be high | Generally stable, but can be susceptible to oxidation adjacent to the nitrogen.[2] | Generally display good metabolic stability.[3] | High metabolic stability due to the strained ring system being resistant to metabolism.[4] |
| Aqueous Solubility | High (predicted) | Moderate | High | Generally high, often used to improve the solubility of parent compounds.[4] |
| Cell Permeability (Papp) | Low to moderate (predicted) | Variable, dependent on substitution. | Generally good.[3] | High passive permeability.[4] |
| Fraction of sp3 (Fsp3) | 1.0 | 1.0 | 1.0 | 1.0 |
Note: HLM denotes Human Liver Microsomes. The data for this compound's metabolic stability and cell permeability are predictive, based on its structural characteristics and general trends observed for small, polar cyclobutane-containing molecules.
Causality Behind Experimental Choices and Interpretation of Data
The choice of in vitro assays is critical for generating meaningful and translatable data.
-
Lipophilicity (cLogP): The octanol-water partition coefficient is a fundamental parameter that influences a compound's solubility, permeability, and promiscuity. A low cLogP, as seen with this compound, is often associated with higher aqueous solubility and lower potential for off-target hydrophobic interactions.[2]
-
Metabolic Stability: Assays using human liver microsomes (HLM) provide a first look at a compound's susceptibility to Phase I metabolism, primarily by cytochrome P450 enzymes. The predicted high metabolic stability of this compound is attributed to its small, strained ring system and lack of easily oxidizable functionalities.[5][6]
-
Cell Permeability (Caco-2 Assay): The Caco-2 cell permeability assay is the industry standard for predicting human intestinal absorption. The predicted low to moderate permeability of this compound is a direct consequence of its high polarity and two hydroxyl groups, which can hinder passive diffusion across the lipid bilayer of the cell membrane.
Experimental Protocols
To ensure the reproducibility and validity of the comparative data, standardized protocols for key experiments are essential.
Protocol 1: Determination of Lipophilicity (Shake-Flask Method)
This protocol outlines the traditional shake-flask method for determining the octanol-water partition coefficient (Log P).
Methodology:
-
Preparation of Solutions:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) at a concentration of 10 mM.
-
Prepare a phosphate-buffered saline (PBS) solution (pH 7.4) and pre-saturate it with n-octanol.
-
Prepare n-octanol and pre-saturate it with PBS (pH 7.4).
-
-
Partitioning:
-
Add a small aliquot of the stock solution to a mixture of the pre-saturated n-octanol and PBS in a screw-cap vial to achieve a final concentration of approximately 100 µM.
-
Vortex the vial vigorously for 1 minute to ensure thorough mixing.
-
Place the vial on a shaker and agitate for 1 hour at room temperature to allow for equilibrium to be reached.
-
-
Phase Separation:
-
Centrifuge the vial at 2000 x g for 10 minutes to separate the n-octanol and aqueous phases.
-
-
Quantification:
-
Carefully remove an aliquot from both the n-octanol and aqueous phases.
-
Determine the concentration of the test compound in each phase using a suitable analytical method (e.g., LC-MS/MS).
-
-
Calculation:
-
Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
-
The Log P is the logarithm (base 10) of the partition coefficient.
-
Caption: Workflow for LogP Determination.
Protocol 2: In Vitro Metabolic Stability in Human Liver Microsomes
This protocol describes a common method for assessing the metabolic stability of a compound in human liver microsomes.
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound (10 mM in DMSO).
-
Prepare a working solution of the test compound (100 µM) in incubation buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4).
-
Prepare a solution of pooled human liver microsomes (e.g., 20 mg/mL stock).
-
Prepare an NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
-
-
Incubation:
-
In a 96-well plate, add the incubation buffer.
-
Add the human liver microsomes to a final concentration of 0.5 mg/mL.
-
Add the test compound to a final concentration of 1 µM.
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
-
Time Points and Quenching:
-
At designated time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.
-
-
Sample Processing and Analysis:
-
Centrifuge the plate at 3000 x g for 15 minutes to precipitate the proteins.
-
Transfer the supernatant to a new plate for analysis.
-
Quantify the remaining parent compound at each time point using LC-MS/MS.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of remaining parent compound versus time.
-
Determine the elimination rate constant (k) from the slope of the linear regression.
-
Calculate the half-life (t1/2) as 0.693/k.
-
Calculate the intrinsic clearance (Clint) using the appropriate formula.
-
Caption: Metabolic Stability Assay Workflow.
Protocol 3: Caco-2 Permeability Assay
This protocol provides a method for assessing the bidirectional permeability of a compound across a Caco-2 cell monolayer.
Methodology:
-
Cell Culture:
-
Culture Caco-2 cells on permeable filter supports (e.g., Transwell inserts) for 21-25 days to allow for differentiation and formation of a confluent monolayer.
-
Monitor the integrity of the monolayer by measuring the transepithelial electrical resistance (TEER).
-
-
Permeability Assay:
-
Wash the Caco-2 monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES, pH 7.4).
-
Apical to Basolateral (A-B) Permeability: Add the test compound (e.g., 10 µM) to the apical (donor) compartment and fresh transport buffer to the basolateral (receiver) compartment.
-
Basolateral to Apical (B-A) Permeability: Add the test compound to the basolateral (donor) compartment and fresh transport buffer to the apical (receiver) compartment.
-
Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 2 hours).
-
-
Sampling and Analysis:
-
At the end of the incubation, take samples from both the donor and receiver compartments.
-
Quantify the concentration of the test compound in all samples using LC-MS/MS.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) in both the A-B and B-A directions using the following equation: Papp = (dQ/dt) / (A * C0) where dQ/dt is the rate of permeation, A is the surface area of the filter, and C0 is the initial concentration in the donor compartment.
-
Calculate the efflux ratio (ER) as the ratio of Papp (B-A) to Papp (A-B). An ER > 2 is indicative of active efflux.
-
Caption: Caco-2 Permeability Assay Workflow.
Conclusion and Future Directions
The exploration of novel 3D scaffolds is a critical endeavor in the quest for safer and more effective medicines. This compound presents an intriguing profile: its high polarity and Fsp3 character are desirable attributes for improving solubility and avoiding the pitfalls of excessive lipophilicity. While direct experimental ADME data is currently limited, its structural features suggest a favorable metabolic stability profile. The predicted low to moderate passive permeability may be a challenge for some targets, but it could also be an advantage in designing drugs with specific distribution profiles or for targeting extracellular proteins.
Further experimental validation of the metabolic stability and cell permeability of this compound and its derivatives is warranted. As medicinal chemists continue to embrace three-dimensionality, scaffolds like this compound offer a valuable addition to the toolkit for crafting the next generation of therapeutics.
References
- van der Kolk, M. R., Janssen, M. A. C. H., Rutjes, F. P. J. T., & Blanco-Ania, D. (2022). Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem, 17(9), e202200020. [Link]
- Wille, D. R., et al. (2018). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. ACS Chemical Neuroscience, 9(5), 1046–1055. [Link]
- van der Kolk, M. R., Janssen, M. A. C. H., Rutjes, F. P. J. T., & Blanco-Ania, D. (2022). Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem, 17(9), e202200020. [Link]
- Hubatsch, I., Ragnarsson, E. G., & Artursson, P. (2007). Determination of drug permeability and prediction of drug absorption in Caco-2 monolayers.
- Hamilton, D., et al. (2022). Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library. ChemMedChem, 17(9), e202200021. [Link]
- Kellogg, D. B., et al. (2015). The apparent permeabilities of Caco-2 cells to marketed drugs. PeerJ, 3, e1405. [Link]
- Creative Biolabs. Caco-2 Permeability. [Link]
- Li, Y., et al. (2018). Metabolic Stability and Metabolite Characterization of Capilliposide B and Capilliposide C by LC–QTRAP–MS/MS. Molecules, 23(10), 2586. [Link]
- PubChem. 3-(Hydroxymethyl)cyclobutan-1-ol. [Link]
- Słoczyńska, K., et al. (2019). Metabolic stability and its role in the discovery of new chemical entities. Acta Pharmaceutica, 69(3), 345–361. [Link]
- Van Breemen, R. B., & Li, Y. (2005). Caco-2 cell permeability assays to measure drug absorption. Expert Opinion on Drug Metabolism & Toxicology, 1(2), 175–185. [Link]
- Słoczyńska, K., et al. (2019). Metabolic stability and its role in the discovery of new chemical entities. Acta Pharmaceutica, 69(3), 345–361. [Link]
- Gajula, S. N. R., Nadimpalli, N., & Sonti, R. (2021). Drug metabolic stability in early drug discovery to develop potential lead compounds. Drug Metabolism Reviews, 53(3), 459–477. [Link]
- Zhang, Z., et al. (2023). Ligand-controlled regiodivergent aminocarbonylation of cyclobutanols toward 1,1- and 1,2-substituted cyclobutanecarboxamides.
- Stepan, A. F., et al. (2024). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. JACS Au, 4(11), 3845–3854. [Link]
- Stepan, A. F., et al. (2024). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. JACS Au, 4(11), 3845–3854. [Link]
- Ma, C., et al. (2024). Cyclobutane-containing scaffolds in bioactive small molecules. Chemical Society Reviews. [Link]
- Hamilton, D., et al. (2022). A) General structure and features of cyclobutane fragments in the...
- MDPI.
- Sygnature Discovery. Caco-2 Permeability. [Link]
- van der Kolk, M. R., et al. (2022).
- Hamilton, D. (2023). Design and Synthesis of (3D) Cyclobutane Fragments for Use in Fragment-Based Drug Discovery. Vrije Universiteit Amsterdam. [Link]
- ResearchGate.
- Stepan, A. F., et al. (2017). Investigation of a [1.1.1]bicyclopentane as a phenyl replacement within an LpPLA 2 inhibitor. Bioorganic & Medicinal Chemistry Letters, 27(15), 3414–3418. [Link]
Sources
- 1. Drug metabolic stability in early drug discovery to develop potential lead compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. research.vu.nl [research.vu.nl]
- 3. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 4. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cyclobutanes in Small-Molecule Drug Candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. sygnaturediscovery.com [sygnaturediscovery.com]
Cyclobutane vs. Cyclopropane in Drug Design: A Physicochemical and Strategic Comparison
In the landscape of modern medicinal chemistry, the strategic incorporation of small carbocyclic rings has emerged as a powerful tool for modulating the physicochemical and pharmacological properties of drug candidates. Among these, cyclopropane and cyclobutane rings are frequently employed as bioisosteres for other common functionalities, yet their influence on a molecule's profile is distinct and nuanced. This guide provides an in-depth comparison of the physicochemical properties of cyclobutane and cyclopropane, offering insights into their strategic application in drug design, supported by experimental data and established methodologies.
The Foundation: Understanding Ring Strain and Geometry
The fundamental differences between cyclopropane and cyclobutane originate from their inherent ring strain and unique geometries. These factors directly influence their electronic character, conformational preferences, and ultimately, their interactions with biological targets.
-
Cyclopropane: With a C-C-C bond angle of 60°, cyclopropane endures significant angle strain, deviating dramatically from the ideal 109.5° for sp³ hybridized carbons.[1][2][3][4] This strain forces the C-C bonding orbitals to have a high degree of p-character, resulting in "bent" or "banana" bonds that are weaker and more reactive than typical alkane bonds.[4][5] This unique electronic structure imparts partial double-bond character to the C-C bonds, making the cyclopropyl group a weak π-donor.[6][7]
-
Cyclobutane: Cyclobutane is also strained, but less so than cyclopropane.[8] It adopts a puckered or "butterfly" conformation to partially alleviate this strain, with C-C-C bond angles of approximately 88°.[5][9][10] This puckering reduces the torsional strain that would be present in a planar structure, though significant angle strain remains.[4][9][10][11] This conformation introduces a degree of conformational flexibility not present in the rigid, planar cyclopropane ring.[8]
Comparative Physicochemical Properties
| Property | Cyclopropane | Cyclobutane | Rationale |
| C-C-C Bond Angle | 60°[1][3][4] | ~88° (puckered)[5][9][10] | Deviation from ideal 109.5° sp³ angle. |
| Strain Energy | ~27.5-28.1 kcal/mol[12] | ~26.3 kcal/mol[9][12] | Cyclopropane has higher angle and torsional strain.[2][4] |
| C-C Bond Length | ~1.51 Å[6][7] | ~1.55 Å[9] | Increased p-character in cyclopropane bonds shortens them. |
| Conformation | Planar, rigid[6] | Puckered, flexible[8][9] | Alleviation of torsional strain in cyclobutane.[4] |
Impact on Lipophilicity and Solubility
A critical parameter in drug design is lipophilicity, typically measured as the logarithm of the partition coefficient (logP). The introduction of small rings can significantly alter a molecule's lipophilicity, impacting its absorption, distribution, metabolism, and excretion (ADME) profile.
Both cyclopropane and cyclobutane are used as bioisosteres of groups like gem-dimethyl or isopropyl, and in this context, they can reduce lipophilicity and improve aqueous solubility.[13] This is advantageous as it can disrupt crystal packing compared to flatter aromatic systems, enhancing solubility.[12] Cyclobutane, being a larger and more classic aliphatic scaffold, typically imparts a greater increase in lipophilicity than cyclopropane when added to a molecule.
Experimental Protocol: Determining logP via Shake-Flask Method (OECD 107)
The shake-flask method is the gold standard for experimentally determining logP values.[14]
-
Preparation of Solutions: Prepare a stock solution of the test compound in a solvent miscible with both n-octanol and water. Prepare pre-saturated n-octanol and water by shaking them together for 24 hours, followed by separation.
-
Partitioning: Add a small aliquot of the stock solution to a known volume ratio of the pre-saturated n-octanol and water in a suitable vessel (e.g., centrifuge tube or separatory funnel).
-
Equilibration: Shake the vessel vigorously for a predetermined time to allow the compound to partition between the two phases and reach equilibrium.[14]
-
Phase Separation: Allow the phases to separate completely. Centrifugation is often required to break up any emulsions that may have formed.[15]
-
Quantification: Carefully remove aliquots from both the n-octanol and water layers. Analyze the concentration of the compound in each phase using a suitable analytical technique, such as HPLC or UV-Vis spectroscopy.[14][16]
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.
Metabolic Stability: A Tale of Two Rings
The metabolic stability of a drug candidate is a key determinant of its in vivo half-life and dosing regimen. Small rings are often introduced to block sites of metabolism.
-
Cyclopropane: The C-H bonds of cyclopropane are shorter and stronger than those in alkanes.[6][7] This property, combined with its high ring strain, often renders it more resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes compared to larger cycloalkanes or linear alkyl chains.[13][17] The introduction of a cyclopropyl group is a common strategy to enhance metabolic stability.[6][7]
-
Cyclobutane: While also used to enhance metabolic stability, cyclobutane can be more susceptible to metabolism than cyclopropane.[9][18] However, its puckered nature can be exploited to orient substituents in a way that shields them from metabolic attack, and it is generally more robust than linear alkyl groups.[12]
Experimental Workflow: In Vitro Metabolic Stability Assay
Caption: Workflow for assessing in vitro metabolic stability using liver microsomes.[19][20][21][22]
Conformational Effects and Receptor Binding
The rigid, planar nature of the cyclopropane ring can be a significant advantage in drug design.[6] By locking a portion of the molecule in a specific conformation, it can reduce the entropic penalty of binding to a receptor, potentially leading to higher affinity. It can also be used to precisely orient substituents towards or away from specific binding pockets.
Cyclobutane's puckered conformation provides a different set of tools.[9] It can act as a scaffold to project substituents in defined three-dimensional vectors.[9] The interconversion between its different puckered states can also be a factor in receptor recognition and binding kinetics. This conformational restriction is a key reason for incorporating cyclobutane into drug candidates.[9][18][23]
Logical Relationship: Ring Choice and Design Strategy
Caption: Decision framework for incorporating cyclopropane vs. cyclobutane in drug design.
Case Studies in Drug Development
-
Nirmatrelvir (in Paxlovid): This antiviral agent features a fused cyclopropane ring that helps to lock the conformation of the molecule, ensuring optimal orientation of the warhead that binds to the target viral protease.
-
Vemurafenib: This BRAF inhibitor contains a cyclopropyl group attached to a carbonyl. The electronic properties of the cyclopropane ring are thought to influence the reactivity and binding of the adjacent amide.
-
Alectinib: An anaplastic lymphoma kinase (ALK) inhibitor, alectinib incorporates a cyclobutane ring in its structure. This contributes to the overall shape and lipophilicity of the molecule, aiding in its potent and selective inhibition of the target kinase.
-
Carboplatin: A widely used anticancer drug, carboplatin features a cyclobutane dicarboxylate ligand that chelates the platinum atom. The cyclobutane ring influences the drug's stability and reactivity, differentiating its clinical profile from its predecessor, cisplatin.[9][18][23]
Conclusion
The choice between incorporating a cyclobutane or cyclopropane ring in a drug candidate is a strategic decision based on a deep understanding of their distinct physicochemical properties. Cyclopropane offers maximal rigidity, unique electronic character, and often enhanced metabolic stability. Cyclobutane provides a flexible yet defined scaffold for three-dimensional substituent projection and a more traditional means of increasing lipophilicity. By carefully considering the specific design goals—be it enhancing potency, improving metabolic stability, or optimizing solubility—medicinal chemists can leverage the unique attributes of these small carbocycles to refine the pharmacological profiles of next-generation therapeutics.
References
- D. van der Velden, J. D. C. Codée, F. L. van Delft, T. J. Boltje. (2022). Cyclobutanes in Small‐Molecule Drug Candidates. ChemMedChem, 17(9).
- Study.com. Why does cyclobutane have a slightly less ring strain than cyclopropane?.
- Chemistry LibreTexts. (2024). 4.4: Conformations of Cycloalkanes.
- van der Velden, D., Codée, J. D. C., van Delft, F. L., & Boltje, T. J. (2022). Cyclobutanes in Small-Molecule Drug Candidates. Radboud Repository.
- Encyclopedia.pub. (2022). Methods for Determination of Lipophilicity.
- ResearchGate. Drug and drug candidates containing cyclobutane rings.
- Al-Said, M. S., Ghorab, M. M., & Al-Agamy, M. H. (2012). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. Mini-Reviews in Organic Chemistry, 9(4), 398-410.
- Quora. Why is cyclopropane more reactive than cyclobutane?.
- Pediaa.com. (2019). Difference Between Cyclobutane and Cyclopropane.
- Chemistry LibreTexts. (2020). 4.6: Cycloalkanes and Ring Strain.
- Cyprotex. (n.d.). Microsomal Stability. Evotec.
- Scribd. Conformational Analysis of Cycloalkanes.
- JoVE. (2019). A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy.
- Takács-Novák, K., et al. (1997). Interlaboratory study of log P determination by shake-flask and potentiometric methods. Journal of Pharmaceutical and Biomedical Analysis, 16(4), 687-695.
- Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 8712-8756.
- Mercell. (n.d.). metabolic stability in liver microsomes.
- Chemistry LibreTexts. (2024). 4.4: Conformations of Cycloalkanes.
- ResearchGate. Selected cyclopropane‐containing drug molecules in the top 200 pharmaceuticals by retail sales in 2021.
- Andrés, A., et al. (2015). Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. European Journal of Pharmaceutical Sciences, 76, 181-191.
- Springer Nature Experiments. (n.d.). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes.
- ResearchGate. (A) Selected pharmaceuticals containing cyclobutanes and cyclopropanes.
- Talele, T. T. (2016). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 8712-8756.
- ResearchGate. (2015). Setup and validation of shake-flask procedures for the determination of partition coefficients (log D) from low drug amounts.
- Creative Bioarray. (n.d.). Microsomal Stability Assay.
- MTTlab. (n.d.). In vitro drug metabolism: for the selection of your lead compounds.
- Marsden, S. P., et al. (2018). Divergent Synthesis of Cyclopropane-Containing Lead-Like Compounds, Fragments and Building Blocks through a Cobalt Catalyzed Cyclopropanation of Phenyl Vinyl Sulfide. ACS Central Science, 4(11), 1534-1544.
- Wessjohann, L. A., Brandt, W., & Thiemann, T. (2003). Biosynthesis and Metabolism of Cyclopropane Rings in Natural Compounds. Chemical Reviews, 103(4), 1625-1648.
- OpenStax. (2023). 4.4 Conformations of Cycloalkanes. Organic Chemistry.
- ResearchGate. (2020). Synthetic Approaches to Contemporary Drugs that Contain the Cyclopropyl Moiety.
- Brainly.in. (2018). Cyclopropane or cyclobutane which is more stable and why.
Sources
- 1. homework.study.com [homework.study.com]
- 2. differencebetween.com [differencebetween.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 4.4 Conformations of Cycloalkanes - Organic Chemistry | OpenStax [openstax.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. brainly.in [brainly.in]
- 9. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. scribd.com [scribd.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. encyclopedia.pub [encyclopedia.pub]
- 15. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy [jove.com]
- 16. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 19. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 20. mercell.com [mercell.com]
- 21. creative-bioarray.com [creative-bioarray.com]
- 22. mttlab.eu [mttlab.eu]
- 23. lifechemicals.com [lifechemicals.com]
Escaping Flatland: A Guide to the Cyclobutane Ring's Impact on Compound Solubility
In the landscape of modern drug discovery, achieving adequate aqueous solubility is a formidable hurdle. A compound's ability to dissolve in physiological media governs its absorption, distribution, metabolism, and excretion (ADME) profile, ultimately dictating its therapeutic potential. Medicinal chemists increasingly turn to a strategy of "escaping flatland"—moving away from flat, aromatic structures towards more three-dimensional (3D) motifs.[1] Among the tools for this purpose, the cyclobutane ring has emerged as a uniquely powerful scaffold for modulating the physicochemical properties of drug candidates.[2][3][4]
This guide provides an in-depth, objective comparison of how the cyclobutane ring influences compound solubility relative to other common structural motifs. We will delve into the mechanistic principles, present supporting experimental data, and provide standardized protocols for assessing these effects in your own research.
The Physicochemical Distinction of the Cyclobutane Moiety
The influence of the cyclobutane ring on molecular properties stems from its distinct structural and electronic features. Unlike the planar and highly strained three-membered cyclopropane ring or the flexible, low-strain six-membered cyclohexane, cyclobutane occupies a unique conformational space.
Ring Strain and Puckered Conformation: The cyclobutane ring possesses significant angle strain (26.3 kcal/mol), second only to cyclopropane.[5][6] To alleviate some of this strain, it adopts a puckered, non-planar conformation.[3][7] This rigid, three-dimensional shape is a critical feature. In the solid state, this puckering can disrupt efficient crystal lattice packing. High lattice energy is a major barrier to solubility for many drug candidates; by interfering with the orderly stacking of molecules in a crystal, the cyclobutane ring can lower the energy required to break apart the solid, thereby enhancing solubility.
Modulation of Lipophilicity: The replacement of linear alkyl groups or even other cyclic moieties with a cyclobutane ring can fine-tune a compound's lipophilicity (logP/logD). While it is a hydrophobic fragment, its impact is nuanced. For instance, replacing a tert-butyl group with a 1-trifluoromethyl-cyclobutyl group can lead to a moderate increase in lipophilicity.[8][9] However, the overall effect on solubility is often a favorable trade-off, as the gains from disrupting crystallinity can outweigh a modest increase in lipophilicity. The increased sp3-character of cyclobutane-containing molecules is a key attribute that often correlates with improved aqueous solubility compared to their flat aromatic counterparts.[1][10]
Comparative Analysis: Cyclobutane vs. Alternative Moieties
The decision to incorporate a cyclobutane ring is best understood by comparing its effects to common alternatives.
Cyclobutane vs. Acyclic Groups (tert-butyl)
The tert-butyl group is a common substituent in medicinal chemistry, but its metabolic lability can be a drawback. The cyclobutane ring can serve as a bioisostere, offering a more rigid and often more metabolically stable alternative.[5] While a direct replacement can sometimes slightly decrease aqueous solubility or have inconsistent effects, the structural benefits often justify its use.[8][11] For example, studies on trifluoromethyl-cyclobutane as a tert-butyl isostere showed varied effects on solubility depending on the parent molecule, highlighting the importance of empirical testing.[11]
Cyclobutane vs. Other Carbocycles (Cyclopentyl, Cyclohexyl)
When compared to other common cycloalkanes, the cyclobutane ring offers distinct advantages. Cyclopentane and cyclohexane rings, being larger and more flexible, can increase lipophilicity to a greater extent, which may negatively impact solubility. The cyclobutane ring provides a better balance of imparting 3D character without drastically increasing lipophilicity. It has been noted to have physicochemical advantages over both cyclopentane and cyclohexane rings in this regard.[10]
Quantitative Data Summary
The following table summarizes experimental data comparing the kinetic solubility of compounds containing a tert-butyl group with their 1-trifluoromethyl-cyclobutane analogues in phosphate-buffered saline (PBS) at pH 7.4.
| Parent Compound | Substituent | Kinetic Solubility (μM) in PBS, pH 7.4 | Reference |
| Butenafine | tert-butyl | > 200 | [11] |
| Butenafine Analogue | 1-CF₃-cyclobutyl | > 200 | [11] |
| Pinoxaden | tert-butyl | 100 | [11] |
| Pinoxaden Analogue | 1-CF₃-cyclobutyl | 30 | [11] |
| Tebutam | tert-butyl | > 200 | [11] |
| Tebutam Analogue | 1-CF₃-cyclobutyl | 70 | [11] |
| Pivhydrazine | tert-butyl | > 200 | [11] |
| Pivhydrazine Analogue | 1-CF₃-cyclobutyl | > 200 | [11] |
This data illustrates that the effect is context-dependent. While in two cases the solubility decreased, in others it remained high and unaffected, demonstrating the need for direct experimental validation for each chemical series.
Experimental Protocol: High-Throughput Kinetic Solubility Assay
To empirically assess the impact of incorporating a cyclobutane ring, a standardized solubility assay is essential. The kinetic solubility assay is a high-throughput method well-suited for early-stage drug discovery.[12][13]
Step-by-Step Methodology
-
Stock Solution Preparation: Dissolve test compounds in 100% dimethyl sulfoxide (DMSO) to create a concentrated stock solution (e.g., 10 mM).
-
Serial Dilution: Add the DMSO stock solution to wells of a 96-well microtiter plate. Then, add phosphate-buffered saline (PBS, pH 7.4) to achieve the desired final compound concentrations, ensuring the final DMSO concentration is low (e.g., 1-2%) to minimize its influence on solubility.[14][15]
-
Equilibration: Seal the plate and shake at a controlled temperature (e.g., 25°C) for a set period, typically 2 to 4 hours, to allow for precipitation of the compound.[12]
-
Phase Separation: After incubation, separate the undissolved solid from the saturated solution. This is typically done by filtering the plate through a solubility filter plate or by centrifugation.[13][14]
-
Quantification: Transfer the clear filtrate or supernatant to a new analysis plate. Quantify the concentration of the dissolved compound using a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).[12]
-
Data Analysis: Construct a calibration curve from standards of known concentration to determine the solubility limit of the test compound.
Thermodynamic vs. Kinetic Solubility
It is crucial to distinguish between kinetic and thermodynamic solubility. The protocol described above measures kinetic solubility , which is rapid and suitable for screening.[13] Thermodynamic solubility , on the other hand, measures the true equilibrium solubility of a compound from its solid form and requires longer incubation times (e.g., 24 hours or more).[12][16] While more resource-intensive, thermodynamic solubility provides a more accurate measure for lead optimization candidates.[16]
Experimental Workflow Diagram
Caption: Workflow for a typical kinetic shake-flask solubility assay.
Conclusion
The cyclobutane ring is a valuable and increasingly utilized motif in modern medicinal chemistry for its ability to impart three-dimensionality and modulate key drug-like properties.[2][3][7] Its rigid, puckered conformation can effectively disrupt crystal packing, a primary barrier to aqueous solubility. While not a universal solution, the strategic incorporation of a cyclobutane ring often provides a favorable balance of improved solubility and metabolic stability when compared to acyclic or other carbocyclic analogues.[6][10] The ultimate impact of this structural modification is context-dependent, reinforcing the foundational principle of drug discovery: empirical data, generated through robust and reproducible assays, is paramount in guiding successful lead optimization.
References
- van der Kolk, M. R., et al. (2022). Cyclobutanes in Small‐Molecule Drug Candidates. ChemMedChem, 17(9), e202200020. [Link]
- PubMed. (2022).
- Semantic Scholar.
- Royal Society of Chemistry. (2022). Bicyclobutanes: from curiosities to versatile reagents and covalent warheads. Chemical Science. [Link]
- Wouters, J., et al. (2022). Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library. PubMed Central. [Link]
- van der Kolk, M. R., et al. (2022).
- Ahunovych, V., et al. (2024). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue.
- Royal Society of Chemistry. (2020). Recent advances in the total synthesis of cyclobutane-containing natural products. Organic Chemistry Frontiers. [Link]
- ResearchGate. (2022). Calculated and experimental properties of the cyclobutane fragment library. [Link]
- AxisPharm. Kinetic Solubility Assays Protocol. [Link]
- Varnek, A., et al. (2022). Kinetic solubility: Experimental and machine‐learning modeling perspectives.
- Inventiva Pharma.
- protocols.io. (2025). In-vitro Thermodynamic Solubility. [Link]
- Ahunovych, V., et al. (2024). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue.
- van der Kolk, M. R., et al. (2022).
- Ahunovych, V., et al. (2024). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. JACS Au. [Link]
- Ritchie, T. J., & Macdonald, S. J. F. (2011). The impact of aromatic ring count on compound developability: further insights by examining carbo- and hetero-aromatic and -aliphatic ring types. Drug Discovery Today, 16(3-4), 164–171. [Link]
- Royal Society of Chemistry. (2024). Driving tert-butyl axial: the surprising cyclopropyl effect. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 3. Cyclobutanes in Small-Molecule Drug Candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cyclobutanes in Small‐Molecule Drug Candidates | Semantic Scholar [semanticscholar.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 7. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library - PMC [pmc.ncbi.nlm.nih.gov]
- 11. CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue - PMC [pmc.ncbi.nlm.nih.gov]
- 12. enamine.net [enamine.net]
- 13. researchgate.net [researchgate.net]
- 14. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 15. inventivapharma.com [inventivapharma.com]
- 16. In-vitro Thermodynamic Solubility [protocols.io]
A Comparative Guide to Evaluating the Binding Affinity of Novel Ligands: The Case of the 3-(Hydroxymethyl)cyclobutanol Linker
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on how to evaluate the binding affinity of ligands featuring a novel 3-(hydroxymethyl)cyclobutanol linker. While direct comparative data on this specific linker is emerging, this document outlines the established methodologies, experimental considerations, and data interpretation required to rigorously assess its performance against well-characterized alternatives. We will delve into the structural rationale, present standardized protocols for key affinity assays, and offer a template for data-driven comparison.
Introduction: The Critical Role of Linkers in Ligand Design
In modern drug discovery, particularly in the development of bivalent ligands and Proteolysis Targeting Chimeras (PROTACs), the linker is not merely a spacer but a critical determinant of a molecule's efficacy. It governs the distance and orientation between binding moieties, influences physicochemical properties like solubility and cell permeability, and can establish new, beneficial interactions with the target proteins.
The this compound moiety presents a unique scaffold. Its rigid, three-dimensional structure, in contrast to flexible alkyl or polyethylene glycol (PEG) chains, can pre-organize the pharmacophores into a conformation that is more favorable for binding, potentially reducing the entropic penalty upon target engagement. The hydroxyl groups also offer hydrogen bonding capabilities, which can be exploited for improved solubility or additional protein contacts. This guide will walk you through the process of validating these hypothetical advantages with robust experimental data.
Comparative Linker Chemistries: A Structural Overview
To evaluate the this compound linker, it must be benchmarked against established linker classes. The choice of comparator will depend on the specific application, but common alternatives include:
-
Alkyl Chains: Simple, flexible linkers that are synthetically accessible. They allow for broad conformational sampling but can suffer from poor solubility and high entropic penalties upon binding.
-
Polyethylene Glycol (PEG) Linkers: These are hydrophilic and can improve the solubility and pharmacokinetic properties of a molecule. However, their flexibility can be a double-edged sword, leading to conformational ambiguity.
-
Rigid Aromatic Linkers: Phenyl or biphenyl groups can provide rigidity but may introduce undesirable metabolic liabilities or alter the molecule's overall shape in a non-productive manner.
The this compound linker offers a compelling middle ground—a rigid, non-planar scaffold with improved hydrophilicity.
Experimental Workflow for Binding Affinity Determination
The core of this guide is a detailed, step-by-step approach to measuring and comparing binding affinity. The two most common and rigorous techniques are Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC).
Surface Plasmon Resonance (SPR): For Real-Time Kinetics
SPR is a label-free technique that measures biomolecular interactions in real time.[1][2] It provides not only the equilibrium dissociation constant (KD), a measure of affinity, but also the association (kon) and dissociation (koff) rate constants.[3]
-
Sensor Chip Selection and Ligand Immobilization:
-
Choose a sensor chip appropriate for your target protein (e.g., a CM5 chip for amine coupling).
-
Immobilize the purified target protein onto the sensor surface. The goal is to achieve a density that allows for detectable binding without causing mass transport limitations.[4]
-
A reference channel should be prepared on the same chip by performing the immobilization chemistry without the protein to subtract non-specific binding.
-
-
Analyte Preparation:
-
Prepare a dilution series of your this compound-linked ligand and comparator ligands (e.g., PEG-linked, alkyl-linked) in the same running buffer. A typical concentration range might be 0.1 nM to 1 µM, depending on the expected affinity.
-
-
Binding Measurement:
-
Inject the different concentrations of each ligand over the sensor surface at a constant flow rate.[4] This is the association phase .[2][4]
-
Follow this with an injection of running buffer to monitor the dissociation phase .[2][4]
-
Between each ligand concentration, inject a regeneration solution to remove all bound ligand and return the signal to baseline.[4][5]
-
-
Data Analysis:
-
Subtract the signal from the reference channel from the active channel.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine kon, koff, and KD.
-
-
Immobilization Density: A low density minimizes artifacts like mass transport limitation, where the rate of diffusion of the analyte to the surface, rather than the binding rate, becomes the limiting factor.[4]
-
Reference Channel: This is crucial for ensuring that the measured signal is due to the specific interaction of interest and not just non-specific binding to the chip surface.
-
Concentration Range: A wide range of analyte concentrations, spanning at least one order of magnitude above and below the expected KD, is necessary to accurately determine the binding parameters.
Isothermal Titration Calorimetry (ITC): The Gold Standard for Thermodynamics
ITC directly measures the heat released or absorbed during a binding event.[6][7] This allows for the determination of the binding affinity (KD), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding in a single experiment.[8][9] It is considered the gold standard for affinity determination because it is a solution-based technique, requiring no immobilization.[10]
-
Sample Preparation:
-
Dialyze the purified target protein and all ligands into the exact same buffer. Buffer mismatch is a common source of error in ITC experiments.[11]
-
Prepare the protein solution at a concentration typically 10-20 times the expected KD. The ligand concentration in the syringe should be 10-15 times the protein concentration.[11]
-
-
Titration:
-
Load the protein into the sample cell and the ligand into the injection syringe.
-
Perform a series of small injections (e.g., 2-5 µL) of the ligand into the protein solution, allowing the system to reach equilibrium after each injection.[12]
-
-
Control Experiment:
-
Perform a control titration by injecting the ligand into the buffer alone to measure the heat of dilution. This value will be subtracted from the experimental data.[12]
-
-
Data Analysis:
-
Integrate the heat signal for each injection and plot it against the molar ratio of ligand to protein.
-
Fit the resulting isotherm to a binding model (e.g., one set of sites) to extract KD, n, and ΔH. The entropy (ΔS) can then be calculated.
-
-
Buffer Matching: Any pH or buffer component mismatch between the cell and syringe solutions will generate heat, confounding the binding signal.[11]
-
Concentration ("C-parameter"): The product of the protein concentration and the binding constant (the "C-parameter") should ideally be between 10 and 1000 for a well-defined binding isotherm.[11] This dictates the starting concentrations.
-
Heat of Dilution Control: This is essential to isolate the heat change that is solely due to the binding interaction.[12]
Data Presentation and Interpretation
To facilitate a clear comparison, all quantitative data should be summarized in a table.
Table 1: Hypothetical Binding Affinity Data for Different Linkers
| Linker Type | Ligand | SPR KD (nM) | SPR kon (105 M-1s-1) | SPR koff (10-3 s-1) | ITC KD (nM) | ITC ΔH (kcal/mol) | ITC -TΔS (kcal/mol) |
| Cyclobutanol | L1 | 5.2 | 8.1 | 4.2 | 6.5 | -8.5 | -2.7 |
| PEG (n=4) | L2 | 25.8 | 3.5 | 9.1 | 30.1 | -6.2 | -4.5 |
| Alkyl (n=5) | L3 | 88.4 | 2.1 | 18.5 | 95.2 | -4.1 | -5.9 |
Interpretation of Hypothetical Data:
In this hypothetical example, the this compound-linked ligand (L1) exhibits the highest affinity (lowest KD). The SPR data suggests this is driven by both a faster on-rate and a slower off-rate compared to the PEG and alkyl-linked ligands. The ITC data corroborates the higher affinity and reveals a more favorable enthalpic contribution (ΔH) to the binding energy, suggesting that the rigid linker may pre-organize the ligand in a conformation that allows for optimal interactions with the target, without a large entropic penalty. The cyclobutane ring, being a rigid and puckered structure, can direct pharmacophore groups and induce conformational restriction, which can contribute to favorable binding properties.[13][14][15]
Visualizing the Workflow
Diagrams are essential for conveying complex experimental setups and logical flows.
Caption: Workflow for comparative binding affinity analysis.
Conclusion
This guide provides a robust framework for the evaluation of novel linkers, using the this compound scaffold as a case study. By employing rigorous biophysical techniques like SPR and ITC, researchers can move beyond simple affinity measurements to understand the kinetic and thermodynamic drivers of binding. This deeper understanding is critical for the rational design of next-generation therapeutics, where the linker is a key player in optimizing potency, selectivity, and overall drug-like properties. The unique structural features of the cyclobutane ring—its puckered 3D structure and conformational rigidity—offer exciting possibilities for medicinal chemists to improve compound properties.[13][14][15] The systematic approach outlined here provides the necessary tools to experimentally validate these potential advantages.
References
- Title: Cyclobutanes in Small‐Molecule Drug Candidates - PMC Source: PubMed Central URL:[Link]
- Title: Current strategies for the design of PROTAC linkers: a critical review - PMC Source: N
- Title: Cyclobutanes in Small‐Molecule Drug Candidates Source: Radboud Repository URL:[Link]
- Title: Surface Plasmon Resonance (SPR) vs. Isothermal Titration Calorimetry (ITC): Analyzing Molecular Interactions Source: Lab Manager URL:[Link]
- Title: Cyclobutanes in Small-Molecule Drug Candid
- Title: Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC Source: N
- Title: Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution Source: Bio-protocol URL:[Link]
- Title: Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design Source: PubMed URL:[Link]
- Title: Isothermal titration calorimetry to determine the association constants for a ligand bound simultaneously to two specific protein binding sites with different affinities V.1 Source: Protocols.io URL:[Link]
- Title: Use of Surface Plasmon Resonance (SPR)
- Title: SPR Advantages When Studying Biomolecular Interactions Compared to Other Techniques Source: Reichert Technologies URL:[Link]
- Title: Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1 Source: Malvern Panalytical URL:[Link]
- Title: Isothermal Titration Calorimetry for Studying Protein–Ligand Interactions Source: SpringerLink URL:[Link]
- Title: A beginner's guide to surface plasmon resonance Source: Portland Press URL:[Link]
- Title: Comparison of Biomolecular Interaction Techniques Source: XanTec bioanalytics GmbH URL:[Link]
- Title: Surface Plasmon Resonance for Protein-Protein Interactions Source: Affinité Instruments URL:[Link]
- Title: A Simple Guide to Surface Plasmon Resonance Source: Nicoya URL:[Link]
- Title: SPR, ITC, MST & BLI: What's the optimal interaction technique for your research? Source: Nicoya URL:[Link]
- Title: Isothermal titration calorimetry or surface plasmon resonance?
Sources
- 1. portlandpress.com [portlandpress.com]
- 2. affiniteinstruments.com [affiniteinstruments.com]
- 3. nicoyalife.com [nicoyalife.com]
- 4. nicoyalife.com [nicoyalife.com]
- 5. Surface Plasmon Resonance Sensorgram: A Step-by-Step Guide - Creative Proteomics [iaanalysis.com]
- 6. Surface Plasmon Resonance (SPR) vs. Isothermal Titration Calorimetry (ITC): Analyzing Molecular Interactions | Lab Manager [labmanager.com]
- 7. SPR Advantages When Studying Biomolecular Interactions Compared to Other Techniques [reichertspr.com]
- 8. Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Isothermal Titration Calorimetry for Studying Protein–Ligand Interactions | Springer Nature Experiments [experiments.springernature.com]
- 10. researchgate.net [researchgate.net]
- 11. Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1 | Malvern Panalytical [malvernpanalytical.com]
- 12. bio-protocol.org [bio-protocol.org]
- 13. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 15. Cyclobutanes in Small-Molecule Drug Candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vitro and In Vivo Evaluation of 3-(Hydroxymethyl)cyclobutanol Derivatives as Antiviral Agents
This guide provides researchers, scientists, and drug development professionals with an in-depth technical comparison of 3-(Hydroxymethyl)cyclobutanol derivatives against alternative antiviral compounds. We will explore the causality behind experimental choices, present detailed protocols for self-validating assays, and ground all claims in authoritative sources.
Introduction: The Rationale for Cyclobutane Scaffolds in Antiviral Drug Discovery
The relentless evolution of viral pathogens necessitates a continuous search for novel antiviral agents with improved efficacy, safety, and resistance profiles.[1] Nucleoside analogues have long been a cornerstone of antiviral therapy, effectively inhibiting viral replication by targeting viral polymerases.[2] However, their efficacy can be limited by metabolic instability, particularly the cleavage of the glycosidic bond by host cell enzymes.[3]
To overcome this limitation, medicinal chemists have explored carbocyclic nucleoside analogues, where the furanose sugar moiety is replaced by a carbocyclic ring.[3] The this compound scaffold has emerged as a particularly interesting building block.[4][5] The four-membered cyclobutane ring offers a rigid, three-dimensional structure that can act as a bioisostere for the natural sugar ring while being impervious to enzymatic cleavage.[3][6] This inherent stability is hypothesized to improve the pharmacokinetic profile and in vivo half-life of drug candidates.[3] This guide will detail the methodologies for evaluating these promising derivatives and compare their potential performance against established antiviral agents.
The Antiviral Mechanism of Action: A Chain of Deception
The primary antiviral mechanism of carbocyclic nucleoside analogues derived from this compound is a sophisticated form of molecular mimicry.[3][7] As neutral molecules, they can diffuse across the cell membrane. Once inside the host cell, they are hijacked by cellular or viral kinases, which sequentially phosphorylate them to their active 5'-triphosphate form.[7][8]
This triphosphate analogue then acts as a fraudulent substrate, competing with natural nucleoside triphosphates for the active site of the viral DNA or RNA polymerase.[3] Its incorporation into the growing nucleic acid chain results in immediate chain termination because it lacks the 3'-hydroxyl group necessary for the formation of the next phosphodiester bond.[3] This abrupt halt to replication effectively neutralizes the virus.
In Vitro Evaluation: Quantifying Potency and Safety
The initial assessment of any potential antiviral compound relies on robust in vitro assays to determine its efficacy against the target virus and its toxicity to host cells. This dual analysis allows for the calculation of the Selectivity Index (SI), a critical measure of a drug's therapeutic window.
Experimental Workflow: A Two-Pronged Approach
The in vitro evaluation follows a logical progression from assessing host cell tolerance to quantifying antiviral activity. First, the 50% cytotoxic concentration (CC₅₀) is determined using an assay that measures cell viability. Subsequently, the 50% effective concentration (EC₅₀) or inhibitory concentration (IC₅₀) is determined in the presence of the virus.
Detailed Protocol 1: Cytotoxicity (MTT) Assay
This protocol ensures that the observed antiviral effect is not merely a consequence of the compound killing the host cells.
-
Cell Seeding: Seed a suitable host cell line (e.g., MDCK for influenza, Vero for HSV) into a 96-well microtiter plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Preparation: Prepare a 2-fold serial dilution of the this compound derivative in cell culture medium.
-
Treatment: Remove the old medium from the cells and add 100 µL of the various compound dilutions to the wells. Include a "cells only" control (medium without compound).
-
Incubation: Incubate the plate for a period that mirrors the duration of the antiviral assay (typically 48-72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Quantification: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Plot the percentage of cell viability against the compound concentration and determine the CC₅₀ value using non-linear regression analysis.[9]
Detailed Protocol 2: Antiviral (CPE Inhibition) Assay
This protocol quantifies the ability of the compound to protect cells from the virus-induced cytopathic effect (CPE).
-
Cell Seeding: Seed host cells in a 96-well plate as described in the cytotoxicity protocol.
-
Infection: Once cells form a confluent monolayer, remove the medium and infect the cells with the target virus at a multiplicity of infection (MOI) of 0.01. Allow the virus to adsorb for 1 hour at 37°C.
-
Treatment: After adsorption, remove the viral inoculum and add 100 µL of serial dilutions of the test compound. Include a "virus control" (infected cells, no compound) and a "cell control" (uninfected cells, no compound).
-
Incubation: Incubate the plate for 48-72 hours, until the virus control wells show approximately 80-100% CPE.
-
CPE Assessment: The degree of CPE can be scored visually using a microscope or quantified by staining the remaining viable cells with a crystal violet solution.
-
Analysis: Plot the percentage of CPE inhibition against the compound concentration to determine the EC₅₀ value.[10]
Comparative In Vitro Performance Data
The following table provides a comparative summary of a hypothetical this compound (3-HMC) derivative against well-established antiviral drugs. The values for the 3-HMC derivative are representative of what might be expected for a promising carbocyclic nucleoside analogue, while the data for the comparator drugs are based on published literature.
| Compound | Target Virus | Cell Line | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) |
| Hypothetical 3-HMC Derivative | Influenza A (H1N1) | MDCK | 2.5 | >200 | >80 |
| Ribavirin | Influenza A (H1N1) | MDCK | 10 - 50[1] | >100 | >2-10 |
| Hypothetical 3-HMC Derivative | Herpes Simplex Virus 1 (HSV-1) | Vero | 0.8 | >100 | >125 |
| Acyclovir | Herpes Simplex Virus 1 (HSV-1) | Vero | 0.1 - 1.0[2] | >300 | >300 |
| Oseltamivir Carboxylate | Influenza A (H1N1) | MDCK | 0.001 - 0.01 (IC₅₀)[9] | >1000 | >100,000 |
Note: Oseltamivir is a neuraminidase inhibitor and its potency is typically measured as an IC₅₀ in enzymatic assays, which differs from the cell-based EC₅₀. The comparison highlights the different mechanisms and potency scales.
In Vivo Assessment: From the Petri Dish to a Living System
Promising in vitro results are merely the first step. In vivo studies in animal models are essential to evaluate a compound's efficacy, pharmacokinetics (PK), and safety in a complex biological system.[11] Mouse models are frequently used for initial in vivo evaluations of antiviral efficacy.[12]
Experimental Workflow: Murine Model of Influenza Infection
This workflow outlines the key stages of an in vivo efficacy study, from infection and treatment to endpoint analysis.
Detailed Protocol 3: In Vivo Efficacy Study in a Mouse Model
This protocol provides a framework for assessing the therapeutic potential of a this compound derivative against an influenza virus infection in mice.[9][13]
-
Animal Model: Use 6- to 8-week-old female C57BL/6 mice. Allow them to acclimatize for at least one week before the experiment. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
-
Infection: Lightly anesthetize the mice and intranasally infect them with a non-lethal dose (e.g., 10⁵ TCID₅₀) of a mouse-adapted influenza A virus strain.
-
Group Allocation: Randomly assign mice into groups (n=8-10 per group):
-
Group 1: Vehicle Control (e.g., 10% DMSO in water)
-
Group 2: Test Compound (e.g., 20 mg/kg, administered orally)
-
Group 3: Positive Control (e.g., Oseltamivir, 50 mg/kg, administered orally)
-
-
Treatment Regimen: Begin treatment 4 hours post-infection and continue twice daily for 5 consecutive days.[9]
-
Daily Monitoring: Record body weight and observe for clinical signs of illness daily for up to 14 days post-infection.
-
Endpoint Analysis: On day 5 post-infection, euthanize a subset of mice from each group.
-
Viral Titer: Harvest the lungs, homogenize the tissue, and determine the infectious virus titer using a TCID₅₀ or plaque assay on MDCK cells.
-
Histopathology: Fix the other lung lobe in formalin for histopathological analysis to assess inflammation and tissue damage.
-
-
Data Analysis: Compare the mean lung viral titers and body weight changes between the groups using appropriate statistical tests (e.g., ANOVA). Analyze survival data using Kaplan-Meier survival curves. A significant reduction in viral load and morbidity compared to the vehicle control indicates in vivo efficacy.[12]
Comparative Pharmacokinetic (PK) Profiles
The success of an antiviral in vivo is heavily dependent on its pharmacokinetic properties. An ideal oral drug should have good bioavailability and a half-life that allows for convenient dosing. The table below compares typical PK parameters for various nucleoside analogues.[14] The carbocyclic nature of a 3-HMC derivative is expected to confer a longer half-life compared to analogues with a natural sugar moiety susceptible to cleavage.
| Parameter | Zidovudine (AZT) | Acyclovir | Ganciclovir | Didanosine (ddI) | Expected 3-HMC Derivative |
| Oral Bioavailability | ~60% | 15-30% | <6% | ~40% | Moderate to Good (>50%) |
| Plasma Half-life (t½) | ~1.1 h | ~2.5 h | ~4 h | ~1.5 h | Potentially longer (>4h) |
| Intracellular t½ (Active TP) | ~3.3 h | ~1 h | ~18 h | ~12-24 h | Dependent on kinase activity |
| Primary Elimination | Hepatic/Renal | Renal (>80%) | Renal (>90%) | Renal | Likely Renal |
Source for comparator data:[14]. The values for the 3-HMC derivative are hypothesized based on the known properties of carbocyclic nucleosides, such as increased metabolic stability.
Comparative Analysis and Future Directions
Advantages of this compound Derivatives:
-
Metabolic Stability: The core advantage is the replacement of the labile glycosidic bond with a stable C-C bond, potentially leading to a longer in vivo half-life and reduced metabolic degradation.[3]
-
Three-Dimensionality: The puckered cyclobutane ring provides a rigid, 3D scaffold that can be optimized for strong binding to the viral polymerase active site.[6]
Potential Challenges and Alternatives:
-
Intracellular Phosphorylation: A critical hurdle for all nucleoside analogues is the efficiency of their conversion to the active triphosphate form. Cellular kinases may not recognize the modified carbocyclic scaffold as efficiently as the natural sugar, which can render the compound inactive despite its stability.[15] This is a key reason why some promising nucleosides fail in development.
-
Alternative Carbocycles: Cyclopentanol derivatives have also been extensively studied as carbocyclic nucleoside analogues and serve as a direct competitor class.[3]
-
Non-Nucleoside Inhibitors: These compounds (e.g., nevirapine for HIV) bind to allosteric sites on the polymerase, offering a different mechanism of action that can be effective against nucleoside-resistant viral strains.
-
Neuraminidase Inhibitors: For influenza, drugs like oseltamivir target a completely different viral protein (neuraminidase), preventing viral release from infected cells.[9]
Future Directions:
The development of this compound derivatives should focus on structure-activity relationship (SAR) studies to optimize the substitution patterns on both the cyclobutane ring and the nucleobase to enhance recognition by cellular kinases. Furthermore, prodrug strategies, such as phosphoramidate approaches (e.g., Sofosbuvir, Remdesivir), could be employed to bypass the initial, often rate-limiting, phosphorylation step and improve intracellular delivery of the active nucleotide.[8]
Conclusion
Derivatives of this compound represent a logical and promising evolution in the field of carbocyclic nucleoside analogues. Their inherent metabolic stability offers a significant potential advantage over traditional nucleoside drugs. However, their ultimate therapeutic success will be contingent on overcoming the critical challenge of efficient intracellular phosphorylation. The comprehensive in vitro and in vivo evaluation framework detailed in this guide provides a robust pathway for assessing their true potential and comparing their performance against the existing arsenal of antiviral therapies. Rigorous adherence to these self-validating protocols will be paramount in identifying lead candidates worthy of progression into clinical development.
References
- BTC. (2025, July 16).
- Štěpánek, F., & Závadová, V. (2013, December 5). BIOLOGICALLY ACTIVE ALCOHOLS: CYCLIC ALCOHOLS. Military Medical Science Letters.
- Abdel-Hamid, M. K., et al. (2022, March 14). In Vitro and In Vivo Antiviral Studies of New Heteroannulated 1,2,3-Triazole Glycosides Targeting the Neuraminidase of Influenza A Viruses.
- Perwitasari, O., et al. (2016, November 28). Antiviral Efficacy of Verdinexor In Vivo in Two Animal Models of Influenza A Virus Infection. PLOS ONE.
- Karamysheva, T. V., et al. (2021, June 16). Synthesis and Antiviral Evaluation of Nucleoside Analogues Bearing One Pyrimidine Moiety and Two D-Ribofuranosyl Residues.
- Shema, G., et al. (2022). A SCID Mouse Model To Evaluate the Efficacy of Antivirals against SARS-CoV-2 Infection.
- Eyer, L., et al. (n.d.). Nucleoside analogs as a rich source of antiviral agents active against arthropod-borne flaviviruses.
- National Academies Press (US). (1999). Development of Antiviral Agents - Assessment of Future Scientific Needs for Live Variola Virus.
- Bioengineer.org. (2026, January 6). Sulfur Antivirals Boost Influenza Vaccine Development.
- BenchChem. (n.d.). Application Notes: 3-(Hydroxymethyl)cyclopentanol in Antiviral Drug Discovery.
- Kúdelová, M., et al. (n.d.). In vitro methods for testing antiviral drugs. PubMed Central (PMC)
- Coste, F., & Vignuzzi, M. (2021, April 13).
- Jordheim, L. P., et al. (n.d.). The evolution of antiviral nucleoside analogues: A review for chemists and non-chemists. Part II: Complex modifications to the nucleoside scaffold. PubMed Central (PMC)
- Biosynth. (n.d.). 3-(Hydroxymethyl)cyclopentanol | 1007125-14-5 | HQB12514.
- A2B Chem. (n.d.). 112623-30-0 | trans-3-(hydroxymethyl)cyclobutanol.
- Dembitsky, V. M. (2007). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities.
- Dembitsky, V. M. (n.d.). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. PubMed Central (PMC)
- ResearchGate. (2025, August 7). Naturally Occurring Cyclobutanes: Their Biological Significance and Synthesis.
- Fowles, S. E., & Pierce, D. M. (n.d.). Comparative pharmacokinetics of antiviral nucleoside analogues.
- Liliemark, J. (n.d.).
- Zhou, S., et al. (n.d.). Synthesis and Evaluation of 2'-Substituted Cyclobutyl Nucleosides and Nucleotides as Potential Anti-HIV Agents. PubMed Central (PMC)
- bac-lac.gc.ca. (n.d.). SYNTHESIS OF NOVEL CYCLOBUTANE NUCLEOSIDE ANALOGS.
- Royal Society of Chemistry. (n.d.).
- Chemenu. (n.d.). cas 112623-30-0|| where to buy trans-3-(hydroxymethyl)cyclobutanol.
- Tsesmetzis, N., et al. (2018, July 23). Nucleobase and Nucleoside Analogues: Resistance and Re-Sensitisation at the Level of Pharmacokinetics, Pharmacodynamics and Metabolism. PubMed.
- Sigma-Aldrich. (n.d.). This compound | 1245647-03-3.
- Bonner, A., & Baumann, M. (2024, September 17).
- van der Westhuyzen, R., & D'hooghe, M. (n.d.). Cyclobutanes in Small‐Molecule Drug Candidates. PubMed Central (PMC)
- Zarubaev, V. V., et al. (2022, November 16).
- MDPI. (n.d.).
- Orazzhanov, S. B., et al. (2024, December 5). Antiviral Activity of (1S,9aR)-1-[(1,2,3-Triazol-1-yl)
- PubChem. (n.d.). 3-(Hydroxymethyl)cyclobutan-1-ol | C5H10O2 | CID 14045176.
- Campos, P. M., et al. (2008, August). In Vitro Antioxidant Activity and in Vivo Efficacy of Topical Formulations Containing Vitamin C and Its Derivatives Studied by Non-Invasive Methods. PubMed.
- Szymańska, E., et al. (2023, April 14). Synthesis of Novel 2-(Cyclopentylamino)thiazol-4(5H)-one Derivatives with Potential Anticancer, Antioxidant, and 11β-HSD Inhibitory Activities.
- Schenone, P., et al. (2025, August 9). (PDF) [Aminoalcohol derivatives of cyclobutane. 3. N,N-disubstituted aminomethyl-2-hydroxymethylcyclobutanes].
- Dembitsky, V. M. (2007). Bioactive cyclobutane-containing alkaloids. OUCI.
- El-Damasy, A. K., et al. (n.d.).
Sources
- 1. mdpi.com [mdpi.com]
- 2. Nucleoside analogs as a rich source of antiviral agents active against arthropod-borne flaviviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. a2bchem.com [a2bchem.com]
- 5. Synthesis of 3-borylated cyclobutanols from epihalohydrins or epoxy alcohol derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Digital resource [dam-oclc.bac-lac.gc.ca]
- 8. The evolution of antiviral nucleoside analogues: A review for chemists and non-chemists. Part II: Complex modifications to the nucleoside scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In Vitro and In Vivo Antiviral Studies of New Heteroannulated 1,2,3-Triazole Glycosides Targeting the Neuraminidase of Influenza A Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and Antiviral Evaluation of Nucleoside Analogues Bearing One Pyrimidine Moiety and Two D-Ribofuranosyl Residues - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development of Antiviral Agents - Assessment of Future Scientific Needs for Live Variola Virus - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. A SCID Mouse Model To Evaluate the Efficacy of Antivirals against SARS-CoV-2 Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Antiviral Efficacy of Verdinexor In Vivo in Two Animal Models of Influenza A Virus Infection | PLOS One [journals.plos.org]
- 14. Comparative pharmacokinetics of antiviral nucleoside analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthesis and Evaluation of 2’-Substituted Cyclobutyl Nucleosides and Nucleotides as Potential Anti-HIV Agents - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Researcher's Guide to the Safe Disposal of 3-(Hydroxymethyl)cyclobutanol
As drug development professionals and laboratory scientists, our commitment to safety extends beyond the benchtop to the entire lifecycle of a chemical, including its proper disposal. This guide provides a detailed, procedure-driven framework for the safe handling and disposal of 3-(Hydroxymethyl)cyclobutanol (CAS No. 1245647-03-3), ensuring the protection of personnel and the environment. Our focus is not just on protocol but on the scientific rationale that underpins these critical safety measures.
Core Hazard Profile & Essential Safety Precautions
Understanding the inherent risks of a substance is the foundation of its safe management. This compound is classified with specific hazards that dictate its handling and disposal requirements.[1]
Table 1: GHS Hazard Classification for this compound
| Hazard Class & Code | Description | Signal Word | Pictogram |
|---|---|---|---|
| Acute Toxicity, Oral (H302) | Harmful if swallowed. | Warning | GHS07 (Exclamation Mark) |
| Skin Irritation (H315) | Causes skin irritation.[1] | Warning | GHS07 (Exclamation Mark) |
| Eye Irritation (H319) | Causes serious eye irritation.[1] | Warning | GHS07 (Exclamation Mark) |
| STOT SE 3 (H335) | May cause respiratory irritation.[1] | Warning | GHS07 (Exclamation Mark) |
Immediate Safety Protocols: Before handling, it is imperative to integrate the following personal protective equipment (PPE) and engineering controls into your workflow. This is your last and most critical line of defense against exposure.[2][3]
-
Eye Protection: Wear safety goggles or a face shield that conforms to OSHA 29 CFR 1910.133 or European Standard EN166 regulations.[4]
-
Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile). Inspect gloves for integrity before each use.[5]
-
Body Protection: A standard lab coat is required. Ensure it is fully buttoned.[2]
-
Engineering Controls: All handling of this compound that may generate vapors should be conducted within a properly functioning chemical fume hood to minimize inhalation risks.[3][5]
The Fundamental Principle of Disposal: Segregation as Hazardous Waste
The single most critical takeaway for the disposal of this compound is that it must be treated as hazardous chemical waste . The Globally Harmonized System (GHS) precautionary statement P501 directly mandates this action: "Dispose of contents/container to an approved waste disposal plant."[6][7][8]
Causality Behind the Mandate: While the flash point of this compound is approximately 94.3°C, which is above the 60°C (140°F) threshold that often defines an ignitable hazardous waste (D001) in some regulatory contexts, this does not permit alternative disposal methods.[9] The decision to classify it as hazardous waste is driven by its full toxicological profile: it is harmful if swallowed and is a known skin, eye, and respiratory irritant.[1]
Therefore, the following methods are strictly prohibited:
-
Drain Disposal: Under no circumstances should this chemical be poured down the sink.[10][11] This action is illegal and risks contaminating waterways and damaging plumbing infrastructure.[11][12]
-
Evaporation: Intentionally allowing the chemical to evaporate in a fume hood as a means of disposal is also illegal and unsafe.[10][13]
Step-by-Step Disposal and Decontamination Protocol
Adherence to a systematic disposal workflow is essential for maintaining a safe and compliant laboratory.
Step 1: Waste Collection
-
Designate a Container: Use a dedicated, properly labeled hazardous waste container. The container must be made of a material compatible with the chemical and have a secure, tight-fitting lid.[13]
-
Label Correctly: The label must clearly state "Hazardous Waste" and list all chemical constituents, including "this compound."[13]
-
Avoid Incompatibilities: Do not mix this alcohol-based waste with incompatible chemicals such as strong oxidizing agents (e.g., nitric acid, bleach), which can lead to violent reactions.[3][10]
Step 2: Managing Contaminated Materials
-
Solid Waste: Any lab materials contaminated with this compound, such as gloves, absorbent pads, or silica gel, must be disposed of as solid hazardous waste.[14] Place these items in a separate, clearly labeled solid hazardous waste container.[13]
-
Empty Containers: An "empty" container is not truly empty and must be decontaminated.
-
Thoroughly empty all contents into the designated hazardous waste container.[13]
-
Perform a triple rinse using a suitable solvent (e.g., water or ethanol).[13]
-
Crucially, the first rinseate must be collected and disposed of as liquid hazardous waste. [13]
-
After the triple rinse, deface or remove the original chemical label. The decontaminated container can now be disposed of as regular laboratory glass or plastic waste.
-
Step 3: Storage and Pickup
-
Secure Storage: Keep all hazardous waste containers tightly closed except when adding waste.[3][13]
-
Secondary Containment: Store the sealed waste container in a designated, well-ventilated satellite accumulation area. This area must have secondary containment (such as a spill tray) to capture any potential leaks.[3][13]
-
Arrange Disposal: Contact your institution's Environmental Health & Safety (EHS) department to schedule a waste pickup. Do not allow waste to accumulate beyond established limits.[13]
Disposal Decision Workflow
The following diagram outlines the logical steps for managing waste streams associated with this compound.
Caption: Waste Management Workflow for this compound.
Emergency Protocol: Spill Management
In the event of a spill, immediate and correct action is vital.
-
Minor Spill (Contained, <100 mL):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, contain the spill with an inert absorbent material like vermiculite, sand, or earth.[14]
-
Carefully collect the absorbed material using non-sparking tools and place it into a labeled container for hazardous solid waste disposal.[7][14]
-
Clean the spill area with soap and water, and decontaminate any equipment used.
-
-
Major Spill (>100 mL or in a poorly ventilated area):
-
Evacuate the immediate area and alert all nearby personnel.
-
If safe to do so, close the sash on the fume hood.
-
Contact your institution's EHS or emergency response team immediately.[10]
-
Do not attempt to clean up a major spill without specialized training and equipment.
-
By integrating these scientifically grounded procedures into your laboratory's standard operating protocols, you contribute to a culture of safety, ensuring that the pursuit of scientific advancement does not come at the cost of personal or environmental well-being.
References
- Does the EPA Alcohol Exemption Apply to Your Business?. Hazardous Waste Experts. [Link]
- Frequent Questions About Hazardous Waste Identification. U.S. Environmental Protection Agency. [Link]
- How to Dispose of Liquor and Den
- Ethanol Factsheet. Stanford Environmental Health & Safety. [Link]
- 3-(Hydroxymethyl)cyclobutan-1-ol Safety and Hazards.
- How to Dispose of and Recycle Alcohol-Based Hand Sanitizer. U.S. Environmental Protection Agency. [Link]
- Chemical Safety in Labs: Handling and Storage. YOUTH Clean Tech. [Link]
- Safety Rules in Chemical Laboratories: A Practical Guide. SDS Management Software. [Link]
- Rules for the Safe Handling of Chemicals in the Labor
- Appendix A Disposal Procedures by Chemical. University of Wisconsin-Madison. [Link]
- Guidelines for Chemical Laboratory Safety in Academic Institutions. American Chemical Society. [Link]
- Handling Hazardous Chemicals In A Laboratory Setting: A Comprehensive Guide. American Chemical Society. [Link]
- Hazardous Waste Disposal Guide. Dartmouth College. [Link]
Sources
- 1. 3-(Hydroxymethyl)cyclobutan-1-ol | C5H10O2 | CID 14045176 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. youthfilter.com [youthfilter.com]
- 3. Safety Rules in Chemical Laboratories: A Practical Guide | US [sdsmanager.com]
- 4. fishersci.com [fishersci.com]
- 5. artsci.usu.edu [artsci.usu.edu]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. aksci.com [aksci.com]
- 9. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 10. ehs.stanford.edu [ehs.stanford.edu]
- 11. epa.gov [epa.gov]
- 12. earth911.com [earth911.com]
- 13. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 14. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
A Senior Application Scientist's Guide to Personal Protective Equipment for 3-(Hydroxymethyl)cyclobutanol
Handling any chemical reagent requires a foundational understanding of its potential hazards and the appropriate measures to mitigate risk. This guide provides a detailed operational plan for the safe handling of 3-(Hydroxymethyl)cyclobutanol, a bifunctional building block often utilized in the synthesis of complex molecules in pharmaceutical and materials science research. Our focus extends beyond mere compliance, aiming to instill a deep-seated culture of safety by explaining the causality behind each procedural step.
The hazard profile for this compound, while not extreme, necessitates careful attention to prevent common laboratory exposures. The primary risks are associated with its irritant properties. According to its GHS classifications, it is harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[1][2][3][4] The designated signal word is "Warning," and it is associated with the GHS07 pictogram, indicating these hazards.[1][3] Therefore, the personal protective equipment (PPE) strategy outlined below is designed to create effective barriers for the key routes of exposure: dermal, ocular, and respiratory.
Hazard Analysis and Core PPE Strategy
The selection of PPE is not a one-size-fits-all checklist; it is a dynamic risk assessment. The "why" behind each piece of equipment is critical for ensuring its correct use.
-
Ocular (Eyes): With a formal classification of causing serious eye irritation (H319), any potential for splashes, mists, or aerosols must be addressed.[2][3][4] Standard safety glasses do not provide a sufficient seal against splashes. Therefore, chemical splash goggles are the mandatory minimum.
-
Dermal (Skin): The H315 classification (Causes skin irritation) dictates that direct contact must be avoided.[2][3][4] This requires both a protective body covering (lab coat) and appropriate chemical-resistant gloves. The choice of glove material is paramount and depends on its ability to resist degradation and permeation by the chemical.[5]
-
Respiratory: The potential for respiratory tract irritation (H335) means that engineering controls are the first line of defense.[2][3][4] All handling of this compound should occur within a certified chemical fume hood to control vapor and aerosol exposure.[6][7]
PPE Selection Summary
| Scenario | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Standard Handling (e.g., weighing, transfers <100 mL) | Chemical splash goggles | Nitrile or Neoprene gloves | Fully-buttoned laboratory coat | Work within a certified chemical fume hood. |
| Large Volume Transfers (>100 mL or potential for splashing) | Chemical splash goggles and a full-face shield | Nitrile or Neoprene gloves (consider double-gloving) | Chemical-resistant apron over a laboratory coat | Work within a certified chemical fume hood. |
| Spill Cleanup | Chemical splash goggles and a full-face shield | Heavy-duty Nitrile or Butyl rubber gloves | Chemical-resistant apron or suit | Air-purifying respirator with organic vapor cartridges if outside a fume hood. |
Operational Protocols: A Step-by-Step Guide
Adherence to standardized procedures is essential for creating a self-validating system of safety where risks are consistently minimized.
Protocol 1: PPE Donning and Pre-Work Inspection
-
Inspect Your Location: Confirm that a certified chemical fume hood is operational and that a safety shower and eyewash station are accessible and unobstructed.
-
Body Protection: Don a clean, fully-buttoned laboratory coat.
-
Eye Protection: Put on chemical splash goggles. Adjust for a snug fit. If a splash hazard is anticipated, add a face shield over the goggles.
-
Hand Protection: Inspect gloves for any signs of degradation, punctures, or tears before use. Don the appropriate gloves (e.g., Nitrile), ensuring they overlap the cuffs of the lab coat.
-
Final Check: Perform a final self-check to ensure no skin is exposed between the glove and lab coat sleeve.
PPE Selection & Safety Workflow
Caption: PPE selection and safety check workflow before handling chemicals.
Protocol 2: Safe Handling and Use
-
Work Area Preparation: Ensure the chemical fume hood sash is at the recommended height. Place absorbent, chemical-resistant bench paper on the work surface.
-
Chemical Transfer: Perform all transfers of this compound deep within the fume hood to ensure vapors are captured. Use appropriate tools (e.g., pipettes, spatulas) to avoid splashes.
-
Container Management: Keep containers of the chemical sealed when not in active use.[6]
-
Post-Handling: After handling, wash hands thoroughly with soap and water, even after removing gloves.[6]
Protocol 3: Spill Management and Disposal
-
Minor Spills (inside a fume hood):
-
Contain the spill with an inert absorbent material like vermiculite or sand.[6]
-
Using forceps or other tools, collect the absorbed material into a designated, labeled hazardous waste container.[6]
-
Wipe the spill area with a suitable solvent (e.g., isopropanol), followed by soap and water. Place all cleaning materials in the hazardous waste container.
-
-
Major Spills (outside a fume hood):
-
Alert personnel and evacuate the immediate area.
-
If safe to do so, increase ventilation.
-
Contact your institution's Environmental Health & Safety (EHS) department immediately. Do not attempt to clean up a large spill without proper training and equipment.
-
-
Waste Disposal:
-
All this compound waste and contaminated materials (including gloves, bench paper, and pipette tips) must be disposed of as hazardous chemical waste.
-
Collect waste in a clearly labeled, sealed container.[6]
-
Follow all local and institutional regulations for hazardous waste disposal.[6] Do not pour this chemical down the drain.[8]
-
-
Contaminated PPE:
-
Remove contaminated gloves using a technique that avoids touching the outer surface with bare skin. Dispose of them in the hazardous waste stream.
-
If a lab coat is contaminated, remove it immediately and have it laundered separately or disposed of as hazardous waste, depending on the extent of contamination.[6]
-
References
- 3-(Hydroxymethyl)
- trans-3-(hydroxymethyl)cyclobutane-1-carboxylic acid Safety Data Sheet | Capot Chemical Co., Ltd. [Link]
- Chemical resistant gloves Guide | Kerbl. [Link]
- OSHA Glove Selection Chart | Environmental Health and Safety, University of Washington. [Link]
- Ultimate Guide to Chemical Resistant Disposable Gloves | SHIELD Scientific. [Link]
- Gloves Chemical Resistance Chart | Gloves By Web. [Link]
Sources
- 1. This compound | 1245647-03-3 [sigmaaldrich.com]
- 2. 3-(Hydroxymethyl)cyclobutan-1-ol | C5H10O2 | CID 14045176 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. aksci.com [aksci.com]
- 5. cdn.mscdirect.com [cdn.mscdirect.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. aksci.com [aksci.com]
- 8. capotchem.cn [capotchem.cn]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
